4-(Trifluoromethyl)-D-phenylalanine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFFPDBJLGAGQL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4-(Trifluoromethyl)-D-phenylalanine
An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group into peptides and small molecule drugs can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this valuable building block in high enantiopurity. We will explore the core principles, field-proven insights, and detailed protocols for three major approaches: catalytic asymmetric hydrogenation, enzymatic and biocatalytic methods, and diastereoselective synthesis using chiral auxiliaries. A comparative analysis is presented to aid researchers in selecting the most appropriate route based on scalability, efficiency, and economic considerations.
Introduction: The Significance of this compound
The substitution of canonical amino acids with fluorinated analogues is a powerful strategy in modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is a "super-substituent" that can profoundly alter the physicochemical properties of a parent molecule. When incorporated into a D-phenylalanine scaffold, it offers several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the amino acid, which can enhance membrane permeability and oral bioavailability.
-
Conformational Control: The steric bulk and electronic properties of the CF₃ group can influence peptide secondary structure and enforce specific conformations required for potent receptor binding.
-
Enhanced Binding Affinity: The CF₃ group can participate in unique, non-covalent interactions (e.g., F-H-N hydrogen bonds, dipole-dipole interactions) within a protein binding pocket, leading to improved potency.
The D-configuration provides resistance to proteolysis by endogenous proteases, further enhancing the stability and duration of action of peptide-based therapeutics. Consequently, robust and scalable methods for the synthesis of enantiomerically pure this compound are of critical importance to the pharmaceutical industry.
Strategic Overview of Synthetic Routes
The primary challenge in synthesizing this compound lies in the precise stereocontrol required to establish the chiral center at the α-carbon. Several strategies have been developed to address this, broadly categorized as follows:
-
Catalytic Asymmetric Synthesis: Direct creation of the chiral center from a prochiral precursor using a small amount of a chiral catalyst.
-
Enzymatic/Biocatalytic Methods: Leveraging the exquisite stereoselectivity of enzymes to resolve a racemic mixture or to perform an asymmetric transformation.
-
Diastereoselective Synthesis: Using a covalently attached chiral auxiliary to direct the formation of the desired stereoisomer, followed by its removal.
The choice of strategy depends on factors such as available starting materials, required scale, cost constraints, and desired enantiopurity.
Caption: Overview of major synthetic strategies for this compound.
Method 1: Catalytic Asymmetric Hydrogenation
This is arguably the most efficient and atom-economical approach for large-scale synthesis. The strategy involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral rhodium-phosphine catalyst.
Principle and Rationale: The success of this reaction hinges on the formation of a catalyst-substrate complex where one face of the double bond is sterically shielded by the chiral ligand, forcing the hydrogen to add from the less hindered face. The choice of the chiral diphosphine ligand is critical for achieving high enantioselectivity.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for synthesizing D-phenylalanine derivatives.[1]
Step 1: Synthesis of (Z)-2-Acetamido-3-(4-trifluoromethylphenyl)acrylic Acid
-
To a flask equipped with a reflux condenser, add 4-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 mL per gram of aldehyde).
-
Heat the mixture to 100 °C with stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and slowly add water to quench the excess acetic anhydride. An azlactone intermediate will precipitate.
-
Isolate the crude azlactone by filtration.
-
Suspend the crude azlactone in a mixture of acetone and water (e.g., 10:1 v/v) and heat to reflux for 1-2 hours to hydrolyze the ring.
-
Cool the solution, and the desired product, (Z)-2-acetamido-3-(4-trifluoromethylphenyl)acrylic acid, will crystallize.
-
Filter the solid, wash with cold water, and dry under vacuum. The typical yield is 75-85%.
Step 2: Asymmetric Hydrogenation and Hydrolysis
-
In a high-pressure hydrogenation vessel, dissolve the acrylic acid precursor (1.0 eq) in a degassed solvent such as methanol or isopropanol.
-
Add the chiral catalyst, for example, [Rh(COD)(R,R-DIPAMP)]BF₄ (0.01-0.1 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 5-10 bar).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
After the reaction is complete (monitored by HPLC or ¹H NMR), vent the vessel and remove the solvent under reduced pressure.
-
To the crude N-acetyl-D-amino acid, add 6M hydrochloric acid and heat to reflux for 4-6 hours to deprotect the amine.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid (approx. pH 5-6) with a base (e.g., ammonium hydroxide) to precipitate the final product.
-
Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield this compound. A typical overall yield is around 80% with an enantiomeric excess (e.e.) of ≥99%.[1]
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Method 2: Enzymatic and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The reactions are typically run in aqueous media under mild conditions, and the enzymes can be engineered for specific substrates.
Enzymatic Kinetic Resolution
Principle and Rationale: This method starts with a racemic mixture of an N-acetylated amino acid. An enzyme, such as an Acylase I, selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-enantiomer untouched. The two species can then be easily separated based on their different chemical properties (the L-amino acid is zwitterionic, while the N-acetyl-D-form is acidic).
Conceptual Workflow:
-
Racemate Synthesis: Prepare N-acetyl-D,L-4-(trifluoromethyl)phenylalanine via standard methods (e.g., acetylation of the racemic amino acid).
-
Enzymatic Reaction: Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (pH ~7.5). Add immobilized Acylase I.
-
Selective Hydrolysis: The enzyme catalyzes the hydrolysis of N-acetyl-L-4-(trifluoromethyl)phenylalanine to L-4-(trifluoromethyl)phenylalanine and acetate.
-
Separation: Acidify the reaction mixture to pH ~3. The unreacted N-acetyl-D-amino acid will precipitate or can be extracted into an organic solvent (e.g., ethyl acetate). The L-amino acid remains in the aqueous phase.
-
Deprotection: The isolated N-acetyl-D-amino acid is then hydrolyzed with acid, as described in the previous section, to yield the final D-amino acid.
The major drawback of this method is that the theoretical maximum yield is 50%. However, this can be overcome by coupling it with a racemization step (dynamic kinetic resolution).
Asymmetric Reductive Amination
Principle and Rationale: This state-of-the-art method uses an engineered D-amino acid dehydrogenase (DAADH) or a transaminase to convert the prochiral keto-acid, 4-(trifluoromethyl)phenylpyruvic acid, directly into the D-amino acid with high enantioselectivity.[2][3] Dehydrogenase-based reactions require a stoichiometric amount of a hydride donor (e.g., NADH), necessitating a cofactor regeneration system for economic viability.
Conceptual Workflow:
-
Keto-Acid Synthesis: Prepare 4-(trifluoromethyl)phenylpyruvic acid from 4-(trifluoromethyl)benzaldehyde.
-
Biocatalytic Reaction: In a buffered aqueous solution, combine the keto-acid, an ammonia source (e.g., ammonium chloride), an engineered DAADH, the NADH cofactor, and a cofactor regeneration system.
-
Cofactor Regeneration: A common regeneration system is the enzyme formate dehydrogenase (FDH), which oxidizes formate to CO₂, simultaneously reducing NAD⁺ back to NADH.
-
Asymmetric Amination: The DAADH catalyzes the reductive amination of the keto-acid to the D-amino acid.
-
Product Isolation: Once the reaction is complete, the enzyme is removed (e.g., by filtration if immobilized), and the product is isolated from the aqueous solution by crystallization or ion-exchange chromatography.
Method 3: Diastereoselective Synthesis via Chiral Auxiliaries
This is a classic and reliable method for asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a stereoselective reaction.[4]
Principle and Rationale: An achiral glycine equivalent is attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting compound is deprotonated to form a chiral enolate. The bulky auxiliary blocks one face of the enolate, forcing an incoming electrophile (in this case, 4-(trifluoromethyl)benzyl bromide) to attack from the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the auxiliary is cleaved off to yield the desired amino acid.
Representative Experimental Protocol (using an Evans-type auxiliary):
-
Acylation: Acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide to form the N-bromoacetyl derivative.
-
Azide Displacement: React the bromoacetyl derivative with sodium azide to form the N-azidoacetyl oxazolidinone.
-
Enolate Formation: At low temperature (-78 °C), treat the N-azidoacetyl derivative with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to generate the chiral enolate.
-
Alkylation: Add 4-(trifluoromethyl)benzyl bromide to the enolate solution. The alkylation will proceed with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the N-azido-D-amino acid.
-
Azide Reduction: The azide group is reduced to an amine (e.g., by catalytic hydrogenation with Pd/C) to give the final product, this compound.
Comparative Analysis of Synthetic Routes
| Feature | Catalytic Asymmetric Hydrogenation | Enzymatic Reductive Amination | Diastereoselective Synthesis (Chiral Auxiliary) |
| Enantioselectivity (e.e.) | Excellent (≥99%)[1] | Excellent (>99%) | Very Good to Excellent (95-99%) |
| Overall Yield | High (70-85%) | High (70-90%) | Moderate (40-60%) |
| Scalability | Excellent; well-suited for industrial scale | Good; requires bioreactor infrastructure | Moderate; stoichiometry limits large scale |
| Cost-Effectiveness | High initial cost (catalyst), but low loading makes it economical at scale | Potentially low; depends on enzyme cost and stability/reusability | High; auxiliary and reagents are stoichiometric and often expensive |
| Green Chemistry Principles | High atom economy, but uses organic solvents and metal catalysts | Excellent; uses water as solvent, mild conditions, biodegradable catalyst | Poor atom economy; generates stoichiometric waste from the auxiliary |
| Key Advantage | High throughput and efficiency | High selectivity and mild, environmentally friendly conditions | Reliability and predictability |
| Key Disadvantage | Sensitivity of catalyst to impurities | Requires specific enzyme development and cofactor regeneration | Multi-step, high waste, and costly |
Characterization and Quality Control
Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity, purity, and stereochemistry.
-
Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure of the final compound.
-
Chemical Purity: HPLC is used to determine the chemical purity, identifying any residual starting materials or byproducts.
-
Enantiomeric Purity: This is the most critical parameter. The enantiomeric excess (e.e.) is determined by Chiral HPLC, using a column with a chiral stationary phase that can separate the D and L enantiomers.
Conclusion and Future Perspectives
The can be successfully achieved through several distinct and effective strategies. For large-scale industrial production, catalytic asymmetric hydrogenation remains a leading method due to its high efficiency, excellent stereocontrol, and high throughput. For applications where green chemistry principles are paramount, enzymatic methods like asymmetric reductive amination are rapidly gaining prominence, driven by advances in protein engineering that allow for the creation of highly specific and robust biocatalysts. Diastereoselective synthesis using chiral auxiliaries, while less atom-economical, remains a valuable and reliable tool, particularly in academic and early-stage discovery research.
Future efforts will likely focus on developing more active and stable catalysts (both chemical and biological), further improving the economics of cofactor regeneration, and designing novel synthetic routes that minimize environmental impact while maximizing efficiency.
References
- Title: Chemical synthesis method of chiral D-phenylalanine.
- Title: Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Source: National Institutes of Health (NIH) URL:[Link]
- Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- Title: Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Source: National Institutes of Health (NIH) URL:[Link]
- Title: Chiral auxiliary. Source: Wikipedia URL:[Link]
- Title: Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Source: National Institutes of Health (NIH) URL:[Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(Trifluoromethyl)-D-phenylalanine in Modern Drug Discovery
This compound is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (-CF3) onto the phenyl ring of D-phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptide-based therapeutics and other small molecules.[1] The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the aromatic ring, potentially leading to enhanced binding affinities with biological targets. Furthermore, the steric bulk of the -CF3 group can provide resistance to enzymatic degradation, thereby increasing the in vivo half-life of drug candidates.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and detailed analytical protocols, to empower researchers in their drug design and development endeavors.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various experimental settings, from synthetic reactions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |
| Molecular Weight | 233.19 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1] |
| CAS Number | 114872-99-0 | [2] |
Melting Point
Solubility
The solubility of this compound is a critical parameter for its handling and formulation. Based on data for the L-enantiomer, which is expected to have very similar solubility properties, the aqueous solubility is approximately 2 mg/mL upon warming to 70°C.[1][4] Detailed solubility in other common laboratory solvents is not extensively reported in the literature, but it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar organic solvents like DMSO and DMF, particularly with heating.
Acid Dissociation Constants (pKa)
The pKa values of the amino and carboxylic acid groups are essential for understanding the ionization state of the molecule at different physiological and experimental pH values. While experimentally determined pKa values for this compound are not available in the reviewed literature, they can be estimated based on the parent amino acid, phenylalanine, which has pKa values of approximately 2.20 for the carboxylic acid group and 9.31 for the amino group.[5] The strong electron- withdrawing effect of the trifluoromethyl group is expected to slightly decrease the pKa of the carboxylic acid (making it a stronger acid) and the amino group (making the ammonium ion a stronger acid).
Spectroscopic and Analytical Characterization
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following are predicted and experimental NMR data for 4-(Trifluoromethyl)-phenylalanine.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For the racemic mixture of 4-(Trifluoromethyl)-phenylalanine, the following proton NMR data has been reported (in DMSO-d₆):
-
δ 7.68 (d, J = 8.2 Hz, 2H, Ar-H) : These are the two aromatic protons ortho to the trifluoromethyl group.
-
δ 7.49 (d, J = 8.2 Hz, 2H, Ar-H) : These are the two aromatic protons meta to the trifluoromethyl group.
-
δ 3.98 (t, J = 6.1 Hz, 1H, α-H) : This is the proton on the alpha-carbon.
-
δ 3.10 (dd, J = 13.8, 6.1 Hz, 1H, β-H) and δ 2.95 (dd, J = 13.8, 6.1 Hz, 1H, β-H) : These are the two diastereotopic protons on the beta-carbon.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the racemic mixture, the following carbon-13 NMR data has been reported (in DMSO-d₆):
-
δ 173.5 (C=O) : Carboxylic acid carbon.
-
δ 142.9 (Ar-C) : Aromatic carbon attached to the CH₂ group.
-
δ 130.3 (Ar-CH) : Aromatic carbons meta to the trifluoromethyl group.
-
δ 127.2 (q, J = 31.7 Hz, Ar-C-CF₃) : Aromatic carbon attached to the trifluoromethyl group (shows quartet splitting due to coupling with fluorine).
-
δ 125.1 (q, J = 3.8 Hz, Ar-CH) : Aromatic carbons ortho to the trifluoromethyl group (shows quartet splitting).
-
δ 124.4 (q, J = 272.1 Hz, CF₃) : Carbon of the trifluoromethyl group (shows a strong quartet).
-
δ 55.8 (α-C) : Alpha-carbon.
-
δ 36.9 (β-C) : Beta-carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 4-(Trifluoromethyl)-phenylalanine, the expected molecular ion peak [M+H]⁺ would be at m/z 234.07.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:
-
~3000-3300 cm⁻¹ : N-H stretching of the amino group.
-
~2500-3300 cm⁻¹ (broad) : O-H stretching of the carboxylic acid.
-
~1700-1730 cm⁻¹ : C=O stretching of the carboxylic acid.
-
~1500-1600 cm⁻¹ : N-H bending and aromatic C=C stretching.
-
~1100-1350 cm⁻¹ : Strong C-F stretching vibrations of the trifluoromethyl group.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the characterization and analysis of this compound.
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound dissolved in a small amount of mobile phase A or a water/acetonitrile mixture.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with a suitable starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient elution, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Monitor the elution profile at a suitable wavelength, typically 220 nm or 254 nm.
-
The purity is calculated from the peak area of the main component relative to the total peak area of all components.
Causality Behind Experimental Choices:
-
Reversed-phase C18 column: This is a versatile stationary phase that separates compounds based on their hydrophobicity. This compound has sufficient hydrophobicity to be retained and separated on a C18 column.
-
Trifluoroacetic acid (TFA): TFA is a common mobile phase additive that acts as an ion-pairing agent, improving peak shape for ionizable compounds like amino acids by suppressing the ionization of the carboxylic acid and amino groups.
-
Gradient elution: A gradient from a highly aqueous mobile phase to a highly organic mobile phase is used to ensure the elution of the compound of interest and any potential impurities with a wide range of polarities.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijcrt.org [ijcrt.org]
An In-depth Technical Guide to the Mechanism of Action of 4-(Trifluoromethyl)-D-phenylalanine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
4-(Trifluoromethyl)-D-phenylalanine (4-CF3-D-Phe) is a synthetic, non-proteinogenic amino acid designed as a molecular probe and potential modulator of aromatic amino acid metabolism. Its primary mechanism of action is rooted in the competitive inhibition of key enzymes within this pathway, owing to its structural mimicry of natural substrates like L-phenylalanine and L-tryptophan. The incorporation of an electron-withdrawing trifluoromethyl group at the para position of the phenyl ring significantly alters the molecule's electronic properties and hydrophobicity, enhancing its binding affinity and stability within enzyme active sites.[1][2] This guide elucidates the core biochemical interactions of 4-CF3-D-Phe, focusing on its role as an inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. We will explore the kinetic profile of this inhibition, the structural basis for its activity, and the downstream cellular consequences, providing a robust framework for its application in research and therapeutic development.
Part 1: Molecular Context and Rationale
Chemical Properties and the Role of Trifluoromethylation
This compound is a derivative of D-phenylalanine, featuring a trifluoromethyl (-CF3) group substituted at the fourth carbon of the phenyl ring.[3] This modification is a cornerstone of modern medicinal chemistry for several strategic reasons:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an extended biological half-life.
-
Enhanced Hydrophobicity: The -CF3 group is highly lipophilic, which can facilitate passage across cellular membranes and improve binding to hydrophobic pockets within enzyme active sites.[2]
-
Modulated Electronic Profile: As a strong electron-withdrawing group, the -CF3 moiety alters the electrostatic potential of the aromatic ring, influencing non-covalent interactions (such as π-π stacking and cation-π interactions) that are critical for molecular recognition by a target protein.[4]
The "D" stereoisomer configuration distinguishes it from the naturally occurring L-amino acids used in protein synthesis. This chirality is crucial, as D-amino acids are not typically substrates for protein translation but can exhibit unique pharmacological activities, often with greater stability against degradation by proteases.[5]
The Aromatic Amino Acid Hydroxylase Pathway
To understand the action of 4-CF3-D-Phe, one must first appreciate the metabolic crossroads it targets. The aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are precursors to a host of vital neurochemicals and hormones.[6] This network is primarily governed by a family of biopterin-dependent aromatic amino acid hydroxylases.[7]
-
Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine, the committed step in phenylalanine catabolism. L-tyrosine is subsequently a precursor for dopamine, norepinephrine, and epinephrine.[6][8]
-
Tryptophan Hydroxylase (TPH): Exists in two isoforms, TPH1 (peripheral) and TPH2 (neuronal), and catalyzes the rate-limiting hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-HT).[7][9][10]
Disruption of these enzymes forms the basis of numerous pathologies and therapeutic strategies. 4-CF3-D-Phe, as a structural analog of the natural substrates, is logically poised to interact with and inhibit these critical enzymes.
Part 2: Core Mechanism of Action: Tryptophan Hydroxylase Inhibition
The most robustly supported mechanism of action for phenylalanine-based inhibitors is the competitive inhibition of Tryptophan Hydroxylase (TPH).[9][11]
Kinetic Profile: Competitive Inhibition
Structural analogs of a substrate are classic competitive inhibitors. They bind reversibly to the enzyme's active site, the same site as the natural substrate, thereby preventing the substrate from binding and catalysis from occurring.
Kinetic analyses of structurally related phenylalanine-based TPH inhibitors have demonstrated a pattern that is competitive with respect to the substrate (L-tryptophan) and uncompetitive with respect to the cofactor (tetrahydrobiopterin, BH4).[9][12]
-
Competitive vs. Tryptophan: The inhibitor directly competes with tryptophan for access to the amino acid binding pocket of TPH. This means that the inhibition can be overcome by sufficiently high concentrations of the substrate. Kinetically, this results in an increase in the apparent Michaelis constant (Km) for tryptophan with no change in the maximum velocity (Vmax) of the reaction.
-
Uncompetitive vs. Tetrahydrobiopterin (BH4): The uncompetitive nature of the inhibition with respect to BH4 provides critical insight into the enzyme's catalytic cycle. It strongly suggests an ordered binding mechanism where the BH4 cofactor must bind to the enzyme first, creating the binding site for the amino acid substrate (or inhibitor).[9][13] The inhibitor then binds to the enzyme-BH4 complex, preventing the reaction from proceeding.
Structural Basis of Inhibition
X-ray crystallography studies of TPH1 with phenylalanine-based inhibitors reveal that the phenylalanine moiety occupies the same binding pocket as the natural substrate, tryptophan.[9] The phenyl ring of the inhibitor sits within a hydrophobic cavity, making favorable interactions with the surrounding residues. The amino and carboxylate groups form salt bridges and hydrogen bonds that anchor the molecule in a position similar to that of the substrate. The trifluoromethyl group, due to its lipophilicity, can further enhance this binding by interacting with hydrophobic residues deep within the active site. This high-affinity, non-covalent binding effectively sequesters the enzyme in an inactive state.
Quantitative Inhibition Data
While specific kinetic constants for 4-(Trifluoromethyl)-D -phenylalanine are not prominently available in the reviewed literature, data from closely related L-phenylalanine-based TPH1 inhibitors illustrate the potency of this chemical class.
| Compound Class | Target | Inhibition Type | Ki / IC50 (Illustrative) | Reference |
| Oxyphenylalanine Derivatives | TPH1 | Competitive (vs. Trp) | IC50: ~37 nM | [5] |
| Heterocyclic Phenylalanines | TPH1 | Competitive (vs. Trp) | IC50: ~42 nM | [14] |
| Biphenyl Phenylalanines | TPH1 | Competitive (vs. Trp) | Ki: ~30 - 310 nM | [5] |
| Note: This table provides illustrative data from related compounds to demonstrate the potential potency range. Specific values for 4-CF3-D-Phe require direct experimental determination. |
Part 3: Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanism of action for 4-CF3-D-Phe, a tiered experimental approach is necessary, moving from purified enzyme systems to complex cellular environments.
Workflow: From In Vitro Inhibition to Cellular Target Engagement
Protocol: In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is designed to determine the IC50 of 4-CF3-D-Phe against purified human TPH1. It is based on a radioenzymatic assay that measures the formation of tritiated water ([3H]H2O) from [3H]-L-tryptophan.[2]
A. Materials:
-
Recombinant human TPH1 enzyme
-
[5-3H]-L-tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
This compound (test inhibitor)
-
Activated charcoal slurry
-
Scintillation fluid and vials
B. Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube on ice, prepare a master mix containing HEPES buffer, catalase, DTT, and BH4.
-
Inhibitor Dilution: Prepare a serial dilution of 4-CF3-D-Phe in the assay buffer, ranging from 1 nM to 100 µM. Include a vehicle control (DMSO or buffer).
-
Reaction Setup: To each tube of a 96-well plate, add:
-
5 µL of inhibitor dilution (or vehicle).
-
10 µL of recombinant TPH1 enzyme.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of [5-3H]-L-tryptophan.
-
Incubation: Incubate the plate at 37°C for 20 minutes. The reaction must be in the linear range.
-
Terminate Reaction: Stop the reaction by adding 50 µL of a 10% activated charcoal slurry in 0.1 M HCl. The charcoal adsorbs the unreacted [3H]-tryptophan and the [3H]-5-HTP product.
-
Separate Soluble Fraction: Centrifuge the plate at 3,000 x g for 15 minutes at 4°C. The supernatant contains the [3H]H2O produced by the reaction.
-
Quantification: Carefully transfer a portion of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to product concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the native environment of an intact cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[3][15][16]
A. Materials:
-
Cell line expressing the target protein (e.g., BON cells for endogenous TPH1).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
This compound.
-
Thermal cycler.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, membranes).
-
Primary antibody specific for the target protein (e.g., anti-TPH1 antibody).
-
HRP-conjugated secondary antibody and ECL substrate.
B. Procedure (Melt Curve Format):
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a saturating concentration of 4-CF3-D-Phe (e.g., 50 µM) and another set with vehicle (DMSO) for 1-2 hours in culture medium.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10^7 cells/mL.
-
Aliquoting and Heating: Aliquot the cell suspensions (from both treated and vehicle groups) into PCR tubes. Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments). Heat for 3 minutes, then cool to room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[15]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the total protein concentration of each sample and normalize to ensure equal loading.
-
Western Blot Analysis:
-
Separate the normalized samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against the target protein (TPH1).
-
Probe with a secondary HRP-conjugated antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for TPH1 at each temperature for both the vehicle- and drug-treated groups. Plot the percentage of soluble protein remaining versus temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target stabilization and thus, direct engagement.
Part 4: Putative Mechanisms and Future Directions
While TPH inhibition is the most likely primary mechanism, the structural similarity of 4-CF3-D-Phe to L-phenylalanine suggests a potential interaction with Phenylalanine Hydroxylase (PAH) .[11] Inhibition of PAH would block the conversion of phenylalanine to tyrosine, a mechanism relevant to diseases like Phenylketonuria (PKU).[17] This hypothesis requires direct testing using an in vitro PAH activity assay, similar to the TPH protocol described above, but using L-phenylalanine as the substrate and measuring L-tyrosine formation.[18][19]
The stereochemistry of 4-CF3-D -Phe is a critical area for further investigation. Comparing its inhibitory potency against TPH and PAH with its L-isomer would reveal the stereoselectivity of these enzymes and could be key to designing more specific inhibitors.[1]
Conclusion
This compound is a rationally designed amino acid analog whose mechanism of action is centered on the competitive inhibition of aromatic amino acid hydroxylases. Strong evidence from related compounds points to Tryptophan Hydroxylase as a primary target, leading to a reduction in serotonin biosynthesis. This action is predicated on its ability to mimic the natural substrate, with the trifluoromethyl group enhancing its binding properties. The experimental protocols provided herein offer a clear path to definitively confirming its target engagement and quantifying its inhibitory potency. A thorough understanding of this mechanism is essential for leveraging 4-CF3-D-Phe as a precise tool for biochemical research and as a foundational scaffold for the development of novel therapeutics targeting metabolic and neurological disorders.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7004189, this compound.
- G. Ilyés, T. Gáti, A. Sztojkov-Ivanov, I. Ilisz, Z. Pataj, A. Aranyi, W. Lindner, A. Péter. (n.d.).
- National Center for Biotechnology Information. (n.d.). Cancer Biology - Protein - Bio-protocol.
- CETSA. (n.d.). CETSA.
- Vrana, S. L., Dworkin, S. I., & Vrana, K. E. (1993). Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption. Journal of Neuroscience Methods, 48(1-2), 123–129.
- Cianchetta, G., Stouch, T., Yu, W., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Structural Biology Journal, 4, 10-20.
- Cianchetta, G., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Structural Biology Journal, 4, 10-20.
- ResearchGate. (n.d.). In vitro residual activity of phenylalanine hydroxylase variants and correlation with metabolic phenotypes in PKU | Request PDF.
- Ho, G., Reichardt, J., & Christodoulou, J. (2012). In vitro read-through of phenylalanine hydroxylase (PAH) nonsense mutations using aminoglycosides: A potential therapy for phenylketonuria. Journal of Inherited Metabolic Disease, 35(5), 845–852.
- Al-Dhaheri, A. H., et al. (2013). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 9, 2398–2419.
- Nohta, H., et al. (1996). Assay for tryptophan hydroxylase activity in rat brain by high-performance liquid chromatography with fluorescence detection. Biological & Pharmaceutical Bulletin, 19(5), 762–764.
- Science.gov. (n.d.). tryptophan hydroxylase activity: Topics by Science.gov.
- Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- Gersting, S. W., et al. (2010). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. Journal of Biological Chemistry, 285(42), 32318–32327.
- Ho, G., et al. (2012). In vitro read-through of phenylalanine hydroxylase (PAH) nonsense mutations using aminoglycosides: a potential therapy for phenylketonuria. Journal of Inherited Metabolic Disease, 35(5), 845-852.
- ResearchGate. (n.d.). Inhibition Patterns of the Three Compounds for TPH1 | Download Table.
- Cerqueira, F., et al. (2021). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)
- ResearchGate. (n.d.). CHAPTER 2.3 - Tryptophan Hydroxylase and Serotonin Synthesis Regulation.
- Wikipedia. (n.d.). Phenylalanine hydroxylase.
- Wikipedia. (n.d.). Tryptophan hydroxylase.
- Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062–1073.
- Semantic Scholar. (n.d.). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.
- AMiner. (n.d.). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.
- National Center for Biotechnology Information. (n.d.). Editorial: Aromatic Amino Acid Metabolism.
- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–278.
- The Organic Chemistry Tutor. (2016, January 8). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics [Video]. YouTube.
- ResearchGate. (n.d.). Mechanism of TPH1 inhibition by 1-3. Kinetic study of TPH1 inhibition....
- Tidemand, K. D., et al. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(46), 6155–6164.
- ResearchGate. (n.d.). Phenylalanine kinetics and phenylalanine/tyrosine ratios.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine.
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 8. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis [benthamopenarchives.com]
- 13. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CETSA [cetsa.org]
- 17. researchgate.net [researchgate.net]
- 18. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Trifluoromethyl)-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Phenylalanine Analogs
In the landscape of modern medicinal chemistry and peptide design, the strategic incorporation of non-canonical amino acids has become a cornerstone for innovation. Among these, fluorinated amino acids, and specifically 4-(Trifluoromethyl)-D-phenylalanine, have emerged as powerful tools for modulating the bioactivity and pharmacokinetic profiles of therapeutic peptides and small molecules. The introduction of the trifluoromethyl (CF3) group, a bioisostere of the methyl group but with profoundly different electronic properties, imparts unique characteristics to the parent phenylalanine structure. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this versatile building block.
The trifluoromethyl group is highly electron-withdrawing and significantly increases the lipophilicity of the amino acid side chain.[1][2] These attributes can profoundly influence a peptide's conformation, metabolic stability, and its interactions with biological targets.[3][4] Consequently, the incorporation of this compound can lead to enhanced proteolytic resistance, improved binding affinity, and altered receptor activation profiles, making it a valuable asset in the development of novel therapeutics.[1]
Core Identification and Physicochemical Properties
CAS Number: 114872-99-0[5]
Molecular Formula: C₁₀H₁₀F₃NO₂[5]
Molecular Weight: 233.19 g/mol [5]
Structure:
Caption: 2D Structure of this compound.
Synonyms: (R)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid, D-4-Trifluoromethylphenylalanine, H-D-Phe(4-CF3)-OH[5][6]
Physicochemical Data Summary
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [5] |
| Storage Temperature | -15°C | [5] |
| Boiling Point (Predicted) | 311.5 ± 42.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 2.15 ± 0.10 | N/A |
| Solubility | Soluble in water (2 mg/mL with heating) | [2] |
Synthesis of this compound: An Overview of Asymmetric Strategies
The enantioselective synthesis of this compound is crucial for its application in biologically active molecules. Several asymmetric synthetic strategies have been developed for fluorinated amino acids, which can be adapted for the preparation of the D-enantiomer. These methods often involve the use of chiral auxiliaries, asymmetric hydrogenation, or enzymatic resolutions.[8][9]
A prevalent and effective method is the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral catalyst. This approach allows for high enantioselectivity and yield.
Conceptual Asymmetric Synthesis Workflow
Caption: Generalized workflow for the asymmetric synthesis of this compound.
Characterization and Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the β-protons. The aromatic protons will appear as two doublets in the range of δ 7.3-7.7 ppm due to coupling with each other. The α-proton will be a multiplet around δ 3.8-4.0 ppm, and the β-protons will appear as a multiplet around δ 2.8-3.2 ppm. The exact chemical shifts can vary depending on the solvent and pH.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon (~175 ppm), the aromatic carbons (125-140 ppm, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).
Experimental Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Sonication may be required to aid dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass is 233.0664 g/mol .[10] Electrospray ionization (ESI) is a suitable technique for this analysis.
Expected Fragmentation Pattern: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 234. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group (-45 Da) and potentially side-chain cleavages.
Applications in Drug Discovery and Peptide Synthesis
The unique properties conferred by the trifluoromethyl group make this compound a valuable building block in drug discovery. Its incorporation into peptides can enhance their therapeutic potential by:
-
Increased Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group can sterically hinder enzymatic degradation by proteases, leading to a longer in vivo half-life of peptide drugs.[1]
-
Modulation of Binding Affinity: The electron-withdrawing nature of the CF₃ group alters the electronic properties of the phenyl ring, which can influence cation-π and other non-covalent interactions within a receptor's binding pocket, potentially leading to increased binding affinity and potency.[11]
-
Conformational Control: The steric bulk of the CF₃ group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be optimal for receptor binding.[1]
Workflow for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Caption: Standard workflow for solid-phase peptide synthesis incorporating this compound.
Conclusion and Future Perspectives
This compound represents a sophisticated and powerful building block for medicinal chemists and peptide scientists. Its unique combination of steric and electronic properties offers a reliable strategy for enhancing the drug-like characteristics of peptide and small molecule therapeutics. As our understanding of fluorine's role in molecular recognition and metabolic stability continues to grow, the applications for this and other fluorinated amino acids are poised to expand significantly. Future research will likely focus on the development of more efficient and scalable asymmetric syntheses and the exploration of this amino acid in novel therapeutic modalities, including peptidomimetics and protein engineering.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids.
- Koksch, B., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 1834–1843.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).
- PubChem. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
- National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook.
- Hashimoto, Y., & Hatanaka, Y. (2010). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanesulfonic acid. Tetrahedron Letters, 51(35), 4682-4685.
- ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
- Salgado-Ramos, M., & Koksch, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 930–953.
- PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
- Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 72(46), 7365–7370.
- Miller, S. J., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed.
- PubChem. (n.d.). This compound.
- Soloshonok, V. A., & Zanda, M. (2009). Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide. Future Medicinal Chemistry, 1(4), 637-640.
- National Institute of Standards and Technology. (n.d.). Phenylalanine. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Phenylalanine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000159).
- ACS Catalysis. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.
- ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- ScienceDirect. (2019). Case studies of fluorine in drug discovery.
- Drug Hunter. (n.d.). Category - Case Studies.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
A Comprehensive Technical Guide to the Solubility of 4-(Trifluoromethyl)-D-phenylalanine in Organic Solvents
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 4-(Trifluoromethyl)-D-phenylalanine, a derivative of D-phenylalanine, has garnered significant attention. The strategic introduction of a trifluoromethyl group to the phenyl ring imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecule therapeutics.[1] A critical parameter for the effective utilization of this compound in synthesis, formulation, and biological assays is its solubility in various organic solvents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior. These properties, summarized in the table below, provide insights into the intermolecular forces that govern its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[2] |
| Molecular Weight | 233.19 g/mol | PubChem[2] |
| pKa (Predicted) | 2.15 ± 0.10 | ChemicalBook[3] |
| XLogP3 (Predicted) | -0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
The Influence of the Trifluoromethyl Group:
The trifluoromethyl (-CF₃) group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key determinants of the molecule's solubility. The increased lipophilicity conferred by the -CF₃ group generally enhances solubility in non-polar organic solvents. Conversely, its electron-withdrawing effects can influence the acidity of the carboxylic acid and the basicity of the amino group, which in turn affects solubility in protic and polar aprotic solvents.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the primary forces at play are:
-
Hydrogen Bonding: The amino and carboxylic acid groups are capable of both donating and accepting hydrogen bonds. Solvents that are strong hydrogen bond donors or acceptors will interact favorably with these functional groups.
-
Dipole-Dipole Interactions: The polar nature of the amino acid backbone and the trifluoromethyl group will lead to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and will be the dominant force in non-polar solvents.
The zwitterionic nature of amino acids in the solid state and in polar solvents adds another layer of complexity. The dissolution process requires overcoming the strong electrostatic interactions within the crystal lattice.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method . This technique involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant.
Below is a detailed, field-proven protocol for determining the solubility of this compound in an organic solvent.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid powder)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF))
-
Scintillation vials with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and appropriate diluents for analysis
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a scintillation vial. An excess is crucial to ensure that a saturated solution is achieved. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the slurry for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 48 hours is adequate. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid. Carefully collect the supernatant.
-
Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant, leaving the solid behind. It is important to pre-wet the filter with the same solvent to avoid loss of analyte due to adsorption.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable diluent to bring the concentration within the linear range of the analytical method.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent system.
-
Analyze the calibration standards and the diluted sample(s) using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4][5][6]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mM).
-
Analytical Methods for Quantification
The choice of analytical method is critical for accurate solubility determination. The method must be sensitive, specific, and linear over the desired concentration range.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of small molecules.
-
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The aromatic ring in this compound allows for detection by UV absorbance.
-
Typical Conditions:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly useful for low solubility compounds or complex matrices.
-
Principle: The sample is first separated by HPLC, and the eluent is then introduced into a mass spectrometer. The mass spectrometer ionizes the analyte and separates the ions based on their mass-to-charge ratio, providing highly specific detection.
-
Advantages:
-
High sensitivity allows for the quantification of very low concentrations.
-
High selectivity minimizes interference from other components in the sample.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Example Solubility Data Table:
| Organic Solvent | Chemical Class | Predicted Solubility Trend | Experimentally Determined Solubility (mg/mL at 25 °C) |
| Methanol | Polar Protic | Moderate | To be determined experimentally |
| Ethanol | Polar Protic | Moderate | To be determined experimentally |
| Acetone | Polar Aprotic | Moderate to High | To be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined experimentally |
| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined experimentally |
| Tetrahydrofuran (THF) | Non-polar Aprotic | Low to Moderate | To be determined experimentally |
Interpreting the Results:
The solubility data will provide valuable insights into the types of solvents that are most suitable for different applications. For example:
-
High solubility in a particular solvent would make it a good choice for preparing concentrated stock solutions for chemical reactions or biological assays.
-
Low solubility in a solvent might be advantageous for crystallization and purification processes.
Conclusion
While a comprehensive public database of the solubility of this compound in a wide range of organic solvents is currently lacking, this technical guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently determine this critical parameter. A thorough understanding of its physicochemical properties, coupled with the rigorous application of the shake-flask method and appropriate analytical quantification, will empower scientists to effectively utilize this valuable non-canonical amino acid in their research and development endeavors. The data generated from these studies will be instrumental in advancing the fields of peptide chemistry, drug discovery, and materials science.
References
- PubMed Central.
- PubChem. This compound. [Link]
- PubChem. p-Fluorophenylalanine. [Link]
- PubChem. L-Phenylalanine. [Link]
- PubMed.
- NIH. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. [Link]
- NIH. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]
- Wikipedia. Dimethylformamide. [Link]
- FooDB. Showing Compound N,N-Dimethylformamide (FDB004724). [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
- RSC Publishing.
- ResearchGate.
- NIH. Analytical methods. [Link]
- Ministry of the Environment, Japan. III Analytical Methods. [Link]
Sources
- 1. 4-(Trifluoromethyl)-L-phenylalanine | Amino Acid Derivatives | 114926-38-4 | Invivochem [invivochem.com]
- 2. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of four different phenylalanine determination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Studies of Trifluoromethylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dawn of a "Magic" Functional Group in Amino Acid Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals now containing at least one fluorine atom. This success is rooted in the unique and powerful stereoelectronic properties of fluorine and fluorinated functional groups. The trifluoromethyl (CF₃) group, in particular, has garnered immense interest due to its profound, predictable effects on a molecule's physicochemical and biological profile. Its strong electron-withdrawing nature, significant lipophilicity, and metabolic stability make it an invaluable tool for enhancing drug-like properties.[1]
This guide delves into the seminal, early-stage research that first brought the trifluoromethyl group into the world of amino acids. Long before they became common fixtures in peptide-based therapeutics and complex molecular design, a handful of pioneering chemists grappled with the fundamental challenges of their synthesis and began to uncover their unique characteristics. We will explore the causality behind their experimental choices, the foundational synthetic routes they carved out, and the initial investigations into the properties and applications that set the stage for the explosion of research that would follow.
Chapter 1: Foundational Syntheses of Trifluoromethylated Amino Acids
The primary obstacle in the early exploration of trifluoromethylated amino acids was synthetic accessibility. The inertness of the C-F bond and the powerful electronic effects of the CF₃ group demanded novel chemical strategies. Early researchers could not simply purchase these building blocks; they had to invent the methods to create them.
Section 1.1: The β-Trifluoromethyl Landmark: Weygand's Synthesis of 3,3,3-Trifluoroalanine
One of the most significant early breakthroughs was the development of a practical route to 3,3,3-trifluoroalanine, a β-trifluoromethylated amino acid. The work of Weygand, Steglich, and their colleagues in the late 1960s and early 1970s provided the community with one of the first truly accessible trifluoromethylated building blocks.[2] Their approach was elegant in its use of a readily available fluorinated starting material and classical amino acid synthesis techniques.
The causality behind their choice of an azlactone (or oxazolone) intermediate was grounded in the well-established Erlenmeyer-Plöchl synthesis of amino acids. This method allows for the formation of the α-amino acid backbone via a protected intermediate that can be suitably functionalized. Their key innovation was adapting this chemistry to a fluorinated precursor.
Caption: Weygand's synthesis of 3,3,3-Trifluoroalanine.
Protocol 1: Synthesis of 3,3,3-Trifluoroalanine (Adapted from Weygand et al., 1970) [2]
-
Step 1: Formation of 2-Trifluoromethyl-4-benzal-5(4H)-oxazolone.
-
To a cooled solution of hippuric acid in pyridine, slowly add trifluoroacetic anhydride with stirring. The choice of pyridine as a base was crucial to facilitate the cyclization and dehydration needed to form the azlactone ring.
-
Allow the reaction mixture to warm to room temperature and stir until the formation of the azlactone is complete (monitored by TLC).
-
The intermediate is then condensed with benzaldehyde (in the presence of a catalyst like sodium acetate and acetic anhydride) to form the stabilized benzal-oxazolone.
-
-
Step 2: Reductive Cleavage and Hydrolysis.
-
The purified 2-trifluoromethyl-4-benzal-5(4H)-oxazolone is suspended in a mixture of hydriodic acid and red phosphorus. This combination was a classic, albeit harsh, method for the reduction of the exocyclic double bond and cleavage of the amide linkage within the ring. The red phosphorus serves to regenerate HI from the iodine formed during the reaction.
-
The mixture is heated under reflux for several hours.
-
After cooling, the reaction is filtered to remove excess phosphorus, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and purified, often by ion-exchange chromatography, to yield racemic 3,3,3-trifluoroalanine.
-
Section 1.2: The Rise of α-Trifluoromethyl Precursors: The Work of Klaus Burger
While β-substituted variants were important, the synthesis of α-trifluoromethyl-α-amino acids presented a greater challenge due to the direct attachment of the highly electron-withdrawing CF₃ group to the stereogenic center. The research group of Klaus Burger made seminal contributions by developing versatile building blocks that served as synthetic equivalents (synthons) for these challenging targets.[3][4]
A particularly insightful strategy was the use of 5-alkoxy-4-trifluoromethyl-1,3-oxazoles. Burger recognized that these heterocycles could function as masked α-trifluoromethyl-glycine synthons.[3] Upon rearrangement, they could deliver the desired amino acid backbone with the CF₃ group already in place. The driving force for this approach was to circumvent the difficulty of directly adding a nucleophilic nitrogen to a carbon already bearing a CF₃ group.
Caption: Burger's oxazole-based strategy for α-CF₃ amino acids.
Section 1.3: Adapting a Classic: The Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for preparing amino acids from aldehydes or ketones.[5][6] It was a logical and powerful choice for early researchers to adapt this robust, well-understood reaction to the synthesis of trifluoromethylated amino acids. The primary precursor required was a trifluoromethyl ketone, which could be prepared from trifluoroacetic acid derivatives.
The causality for choosing this method was its convergent nature: it combines a carbonyl compound, an ammonia source (like ammonia or an ammonium salt), and a cyanide source (like HCN or KCN) in a one-pot reaction to form an α-aminonitrile, which is then hydrolyzed to the final amino acid.[7][8]
Caption: General mechanism of the Strecker synthesis for α-CF₃ amino acids.
Chapter 2: Early Insights into Physicochemical Properties
With the first synthetic routes established, researchers could begin to systematically investigate how the trifluoromethyl group altered the fundamental properties of an amino acid. These early studies were crucial for building the predictive models that drug designers rely on today.
Section 2.1: The Inductive Effect on Acidity (pKa)
One of the most immediate and predictable consequences of introducing a CF₃ group is the strong electron-withdrawing inductive effect. Early researchers hypothesized and subsequently confirmed that this effect would significantly increase the acidity (i.e., lower the pKa) of both the carboxylic acid and the α-amino group. The CF₃ group effectively pulls electron density away from the backbone, stabilizing the carboxylate anion (COO⁻) and making the ammonium group (NH₃⁺) a stronger acid.
Section 2.2: The Lipophilicity Paradox
Lipophilicity, often measured as the partition coefficient between octanol and water (LogP), is a critical parameter for drug absorption and distribution.[9] The CF₃ group is known to be highly lipophilic and was expected to substantially increase the LogP of any amino acid it was attached to.[1] This enhancement in lipophilicity was a key motivator for its use, as it could potentially improve a peptide's ability to cross cell membranes. Early qualitative observations confirmed this trend, laying the groundwork for more quantitative structure-activity relationship (QSAR) studies later on.
Section 2.3: 19F NMR as a New Analytical Tool
A significant advantage of working with fluorinated compounds was the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike ¹H NMR, the ¹⁹F NMR spectrum is typically very clean, with large chemical shift dispersion and no background signals from the biological matrix. Early on, this was primarily a tool for characterization and purity assessment. However, researchers quickly realized its potential as a sensitive probe for studying molecular interactions and conformations, a concept that would become highly valuable in later peptide and protein studies.[10]
Table 1: Predicted Impact of α-Trifluoromethylation on Alanine Properties (Based on Early Chemical Principles)
| Property | Alanine (CH₃ side chain) | α-Trifluoromethyl-Alanine (CF₃ at α-C) | Rationale for Change (Early 1980s Perspective) |
| Carboxyl pKa (pKa₁) | ~2.3 | < 2.0 (Expected) | Strong -I effect of the α-CF₃ group stabilizes the conjugate base (carboxylate), increasing acidity. |
| Amino pKa (pKa₂) | ~9.7 | ~5-6 (Expected) | The inductive effect of the α-CF₃ group strongly destabilizes the protonated amine (NH₃⁺), making it a much stronger acid. |
| Lipophilicity (LogP) | Low (Hydrophilic) | Significantly Higher (Lipophilic) | The CF₃ group is known to be a "lipophilic hydrogen," substantially increasing partitioning into nonpolar phases. |
| Steric Bulk | Small | Moderate (similar to Isopropyl) | Van der Waals radius of F is larger than H, making the CF₃ group significantly bulkier than a methyl group. |
Chapter 3: Initial Forays into Biological Systems
The ultimate goal of creating these novel amino acids was to use them to modulate biological activity. Early applications focused on two main areas: creating more robust enzyme inhibitors and studying the structure of peptides.
Section 3.1: Engineering Potent Enzyme Inhibitors
A driving force for this research was the hypothesis that incorporating trifluoromethylated amino acids into peptide-based enzyme inhibitors could enhance their potency and metabolic stability. The CF₃ group could serve multiple roles:
-
Enhanced Binding: Its lipophilicity could lead to stronger hydrophobic interactions within the enzyme's active site.[1]
-
Metabolic Shielding: The bulky and electronically robust CF₃ group could sterically hinder the approach of peptidases, protecting the adjacent peptide bonds from cleavage and increasing the inhibitor's in vivo half-life.
-
Transition-State Mimicry: In some cases, the hydrated form of a trifluoromethyl ketone can act as a potent mimic of the tetrahedral transition state of peptide bond hydrolysis, leading to very tight binding inhibition.
Early work in the 1990s demonstrated the success of this strategy, for example, in the design of inhibitors for Angiotensin-Converting Enzyme (ACE).[1]
Caption: Early workflow for designing a CF₃-peptide enzyme inhibitor.
Section 3.2: Probing Peptide Conformation
Researchers understood that the steric bulk and unique electronic properties of the CF₃ group would impose significant conformational constraints on a peptide backbone.[11] While detailed structural studies were complex, early investigations using techniques like Circular Dichroism (CD) and NMR were used to probe how these novel residues influenced the secondary structure (e.g., α-helices or β-turns) of small model peptides. The goal was to develop a set of rules that could predict and control peptide folding, a critical aspect of designing peptides that can effectively bind to biological targets.
Conclusion
The early studies on trifluoromethylated amino acids were a testament to the ingenuity and foresight of synthetic and medicinal chemists. Working without the benefit of modern catalytic methods or extensive commercial libraries, they developed the foundational synthetic routes and established the core principles that govern the behavior of these powerful building blocks. The initial syntheses by pioneers like Weygand and Burger, the logical adaptation of classic reactions like the Strecker synthesis, and the first investigations into their physicochemical and biological effects directly enabled the sophisticated applications we see today in drug development, chemical biology, and materials science. This foundational work transformed the trifluoromethyl group from a chemical curiosity into an indispensable tool for molecular design.
References
- Burger, K., Hennig, L., Tsouker, P., Spengler, J., Albericio, F., & Koksch, B. (2006). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. Amino Acids, 31(1), 55–62. [Link]
- Ogu, K., Matsumoto, S., Akazome, M., & Ogura, K. (2005). Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. Organic Letters, 7(4), 589–592. [Link]
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727–1739. [Link]
- ResearchGate. (n.d.). Klaus Burger's research works.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Reference for A. Strecker, Ann. 75, 27 (1850); 91, 349 (1854)). [Link]
- JKU ePUB. (2021).
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. As referenced by ElectronicsAndBooks. [Link]
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Weygand, F., Steglich, W., & Oettmeier, W. (1970). Fluor-aminosäuren, V. Reaktionen des 3.3.3-Trifluor-alanins und seine Verwendung für Peptidsynthesen. Chemische Berichte, 103(6), 1655–1662. [Link]
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
- Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
- Singh, T. P., Narula, P., Chauhan, V. S., & Kaur, P. (1990). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of Biosciences, 15(2), 93-100. [Link]
- van de Waterbeemd, H., & Testa, B. (1994). Lipophilicity of amino acids. Amino Acids, 7(2), 129–145. [Link]
- Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105–119. [Link]
- Ishida, T., & Kato, S. (2012). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics, 14(32), 11355–11362. [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021).
- Zamora, J. M., Garcia-Sosa, A. T., & Maran, U. (2021). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues.
- Terrey, M. J. (2022). Peptide Modification by Combining C-H Functionalization and Sulfur(vi)
- ResearchGate. (n.d.). Restriction of a Peptide Turn Conformation and Conformational Analysis of Guanidino Group Using Arginine-Proline Fused Amino Acids.
- ResearchGate. (n.d.). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides.
- ResearchGate. (n.d.). Efficient Syntheses of ω-Trifluoromethyl Substituted ω-Amino Acids.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of α-Trifluoromethyl Substituted α-Amino Acid Derivatives from Methyl 3,3,3-Trifluoro-2-diazopropionate.
- Salwiczek, M., Nyakatura, E., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability. Chem. Soc. Rev., 41(6), 2135-2171. As referenced by Refubium, Freie Universität Berlin. [Link]
Sources
- 1. [Fluoro amino acids. V. Reactions of 3.3.3-trifluoroalanine and its use for peptide syntheses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strecker Amino Acid Synthesis [drugfuture.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-(Trifluoromethyl)-D-phenylalanine: An Essential Tool in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-(Trifluoromethyl)-D-phenylalanine, a critical building block in contemporary drug development and chemical biology. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this fluorinated amino acid. By synthesizing foundational spectroscopic principles with data from analogous structures, this guide offers a robust framework for the identification, characterization, and application of this compound in complex molecular architectures.
Introduction: The Significance of Fluorinated Amino Acids in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF₃), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and the ability to modulate the pKa of nearby functional groups. This compound, by introducing a CF₃ group onto the phenyl ring of D-phenylalanine, provides a powerful tool for enhancing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. The D-configuration confers resistance to enzymatic degradation, while the trifluoromethyl moiety can improve binding affinity, membrane permeability, and overall metabolic stability.
Understanding the precise spectroscopic signature of this compound is paramount for its effective utilization. NMR and IR spectroscopy serve as the primary methods for its structural verification and for monitoring its incorporation into larger molecules. This guide will provide an in-depth examination of the expected ¹H, ¹³C, and ¹⁹F NMR, and IR spectra of this compound.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural components to consider are the chiral alpha-carbon, the amino and carboxylic acid groups, the benzylic methylene bridge, the para-substituted aromatic ring, and the trifluoromethyl group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information about the electronic environment of each atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Detailed Steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (NH₂ and COOH).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.
-
¹⁹F NMR Acquisition: A one-dimensional ¹⁹F experiment should be performed. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short. The spectrum should be referenced to an external standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[1]
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum will exhibit characteristic signals for the amino acid backbone and the aromatic ring. The following table outlines the predicted chemical shifts (δ) and multiplicities.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα | ~4.0 - 4.3 | Doublet of doublets (dd) | J(Hα, Hβ) ≈ 5-8 | 1H |
| Hβ | ~3.1 - 3.4 | Multiplet (m) | J(Hα, Hβ) ≈ 5-8, J(Hβ, Hβ') ≈ 14 | 2H |
| Aromatic H (ortho to CH₂) | ~7.4 | Doublet (d) | J(Hortho, Hmeta) ≈ 8 | 2H |
| Aromatic H (ortho to CF₃) | ~7.6 | Doublet (d) | J(Hortho, Hmeta) ≈ 8 | 2H |
| NH₂ | Variable (broad) | Singlet (s) | - | 2H |
| COOH | Variable (broad) | Singlet (s) | - | 1H |
Causality Behind Assignments:
-
The Hα proton is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield. It is coupled to the two diastereotopic Hβ protons, resulting in a doublet of doublets.
-
The Hβ protons are benzylic and coupled to Hα and to each other (geminal coupling), leading to a complex multiplet.
-
The aromatic protons will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing CF₃ group are expected to be further downfield than those ortho to the CH₂ group.
-
The chemical shifts of the NH₂ and COOH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) |
| C=O (Carboxyl) | ~170 - 175 | - |
| Cα | ~55 - 60 | - |
| Cβ | ~35 - 40 | - |
| Cγ (ipso-CH₂) | ~140 - 145 | - |
| Cδ (ortho to CH₂) | ~130 - 135 | - |
| Cε (ortho to CF₃) | ~125 - 130 (quartet) | ~3-5 |
| Cζ (ipso-CF₃) | ~128 - 133 (quartet) | ~30-35 |
| CF₃ | ~124 (quartet) | ~270-280 |
Causality Behind Assignments:
-
The carboxyl carbon (C=O) is the most deshielded carbon due to the two oxygen atoms.
-
The Cα and Cβ carbons appear in the typical aliphatic region for amino acids.
-
The aromatic carbons show characteristic shifts based on their substitution. The carbons directly attached to the electron-withdrawing CF₃ group (Cζ and Cε) will exhibit coupling to the fluorine atoms, resulting in quartets. The one-bond C-F coupling for the CF₃ carbon is very large, while the two- and three-bond couplings to the aromatic carbons are progressively smaller.
¹⁹F NMR Spectral Data (Predicted)
The ¹⁹F NMR spectrum is the simplest, showing a single signal for the three equivalent fluorine atoms of the CF₃ group.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| CF₃ | ~ -60 to -65 | Singlet |
Causality Behind Assignment:
-
The chemical shift of a trifluoromethyl group attached to an aromatic ring typically falls in this range.[1] The absence of any adjacent fluorine atoms results in a singlet. The precise chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR an excellent probe for studying protein-ligand interactions.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound.
Experimental Protocol for IR Data Acquisition
Workflow for Solid-State IR Spectroscopy
Caption: Workflow for solid-state IR analysis.
Detailed Steps:
-
Sample Preparation: For solid-state analysis, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be taken and subtracted from the sample spectrum.
IR Spectral Data (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |
| N-H stretch (amine) | 3200 - 3000 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |
| N-H bend (amine) | 1650 - 1580 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-F stretch (trifluoromethyl) | 1350 - 1100 | Very Strong |
Causality Behind Assignments:
-
The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding.
-
The N-H stretches of the primary amine are also observed in the high-frequency region.
-
The C=O stretch is a very strong and sharp absorption, characteristic of the carboxyl group.
-
The C-F stretches of the trifluoromethyl group are typically very strong and appear in the fingerprint region. This is a highly characteristic feature for fluorinated compounds.
Conclusion
The spectroscopic data of this compound provides a definitive fingerprint for its identification and structural characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR offers a complete picture of the carbon and proton framework, with ¹⁹F NMR being particularly sensitive to the local environment of the trifluoromethyl group. IR spectroscopy complements this by confirming the presence of key functional groups. This in-depth guide, by providing a detailed analysis of the expected spectroscopic data and the underlying principles, serves as an essential resource for scientists leveraging the unique properties of this fluorinated amino acid in their research and development endeavors.
References
- Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChem.
- 4-(Trifluoromethyl)-L-phenylalanine. (n.d.). PubChem.
- 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (n.d.). ResearchGate.
- 19F NMR Reference Standards. (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database.
- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (2000). PubMed.
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (n.d.). Open Access LMU.
- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine.
- Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022). MDPI.
Sources
A Senior Application Scientist's Guide to Sourcing and Utilizing 4-(Trifluoromethyl)-D-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Incorporating 4-(Trifluoromethyl)-D-phenylalanine
In the landscape of modern peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential. Among these, this compound stands out as a pivotal building block. The trifluoromethyl group, a bioisostere of the methyl group, imparts unique and advantageous properties to peptide scaffolds. Its strong electron-withdrawing nature can significantly alter the electronic properties of the adjacent phenyl ring, influencing intra- and intermolecular interactions. Furthermore, the introduction of this fluorinated moiety often enhances metabolic stability by blocking sites susceptible to enzymatic degradation, a critical consideration in drug design. The D-configuration of the amino acid provides inherent resistance to proteolysis, further extending the peptide's in vivo half-life. This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial sourcing, rigorous quality assessment, and practical application of this compound in solid-phase peptide synthesis (SPPS).
Part 1: Commercial Supplier Landscape and Quality Assessment
The successful synthesis of a peptide therapeutic is fundamentally reliant on the quality of its constituent building blocks. Sourcing high-purity Fmoc-4-(Trifluoromethyl)-D-phenylalanine is the first critical step. The following section provides a comparative overview of reputable commercial suppliers and outlines a workflow for their qualification.
Supplier Qualification Workflow
A systematic approach to supplier selection is paramount to ensure the consistency and reliability of your research and development efforts. The following workflow outlines the key decision points from initial screening to final selection.
Caption: A workflow diagram for qualifying commercial suppliers of amino acid derivatives.
Comparative Table of Commercial Suppliers for Fmoc-4-(Trifluoromethyl)-D-phenylalanine
For solid-phase peptide synthesis, the N-α-Fmoc protected version of this compound is the required starting material. The following table summarizes key information for several reputable suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Methods |
| Chem-Impex | Fmoc-D-Phe(4-CF3)-OH | 238742-88-6 | ≥ 98% | Chiral HPLC |
| Sigma-Aldrich | Fmoc-4-(trifluoromethyl)-D-phenylalanine | 238742-88-6 | ≥ 98% | Not specified on product page |
| Thermo Scientific (Alfa Aesar) | N-Fmoc-4-(trifluoromethyl)-D-phenylalanine | 238742-88-6 | 95% | HPLC, 1H NMR |
| Bachem | Fmoc-D-4-CF3-Phe-OH | 238742-88-6 | ≥ 98.0% | HPLC |
Note: Purity and available analytical data are subject to change by lot. It is imperative to request the most current Certificate of Analysis for any material being considered for use.
Part 2: Experimental Protocol: Incorporation of Fmoc-4-(Trifluoromethyl)-D-phenylalanine via SPPS
The following protocol details the manual solid-phase synthesis of a peptide incorporating Fmoc-4-(Trifluoromethyl)-D-phenylalanine using the standard Fmoc/tBu strategy. This protocol is designed for a 0.1 mmol scale synthesis.
Rationale for Key Experimental Choices
-
Resin Selection: Rink Amide resin is chosen for the synthesis of C-terminally amidated peptides, a common feature in many bioactive peptides.
-
Coupling Reagents: The trifluoromethyl group on the phenylalanine side chain can introduce steric hindrance, potentially slowing down the coupling reaction. To overcome this, a highly efficient uronium/aminium salt coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[1] The addition of a base, such as DIPEA (N,N-Diisopropylethylamine), is necessary to neutralize the protonated amine on the resin and to facilitate the activation of the incoming amino acid.
-
Solvent: DMF (N,N-Dimethylformamide) is the solvent of choice for SPPS due to its excellent resin-swelling properties and its ability to dissolve the protected amino acids and reagents.[2]
-
Deprotection: A 20% solution of piperidine in DMF is the standard reagent for the removal of the Fmoc protecting group.[2]
Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc-based SPPS.
Caption: A single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Step-by-Step Methodology
Materials and Reagents:
-
Rink Amide resin (loading capacity: 0.4-0.8 mmol/g)
-
Fmoc-4-(Trifluoromethyl)-D-phenylalanine
-
Other required Fmoc-protected amino acids
-
HATU (or HCTU)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for the first amino acid if starting from a pre-loaded resin, or for the growing peptide chain):
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-4-(Trifluoromethyl)-D-phenylalanine:
-
In a separate vessel, dissolve Fmoc-4-(Trifluoromethyl)-D-phenylalanine (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. Due to potential steric hindrance, a longer coupling time may be beneficial.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies a complete reaction). If the test is positive (blue beads), a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Part 3: Quality Control of the Final Peptide
Following synthesis, it is imperative to characterize the crude peptide to confirm its identity and purity before proceeding with purification.
Analytical Characterization
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide.[3] The increased hydrophobicity imparted by the trifluoromethyl group will likely lead to a longer retention time compared to a non-fluorinated analogue.[2] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[4][5] The observed mass should correspond to the calculated mass of the desired peptide containing the this compound residue.
Conclusion
The incorporation of this compound into peptide sequences is a potent strategy for enhancing their therapeutic properties. A successful outcome, however, is contingent upon a meticulous approach to sourcing high-quality reagents and optimizing the synthesis protocol. By implementing a rigorous supplier qualification workflow, researchers can ensure the consistency and reliability of their starting materials. Furthermore, a well-considered solid-phase peptide synthesis protocol, which accounts for the potential steric hindrance of the trifluoromethyl group by employing efficient coupling reagents and appropriate reaction times, is crucial for achieving high yields of the desired peptide. The final, and equally critical, step is the thorough analytical characterization of the synthesized peptide to confirm its identity and purity. This comprehensive approach, from sourcing to synthesis and analysis, will empower researchers to confidently leverage the unique advantages of this compound in the development of next-generation peptide therapeutics.
References
- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]
- Thermo Fisher Scientific. (n.d.). Certificate of analysis: N-Fmoc-4-(trifluoromethyl)-L-phenylalanine, 95%.
- Chem-Impex. (n.d.). Boc-p-trifluoromethyl-D-phenylalanine.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis: N-Fmoc-4-(trifluoromethyl)-L-phenylalanine, 95%.
- Chem-Impex. (n.d.). Fmoc-D-Phe(4-CF3)-OH.
- Royal Society of Chemistry. (2014). Solid-phase peptide synthesis.
- Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 24-36. [Link]
- Luxembourg Bio Technologies. (2015). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.
- Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]
- Aapptec Peptides. (n.d.). Fmoc-Phe(4-F)-OH [169243-86-1].
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]
- YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
- Ottokemi. (n.d.). Boc-D-phenyl alanine, 99%.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2020).
- Miller, S. J., et al. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 73(29), 4163-4169. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorinated Phenylalanine Advantage: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids has emerged as a transformative tool. Among these, fluorinated phenylalanine analogs stand out for their profound and often beneficial impact on the physicochemical and biological properties of peptides and proteins. This in-depth technical guide provides a comprehensive exploration of the synthesis, unique characteristics, and diverse applications of these powerful molecular building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.
The Power of a Single Atom: Why Fluorine?
The substitution of a hydrogen atom with fluorine, the most electronegative element, in the phenyl ring of phenylalanine initiates a cascade of subtle yet significant changes in the amino acid's properties.[1] While sterically similar to hydrogen, fluorine's intense electron-withdrawing nature fundamentally alters the electronic distribution of the aromatic ring.[2][3] This modification influences a wide array of molecular characteristics, including acidity, basicity, hydrophobicity, and conformational preferences.[2][3] The carbon-fluorine bond is also exceptionally strong, rendering it resistant to metabolic degradation.[1] These unique attributes are the bedrock upon which the diverse applications of fluorinated phenylalanine analogs are built, offering solutions to long-standing challenges in peptide and protein therapeutics, such as poor metabolic stability and suboptimal binding affinities.[1][4]
Crafting the Tools: Synthesis of Fluorinated Phenylalanine Analogs
The utility of fluorinated phenylalanine analogs is contingent on their efficient and stereoselective synthesis. A variety of synthetic strategies have been developed to introduce fluorine at specific positions on the phenylalanine scaffold—the aromatic ring, the α-carbon, or the β-carbon.[2][5]
Aromatic Fluorination
Direct fluorination of phenylalanine can be challenging, often requiring harsh conditions and resulting in a mixture of products. More controlled and widely adopted methods involve the use of fluorinated precursors. A common strategy is the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst in the presence of a fluorinated benzyl halide.[3]
Experimental Protocol: Asymmetric Synthesis of 4-Fluoro-L-phenylalanine [3]
Objective: To synthesize enantiomerically enriched 4-fluoro-L-phenylalanine via asymmetric alkylation.
Materials:
-
Glycine Schiff base (e.g., from benzophenone)
-
4-Fluorobenzyl bromide
-
Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide)
-
Toluene
-
50% aqueous Potassium Hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the glycine Schiff base and the chiral phase-transfer catalyst in toluene.
-
Add 4-fluorobenzyl bromide to the mixture.
-
Cool the reaction mixture and add 50% aqueous KOH dropwise with vigorous stirring.
-
Maintain the reaction at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction and perform an aqueous workup.
-
Hydrolyze the resulting Schiff base using aqueous HCl to liberate the free amino acid.
-
Purify the 4-fluoro-L-phenylalanine by recrystallization or chromatography.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of fluorinated amino acids.[6][7] Enzymes such as tyrosine phenol-lyase can be engineered to accept fluorinated phenols for the synthesis of corresponding L-tyrosine analogs, which can be further converted to fluorinated phenylalanines.[7] This approach offers high enantiopurity under mild reaction conditions.[6][7]
Building Better Biologics: Incorporation into Peptides and Proteins
The true power of fluorinated phenylalanine analogs is realized upon their incorporation into peptide and protein scaffolds. This can be achieved through both chemical and biological methods.
Solid-Phase Peptide Synthesis (SPPS)
For peptide-based therapeutics, Fmoc-protected fluorinated phenylalanine derivatives are readily incorporated using standard solid-phase peptide synthesis (SPPS) protocols.[4][8] However, the electron-withdrawing nature of the fluorine substituents can sometimes decrease the reactivity of the amino group, potentially requiring optimization of coupling conditions.[8]
In Vivo Incorporation
For larger proteins, in vivo incorporation provides a powerful avenue. This is often achieved using auxotrophic bacterial strains that are unable to synthesize phenylalanine.[9] By depleting phenylalanine from the growth medium and supplementing it with a fluorinated analog, the cellular machinery can be coaxed into incorporating the unnatural amino acid into newly synthesized proteins.[9] More sophisticated methods involve the use of evolved aminoacyl-tRNA synthetase/tRNA pairs that can site-specifically incorporate fluorinated phenylalanine analogs in response to a nonsense codon, offering precise control over the location of the modification in both bacterial and mammalian cells.[10][11]
The Impact of Fluorination: Modulating Structure and Function
The introduction of fluorinated phenylalanine can have a profound impact on the structure, stability, and biological activity of peptides and proteins.
Enhanced Stability
One of the most significant advantages of incorporating fluorinated phenylalanine is the enhancement of metabolic stability.[1] The strong C-F bond is resistant to enzymatic cleavage by proteases that typically recognize and degrade peptides containing natural aromatic amino acids.[1] This increased resistance to proteolysis leads to a longer plasma half-life, a critical factor for improving the therapeutic efficacy of peptide-based drugs.[1] Furthermore, the incorporation of fluorinated amino acids can enhance the thermal stability of proteins.[12]
Altered Binding Affinity
The electronic modifications induced by fluorine can significantly influence non-covalent interactions that are critical for molecular recognition, such as cation-π interactions.[12][13] The electron-withdrawing fluorine atoms can either enhance or diminish binding affinity depending on the specific interactions at the binding interface.[12] For instance, in the opioid peptide biphalin, substitution of phenylalanine with 4-fluorophenylalanine enhances its binding affinity for both μ- and δ-opioid receptors.[13]
| Biphalin Analog | μ-Opioid Receptor Affinity (Ki, nM) | δ-Opioid Receptor Affinity (Ki, nM) |
| Native (Phe at 4,4') | 0.5 | 0.2 |
| 4-F-Phe Analog | 0.2 | 0.05 |
| Data for biphalin analogs with a 1,2-phenylenediamine linker.[13] |
Conformational Control
Fluorine substitution can also influence the conformational preferences of the peptide backbone.[9] The unique stereoelectronic effects of fluorine can be exploited to favor specific secondary structures, such as β-sheets, which can in turn influence protein folding and assembly.[14]
Illuminating Biology: Applications in Research and Medicine
The unique properties of fluorinated phenylalanine analogs have led to their widespread application in various fields of biomedical research and drug development.
19F NMR Spectroscopy: A Window into Protein Dynamics
The fluorine nucleus (19F) is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[15] With a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, 19F NMR offers a sensitive and background-free method to study protein structure, dynamics, and interactions.[15][16] By incorporating a fluorinated phenylalanine at a specific site, researchers can monitor conformational changes, ligand binding, and protein-protein interactions with high precision, even in complex biological environments like the cell.[17][18]
Workflow: Site-Specific 19F NMR Studies of Protein-Ligand Interactions
Caption: Workflow for studying protein-ligand interactions using 19F NMR.
Positron Emission Tomography (PET) Imaging: Visualizing Disease
Fluorinated phenylalanine analogs, particularly those labeled with the positron-emitting isotope 18F, are valuable tracers for Positron Emission Tomography (PET) imaging.[2][19] Amino acid transporters are often upregulated in cancer cells to meet their high metabolic demands.[20][21] 18F-labeled phenylalanine analogs can be transported into tumor cells via these transporters, allowing for the non-invasive visualization of tumors, particularly in the brain where the background uptake of other tracers like 18F-FDG is high.[20][21] Tracers such as 3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine (18F-FDOPA) and O-(2-[18F]-fluoroethyl)-L-tyrosine (18F-FET) are used clinically for the diagnosis and monitoring of brain tumors and neuroendocrine tumors.[22][23]
Signaling Pathway: Tumor Cell Uptake of 18F-Fluorophenylalanine Analogs
Caption: Uptake of 18F-fluorophenylalanine analogs by tumor cells for PET imaging.
Medicinal Chemistry and Drug Design
The ability to fine-tune the properties of peptides and small molecules makes fluorinated phenylalanine analogs a cornerstone of modern medicinal chemistry.[1][2] Their incorporation into drug candidates can lead to improved metabolic stability, enhanced receptor binding, and optimized pharmacokinetic profiles.[1][4] For example, fluorinated phenylalanine derivatives have been incorporated into potent and selective blockers of the Nav1.7 sodium channel for the treatment of chronic pain.[3]
Conclusion: A Versatile Tool for Innovation
The strategic substitution of hydrogen with fluorine in phenylalanine provides a remarkably versatile and powerful tool for researchers and drug development professionals. From enhancing the therapeutic potential of peptides to providing sensitive probes for fundamental biological research, fluorinated phenylalanine analogs continue to open new avenues for innovation. A thorough understanding of their synthesis, properties, and applications is essential for harnessing their full potential in the development of next-generation therapeutics and advanced research methodologies.
References
- Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide - Benchchem.
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.
- Tinker, A., et al. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC.
- Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. (2021). MDPI.
- A Technical Guide to Fluorine Substitution in Phenylalanine for Drug Discovery and Development - Benchchem. (n.d.).
- Verhoeven, J., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports, 9(1), 2878.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). Taylor & Francis Online.
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. ResearchGate.
- Domagała, E. (n.d.). Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes.
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Semantic Scholar.
- Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). MDPI.
- Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.
- p-(2-[18F]Fluoroethyl)-l-phenylalanine. (2011). National Center for Biotechnology Information.
- Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. (n.d.). NIH.
- Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. (2025). ACS Sensors.
- The genetic incorporation of fluorophenylalanines. (A) Structures of... (n.d.). ResearchGate.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed.
- Fluorinated Amino Acids in Peptide and Protein Assembly. (n.d.). ResearchGate.
- Validating the Conformation of Peptides Containing 4-Fluorophenylalanine: A Comparative Guide - Benchchem. (n.d.).
- The Fluorinated Advantage: A Technical Guide to Fluorophenylalanine Derivatives in Research and Drug Development - Benchchem. (n.d.).
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed.
- Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. (n.d.). ResearchGate.
- Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. (n.d.).
- Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. (n.d.). PubMed.
- 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transpo. (2022). Frontiers.
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). Journal of the American Chemical Society.
- PET Imaging in Neuro-Oncology: An Update and Overview of a Rapidly Growing Area. (n.d.).
- Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH.
- Enzymatic synthesis of fluorinated compounds. (2021). SciSpace.
- Fluorine labeling of proteins for NMR studies. (2020). UCLA.
- Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. (n.d.). PubMed.
- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity - Benchchem. (n.d.).
- Enzymatic synthesis of fluorinated compounds. (2021). PubMed.
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2019). LJMU Research Online.
- (PDF) Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). ResearchGate.
- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). Biophysics Colab.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Fluorinated phenylalanines: synthesis and pharmaceutical applications | Semantic Scholar [semanticscholar.org]
- 20. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. frontiersin.org [frontiersin.org]
- 23. mdpi.com [mdpi.com]
Introduction: The Critical Role of Stability in Advanced Pharmaceutical Intermediates
An In-Depth Technical Guide to the Thermal Stability of 4-(Trifluoromethyl)-D-phenylalanine
This compound is a non-proteinogenic amino acid that serves as a crucial building block in modern drug discovery. Its incorporation into peptide-based therapeutics or small molecules can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties, offering medicinal chemists a tool to fine-tune molecular characteristics.
However, the synthesis of such specialized intermediates is often complex and costly.[1][2][3][4] Therefore, ensuring the stability of the final compound is paramount to prevent lot-to-lot variability, degradation during storage, and unforeseen reactions during subsequent synthetic steps or formulation. This guide provides a comprehensive framework for assessing the thermal stability of this compound, moving beyond simple data collection to explain the scientific rationale behind each method. It is designed for researchers, quality control analysts, and drug development professionals who require a robust understanding of this critical quality attribute.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is the starting point for any stability investigation. These properties, summarized in Table 1, dictate the appropriate analytical techniques and handling procedures.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5][6] |
| Molecular Weight | 233.19 g/mol | [5][6] |
| CAS Number | 114872-99-0 | [6] |
| Appearance | White to off-white powder/solid | [7] |
| Purity (Typical) | ≥98.5% (HPLC) |
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach is essential for a complete thermal stability profile. We employ three primary techniques: Thermogravimetric Analysis (TGA) for initial decomposition screening, Differential Scanning Calorimetry (DSC) to probe thermal transitions, and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for precise quantification of degradation.
-
Thermogravimetric Analysis (TGA): This technique provides a quantitative measure of mass change as a function of temperature. Its primary role here is to identify the onset temperature of thermal decomposition—the point at which the compound begins to lose mass due to the evolution of gaseous byproducts. This is a destructive, high-temperature screening tool.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is invaluable for identifying the melting point, which for many amino acids is concurrent with decomposition.[8] The resulting endotherm provides both the temperature and the enthalpy of the transition, offering a fingerprint of the material's thermal behavior.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability testing. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products. By subjecting the material to controlled thermal stress (both isothermal and cyclic) and analyzing it at various time points, we can precisely quantify the rate of degradation and establish a reliable shelf-life.[10][11]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and self-validating, incorporating system suitability and control measures to ensure data integrity.
Overall Stability Assessment Workflow
The logical flow of experiments is crucial for an efficient and comprehensive stability study. The process begins with broad screening techniques (TGA/DSC) to identify critical temperature ranges, followed by targeted, quantitative analysis using HPLC.
Caption: Workflow for thermal stability assessment of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the inherent thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which a significant mass loss begins.
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 350°C at a heating rate of 10°C/min. The upper limit is chosen to be well past the expected melting/decomposition region identified by TGA.
-
-
-
Data Analysis: Plot the heat flow versus temperature. Identify the peak temperature and enthalpy (ΔH) of any endothermic (melting, decomposition) or exothermic (crystallization, degradation) events. For amino acids, a single, sharp endotherm often signifies simultaneous melting and decomposition.[8]
Protocol 3: Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes. A gradient is essential to ensure the elution of any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.
-
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the parent peak should be between 0.8 and 1.5. This ensures the system is performing correctly.
-
Stress Conditions:
-
Place accurately weighed samples in sealed glass vials.
-
Store vials in calibrated ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C) and protected from light.
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
-
-
Sample Analysis:
-
Dissolve the stressed samples in Mobile Phase A to a known concentration (e.g., 0.5 mg/mL).
-
Inject onto the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining using the area normalization method.
-
Identify and quantify any new peaks, which represent degradation products.
-
Analysis of Potential Degradation Pathways
Based on established principles of amino acid chemistry, two primary thermal degradation pathways are anticipated: deamination and decarboxylation.[12][13][14] The presence of the trifluoromethyl group is expected to influence the reactivity, but the core amino acid structure dictates these fundamental routes. Upon severe thermal stress, fragmentation of the trifluoromethyl group could also lead to the formation of hydrogen fluoride.[15][16]
Caption: Plausible thermal degradation pathways for this compound.
Recommendations for Storage and Handling
Based on the compound's nature as a fine chemical and the potential for degradation, the following storage and handling procedures are recommended to ensure its long-term integrity:
-
Temperature: For long-term storage, maintain the compound in a controlled environment, preferably refrigerated (2-8°C).[17] For routine laboratory use, storage at controlled room temperature (20-25°C) in a tightly sealed container is acceptable for shorter periods.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term archival, to minimize oxidative degradation. The container should be kept tightly closed.[16]
-
Humidity: The compound should be stored in a dry, well-ventilated place away from moisture to prevent hydrolysis and potential changes in solid-state form.[15][16]
-
Light: Protect from direct sunlight and strong artificial light, as UV exposure can sometimes catalyze degradation pathways. Amber vials are recommended.
Conclusion
A thorough understanding of the thermal stability of this compound is not merely an academic exercise; it is a prerequisite for its successful application in pharmaceutical development. The integrated analytical approach detailed in this guide—combining TGA, DSC, and a stability-indicating HPLC method—provides a comprehensive framework for characterizing its thermal properties. By identifying decomposition temperatures, understanding phase transitions, and quantifying degradation products under stress, researchers can confidently define appropriate storage conditions, anticipate potential liabilities in formulation, and ensure the quality and consistency of this valuable synthetic building block.
References
- PubChem. This compound.
- An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]
- U.S. Pharmacopeia. Amino Acid Analysis. [Link]
- PubChem. 4-(Trifluoromethyl)-L-phenylalanine.
- National Institutes of Health.
- Google Patents. CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
- Veterian Key. Methods of Amino Acid Analysis. [Link]
- Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]
- Simmie, J. M., & Somogyi, A. (2021). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine. [Link]
- Cole-Parmer. Material Safety Data Sheet - DL-P-Fluorophenylalanine, 97%. [Link]
- Bracher, F., & Papo, N. (2020).
- Ren, Q., et al. (2021). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemical Engineering. [Link]
- PEER.
- ScienceDirect.
- Kruse, A., & Ramin, P. (2018). Hydrothermal Degradation of Amino Acids. PubMed Central. [Link]
- ResearchGate. The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. [Link]
- Florida A&M University. Differential Scanning Calorimeter. [Link]
- Collins, G., et al. (2007). DSC Step Annealing for Fingerprinting Molecular Structure in Poly(vinylidene fluoride). TA Instruments. [Link]
- ResearchGate. DSC melting curves of DL-phenylalanine (blue line), cocrystal (red line), and salicylic acid (green line). [Link]
- Reches, M., & Gazit, E. (2006).
- ResearchGate. The DSC curves of anhydrous and monohydrate forms of L-phenylalanine crystals. [Link]
Sources
- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 114872-99-0 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. FAMU NSF Programs [web1.eng.famu.fsu.edu]
- 10. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Degradation pathways of amino acids during thermal utilization of biomass: a review | Semantic Scholar [semanticscholar.org]
- 13. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 14. researchgate.net [researchgate.net]
- 15. synquestlabs.com [synquestlabs.com]
- 16. peptide.com [peptide.com]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of 4-(Trifluoromethyl)-D-phenylalanine
Foreword: Navigating the Frontier of Fluorinated Amino Acids
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide delves into the scientific landscape of a fascinating synthetic amino acid, 4-(Trifluoromethyl)-D-phenylalanine, exploring its potential as a therapeutic agent and a valuable tool in drug discovery. While direct clinical applications are still under investigation, the foundational science strongly suggests a promising future, particularly in the realm of metabolic disorders. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the hypothesized mechanisms of action, potential therapeutic targets, and the experimental workflows required to validate these prospects.
Introduction to this compound: A Molecule of Interest
This compound is a non-proteinogenic amino acid, a synthetic derivative of the essential amino acid D-phenylalanine. Its defining feature is the trifluoromethyl (-CF3) group attached to the para position of the phenyl ring. This modification significantly alters the molecule's properties compared to its natural counterpart. The high electronegativity of the fluorine atoms and the overall lipophilicity of the -CF3 group can enhance the molecule's ability to cross cellular membranes and can increase its resistance to metabolic degradation.[1] These characteristics make it an attractive candidate for the development of novel therapeutics. While research into the L-isomer, 4-(Trifluoromethyl)-L-phenylalanine, has explored its general use as an ergogenic supplement, the therapeutic potential of the D-isomer remains a compelling area of investigation.[2]
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various organic synthesis routes. One common approach involves the Negishi cross-coupling, which allows for the precise introduction of the trifluoromethylphenyl moiety to a suitable amino acid precursor.[3][4] This method offers high yields and stereochemical control, which is crucial for producing enantiomerically pure compounds for pharmaceutical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114872-99-0 | [5] |
| Molecular Formula | C10H10F3NO2 | [6] |
| Molecular Weight | 233.19 g/mol | [6] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water (with heating) | [2] |
Hypothesized Mechanism of Action: Targeting Phenylalanine Hydroxylase (PAH)
The primary hypothesized therapeutic application of this compound lies in its potential to act as an inhibitor of the enzyme Phenylalanine Hydroxylase (PAH).[7] PAH is a critical enzyme in human metabolism, responsible for the conversion of L-phenylalanine to L-tyrosine.[8] A deficiency in this enzyme leads to the genetic disorder Phenylketonuria (PKU).[9]
The Role of Phenylalanine Hydroxylase (PAH) in Metabolism
PAH is a monooxygenase that catalyzes the rate-limiting step in the catabolism of phenylalanine.[7] The reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4). In a healthy individual, PAH effectively controls the levels of phenylalanine in the blood, preventing its accumulation to toxic levels.
Phenylketonuria (PKU): A Consequence of PAH Deficiency
PKU is an inborn error of metabolism where mutations in the PAH gene lead to a deficient or non-functional enzyme.[9] This results in the accumulation of phenylalanine in the blood and brain, leading to severe neurological damage, intellectual disability, and other clinical manifestations if left untreated.[10] The current standard of care for PKU is a strict, lifelong diet low in phenylalanine, which can be challenging for patients to adhere to.[11]
This compound as a Potential Competitive Inhibitor of PAH
Given its structural similarity to the natural substrate L-phenylalanine, it is hypothesized that this compound could act as a competitive inhibitor of PAH. The trifluoromethyl group at the para position may enhance its binding to the active site of the enzyme, potentially displacing L-phenylalanine and thereby reducing the rate of its conversion to tyrosine. This inhibition could, in theory, lower the overall production of potentially toxic phenylalanine byproducts in individuals with certain forms of PKU where some residual PAH activity exists.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 8. PDB-101: Molecule of the Month: Phenylalanine Hydroxylase [pdb101.rcsb.org]
- 9. cocukmetabolizma.com [cocukmetabolizma.com]
- 10. Phenylketonuria (PKU) Treatment & Management: Approach Considerations, Dietary Measures, Pharmacologic Therapy [emedicine.medscape.com]
- 11. What are common treatments for phenylketonuria (PKU)? | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
Methodological & Application
Application Note: Probing Protein Structure and Drug Interactions with 4-(Trifluoromethyl)-phenylalanine using ¹⁹F NMR
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure, dynamics, and interactions of biological macromolecules. While traditional ¹H, ¹³C, and ¹⁵N NMR can be limited by spectral complexity, especially in larger proteins, fluorine-19 (¹⁹F) NMR offers a powerful alternative. The ¹⁹F nucleus provides an exquisitely sensitive spectroscopic probe with a high gyromagnetic ratio, 100% natural abundance, and a broad chemical shift range that is highly responsive to the local environment. Crucially, the near-total absence of fluorine in biological systems ensures background-free spectra.[1][2][3] This application note provides a comprehensive guide to the use of 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) as a site-specific ¹⁹F NMR probe for studying protein structure, conformational changes, and ligand binding, with a particular focus on applications in drug discovery.
Core Principles: The Power of the Trifluoromethyl Probe
The utility of ¹⁹F NMR in protein studies hinges on the unique properties of the fluorine nucleus and the strategic placement of a fluorinated probe. 4-(Trifluoromethyl)-L-phenylalanine is an ideal probe for several reasons:
-
The CF₃ Group as a Reporter: The three equivalent fluorine atoms of the trifluoromethyl (CF₃) group generate a single, sharp resonance, maximizing signal intensity. This group is exceptionally sensitive to its environment; subtle changes in van der Waals contacts, local electrostatic fields, or solvent accessibility can induce significant and easily detectable changes in the ¹⁹F chemical shift.[2]
-
Minimal Perturbation: As an analogue of phenylalanine, tfm-Phe is often well-tolerated when incorporated into proteins, minimizing structural and functional perturbations, particularly when placed in regions that are not critical for folding or catalysis.[1][2]
-
"Spy" in a Silent Background: Since proteins are naturally devoid of fluorine, the ¹⁹F NMR spectrum exclusively shows signals from the incorporated probe.[2][4] This allows for the unambiguous study of specific sites even in very large proteins or complex mixtures, a significant advantage over proton NMR.[4]
A Note on Stereochemistry: This guide focuses on the incorporation of 4-(Trifluoromethyl)-L-phenylalanine . Standard ribosomal protein synthesis is stereospecific for L-amino acids. The incorporation of D-amino acids, such as 4-(Trifluoromethyl)-D-phenylalanine, into proteins in vivo is not possible with standard methodologies and would require highly specialized, custom-engineered enzymatic machinery outside the scope of this protocol.
| Property | ¹⁹F Nucleus | ¹H Nucleus |
| Natural Abundance | 100% | 99.98% |
| Spin (I) | 1/2 | 1/2 |
| Relative Sensitivity | 0.83 | 1.00 |
| Chemical Shift Range | >400 ppm | ~15 ppm |
| Biological Background | None | High |
Table 1. Comparison of key properties of the ¹⁹F and ¹H nuclei for NMR spectroscopy. The exceptionally wide chemical shift range and lack of biological background make ¹⁹F an ideal probe.[1][3]
Site-Specific Incorporation: Placing the Probe
The most robust and widely used method for incorporating tfm-Phe at a specific site within a protein is through amber codon suppression in an E. coli expression system.[5][6][7][8] This technique hijacks the cell's translational machinery to insert the unnatural amino acid in response to a UAG (amber) stop codon that has been engineered into the gene of interest.
The system requires two key components on a separate plasmid:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that uniquely recognizes tfm-Phe and does not cross-react with any of the 20 canonical amino acids.[6][9]
-
An Orthogonal tRNA: A corresponding amber suppressor tRNA (tRNA_CUA) that is not recognized by any endogenous E. coli synthetases but is charged by the orthogonal aaRS with tfm-Phe.[6][8][9]
When the ribosome encounters the UAG codon in the mRNA, the charged tRNA_CUA delivers tfm-Phe, allowing protein synthesis to continue and resulting in a full-length protein containing the ¹⁹F probe at the desired location.
Figure 1. Workflow for site-specific incorporation of tfm-Phe via amber codon suppression.
Experimental Protocols
Protocol 1: Expression of tfm-Phe Labeled Protein
This protocol is adapted from established methods for amber codon suppression.[6][8]
Day 1: Transformation and Starter Culture
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
Your expression plasmid containing the gene of interest with an amber (UAG) codon at the desired labeling site.
-
A helper plasmid containing the orthogonal aminoacyl-tRNA synthetase/tRNA pair for tfm-Phe (e.g., pDule-tfmF).[8]
-
-
Plate the transformation on an LB agar plate with appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
In the evening, pick a single colony and inoculate a 10 mL starter culture of M9 minimal media supplemented with antibiotics.
-
Grow overnight at 37°C with shaking.
Day 2: Main Culture Growth and Induction
-
Use the overnight starter culture to inoculate 1 L of M9 minimal media containing antibiotics in a 2.5 L baffled flask.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add 4-(Trifluoromethyl)-L-phenylalanine to a final concentration of 1 mM.[8]
-
Causality Note: Adding the unnatural amino acid before induction allows it to be imported by the cells and become available for the orthogonal synthetase.
-
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-20°C and continue shaking for 18-24 hours.
-
Causality Note: Lower temperatures slow down protein expression, which often improves the folding of recombinant proteins and can increase the efficiency of unnatural amino acid incorporation.
-
Day 3: Harvest and Verification
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Crucial Validation Step: Before large-scale purification, it is essential to confirm successful incorporation. This is best done by electrospray ionization mass spectrometry (ESI-MS) on a small amount of purified protein. The mass of the labeled protein should be precisely increased relative to the unlabeled wild-type protein.
Protocol 2: Protein Purification
Purification of the ¹⁹F-labeled protein generally follows the same protocol as for the unlabeled wild-type protein. Standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for polishing, is typically sufficient to yield a pure sample for NMR analysis.
Protocol 3: 1D ¹⁹F NMR Data Acquisition
1. Sample Preparation:
-
Dialyze the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0). The buffer must not contain any fluorine-containing compounds.
-
Concentrate the protein to a final concentration of 50-200 µM. Higher concentrations will reduce acquisition time.
-
Add 5-10% D₂O to the sample for the spectrometer's frequency lock.
-
Add a known concentration of a fluorine-containing reference compound if desired (e.g., trifluoroacetic acid, TFA), although external referencing is also common.
2. Spectrometer Setup and Data Collection:
-
The experiment can be performed on any standard high-field NMR spectrometer equipped with a broadband or ¹⁹F-specific probe.[4]
-
Tune and match the probe to the ¹⁹F frequency.
-
Acquire a simple one-dimensional ¹⁹F spectrum. A standard zg pulse sequence is often sufficient. Proton decoupling (e.g., GARP) is typically used during acquisition to remove ¹H-¹⁹F couplings and sharpen the signal.
-
Key parameters to consider:
-
Spectral Width: A wide spectral width (~50-100 ppm) is initially recommended to ensure the signal is captured, as the chemical shift is highly environment-dependent.
-
Number of Scans: This will depend on the protein concentration. For a ~100 µM sample, several thousand scans may be required, taking from minutes to a few hours.
-
Recycle Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Data Interpretation and Applications
The power of this technique lies in observing changes to the single ¹⁹F resonance under different conditions.
Ligand Binding and Drug Screening
This method is exceptionally well-suited for fragment-based drug discovery (FBDD).[10][11][12] The protein, labeled with tfm-Phe at or near a binding pocket, is used as the analyte.
-
A ¹⁹F NMR spectrum of the protein is recorded.
-
A potential ligand or a fragment from a library is added.
-
A new ¹⁹F spectrum is recorded.
Binding of the ligand will perturb the local environment of the CF₃ probe, resulting in a chemical shift perturbation (CSP) . A change in the peak's position indicates a direct or allosteric interaction.[11][12] This provides a rapid and robust method for hit identification and can be used to rank compounds by affinity.[12][13]
Figure 2. Probing ligand binding using protein-observed ¹⁹F NMR.
Monitoring Conformational Change
Proteins are dynamic entities, and transitions between different functional states are often fundamental to their mechanism. By placing a tfm-Phe probe in a region that undergoes a conformational change (e.g., in a flexible loop or at a domain interface), ¹⁹F NMR can be used to monitor these transitions.[2][5][7] If the exchange between states is slow on the NMR timescale, two distinct peaks may be observed, representing the two conformations. If the exchange is fast, a single, population-weighted average peak will be seen. This allows researchers to study how factors like substrate binding, phosphorylation, or mutation affect the conformational equilibrium of the protein.[2][11]
References
- Jackson, J. C., Mehl, R. A., & Petersson, E. J. (2007). Site-Specific Incorporation of a ¹⁹F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. [Link]
- Leung, E. W., et al. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]
- Arora, K., & Prosser, R. S. (2022). A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of General Physiology. [Link]
- Hammill, J. T., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for ¹⁹F-NMR structural characterization.
- Kang, C. (2019). ¹⁹F-NMR in Target-based Drug Discovery. Current Medicinal Chemistry. [Link]
- Norton, R. S., et al. (2016). Applications of ¹⁹F-NMR in fragment-based drug discovery. Monash University Research. [Link]
- Leung, E. W. W., et al. (2016). Applications of (19)F-NMR in Fragment-Based Drug Discovery. PubMed. [Link]
- Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed. [Link]
- Gee, C. T., et al. (2016). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment.
- Anonymous. Fluorine labeling of proteins for NMR studies. University of Connecticut. [Link]
- Otting, G., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR. [Link]
- Kothakota, S., et al. (2002). Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues. ChemBioChem. [Link]
- Marsh, E. N. G. (2014). Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology. [Link]
- Hammill, J. T., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for ¹⁹F-NMR structural characterization.
- Danielson, M. A., & Falke, J. J. (1996). Use of ¹⁹F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure. [Link]
- Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
- Prosser, R. S., & Prosser, R. S. (2014). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Methods in Enzymology. [Link]
- Signs, M. E., et al. (2016). Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine. The Journal of Physical Chemistry B. [Link]
- Tirotta, I., et al. (2020). The precious fluorine on the ring: fluorine NMR for biological systems.
- Zervosen, A., et al. (2024). Rational design of ¹⁹F NMR labelling sites to probe protein structure and interactions. bioRxiv. [Link]
- Repp, L. R., et al. (2018).
- Grieser, R. J., et al. (1979). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Biochimica et Biophysica Acta. [Link]
- Al-Sayah, M. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
- Hino, N., et al. (2014).
- Wallace, A. L., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. The Journal of Physical Chemistry B. [Link]
Sources
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis: Incorporation of 4-(Trifluoromethyl)-D-phenylalanine
Abstract
The incorporation of unnatural amino acids into peptide sequences is a transformative strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, stability, and bioavailability.[1][2] This guide provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 4-(Trifluoromethyl)-D-phenylalanine, a non-canonical amino acid of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group. We will delve into the rationale behind experimental choices, from resin selection to cleavage and purification, offering researchers, scientists, and drug development professionals a robust framework for the successful synthesis of these modified peptides.
Introduction: The Significance of Fluorinated Amino Acids in Peptide Drug Design
The substitution of hydrogen atoms with fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of small molecules. When applied to amino acids, this modification can profoundly influence a peptide's conformation, hydrophobicity, and resistance to proteolytic degradation.[3][4] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of these properties. It is highly electron-withdrawing and sterically demanding, which can lead to peptides with enhanced biological activity and improved pharmacokinetic profiles.[3] this compound is an analog of phenylalanine, and its incorporation can introduce unique structural and electronic features into a peptide backbone.
This application note will focus on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, which offers a reliable and versatile method for the stepwise assembly of peptide chains on a solid support.[5][6] We will provide a detailed, step-by-step protocol, along with expert insights into potential challenges and optimization strategies when working with this compound.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-based SPPS is a cyclical process involving the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The fundamental steps of each cycle are:
-
Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][8]
-
Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the newly exposed N-terminal amine of the resin-bound peptide to form a peptide bond.[9]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before proceeding to the next cycle.[7]
This iterative process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed.[10][11]
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
Resin Selection
The choice of resin depends on the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality | Recommended Use |
| 2-Chlorotrityl chloride resin | Carboxylic acid | Minimizes racemization of the C-terminal residue. |
| Wang resin | Carboxylic acid | Standard choice for many peptide acids. |
| Rink Amide resin | Amide | For peptides with a C-terminal amide.[8] |
For this protocol, we will use Rink Amide resin to generate a C-terminally amidated peptide.
Amino Acids and Reagents
-
Fmoc-protected amino acids (including Fmoc-4-(Trifluoromethyl)-D-phenylalanine-OH)
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives:
-
HOBt (Hydroxybenzotriazole)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Deprotection Reagent:
-
20% (v/v) Piperidine in DMF
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water (deionized)
-
-
Precipitation and Washing:
-
Cold diethyl ether
-
Detailed Experimental Protocol
This protocol describes the manual synthesis of a model peptide containing this compound on a 0.1 mmol scale.
Resin Preparation and Swelling
-
Weigh out the appropriate amount of Rink Amide resin (e.g., for a loading of 0.5 mmol/g, use 200 mg for a 0.1 mmol synthesis) into a peptide synthesis vessel.
-
Add DMF (5-10 mL) to the resin and allow it to swell for at least 30 minutes at room temperature.[5] This step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents.[5]
-
Drain the DMF from the vessel.
Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Amino Acid Coupling
The incorporation of this compound can be challenging due to the steric bulk of the trifluoromethyl group.[3] Therefore, a potent coupling reagent and potentially longer coupling times are recommended.
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents, 0.3 mmol) and a coupling reagent like HCTU (2.9 equivalents, 0.29 mmol) in DMF (2-3 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test (or other ninhydrin-based test) to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, drain the solution and repeat the coupling step (double coupling).
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Coupling of Fmoc-4-(Trifluoromethyl)-D-phenylalanine-OH:
Due to the steric hindrance of the trifluoromethyl group, an extended coupling time or a more reactive coupling agent may be necessary.[12][13]
-
Follow the standard amino acid coupling procedure, but increase the coupling time to 2-4 hours.[3]
-
Alternatively, use a more potent coupling reagent such as HATU, which is known to be effective for sterically hindered amino acids.[12][14]
-
Always confirm complete coupling with a Kaiser test before proceeding.
Caption: The amino acid coupling step in SPPS.
Iterative Synthesis
Repeat the deprotection (Section 4.2) and coupling (Section 4.3) steps for each amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is ready to be cleaved from the resin.
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% TIS, and 2.5% water is effective.[2] TIS acts as a scavenger to trap reactive cations generated during cleavage, protecting sensitive residues.
-
Caution: TFA is a strong, corrosive acid and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
Peptide Precipitation and Purification
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether (e.g., 40-50 mL) with vigorous stirring.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
Peptide Analysis and Purification
Analytical High-Performance Liquid Chromatography (HPLC)
The purity of the crude peptide should be assessed by analytical reversed-phase HPLC (RP-HPLC).[15][16]
-
Column: C18, 3-5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: UV at 214 nm and 280 nm.
Mass Spectrometry (MS)
The identity of the peptide is confirmed by mass spectrometry, which provides the molecular weight of the synthesized peptide.[16][17]
Preparative HPLC
The crude peptide is purified using preparative RP-HPLC with a similar mobile phase system as the analytical method, but on a larger column.[18] Fractions are collected and analyzed by analytical HPLC and MS to identify those containing the pure peptide. The pure fractions are then pooled and lyophilized to obtain the final peptide product as a fluffy white powder.
Troubleshooting and Expert Recommendations
-
Incomplete Coupling: As mentioned, this is a common issue with sterically hindered amino acids like this compound.[12][13][19] Always use a high-quality coupling reagent, consider double coupling, and confirm completion with a Kaiser test.
-
Racemization: While D-amino acids are used in this protocol, it's important to be aware of the potential for racemization, especially with cysteine.[20][21] Using coupling reagent additives like HOBt or Oxyma can help suppress racemization.[12]
-
Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions. If aggregation is suspected, consider using a PEG-based resin or incorporating pseudoproline dipeptides in your synthesis strategy.[10]
Conclusion
The solid-phase synthesis of peptides containing this compound is a feasible and powerful method for creating novel peptide therapeutics. By understanding the principles of Fmoc-SPPS and making strategic adjustments to account for the unique properties of this unnatural amino acid, researchers can successfully synthesize these modified peptides with high purity and yield. The protocol and insights provided in this application note serve as a robust starting point for the exploration of this exciting area of peptide chemistry.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port.
- Guide to Solid Phase Peptide Synthesis - AAPPTEC.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem.
- Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.
- Du, Y., Li, L., & Lu, Y. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- This compound | C10H10F3NO2 | CID 7004189 - PubChem.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem.
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-38.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.
- Vágner, J., Birtalan, E., & Mező, G. (2011). Introduction to peptide synthesis. Methods in molecular biology (Clifton, N.J.), 758, 1–25.
- In vivo incorporation of unnatural amino acids - Google Patents.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.
- 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem.
- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
- Amino Acid Sidechain Deprotection - Aapptec Peptides.
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
- Trifluoromethylphenylalanine vs. Fmoc-L-phenylalanine in Peptide Synthesis - Benchchem.
- Huang, H., & Rabenstein, D. L. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 35, 63–72.
- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.
- Goralski, T. D., & Miller, S. J. (2014). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Beilstein journal of organic chemistry, 10, 2393–2399.
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- Abokhdair, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1056–1079.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. bachem.com [bachem.com]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ijsra.net [ijsra.net]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 21. biomatik.com [biomatik.com]
Probing the Precision of Molecular Recognition: 4-(Trifluoromethyl)-D-phenylalanine as a High-Fidelity Reporter for Enzyme-Ligand Interactions
Introduction: Beyond the Canonical – The Rise of Fluorinated Amino Acids in Mechanistic Enzymology
In the intricate dance of enzyme-ligand interactions, the ability to observe subtle conformational changes and binding events is paramount to understanding catalytic mechanisms and designing potent inhibitors. While canonical amino acids provide the fundamental blueprint for protein structure and function, the strategic incorporation of non-canonical amino acids offers a powerful lens to illuminate these processes with enhanced precision. Among these molecular tools, fluorinated amino acids have emerged as exceptionally valuable probes, and 4-(Trifluoromethyl)-D-phenylalanine stands out as a particularly insightful reporter.[1][2]
The trifluoromethyl (-CF3) group, with its unique electronic properties and the ¹⁹F nucleus, provides a highly sensitive and background-free NMR handle.[3] The D-configuration of the amino acid introduces stereochemical diversity, allowing for the exploration of chiral recognition within enzyme active sites and often conferring increased resistance to proteolytic degradation.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound as a sophisticated probe for dissecting enzyme-ligand interactions. We will delve into the underlying principles, provide detailed experimental protocols, and showcase the power of this tool in modern enzymology and drug discovery.
Core Principles: Why this compound is a Superior Probe
The utility of this compound stems from a confluence of advantageous chemical and physical properties:
-
The ¹⁹F NMR Reporter Group: The three equivalent fluorine atoms of the trifluoromethyl group provide a singlet in ¹⁹F NMR spectra with a signal-to-noise ratio that is significantly enhanced compared to a single fluorine atom.[3] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of binding events, conformational changes, and solvent accessibility.[3]
-
Minimal Steric Perturbation: The trifluoromethyl group is roughly isosteric with a methyl group, minimizing significant steric clashes that could perturb the natural binding mode of a ligand.[1]
-
Enhanced Proteolytic Stability: The incorporation of D-amino acids into peptides can significantly increase their resistance to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. This property is crucial for the development of peptide-based inhibitors with longer biological half-lives.[2]
-
Chiral Specificity: The D-enantiomer allows for the investigation of stereoselective recognition by enzymes, providing insights into the three-dimensional architecture and chemical nature of the active site.
Applications and Protocols
Monitoring Enzyme-Ligand Binding with ¹⁹F NMR Spectroscopy
¹⁹F NMR is the cornerstone application for this compound. The change in the ¹⁹F chemical shift upon binding to an enzyme provides a direct and quantitative measure of the interaction.
Caption: Workflow for determining binding affinity using ¹⁹F NMR titration.
-
Materials:
-
Purified enzyme of interest
-
Ligand containing this compound
-
NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 10% D₂O for lock)
-
NMR tubes
-
-
Procedure: a. Sample Preparation: i. Prepare a stock solution of the this compound-containing ligand at a known concentration (e.g., 1 mM) in the NMR buffer. ii. Prepare a concentrated stock solution of the purified enzyme in the same NMR buffer. Determine the precise concentration by a reliable method (e.g., UV-Vis spectroscopy). b. NMR Acquisition: i. Transfer a known volume of the ligand stock solution (e.g., 500 µL) into an NMR tube. ii. Acquire a one-dimensional ¹⁹F NMR spectrum of the free ligand. This will serve as the reference (δ_free). iii. Add a small aliquot of the concentrated enzyme stock solution to the NMR tube. iv. Gently mix the solution and allow it to equilibrate for a few minutes. v. Acquire another ¹⁹F NMR spectrum. vi. Repeat steps iii-v, incrementally increasing the enzyme concentration until saturation is approached (i.e., no further significant change in the chemical shift is observed). c. Data Analysis: i. Process the NMR spectra and determine the chemical shift of the ¹⁹F signal at each enzyme concentration (δ_obs). ii. Calculate the change in chemical shift (Δδ = |δ_obs - δ_free|). iii. Plot Δδ as a function of the total enzyme concentration. iv. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
| Parameter | Description | Typical Value Range |
| Δδ_max | Maximum chemical shift change upon saturation | 0.1 - 2.0 ppm |
| Kd | Dissociation constant | nM to mM range |
| Linewidth | ¹⁹F signal linewidth | Increases upon binding |
Elucidating Binding Modes with X-ray Crystallography
Incorporating this compound into a ligand allows for the precise determination of its orientation and interactions within the enzyme's active site through X-ray crystallography. The electron-dense trifluoromethyl group can aid in model building and refinement.
Caption: General workflow for X-ray crystallography of an enzyme-ligand complex.
-
Materials:
-
Highly purified and concentrated enzyme solution
-
This compound-containing ligand
-
Crystallization screens and reagents
-
Crystallization plates (e.g., sitting or hanging drop)
-
-
Procedure: a. Complex Formation: i. Incubate the purified enzyme with a 5- to 10-fold molar excess of the ligand for at least one hour on ice to ensure complex formation. b. Crystallization Screening: i. Set up crystallization trials using various commercially available or in-house screens. The hanging drop or sitting drop vapor diffusion method is commonly used. ii. For each condition, mix a small volume of the enzyme-ligand complex with an equal volume of the reservoir solution. c. Crystal Optimization and Data Collection: i. Monitor the crystallization plates regularly for crystal growth. ii. Optimize the conditions that yield initial crystals to obtain diffraction-quality crystals. iii. Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. d. Structure Determination and Analysis: i. Process the diffraction data and solve the structure using molecular replacement with a known structure of the enzyme as a search model. ii. Refine the model and build the ligand into the electron density map. iii. Analyze the interactions between the this compound residue and the enzyme's active site residues.
Assessing Proteolytic Stability
The inclusion of a D-amino acid can dramatically enhance a peptide's resistance to proteolysis. This can be quantified using a simple in vitro assay.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
The Strategic Incorporation of 4-(Trifluoromethyl)-D-phenylalanine in Modern Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. The strategic incorporation of non-canonical amino acids into both peptides and small molecules has emerged as a powerful tool to achieve these desired attributes. Among these, 4-(Trifluoromethyl)-D-phenylalanine stands out as a building block of significant interest. This technical guide provides an in-depth exploration of the applications of this unique amino acid, complete with detailed experimental protocols, to empower researchers in their quest for novel therapeutics.
The Rationale for Fluorination: Unlocking Enhanced Drug-like Properties
The introduction of fluorine, and specifically the trifluoromethyl (CF₃) group, into a drug candidate is a well-established strategy in medicinal chemistry to favorably modulate its properties.[1][2] The CF₃ group, often considered a "super-methyl" group, imparts a unique combination of steric and electronic effects that can profoundly influence a molecule's behavior in a biological system.[3]
Key Physicochemical and Pharmacokinetic Advantages:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3] This increased stability can lead to a longer in vivo half-life of the drug, potentially reducing dosing frequency.
-
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for targeting intracellular proteins or the central nervous system.
-
Modulation of Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, influencing key interactions with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and potency.
-
Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be advantageous for locking it into a bioactive conformation for optimal target engagement.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [4] |
| Molecular Weight | 233.19 g/mol | [4] |
| XLogP3 | -0.6 | [4] |
| Appearance | White to off-white powder | [5] |
Applications in Peptide-Based Drug Design
The incorporation of this compound into peptides is a key strategy to overcome the inherent limitations of native peptides as therapeutics, such as poor metabolic stability and low oral bioavailability.[6][7] The D-configuration of the amino acid provides inherent resistance to proteolysis by enzymes that are stereospecific for L-amino acids.
Enhancing Proteolytic Resistance
The presence of a D-amino acid in a peptide sequence disrupts the natural recognition sites for many proteases, significantly slowing down enzymatic degradation. When combined with the metabolic stability conferred by the trifluoromethyl group, peptides incorporating this compound can exhibit dramatically extended half-lives in biological fluids.
Modulating Receptor Affinity and Selectivity
The unique electronic and steric properties of the 4-trifluoromethylphenyl side chain can be exploited to fine-tune the binding of a peptide to its target receptor. This can lead to increased affinity, and in some cases, altered selectivity for receptor subtypes.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model pentapeptide (Tyr-D-Ala-Gly-Phe-D-Phe(4-CF₃)) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-D-Phe(4-CF3)-OH
-
Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether, cold
-
HPLC-grade acetonitrile and water
Equipment:
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker
-
Nitrogen line for drying
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Phe(4-CF3)-OH (3 eq.), OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. A longer coupling time may be required for this sterically hindered amino acid.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple for another 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Applications in Small Molecule Drug Design
This compound is also a valuable building block for the synthesis of small molecule drugs.[8] Its incorporation can be a key step in lead optimization to improve metabolic stability and oral bioavailability.
Blocking Metabolic Hotspots
In many drug candidates, aromatic rings are susceptible to oxidative metabolism. The introduction of a trifluoromethyl group can effectively block these metabolic "hotspots," preventing the formation of unwanted metabolites and improving the drug's pharmacokinetic profile.[9]
Enhancing Target Occupancy and Duration of Action
By increasing the metabolic stability and half-life of a small molecule, the incorporation of this compound can lead to prolonged target occupancy and a longer duration of action, which can translate to improved therapeutic efficacy.
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol describes a general method to assess the stability of a peptide containing this compound in the presence of a protease, such as chymotrypsin.
Materials:
-
Peptide containing this compound
-
Control peptide (with L-phenylalanine at the corresponding position)
-
α-Chymotrypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the test and control peptides in PBS.
-
Prepare a stock solution of α-chymotrypsin in PBS.
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with the α-chymotrypsin solution to a final desired concentration (e.g., 100 µM peptide, 1 µg/mL enzyme).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN to the aliquot. This will precipitate the enzyme.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated enzyme.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 RP-HPLC column.
-
Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the intact peptide from any degradation products.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
-
Characterization and Analysis
The successful synthesis and purification of peptides and small molecules containing this compound require robust analytical techniques for characterization.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry can provide further confirmation of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethyl group.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final compound.
Future Perspectives
The strategic use of this compound in drug design is a testament to the power of incorporating non-canonical amino acids to overcome the limitations of traditional drug candidates. As our understanding of the subtle interplay between structure, conformation, and biological activity deepens, we can expect to see an even greater utilization of this and other fluorinated amino acids in the development of next-generation therapeutics with superior efficacy and safety profiles. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this versatile building block in their own drug discovery programs.
Visualizations
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Workflow for Enzymatic Stability Assay
Caption: Workflow for assessing the enzymatic stability of peptides.
References
- Advancements in Peptide Synthesis with Fluorin
- Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-. (URL not provided)
- Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- 4-(Trifluoromethyl)-L-phenylalanine | Amino Acid Derivative | MedChemExpress. (URL not provided)
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL not provided)
- Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine. (URL not provided)
- Fmoc Solid Phase Peptide Synthesis - ChemPep. (URL not provided)
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL not provided)
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. (2016).
- Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19FNMR Spectroscopy. (URL not provided)
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (2022).
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. (2020).
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- This compound | C10H10F3NO2 | CID 7004189 - PubChem. (URL not provided)
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. (2022).
- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (URL not provided)
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. (2023).
- Design, Synthesis, and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. (2023).
- Metabolism-guided drug design. MedChemComm. (2013).
- Noncanonical Amino Acids in Bioc
- This compound | CAS 114872-99-0 | SCBT - Santa Cruz Biotechnology. (URL not provided)
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. (2020).
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. (2023).
- Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods.
- Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and Chemical Toxicology. (2011).
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Probing Protein Structure and Dynamics: A Guide to Site-Specific Labeling with 4-(Trifluoromethyl)-D-phenylalanine
Introduction: Unlocking New Vistas in Protein Analysis with Fluorine NMR
In the intricate world of protein science, understanding the nuances of protein structure, dynamics, and interactions is paramount to unraveling biological mechanisms and advancing therapeutic development. Site-specific labeling of proteins with non-canonical amino acids (ncAAs) has emerged as a powerful tool to introduce unique chemical functionalities, enabling novel methods of investigation.[1] Among these, the incorporation of 4-(Trifluoromethyl)-D-phenylalanine (TFm-D-Phe) offers a gateway to the sensitive and insightful technique of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
The trifluoromethyl group serves as an exceptional ¹⁹F NMR probe due to the high sensitivity of the ¹⁹F nucleus, the absence of endogenous fluorine in most biological systems, and the sensitivity of its chemical shift to the local electronic environment.[4] This allows for the precise monitoring of conformational changes, ligand binding events, and protein-protein interactions with minimal perturbation to the native protein structure.[2][3]
This comprehensive guide provides a detailed protocol for the site-specific incorporation of this compound into proteins expressed in Escherichia coli using the genetic code expansion (GCE) technology. We will delve into the underlying principles, provide a step-by-step experimental workflow, and discuss the subsequent characterization of the labeled protein using ¹⁹F NMR.
The Principle of Genetic Code Expansion for TFm-D-Phe Incorporation
The site-specific incorporation of TFm-D-Phe is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode for this ncAA.[1][5] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the expression host.[1][6] This orthogonal pair functions independently of the host's endogenous translational machinery.[1]
The most commonly utilized system for incorporating phenylalanine derivatives is the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species and its corresponding tRNA.[7] Through rational design and directed evolution, PylRS variants have been engineered to specifically recognize and charge the orthogonal tRNA with this compound.[1][8][9]
The overall workflow can be visualized as follows:
Figure 1: Workflow for site-specific incorporation of TFm-D-Phe.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the expression and purification of a protein site-specifically labeled with this compound.
Part 1: Plasmid Preparation and Transformation
-
Target Protein Plasmid Preparation:
-
Using site-directed mutagenesis, introduce an in-frame amber (TAG) stop codon at the desired position in the gene of your protein of interest.[10] The choice of the labeling site is critical and should ideally be in a region where the introduction of the bulkier trifluoromethyl group will not disrupt protein folding or function. Surface-exposed loops are often good starting points.
-
The target gene should be cloned into a suitable E. coli expression vector, typically containing an inducible promoter (e.g., T7) and an antibiotic resistance marker.
-
-
Orthogonal System Plasmid:
-
Obtain a plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) specific for this compound and its cognate tRNA. A commonly used and effective variant is the PylRS(N346A/C348A) mutant.[11] These plasmids are often available from academic repositories or commercial vendors.
-
This plasmid will have a different antibiotic resistance marker than the target protein plasmid to allow for co-selection.
-
-
Co-transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal system plasmid.[12]
-
Plate the transformed cells on LB agar plates containing both antibiotics corresponding to the two plasmids.
-
Incubate overnight at 37°C.
-
Part 2: Protein Expression
-
Starter Culture:
-
Inoculate a single colony from the transformation plate into 10 mL of LB medium containing both antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
The next day, inoculate 1 L of fresh LB medium containing both antibiotics with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction and ncAA Addition:
-
Add this compound to the culture to a final concentration of 1 mM.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. The lower temperature promotes proper protein folding and can increase the yield of soluble protein.[13]
-
Part 3: Protein Purification and Verification
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Purify the protein of interest from the soluble fraction of the lysate using standard chromatography techniques. If the protein has a purification tag (e.g., His-tag), affinity chromatography is the preferred first step.
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
-
Verification of Incorporation:
-
SDS-PAGE: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight. A successful incorporation will result in a full-length protein band. A negative control (expression without the ncAA) should show no or very little full-length protein.
-
Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to confirm the precise mass of the labeled protein. The measured mass should correspond to the theoretical mass of the protein with the incorporated this compound. This is the definitive method to verify successful and site-specific incorporation.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| This compound Concentration | 1 mM | Can be optimized, but 1 mM is a good starting point. |
| Induction Temperature | 18-25°C | Lower temperatures generally improve protein solubility.[13] |
| Induction Time | 12-16 hours | Overnight induction is typically sufficient. |
| Expected Protein Yield | Variable (1-10 mg/L) | Highly dependent on the protein of interest. |
Application: Probing Protein Environments with ¹⁹F NMR
The primary application of labeling proteins with this compound is for ¹⁹F NMR studies. The trifluoromethyl group provides a sensitive spectroscopic handle to probe the local environment of the labeled site.
Figure 2: Application of TFm-D-Phe labeled proteins in 19F NMR.
Protocol for ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dialyze the purified, labeled protein into a suitable NMR buffer (e.g., phosphate or HEPES buffer) in D₂O.
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
-
Add a suitable internal or external ¹⁹F NMR standard if quantitative analysis of chemical shifts is required.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
The chemical shift of the trifluoromethyl group will be sensitive to its local environment. Changes in the protein's conformation, binding of a ligand, or interaction with another protein will likely result in a change in the ¹⁹F chemical shift.[2][3]
-
-
Data Interpretation:
-
Chemical Shift Perturbations: A change in the ¹⁹F chemical shift upon addition of a binding partner or a change in experimental conditions (e.g., temperature, pH) indicates a change in the local environment of the probe. This can be used to map binding sites and characterize conformational changes.
-
Linewidth Analysis: The linewidth of the ¹⁹F NMR signal can provide information about the dynamics of the labeled region. Broader lines may indicate conformational exchange on an intermediate timescale.
-
Conclusion and Future Perspectives
The site-specific incorporation of this compound provides a robust and powerful method for introducing a sensitive ¹⁹F NMR probe into proteins. This technique opens up a wide range of possibilities for studying protein structure, dynamics, and interactions in a detailed and nuanced manner. As the toolbox of engineered aminoacyl-tRNA synthetases continues to expand, we can anticipate the development of even more sophisticated probes for a broader array of applications in chemical biology and drug discovery.
References
- Jackson, J. C., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society.
- Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols.
- Jackson, J. C., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. PubMed.
- Addgene. Genetic Code Expansion.
- Wang, N., et al. (2014). A Rationally Designed Pyrrolysyl-tRNA Synthetase Mutant Has a Broad Substrate Spectrum. ResearchGate.
- Jackson, J. C., et al. (2007). (PDF) Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. ResearchGate.
- Wang, Y. S., et al. (2011). The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives. PubMed.
- Lightle, H. E., et al. (2022). Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates. PMC - NIH.
- Kofuku, Y., et al. (2019). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. NIH.
- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry.
- Wang, Y. S., et al. (2011). The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of l-phenylalanine and its derivatives. Molecular BioSystems.
- D'Amour, K. A., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.
- Lang, K., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology.
- Wang, Y. S., et al. (2011). The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives. ResearchGate.
- Li, J., et al. (2022). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI.
- Galles, G. D., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH.
- Pagar, A. D., et al. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection.
- Sakamoto, K., et al. (2009). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. PubMed.
- Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. PMC - NIH.
- Furter, R. (1998). Expansion of the genetic code: Site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. ResearchGate.
- Albayrak, C., & Swartz, J. R. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
- Rockland Immunochemicals Inc. (n.d.). Tips for Optimizing Protein Expression and Purification.
- Lanza, A. M., et al. (2019). Optimization of Protein Expression in Mammalian Cells. PubMed.
Sources
- 1. An evolved pyrrolysyl-tRNA synthetase with polysubstrate specificity expands the toolbox for engineering enzymes with incorporation of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein Modification Employing Non-Canonical Amino Acids to Prepare SUMOylation Detecting Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
Expanding the Proteome: A Guide to In Vivo Incorporation of Unnatural Amino Acids
Application Note & Protocol
Abstract
The ability to incorporate unnatural amino acids (UAAs) into proteins in living organisms has revolutionized protein engineering and drug discovery. This technology, known as genetic code expansion, allows for the site-specific installation of novel chemical functionalities, enabling precise control over protein structure and function. This guide provides a comprehensive overview of the experimental setup for in vivo UAA incorporation, detailing the underlying principles, key components, and step-by-step protocols for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring a deep understanding of the methodology and providing a framework for troubleshooting and optimization.
Introduction: Rewriting the Genetic Code
The central dogma of molecular biology dictates that the 20 canonical amino acids are the fundamental building blocks of proteins. However, the ability to move beyond this natural repertoire and introduce amino acids with unique chemical properties opens up a vast landscape of possibilities for both basic research and therapeutic development.[1][2] The in vivo incorporation of UAAs allows for the creation of proteins with enhanced stability, novel catalytic activities, and the ability to be selectively modified with probes for imaging or targeted drug delivery.[1][3]
The core of this technology lies in the hijacking and repurposing of the cellular translational machinery.[4][5] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6][7] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the UAA is specifically charged onto the orthogonal tRNA and incorporated only at a designated codon.[7][8][9]
This guide will walk you through the essential steps of designing and executing an in vivo UAA incorporation experiment, from the selection of the appropriate orthogonal system to the final analysis of your modified protein.
The Machinery of Genetic Code Expansion
The successful in vivo incorporation of a UAA hinges on the coordinated action of several key components. Understanding the role of each is crucial for designing a robust experimental setup.
The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair
The cornerstone of genetic code expansion is the orthogonal aaRS/tRNA pair.[7] "Orthogonal" in this context means that the introduced synthetase does not aminoacylate any of the host's endogenous tRNAs, and the introduced tRNA is not recognized by any of the host's endogenous synthetases.[7][10] This mutual exclusivity is paramount to prevent the misincorporation of the UAA at unintended sites or the incorporation of canonical amino acids at the target codon.
Several well-characterized orthogonal pairs have been developed, often derived from organisms with distinct translational machinery, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii (MjTyrRS/tRNATyr) and the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species (PylRS/tRNAPyl).[4] The choice of the orthogonal pair will depend on the specific UAA to be incorporated and the host organism.
Recoding the Genome: Nonsense and Frameshift Suppression
To direct the incorporation of the UAA to a specific site within a protein, a codon must be repurposed. The most common strategy is nonsense suppression , where a stop codon, typically the amber stop codon (UAG), is reassigned to encode the UAA.[4][11][12] This is achieved by engineering the anticodon of the orthogonal tRNA to recognize the UAG codon.
An alternative and more advanced strategy is frameshift suppression , which utilizes quadruplet codons to encode the UAA.[11][13][14] This approach offers the potential for incorporating multiple different UAAs into the same protein, further expanding the chemical diversity of the proteome.[11]
The following diagram illustrates the general workflow for in vivo UAA incorporation via nonsense suppression.
Figure 1: General workflow for in vivo UAA incorporation using nonsense suppression.
Experimental Design and Key Considerations
A successful UAA incorporation experiment requires careful planning. The following sections outline the critical decisions and factors to consider.
Choosing the Host Organism
The choice of the host organism is a primary consideration and will influence the selection of the orthogonal system and the delivery method.
-
Escherichia coli : A workhorse for protein expression, E. coli is a common choice for UAA incorporation due to its rapid growth and well-established genetic tools.[1][12] Strains engineered to have reduced release factor 1 (RF1) activity or genomes with all UAG codons replaced can significantly improve incorporation efficiency.[15]
-
Yeast (Saccharomyces cerevisiae) : As a eukaryotic model, yeast offers the advantage of post-translational modifications and is a good system for studying eukaryotic protein function.[4]
-
Mammalian Cells : For studying proteins in a more physiologically relevant context, mammalian cells are the preferred system.[4][16] However, delivery of the genetic components can be more challenging.
-
Whole Animals : In recent years, genetic code expansion has been successfully implemented in multicellular organisms like C. elegans, D. melanogaster, zebrafish, and mice, opening up exciting avenues for in vivo studies of protein function in development and disease.[16][17]
Selection and Evolution of the Orthogonal Pair
For many common UAAs, well-validated orthogonal aaRS/tRNA pairs are commercially available or can be obtained from academic labs. However, for novel UAAs, it may be necessary to evolve a new synthetase with the desired specificity. This typically involves creating a library of synthetase mutants and using a combination of positive and negative selection strategies to identify variants that efficiently charge the orthogonal tRNA with the UAA but not with any of the canonical amino acids.[5][6]
Delivery of the Genetic Components
Efficient delivery of the plasmids encoding the orthogonal aaRS, the orthogonal tRNA, and the gene of interest is critical.
-
Bacterial and Yeast Systems : Transformation with plasmids is the standard method. Multiple plasmids can be co-transformed, or all components can be integrated into a single plasmid.
-
Mammalian Cells : Transient transfection using lipid-based reagents or electroporation is commonly used. For stable expression, viral vectors such as lentiviruses or adeno-associated viruses (AAVs) are effective.[16]
-
In Vivo (Animal Models) : Delivery methods are more complex and can include viral vectors, electroporation, or the creation of transgenic animals that stably express the orthogonal components.[16][18]
Optimizing UAA Concentration and Media Composition
The concentration of the UAA in the growth media needs to be optimized to ensure efficient uptake and charging of the orthogonal tRNA without causing toxicity to the host cells. The optimal concentration can vary significantly depending on the UAA and the host organism. It is also important to use a minimal media to reduce competition from canonical amino acids that might be structurally similar to the UAA.
| Parameter | Typical Range (E. coli) | Typical Range (Mammalian Cells) | Key Considerations |
| UAA Concentration | 0.1 - 2 mM | 0.05 - 1 mM | Toxicity, solubility, and uptake efficiency. |
| Inducer Concentration (e.g., IPTG, Arabinose) | 0.1 - 1 mM | N/A | Tightly control the expression of the protein of interest. |
| Growth Temperature | 25 - 37 °C | 37 °C | Lower temperatures can sometimes improve protein folding and yield. |
| Media | Minimal media (e.g., M9) | DMEM, RPMI | Reduce competition from canonical amino acids. |
Table 1: Typical experimental parameters for UAA incorporation.
Step-by-Step Protocols
The following protocols provide a general framework for UAA incorporation in E. coli and mammalian cells. These should be adapted and optimized for your specific protein of interest and UAA.
Protocol: UAA Incorporation in E. coli
This protocol assumes the use of a two-plasmid system: one plasmid encoding the orthogonal aaRS and tRNA, and another plasmid encoding the gene of interest with an amber stop codon at the desired position.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL)
-
Plasmid encoding the gene of interest with a TAG codon
-
Unnatural amino acid
-
LB media and M9 minimal media
-
Appropriate antibiotics
-
Inducer (e.g., IPTG, arabinose)
Procedure:
-
Co-transformation: Transform the E. coli expression strain with both the orthogonal system plasmid and the gene of interest plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal media supplemented with antibiotics, 0.4% glucose, and the UAA to the desired final concentration with the overnight starter culture (1:100 dilution).
-
Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce the expression of the orthogonal aaRS/tRNA and the protein of interest by adding the appropriate inducers.
-
Protein Expression: Reduce the temperature to 25-30°C and continue to grow the culture for 12-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol: UAA Incorporation in Mammalian Cells (Transient Transfection)
This protocol describes the transient transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
Plasmid encoding the orthogonal aaRS
-
Plasmid encoding the orthogonal tRNA
-
Plasmid encoding the gene of interest with a TAG codon
-
Unnatural amino acid
-
DMEM supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: On the day of transfection, replace the media with fresh DMEM containing the UAA at the desired concentration. Prepare the transfection complex by mixing the three plasmids and the transfection reagent according to the manufacturer's instructions. Add the complex to the cells.
-
Protein Expression: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Cell Harvest and Lysis: Wash the cells with PBS and then lyse them in a suitable lysis buffer.
-
Analysis of UAA Incorporation: Analyze the cell lysate for the presence of the full-length protein containing the UAA using Western blotting or mass spectrometry.
Analysis of UAA Incorporation
Confirming the successful and site-specific incorporation of the UAA is a critical step. Several techniques can be employed:
-
Western Blotting: The most straightforward method is to look for the expression of the full-length protein in the presence of the UAA and its absence when the UAA is not added to the media. A band corresponding to the truncated protein may be visible in the absence of the UAA.
-
Mass Spectrometry: This is the gold standard for confirming the identity and location of the incorporated UAA.[19] By analyzing the peptide fragments of the purified protein, the mass shift corresponding to the UAA can be precisely identified at the target site.
-
Fluorescence: If the UAA is fluorescent, its incorporation can be directly visualized by fluorescence microscopy or measured by fluorometry.[3]
-
Bioorthogonal Chemistry: If the UAA contains a bioorthogonal handle (e.g., an azide or alkyne), it can be selectively labeled with a fluorescent probe or other reporter molecule for detection.[12][20]
The following diagram illustrates the decision-making process for analyzing UAA incorporation.
Figure 2: Decision workflow for analyzing UAA incorporation.
Troubleshooting
Despite careful planning, challenges can arise during in vivo UAA incorporation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low protein yield | - UAA toxicity- Inefficient suppression of the stop codon- Poor expression of the orthogonal components | - Optimize UAA concentration- Use an engineered host strain (e.g., RF1 knockout)- Optimize expression vectors and promoters |
| No full-length protein | - Inactive orthogonal synthetase- UAA not being taken up by the cells- Incorrect plasmid constructs | - Verify the activity of the aaRS in vitro- Test different UAA concentrations and media- Sequence verify all plasmids |
| High background incorporation of canonical amino acids | - Lack of orthogonality of the aaRS/tRNA pair- Mis-acylation of the orthogonal tRNA by endogenous synthetases | - Re-evolve the orthogonal synthetase for higher specificity- Use a more orthogonal tRNA |
| Protein misfolding or aggregation | - The UAA perturbs the protein structure | - Choose a different incorporation site- Use a UAA that is more structurally similar to a canonical amino acid |
Table 2: Common troubleshooting scenarios and solutions.
Conclusion and Future Perspectives
The in vivo incorporation of unnatural amino acids has transformed our ability to probe and manipulate protein function.[1][17] As the toolbox of orthogonal systems and UAAs continues to expand, so too will the applications of this powerful technology. Future developments will likely focus on improving the efficiency and robustness of UAA incorporation, expanding the repertoire of codons that can be repurposed, and applying this technology to an even wider range of organisms and disease models.[12][15] This will undoubtedly lead to new breakthroughs in our understanding of biology and the development of novel protein-based therapeutics.
References
- Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo. (URL: )
- In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PubMed Central. (URL: )
- In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression | PNAS. (URL: )
- In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH. (URL: )
- Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase | ACS Central Science. (URL: )
- Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo | PNAS. (URL: )
- Orthogonal translation components for the in vivo incorporation of unnatural amino acids - Google P
- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC. (URL: )
- Genetic Code Expansion in Mammalian Cells Through Quadruplet Codon Decoding. (URL: )
- Applications of genetic code expansion technology in eukaryotes | Protein & Cell. (URL: [Link])
- In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy | Journal of the American Chemical Society. (URL: [Link])
- Genetic Code Expansion in Mammalian Cells Through Quadruplet Codon Decoding. (URL: [Link])
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - Frontiers. (URL: [Link])
- In vivo incorporation of unnatural amino acids - Google P
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (URL: [Link])
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (URL: [Link])
- Genetic Code Expansion - GCE4All - Oregon St
- Genetic Code Expansion: A Brief History and Perspective | Biochemistry - ACS Public
- Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - NIH. (URL: [Link])
- Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. (URL: [Link])
- Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. (URL: [Link])
- Using Genetic Code Expansion for Protein Biochemical Studies - Frontiers. (URL: [Link])
- Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers - ResearchG
- Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids - YouTube. (URL: [Link])
- In vivo delivery of Cas9 ribonucleoprotein and donor DNA with gold nanoparticles. (URL: [Link])
Sources
- 1. Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2380982A1 - Orthogonal translation components for the in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 13. Genetic Code Expansion in Mammalian Cells Through Quadruplet Codon Decoding | Springer Nature Experiments [experiments.springernature.com]
- 14. Genetic Code Expansion in Mammalian Cells Through Quadruplet Codon Decoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers [jmicrobiol.or.kr]
- 16. academic.oup.com [academic.oup.com]
- 17. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(Trifluoromethyl)-D-phenylalanine for Probing Protein Folding and Dynamics
An In-Depth Technical Guide
Introduction: A Precision Tool for Unraveling Protein Complexity
The study of protein folding and dynamics—the intricate processes by which a linear chain of amino acids achieves its functional three-dimensional structure and navigates its energetic landscape—is fundamental to understanding biology and disease.[1] Conventional techniques, while powerful, often provide a global picture, averaging signals from all 20 canonical amino acids. To dissect specific molecular events, researchers require tools that can report from a single, defined location within a protein. Unnatural amino acids (UAAs) offer this capability, providing a powerful method to introduce unique chemical, physical, or spectroscopic probes into proteins with high precision.[2][]
This guide focuses on 4-(trifluoromethyl)-D-phenylalanine (4-(CF₃)-D-Phe) , a UAA that has emerged as an exceptionally valuable probe. Its defining feature is the trifluoromethyl (-CF₃) group, which serves as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is ideal for biological studies: it has 100% natural abundance, a high gyromagnetic ratio for strong signal, and a wide range of chemical shifts that are exquisitely sensitive to the local electrostatic environment.[4][5] Crucially, since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the probe's environment.[5][6]
The incorporation of 4-(CF₃)-D-Phe allows researchers to monitor site-specific conformational changes, map protein-ligand interactions, and quantify the thermodynamics of folding with minimal structural perturbation. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for leveraging this powerful tool in your research.
Part 1: Core Principles and Strategic Considerations
The Power of the Trifluoromethyl Probe
The strategic replacement of a natural amino acid with 4-(CF₃)-D-Phe introduces a powerful spectroscopic handle. The rationale for its use is grounded in the unique properties of the trifluoromethyl group.
| Property | Phenylalanine (Phe) | This compound (4-(CF₃)-D-Phe) | Significance for Protein Studies |
| Side Chain | Benzyl | 4-(Trifluoromethyl)benzyl | Minimal steric perturbation; similar size to Phe. |
| Spectroscopic Handle | Intrinsic UV absorbance; weak fluorescence | ¹⁹F NMR nucleus | Provides a sensitive, background-free probe for NMR spectroscopy.[7][8] |
| Electronic Nature | Aromatic, non-polar | Aromatic ring with a strong electron-withdrawing -CF₃ group | Alters the local electrostatic potential, making the ¹⁹F chemical shift highly sensitive to changes in the surrounding environment (e.g., solvation, nearby charges, hydrogen bonding). |
| Hydrophobicity | Hydrophobic | More hydrophobic than Phe | Can enhance protein stability by contributing to the hydrophobic effect within the protein core.[9][10] |
| Fluorescence | N/A | Can act as a contact-based quencher of nearby fluorophores | Enables distance-dependent measurements and the study of conformational dynamics via fluorescence spectroscopy when placed near a tryptophan residue.[11] |
Incorporation Strategy: Expanding the Genetic Code
To utilize 4-(CF₃)-D-Phe, it must first be incorporated into the protein of interest. While it can be used in solid-phase peptide synthesis for smaller peptides, the most powerful method for proteins is the in vivo site-specific incorporation via amber codon suppression .[12][13]
This technique hijacks the cell's translational machinery. A stop codon (typically UAG, the "amber" codon) is introduced into the gene of interest at the desired site of incorporation. The cell is then supplied with two additional components from a separate plasmid:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) : An engineered enzyme that specifically recognizes 4-(CF₃)-D-Phe and does not cross-react with any of the 20 canonical amino acids.[14][15]
-
An orthogonal tRNA : A transfer RNA (tRNA) with an anticodon (CUA) that recognizes the UAG codon. This tRNA is not recognized by any of the cell's native synthetases but is exclusively charged with 4-(CF₃)-D-Phe by the orthogonal aaRS.
When the ribosome encounters the UAG codon, the orthogonal tRNA delivers 4-(CF₃)-D-Phe, allowing protein synthesis to continue and resulting in a full-length protein containing the UAA at a single, defined position.[13]
Part 2: Experimental Protocols
Protocol: Site-Specific Incorporation of 4-(CF₃)-D-Phe in E. coli
This protocol details the expression of a target protein containing 4-(CF₃)-D-Phe at a specific site using an orthogonal aaRS/tRNA pair.
Causality Behind Choices:
-
Two-Plasmid System: This decouples the expression of your target protein from the machinery needed for UAA incorporation, allowing for tighter control.
-
BL21(DE3) Strain: A robust and widely used strain for protein expression.
-
Reduced Temperature Expression: Lowering the temperature after induction often improves protein solubility and folding, and can increase the fidelity of UAA incorporation.
Step-by-Step Methodology:
-
Plasmid Preparation:
-
Obtain or create an expression plasmid for your gene of interest. Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position for UAA incorporation. This plasmid should also contain a selectable marker (e.g., ampicillin resistance).
-
Obtain a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for a phenylalanine analog (e.g., a pEVOL or similar plasmid). This plasmid will have a different selectable marker (e.g., chloramphenicol resistance).
-
-
Transformation:
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal synthetase/tRNA plasmid.
-
Plate the transformed cells on LB agar plates containing both antibiotics (e.g., ampicillin and chloramphenicol).
-
Incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 10 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 1 L of LB medium containing both antibiotics. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.2–0.5 mM.
-
Reduce the incubator temperature to 20-25°C and continue to grow the culture for 12–16 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or microfluidization).
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
Purify the protein from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for polishing).
-
-
Validation of Incorporation (Critical Step):
-
Mass Spectrometry (ESI-MS): This is the definitive method. The mass of the purified protein should increase by 68.02 Da for every Phe-to-4-(CF₃)-Phe substitution (Mass of 4-(CF₃)-Phe = 233.19 Da; Mass of Phe = 165.17 Da).
-
SDS-PAGE Analysis: Run two expression trials in parallel: one with 4-(CF₃)-D-Phe added and one without. The lane without the UAA should show a truncated protein product (if the TAG codon is not near the C-terminus) and very little full-length protein, confirming that the UAG codon is effectively terminating translation in the absence of the UAA.
-
¹⁹F NMR: Acquire a simple 1D ¹⁹F NMR spectrum of the purified protein. The presence of a signal confirms successful incorporation.
-
Protocol: Monitoring Protein Folding via ¹⁹F NMR Chemical Denaturation
This protocol uses ¹⁹F NMR to monitor the unfolding transition of a protein labeled with 4-(CF₃)-D-Phe, allowing for the determination of its thermodynamic stability.
Step-by-Step Methodology:
-
Protein Design and Preparation:
-
Select an incorporation site for 4-(CF₃)-D-Phe that is predicted to be close (<15 Å) to a native tryptophan residue in one conformational state (e.g., ligand-bound) but further away in another (e.g., apo).
-
Express and purify the labeled protein as described in Protocol 2.1. Prepare a control sample of the wild-type protein (without the UAA).
-
-
Fluorescence Spectroscopy:
-
Use a steady-state fluorimeter.
-
Prepare a dilute sample of the labeled protein (e.g., 1-5 µM) in a suitable buffer.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Record the emission spectrum from ~310 nm to 450 nm.
-
Compare the fluorescence intensity of the labeled protein to the wild-type protein. A significantly lower intensity in the labeled protein indicates static quenching and confirms the proximity of the probe to the tryptophan.
-
-
Ligand Titration Experiment:
-
To the cuvette containing the labeled protein, perform a stepwise titration by adding small aliquots of a concentrated ligand stock solution.
-
After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity at the emission maximum (typically ~330-350 nm).
-
Continue the titration until the fluorescence signal is saturated (no further change is observed).
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity (ΔF) versus the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine the dissociation constant (Kₑ).
-
Part 3: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of full-length protein | 1. Inefficient UAA incorporation. 2. Toxicity of the orthogonal synthetase or UAA. 3. Poor solubility of the UAA. | 1. Increase UAA concentration in the media; try a different orthogonal synthetase/tRNA pair. 2. Lower the induction temperature and IPTG concentration. 3. Prepare a fresh, filtered stock solution of the UAA. |
| No ¹⁹F NMR signal | 1. Failed incorporation. 2. Protein precipitated in the NMR tube. 3. Very low protein concentration. | 1. Verify incorporation by mass spectrometry first. 2. Check for sample precipitation; optimize buffer conditions (pH, salt). 3. Increase the number of scans; concentrate the protein sample if possible. |
| Broad ¹⁹F NMR peak | 1. Protein is aggregated. 2. The probe is in an environment undergoing intermediate exchange on the NMR timescale. | 1. Check for aggregation using size-exclusion chromatography or dynamic light scattering. 2. Acquire spectra at different temperatures to see if the peak sharpens (indicating a dynamic process). |
| No fluorescence quenching observed | 1. The probe is too far from the tryptophan residue. 2. The expected conformational change does not occur or does not bring the pair closer. | 1. Re-evaluate the incorporation site based on structural models. 2. Choose a different incorporation site or a different tryptophan to pair with. Confirm ligand binding with an alternative method (e.g., ITC). |
References
- Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology. [Link]
- Gales, J. A., Infield, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Bann, J. G., & Frieden, C. (2004). Folding and domain-domain interactions of the chaperone PapD measured by 19F NMR. Biochemistry. [Link]
- Cerasoli, E., et al. (2024). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. University of Manchester Research Explorer. [Link]
- Jackson, J. C., et al. (2007). Site-specific incorporation of a 19F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society. [Link]
- Wang, Y. S., et al. (2013). Genetic incorporation of twelve meta-substituted phenylalanine derivatives using a single pyrrolysyl-tRNA synthetase mutant. ACS Chemical Biology. [Link]
- Ye, S., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC. [Link]
- Monsellier, E., & Bedouelle, H. (2005). Quantitative analysis of the binding of substrates, inhibitors and a cofactor to the active site of an enzyme by 19F-NMR spectroscopy. Journal of Molecular Biology. [Link]
- Marsh, E. N. G. (2014). Probing the determinants of protein stability and structure with fluorous amino acids. Current Opinion in Chemical Biology. [Link]
- Buer, B. C., & de la Salud-Bea, R. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology. [Link]
- Dalley, J. L., & Al-Hashimi, H. M. (2019). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology. [Link]
- An, W., & Zhang, W. (2020). Synthesis and protein incorporation of azido-modified unnatural amino acids. Methods in Enzymology. [Link]
- Outeiral, C., et al. (2021).
- PubChem. (2026). This compound. PubChem Compound Summary for CID 7004189. [Link]
Sources
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Structural basis for the enhanced stability of highly fluorinated proteins | Semantic Scholar [semanticscholar.org]
- 11. Fluorescence quenching of tryptophan by trifluoroacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using Unnatural Aminoacids to study protein-protein interactions | Pollock Research Lab [blog.richmond.edu]
- 14. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Peptides Containing 4-(Trifluoromethyl)-D-phenylalanine
Introduction: The Challenge of the Trifluoromethyl Group
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] Among these, 4-(Trifluoromethyl)-D-phenylalanine stands out for its ability to significantly modulate the electronic properties and conformation of a peptide. The trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, dramatically increases the hydrophobicity of the amino acid side chain.[2] This "superhydrophobic" effect, while beneficial for biological activity, presents considerable challenges during peptide purification.[3]
Peptides containing this compound are notoriously difficult to handle due to their propensity for aggregation, poor solubility in standard aqueous buffers, and strong retention on reversed-phase chromatography media.[3][4] These characteristics can lead to low recovery, poor resolution, and column fouling if not properly addressed. This guide provides a comprehensive overview of the principles and detailed protocols for the successful purification of these challenging molecules, ensuring high purity and yield for downstream applications.
Understanding the Physicochemical Impact of this compound
The primary obstacle in purifying peptides with this compound is the significant increase in hydrophobicity conferred by the CF3 group. This is not a subtle effect; quantitative studies have shown that trifluoromethylated amino acids can exhibit a local hydrophobicity even greater than that of highly hydrophobic natural amino acids like isoleucine.[2] This heightened hydrophobicity leads to several purification challenges:
-
Poor Solubility: The peptide may be insoluble in the aqueous mobile phases typically used at the start of a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient.
-
Aggregation: Hydrophobic interactions between peptide chains can lead to the formation of aggregates, which can precipitate in solution or on the column, causing blockages and poor peak shape.[3]
-
Strong Retention: The peptide will bind very strongly to the hydrophobic stationary phase of an RP-HPLC column, requiring high concentrations of organic solvent for elution. This can lead to co-elution with other hydrophobic impurities.
The following table summarizes the key physicochemical properties of this compound:
| Property | Value/Description | Source |
| Molecular Formula | C10H10F3NO2 | [5] |
| Molecular Weight | 233.19 g/mol | [5] |
| Hydrophobicity | Significantly increased compared to Phenylalanine due to the trifluoromethyl group. | [2] |
| Calculated XLogP3 | -0.6 | [5] |
Strategic Approach to Purification
A successful purification strategy for these peptides requires a multi-faceted approach that addresses the challenges of solubility and hydrophobicity head-on. The general workflow involves careful sample preparation, optimized RP-HPLC, and, in some cases, the use of orthogonal purification techniques.
Part 1: Sample Preparation - The Critical First Step
Proper dissolution of the crude peptide is paramount. Injecting a partially dissolved or aggregated sample will result in poor chromatography and low recovery.
Protocol 1: Optimized Dissolution of Hydrophobic Peptides
-
Initial Solvent Screening: Before committing the bulk of your crude peptide, test the solubility of a small aliquot in various solvents.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[6]
-
Neat formic acid or acetic acid
-
-
-
Dissolution Procedure:
-
a. Weigh the lyophilized crude peptide into a clean vial.
-
b. Add a minimal amount of the chosen strong organic solvent (e.g., DMSO, HFIP) to just wet the peptide.[7] Vortex or sonicate briefly to aid dissolution. The goal is to create a concentrated stock solution.
-
c. Once the peptide is fully dissolved in the organic solvent, slowly add your initial RP-HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to dilute the sample to the desired concentration for injection.
-
d. If the solution becomes cloudy or precipitation occurs upon dilution, the peptide is crashing out. In this case, you may need to inject the sample in the neat organic solvent or a less diluted solution. Be mindful of the injection volume to avoid solvent effects on the chromatography.
-
Part 2: Reversed-Phase HPLC Method Development
RP-HPLC is the primary workhorse for peptide purification.[8] However, standard C18 columns and acetonitrile/water gradients are often insufficient for peptides containing this compound.
Key Considerations for RP-HPLC Method Development:
Protocol 2: Preparative RP-HPLC for Peptides with this compound
This protocol provides a robust starting point for method development.
1. Materials and Equipment:
-
Preparative HPLC system with a gradient pump and UV detector
-
Analytical HPLC system for fraction analysis
-
Mass spectrometer (highly recommended for fraction identification)
-
Lyophilizer
-
HPLC-grade water, acetonitrile (ACN), n-propanol (n-PrOH) or isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
2. Column Selection:
-
Recommendation: Start with a less hydrophobic stationary phase than C18.
-
C4 or C8: Good first choices for highly hydrophobic peptides.
-
Phenyl-Hexyl: Can offer alternative selectivity.
-
-
Pore Size: Use a wide-pore (300 Å) column suitable for peptides.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Alternative Mobile Phase B (for very strong retention): 0.1% TFA in a mixture of acetonitrile and n-propanol (e.g., 70:30 or 50:50 v/v). N-propanol is a stronger eluting solvent than acetonitrile and can improve solubility.[9]
4. Method Development - Scouting Run (Analytical Scale):
-
Column: Analytical equivalent of your chosen preparative column (e.g., C4, 4.6 x 150 mm, 5 µm, 300 Å).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C. Elevated temperatures can improve peak shape and reduce viscosity.[6]
-
Initial Gradient: A broad gradient to determine the approximate elution time of your peptide.
-
Start at a higher than usual organic percentage (e.g., 20-30% B).
-
Run a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
-
Detection: Monitor at 214 nm and 280 nm.
5. Method Optimization and Preparative Run:
-
Based on the retention time from the scouting run, design a shallower, focused gradient for the preparative separation.
-
Example Optimization: If the peptide eluted at 60% B in the scout run, a preparative gradient might be:
-
Start at 45% B.
-
Run a linear gradient from 45% to 65% B over 40-60 minutes.
-
-
Loading: Inject the dissolved crude peptide. The loading capacity will depend on the column dimensions and the resolution from the scouting run.
-
Fraction Collection: Collect fractions across the main peak(s).
-
Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Part 3: Advanced and Orthogonal Purification Strategies
For particularly challenging purifications where RP-HPLC alone is insufficient, an orthogonal method can be employed. Orthogonal techniques separate molecules based on different physicochemical properties (e.g., charge instead of hydrophobicity).[10]
-
Ion-Exchange Chromatography (IEX): If the peptide has a net positive or negative charge, IEX can be a powerful initial purification step to remove impurities with different charge states.[10] This is often performed before the final RP-HPLC polishing step.
-
Precipitation: For extremely hydrophobic peptides, a simple precipitation can be an effective first-pass purification. Dissolve the crude peptide in a minimal amount of a strong organic solvent and then add water to precipitate the peptide, leaving more soluble impurities in the supernatant.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Low Peptide Recovery | Irreversible binding to the column; Precipitation on-column. | Use a less hydrophobic column (C4, C8). Increase column temperature. Use a stronger organic solvent in Mobile Phase B (e.g., add n-propanol).[11] Ensure the peptide is fully dissolved before injection. |
| Broad or Tailing Peaks | Aggregation on the column; Secondary interactions with the stationary phase. | Increase column temperature. Lower the sample concentration. Add a small percentage of an organic solvent like isopropanol to the aqueous mobile phase.[11] |
| Co-elution of Impurities | Insufficient resolution. | Optimize the gradient (make it shallower, e.g., 0.5% B/min). Try a different column chemistry (e.g., Phenyl-Hexyl). Consider an orthogonal purification step.[10] |
| High Backpressure | Precipitation of the peptide at the column inlet. | Filter the sample before injection. Ensure complete dissolution. Flush the column with a strong solvent series. |
Conclusion
The purification of peptides containing this compound is a challenging but achievable task. Success hinges on a systematic approach that directly addresses the extreme hydrophobicity of these molecules. By prioritizing sample solubility through the use of appropriate organic solvents like DMSO or HFIP, and by carefully optimizing RP-HPLC conditions—including the use of less hydrophobic columns, stronger mobile phases, and elevated temperatures—researchers can consistently obtain highly pure peptides. For the most demanding separations, the integration of orthogonal techniques like ion-exchange chromatography provides an additional layer of resolving power. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of purifying these valuable and potent peptide analogs.
References
- Rath, A. et al. (2007). Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide. Protein Expression and Purification, 57(2), 284-293.
- Bitan, G. et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in Molecular Biology, 531, 3-12.
- von Helden, G. et al. (2017). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Angewandte Chemie International Edition, 56(38), 11375-11379.
- Gazit, E. (2002). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Advanced Functional Materials.
- Keiderling, T. A. et al. (2020). Does liquid–liquid phase separation drive peptide folding?. Chemical Science, 12(2), 656-666.
- Xtalks. (2022). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques.
- ResearchGate. (2015). What is the conc of HFIP ( hexafluoro isopropanol) solution used for dissolving peptides, and how is it prepared?.
- Vila Verde, A. et al. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(34), 18649-18658.
- Narita, M. et al. (1995). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan, 68(10), 2879-2886.
- Roccatano, D. et al. (2007). Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. Protein Science, 16(1), 116-125.
- Al-Obeidi, F. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 914-931.
- PubChem. (2024). This compound. National Center for Biotechnology Information.
- ResearchGate. (2020). Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity... Download Table.
- Pytkowicz, J. et al. (2020). Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. Organic & Biomolecular Chemistry, 18(20), 3854-3858.
- Aguilar, M.-I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251.
- Nest Group. (2002). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.
- Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?.
- Albericio, F. et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 6970.
- Llobet, A. I. et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149.
- Advanced Chromatography Technologies. (2010). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
Sources
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. renyi.hu [renyi.hu]
- 9. nestgrp.com [nestgrp.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Leveraging 4-(Trifluoromethyl)-D-phenylalanine in Modern Protein Crystallography
Intended Audience: Researchers, scientists, and drug development professionals engaged in structural biology and medicinal chemistry.
Abstract: The incorporation of unnatural amino acids (UAAs) into proteins represents a paradigm shift in protein engineering, offering bespoke chemical functionalities to probe and manipulate biological systems.[1][] Among these, 4-(Trifluoromethyl)-D-phenylalanine stands out as a uniquely powerful tool in protein X-ray crystallography and drug discovery. The trifluoromethyl group (CF3), with its distinct electronic properties and high electron density, serves as an exceptional phasing vehicle for solving the crystallographic phase problem. Furthermore, the 19F nucleus provides a sensitive, background-free spectroscopic probe for nuclear magnetic resonance (NMR) studies, enabling the characterization of protein dynamics, conformational changes, and ligand binding events.[3][4][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its site-specific incorporation into proteins and subsequent use in crystallographic and biophysical analyses.
Part 1: Application Notes - The "Why" and "How" of this compound
The strategic incorporation of this compound into a protein of interest offers a multi-pronged approach to elucidating its structure and function. The rationale behind its use is rooted in the unique physicochemical properties of the trifluoromethyl group.
A Powerful Tool for Phasing in X-ray Crystallography
The central challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection.[6] Experimental phasing methods, such as Single-wavelength Anomalous Diffraction (SAD), are employed to overcome this. The trifluoromethyl group, with its three electron-dense fluorine atoms, provides a sufficiently strong anomalous signal to facilitate SAD phasing.[7][8]
Why it Works:
-
Anomalous Scattering: The fluorine atoms in the trifluoromethyl group exhibit anomalous scattering when irradiated with X-rays of an appropriate wavelength. This results in measurable differences in the diffraction intensities of Bijvoet pairs (reflections from planes (h,k,l) and (-h,-k,-l)), which can be used to locate the position of the fluorine atoms and subsequently calculate the initial phases for the entire protein structure.[6][8]
-
Minimal Perturbation: The trifluoromethyl group is relatively small and can often be incorporated into a protein structure without significantly altering its folding or biological activity, a crucial factor for obtaining biologically relevant crystal structures.[9][10]
A Sensitive 19F NMR Probe for Dynamics and Interactions
Beyond crystallography, the trifluoromethyl group serves as an excellent reporter for ¹⁹F NMR spectroscopy.[3][4] This technique is highly sensitive to the local chemical environment, making it a powerful tool for studying:
-
Protein Conformational Changes: Subtle shifts in the ¹⁹F NMR signal can indicate conformational changes upon ligand binding, inhibitor interaction, or allosteric regulation.[5][11]
-
Drug Screening: ¹⁹F NMR is increasingly used in fragment-based drug discovery to screen for small molecules that bind to a target protein.[4] The binding of a fragment near the trifluoromethyl-labeled residue will perturb its local environment and cause a detectable change in the ¹⁹F NMR spectrum.
-
Protein Stability: The chemical shift of the ¹⁹F signal can be monitored as a function of denaturant concentration or temperature to assess protein stability.[3]
| Property | Advantage in ¹⁹F NMR | Reference |
| High Gyromagnetic Ratio | Enhanced sensitivity and signal-to-noise ratio. | [4] |
| 100% Natural Abundance of ¹⁹F | No isotopic enrichment is required. | [4] |
| Large Chemical Shift Range | High sensitivity to the local electronic environment. | [4] |
| No Endogenous Background | Cellular components lack fluorine, providing a clear spectroscopic window. | [12] |
Applications in Drug Design and Discovery
The incorporation of unnatural amino acids like this compound is a burgeoning strategy in drug discovery.[][14][15]
-
Enhanced Pharmacokinetic Properties: The introduction of fluorinated moieties can improve a peptide or protein therapeutic's metabolic stability, bioavailability, and binding affinity.[14][16]
-
Novel Binding Interactions: The unique electronic properties of the trifluoromethyl group can be exploited to create novel interactions with a target receptor, leading to enhanced potency and selectivity.[15][17]
Part 2: Detailed Experimental Protocols
The successful application of this compound hinges on its efficient and site-specific incorporation into the target protein. The most common method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair in an E. coli expression system.[1][18]
Protocol for Site-Specific Incorporation of this compound
This protocol outlines the steps for expressing a target protein with this compound incorporated at a specific site, typically encoded by an amber (TAG) stop codon.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound (e.g., a pEVOL-based plasmid).
-
This compound.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Workflow Diagram:
Caption: Workflow for in vivo site-specific incorporation of this compound.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.[19]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[19]
-
Addition of this compound: Add this compound to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.[20]
-
Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization. Purify the protein using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[20]
-
Analysis: Confirm the incorporation of this compound by mass spectrometry.
Protocol for Protein Crystallization
Obtaining high-quality crystals is a prerequisite for X-ray diffraction studies.[21][22] This is often an empirical process requiring the screening of many different conditions.
Materials:
-
Purified protein containing this compound (concentrated to 5-15 mg/mL).
-
Crystallization screening kits (various buffers, salts, and precipitants).
-
Crystallization plates (e.g., 96-well sitting-drop or hanging-drop plates).
Workflow Diagram:
Caption: General workflow for protein crystallization.
Procedure:
-
Screening: Set up crystallization trials using commercially available screens. The vapor diffusion method (hanging or sitting drop) is most common.[21][22] Mix a small volume of your protein solution with an equal volume of the reservoir solution and allow it to equilibrate against the reservoir.[9]
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: Once initial crystals ("hits") are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration to improve crystal size and quality.[23]
-
Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen for storage and transport to a synchrotron.[24]
Protocol for X-ray Data Collection and SAD Phasing
Data collection is typically performed at a synchrotron beamline to take advantage of the high-intensity, tunable X-ray source.[24][25]
Workflow Diagram:
Caption: Workflow for SAD phasing using a fluorine-labeled protein.
Procedure:
-
Data Collection: Mount the cryo-cooled crystal on the goniometer at the synchrotron beamline.[26] Collect a complete X-ray diffraction dataset at a single wavelength chosen to maximize the anomalous signal from the fluorine atoms.[23]
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and scale the data. Software packages like XDS or HKL2000 are commonly used.
-
Substructure Determination: Use software like SHELXD or Phenix.AutoSol to locate the positions of the fluorine atoms from the anomalous differences in the data.[27]
-
Phase Calculation: The positions of the fluorine atoms are used to calculate initial crystallographic phases for the protein.[6][7]
-
Density Modification: Improve the initial electron density map through solvent flattening and histogram matching.[7]
-
Model Building and Refinement: Build a model of the protein into the improved electron density map and refine the atomic coordinates against the experimental data.[23]
Part 3: Concluding Remarks
This compound is a versatile and powerful tool for protein crystallographers and drug discovery scientists. Its ability to serve as both a phasing agent and a sensitive NMR probe provides a dual-pronged approach to understanding protein structure, dynamics, and interactions. The protocols outlined in this guide provide a framework for the successful incorporation and application of this unique unnatural amino acid, paving the way for new insights into complex biological systems and the development of novel therapeutics.
References
- Vertex AI Search. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems.
- Liu, Y., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health.
- ResearchGate. (n.d.). 19 F-NMR analyses enabled by direct trifluoromethylation.
- Springer Nature Experiments. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
- Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health.
- Frontiers. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems.
- Journal of the American Chemical Society. (n.d.). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity.
- Benchchem. (n.d.). Unveiling Protein Dynamics: A Comparative Guide to the ¹⁹F NMR Chemical Shift Sensitivity of Trifluoromethyl Tags.
- National Institutes of Health. (n.d.). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine.
- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain.
- MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
- University of York. (n.d.). MAD phasing.
- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Can I solve my structure by SAD phasing? Anomalous signal in SAD phasing.
- National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
- National Institutes of Health. (n.d.). Introduction to phasing.
- National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- MDPI. (n.d.). Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design.
- SARomics. (n.d.). Protein X-ray Crystallography & Protein Structure Determination.
- IUCr Journals. (2016). Protein structure determination by single-wavelength anomalous diffraction phasing of X-ray free-electron laser data.
- UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids.
- Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
- PubMed. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
- ACS Publications. (n.d.). Synthesis and protein incorporation of azido-modified unnatural amino acids.
- Wikipedia. (n.d.). Protein crystallization.
- YouTube. (2018). SAD phasing using AutoSol.
- University of Florida Health Cancer Center. (n.d.). X-Ray Crystallography.
- Springer Nature Experiments. (n.d.). X-Ray Data Collection From Macromolecular Crystals.
- Benchchem. (n.d.). Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide.
- PubMed Central. (n.d.). Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII.
- National Institutes of Health. (n.d.). Introduction to protein crystallization.
- National Institutes of Health. (n.d.). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine.
- PubMed. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine.
- PubMed. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR.
- National Institutes of Health. (n.d.). Protein Crystallography from the Perspective of Technology Developments.
- PubMed. (2022). Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis.
- PubMed Central. (n.d.). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms.
- National Institutes of Health. (n.d.). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9.
Sources
- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 8. Can I solve my structure by SAD phasing? Anomalous signal in SAD phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-Natural Amino Acids in Drug Design | Pharmaceuticals | MDPI [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification, crystallization and crystallographic analysis of Dictyostelium discoideum phenylalanine hydroxylase in complex with dihydrobiopterin and FeIII - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein crystallization - Wikipedia [en.wikipedia.org]
- 22. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 24. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 25. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]
- 26. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Detection of 4-(Trifluoromethyl)-D-phenylalanine
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the detection, quantification, and chiral separation of 4-(Trifluoromethyl)-D-phenylalanine, a non-proteinogenic amino acid of increasing importance in pharmaceutical development. The unique physicochemical properties conferred by the trifluoromethyl group necessitate robust and specific analytical methods to support drug discovery, development, and quality control processes. This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it addresses the critical aspect of chiral separation to distinguish between D- and L-enantiomers. Each section is designed to provide not only step-by-step instructions but also the underlying scientific rationale for procedural choices, empowering researchers to adapt and troubleshoot these methods effectively.
Introduction: The Significance of this compound in Drug Development
This compound is a synthetic amino acid analog of phenylalanine, where the para-hydrogen on the phenyl ring is substituted with a trifluoromethyl (-CF3) group. This modification imparts several desirable properties for drug design, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The incorporation of this unnatural amino acid into peptide-based therapeutics can lead to improved pharmacokinetic and pharmacodynamic profiles.
Given its significance, the ability to accurately and precisely quantify this compound in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex biological fluids, is paramount. Furthermore, as the biological activity of chiral molecules is often enantiomer-specific, methods to ensure the enantiomeric purity of the D-form are critical. This guide provides a suite of validated analytical techniques to address these challenges.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1] |
| CAS Number | 114872-99-0 | [2] |
| Appearance | White to off-white solid/powder | [3] |
| IUPAC Name | (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [1] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification
RP-HPLC with UV detection is a workhorse technique for the quantification of APIs and impurities in pharmaceutical quality control. The method described here is adapted from established protocols for phenylalanine and related amino acids.[4]
Scientific Rationale
The trifluoromethyl group increases the hydrophobicity of the molecule compared to native phenylalanine, leading to stronger retention on a reversed-phase (e.g., C18) column. The aromatic ring provides a chromophore for UV detection, typically in the range of 210-220 nm. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group and ensure a consistent, sharp peak shape.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
3.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 215 nm |
3.2.3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Methanol:Water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration within the calibration range.
3.2.4. Method Validation This method should be validated according to ICH Q2(R2) guidelines.[5] Key validation parameters include:
-
Specificity: Ensure no interference from excipients or impurities.
-
Linearity: A correlation coefficient (r²) of >0.999 is typically achieved over the calibration range.
-
Accuracy: Recovery should be within 98-102%.
-
Precision: Relative standard deviation (RSD) should be <2% for repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical. Chiral HPLC is the gold standard for this application. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating enantiomers of amino acids and their derivatives.[6][7]
Scientific Rationale
Chiral stationary phases, such as those derived from amylose or cellulose, create a chiral environment within the column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. The choice of mobile phase (normal-phase or reversed-phase) is crucial and must be optimized for the specific CSP and analyte.
Experimental Protocol
4.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | As above |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (Amylose-based) or Chiralcel OD-H (Cellulose-based) |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| UV Detection | 215 nm |
4.2.2. Sample Preparation
-
Dissolve the sample in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL).
-
Inject a racemic mixture of 4-(Trifluoromethyl)-DL-phenylalanine to determine the retention times of both enantiomers and calculate the resolution.
4.2.3. Data Analysis
-
Resolution (Rs): A resolution of ≥ 1.5 indicates baseline separation.
-
Enantiomeric Excess (% ee): Calculated as (|Area_D - Area_L|) / (Area_D + Area_L) * 100.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of this compound in biological matrices such as plasma or tissue homogenates, LC-MS/MS offers unparalleled sensitivity and selectivity.
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer. The analyte is first separated from matrix components, then ionized (typically by electrospray ionization - ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.
Experimental Workflow
Caption: LC-MS/MS bioanalytical workflow.
Experimental Protocol
5.3.1. Materials and Reagents
-
As per HPLC, plus:
-
This compound-¹³C₆ (or other suitable SIL-IS)
-
Control biological matrix (e.g., human plasma)
5.3.2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the SIL-IS at a fixed concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
5.3.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC system (e.g., Waters ACQUITY) |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B for 0.5 min, then to 95% B in 2.5 min, hold for 1 min |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Analyte: 234.1 -> 188.1 (Precursor -> Product) SIL-IS: 240.1 -> 194.1 (Precursor -> Product) |
| Collision Energy | Optimize for specific instrument |
Note: The MRM transitions are predicted based on the molecular weight of this compound (233.19 g/mol ) and its likely fragmentation pattern (loss of the carboxyl group). These must be empirically optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of chemical identity. Both ¹H and ¹⁹F NMR are highly relevant for this compound.
Scientific Rationale
¹H NMR provides information on the number and connectivity of protons in the molecule. ¹⁹F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, and the wide chemical shift range which is highly sensitive to the local electronic environment.
Predicted NMR Spectra
6.2.1. Predicted ¹H NMR Spectrum (500 MHz, D₂O)
-
~7.7 ppm (d, 2H): Aromatic protons ortho to the -CF₃ group.
-
~7.5 ppm (d, 2H): Aromatic protons meta to the -CF₃ group.
-
~4.0 ppm (t, 1H): Alpha-proton (CH).
-
~3.2 ppm (m, 2H): Beta-protons (CH₂).
6.2.2. Predicted ¹⁹F NMR Spectrum (470 MHz, D₂O)
-
~ -63 ppm (s, 3F): A single peak is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is highly dependent on the solvent and referencing standard (typically CFCl₃).
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 500 MHz).
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The choice of technique will depend on the specific application, from routine quality control (RP-HPLC) and enantiomeric purity assessment (Chiral HPLC) to sensitive bioanalysis (LC-MS/MS) and definitive structural confirmation (NMR). Proper method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and reproducible data in a regulated environment. These protocols should serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the advancement of novel therapeutics incorporating this important unnatural amino acid.
References
- Dalvit, C., & Vulpetti, A. (2019). The precious fluorine on the ring: fluorine NMR for biological systems. Magnetic Resonance, 1(1), 1-18.
- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations.
- ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F....
- ResearchGate. (n.d.). Validation of Amino Acid Analysis Methods.
- Semantic Scholar. (n.d.). Direct tandem mass spectrometric analysis of amino acids in plasma using fluorous derivatization and monolithic solid-phase purification.
- ACS Publications. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry.
- National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).
- Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
- Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
- PubMed. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
- ResearchGate. (n.d.). Ultrafiltration-Based Extraction and LC-MS/MS Quantification of Phenylalanine in Human Blood Sample for Metabolite Target Analysis.
- Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids.
- National Institutes of Health. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA.
- PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. National Center for Biotechnology Information.
- PubMed. (n.d.). Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine.
- MDPI. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA).
- Waters. (n.d.). Targeted Metabolomics and Lipidomics.
Sources
- 1. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Handling and Storage Guidelines for Fluorinated Amino Acids
Abstract
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern peptide and protein engineering, offering enhanced metabolic stability, controlled conformation, and unique bioactivities.[1][2][3][] However, the very physicochemical properties that make these compounds valuable also necessitate specialized handling and storage procedures to ensure their integrity, stability, and the safety of laboratory personnel. This guide provides a comprehensive overview of best practices, grounded in the fundamental principles of organofluorine chemistry, to empower researchers, scientists, and drug development professionals in the effective use of fluorinated amino acids.
The Fluorine Factor: Understanding the "Why"
The unique behavior of fluorinated amino acids stems from the distinct properties of the fluorine atom—the most electronegative element. Its introduction into an amino acid backbone or side chain induces significant electronic and steric perturbations.
-
Increased Electronegativity and pKa Shifts: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic and basic groups.[5] For example, fluorination on a proline ring or near the alpha-carbon can decrease the pKa of the carboxylic acid and ammonium groups, impacting solubility, ionization state at physiological pH, and interaction with other molecules.[5][6]
-
Enhanced Hydrophobicity and Stability: Fluorination, particularly the introduction of trifluoromethyl (-CF3) groups, dramatically increases the hydrophobicity and metabolic stability of a molecule.[3][7][8] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[9] This enhanced stability is a key reason for their use in developing protease-resistant peptide therapeutics.[3]
-
Conformational Control: The size and stereoelectronic effects of fluorine can be used to control the conformational preferences of amino acid side chains and peptide backbones, influencing folding and binding affinity.[10]
Understanding these principles is crucial, as they directly inform the rationale behind the storage and handling protocols that follow.
General Storage Guidelines for Fluorinated Amino Acids
Proper storage is the first line of defense against degradation. While many fluorinated amino acids are more stable than their non-fluorinated counterparts, they are not immune to environmental factors.[2] The primary concerns are moisture, light, and temperature.
Solid (Lyophilized) Compounds
As a powder, fluorinated amino acids are generally stable. However, hygroscopicity can be a concern, as absorbed moisture can lead to hydrolysis or other degradation over time.
-
Temperature: For long-term storage, a temperature of -20°C is strongly recommended.[11][12] This minimizes residual enzymatic activity and slows any potential solid-state degradation pathways. For short-term storage (weeks to months), 2-8°C in a desiccated environment is acceptable.[12]
-
Atmosphere: Store containers tightly sealed under an inert atmosphere, such as argon or nitrogen.[11] This is especially critical after the container has been opened for the first time to displace air and moisture.
-
Light: Many aromatic fluorinated amino acids are photosensitive.[11] Always store them in amber vials or protect them from light to prevent photochemical degradation.[11][13]
Compounds in Solution
Amino acids are significantly less stable in solution. The risk of microbial growth, oxidation, and chemical degradation increases substantially.[14]
-
Temperature: Frozen storage at -20°C or -80°C is mandatory for long-term stability.[15] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to prepare aliquots of a stock solution for single-use experiments.[15]
-
Solvent Choice: The choice of solvent is critical. While many fluorinated amino acids have altered solubility profiles compared to their parents, sterile water, PBS, or appropriate buffer systems are common.[16] For highly hydrophobic compounds, a co-solvent like DMSO or ethanol may be necessary, but should be used at the lowest effective concentration.
-
pH and Buffering: Maintain the pH of the solution within a stable range for the specific amino acid. The altered pKa values mean that the optimal pH for solubility and stability may differ from the non-fluorinated analog.
Data Presentation: Recommended Storage Conditions
| Compound Form | Storage Temperature | Atmosphere | Light Protection | Recommended Duration | Key Considerations |
| Solid (Lyophilized) | -20°C[11][12] | Inert Gas (Ar, N₂)[11] | Required (Amber Vial)[11] | Years | Equilibrate to room temp before opening to prevent condensation.[12] |
| 2-8°C | Inert Gas (Ar, N₂) | Required (Amber Vial) | Months | Use a desiccator for added protection against moisture.[11] | |
| In Solution (Aqueous) | -20°C to -80°C[15] | N/A | Recommended | Weeks to Months | Prepare single-use aliquots to avoid freeze-thaw cycles.[15] |
| 2-8°C | N/A | Recommended | Days | Prone to microbial growth; use sterile solutions. |
Safety & Handling Protocols
Working with any chemical requires diligence, and fluorinated compounds are no exception. The primary risks involve inhalation of fine powders, skin/eye contact, and potential, though often low, risk of degradation to harmful byproducts.[13]
Personal Protective Equipment (PPE)
Always adhere to standard laboratory safety protocols.
-
Eye Protection: Chemical splash goggles are mandatory.[13] A face shield should be worn when handling larger quantities or when there is a significant splash risk.[13]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[13][17] If a compound is dissolved in a solvent like DMSO, consult a glove compatibility chart. For highly hazardous materials, double-gloving is recommended.[13]
-
Body Protection: A standard laboratory coat is required.[13]
Engineering Controls
-
Fume Hood: All weighing of powdered fluorinated amino acids and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of fine particulates.[13]
-
Ventilation: Ensure the laboratory is well-ventilated.[17]
Visualization: Workflow for Safe Handling & Storage
Caption: Workflow for receiving, storing, and preparing solutions of fluorinated amino acids.
Experimental Protocol: Preparation of a 10 mM Stock Solution of 4-Fluoro-L-phenylalanine
This protocol provides a self-validating system for preparing a stable, accurate stock solution.
Objective: To prepare a 10 mM aqueous stock solution of 4-Fluoro-L-phenylalanine (FW: 183.18 g/mol ) for use in cell culture or biochemical assays.
Materials:
-
4-Fluoro-L-phenylalanine (Solid)
-
Sterile, nuclease-free water
-
Sterile 15 mL and 1.5 mL polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Protocol Steps:
-
Pre-Weighing Preparation: 1.1. Remove the container of 4-Fluoro-L-phenylalanine from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold, hygroscopic powder, which would lead to inaccurate weighing and potential hydrolysis.[12]
-
Weighing (in Fume Hood): 2.1. Don appropriate PPE (goggles, gloves, lab coat). 2.2. Place a sterile 15 mL polypropylene tube on the analytical balance and tare it. 2.3. Carefully weigh 18.32 mg of 4-Fluoro-L-phenylalanine into the tube. Record the exact weight.
-
Dissolution: 3.1. Add approximately 8 mL of sterile water to the tube. 3.2. Cap the tube securely and vortex vigorously for 1-2 minutes. 4-Fluoro-L-phenylalanine has good water solubility, but vortexing ensures rapid and complete dissolution. 3.3. Visually inspect the solution against a dark background to ensure no particulates remain. This is a critical self-validation step. 3.4. Add sterile water to bring the final volume to exactly 10.0 mL. The final concentration will be 10 mM based on the initial weight.
-
Sterilization and Aliquoting: 4.1. Draw the solution into a sterile syringe. 4.2. Attach a 0.22 µm sterile filter to the syringe. 4.3. Dispense the solution into sterile 1.5 mL microcentrifuge tubes in 500 µL aliquots. Causality: Aliquoting prevents multiple freeze-thaw cycles of the main stock, which is a primary cause of degradation for solutions.[15]
-
Final Storage: 5.1. Clearly label each aliquot with the compound name, concentration (10 mM), and date of preparation. 5.2. Place the aliquots in a labeled freezer box and store at -20°C.
Stability and Potential Degradation Pathways
While the C-F bond is robust, certain fluorinated amino acids can be susceptible to degradation under specific conditions, such as extreme pH or enzymatic action.[18][19]
-
Dehydrofluorination: In some structures, particularly under basic conditions, elimination of hydrogen fluoride (HF) can occur. This is less common with amino acids but is a known pathway for some organofluorine compounds.
-
Metabolic Defluorination: While generally stable, some biological systems possess enzymes capable of cleaving C-F bonds, especially in monofluorinated compounds.[18][19] The rate of degradation often decreases as the number of fluorine substitutions increases.[19]
-
Oxidation: Aromatic amino acids, even when fluorinated, can be susceptible to oxidation, especially if stored improperly in solution (e.g., repeated freeze-thaw, exposure to light).[14]
Visualization: Degradation Decision Tree
Caption: Decision-making process for assessing the viability of a stored fluorinated amino acid.
References
- Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. PubMed.
- Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences (PNAS).
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
- Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. National Institutes of Health (NIH).
- How to store fluorinated pharmaceutical intermediates properly?. Blog.
- Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Environmental Protection Agency (EPA).
- Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications.
- Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health (NIH).
- Fluorotyrosine analogs and corresponding pKa values. ResearchGate.
- pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. ResearchGate.
- Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate.
- Amino Acid F Reagent - SAFETY DATA SHEET. Hach.
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. National Institutes of Health (NIH).
- Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. National Institutes of Health (NIH).
- Fluorine Safety Operating Procedure. University of California, Santa Barbara.
- Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- How to prepare and store Amino acid stock solution?. ResearchGate.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.
- Coordinative properties of highly fluorinated solvents with amino and ether groups. SciSpace.
- How long can one store amino acids at room temperature?. Quora.
- Handling and Storage of Peptides - FAQ. AAPPTEC.
- Amino acid pKa and pKi values. Isca Biochemicals.
- Chapter 27: Amino Acids, Peptides and Proteins, Ch 27 contents. University of Calgary.
- Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH).
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 17. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 18. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(Trifluoromethyl)-D-phenylalanine Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling yields when incorporating 4-(Trifluoromethyl)-D-phenylalanine (Phe(4-CF3)-OH) into their peptide sequences. The unique combination of steric hindrance and electronic effects of this non-canonical amino acid requires optimized protocols to achieve high efficiency. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-Phe(4-CF3)-OH considered a "difficult" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?
A1: The challenges with Fmoc-D-Phe(4-CF3)-OH stem from a combination of two primary factors:
-
Steric Hindrance: The bulky trifluoromethyl (-CF3) group on the phenyl ring, combined with the D-configuration of the amino acid, physically obstructs the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate.[1][2]
-
Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing. This effect reduces the nucleophilicity of the carboxylate anion, making it less reactive and more difficult to activate for amide bond formation.[3][4]
Q2: My standard coupling protocol with DIC/HOBt gives a very low yield for this residue. What is the first thing I should change?
A2: The first and most impactful change is to switch from a carbodiimide-based reagent like DIC to a more potent in-situ activating reagent.[1] Aminium/uronium salts such as HATU, HCTU, or phosphonium salts like PyBOP are significantly more effective for sterically hindered and electronically deactivated amino acids.[5][6] These reagents form highly reactive esters that can overcome the higher activation energy of this coupling reaction.[5]
Q3: I'm still seeing a positive Kaiser test after a 2-hour coupling with HATU. What's my next step?
A3: If a single coupling with a potent reagent is insufficient, a "double coupling" is the recommended next step.[7][8] After the initial coupling, drain the vessel, wash the resin with DMF, and then add a fresh solution of activated Fmoc-D-Phe(4-CF3)-OH to the resin for a second coupling cycle.[7] This drives the reaction to completion by providing a fresh excess of the activated amino acid to react with any remaining free amines.
Q4: Can I just increase the reaction temperature to improve the yield?
A4: Increasing the temperature (e.g., to 30-50°C) can help overcome the activation energy barrier for this difficult coupling.[1][9] However, this should be done with caution as elevated temperatures, especially with prolonged reaction times, can increase the risk of racemization of the amino acid.[10] Microwave-assisted SPPS is a highly effective alternative that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion quickly and with minimal side reactions.[1]
In-Depth Troubleshooting Guide
Low coupling efficiency with Fmoc-D-Phe(4-CF3)-OH is a common but surmountable challenge. The following guide provides a systematic approach to diagnosing and resolving the underlying issues.
The Dual Challenge: Steric and Electronic Hindrance
The core of the problem lies in the unique structure of this compound. The trifluoromethyl group is not only sterically bulky, but its strong electron-withdrawing nature also deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by the resin-bound amine. This dual effect necessitates more robust coupling strategies than those used for standard amino acids.
Below is a troubleshooting workflow to systematically address low coupling yields.
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 1: Inefficient Carboxyl Group Activation
Symptom: A strongly positive Kaiser test after coupling, indicating a large number of unreacted primary amines.
Cause: Standard carbodiimide reagents like DCC and DIC are often not potent enough to efficiently activate the electronically deactivated carboxyl group of Fmoc-D-Phe(4-CF3)-OH, especially when compounded by steric hindrance.[1][11]
Solution: Employ a more powerful in-situ activating reagent. Aminium/uronium or phosphonium salt-based reagents are significantly more effective as they form highly reactive activated esters.
-
Aminium/Uronium Salts (e.g., HATU, HCTU): These are highly efficient and rapid coupling reagents.[6] HATU, in particular, is often recommended for difficult couplings due to the formation of a highly reactive OAt-ester.[5][12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also exhibit high coupling efficiency with a low risk of racemization.[6][13]
| Coupling Reagent | Reagent Type | Relative Efficiency for Difficult Couplings | Racemization Risk | Key Advantages |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective, but can be slow with a higher risk of side reactions.[14] |
| HBTU | Aminium/Uronium | High | Low | Good performance for routine and many difficult couplings.[14] |
| HCTU | Aminium/Uronium | Very High | Low | A cost-effective alternative to HATU with similar high performance.[8][15] |
| PyBOP | Phosphonium | High | Low | Effective, but may require longer reaction times for very hindered couplings.[13][14] |
| HATU | Aminium/Uronium | Very High | Very Low | Highly efficient and rapid, considered one of the best choices for sterically hindered amino acids.[5][8] |
| COMU | Aminium/Uronium | Very High | Very Low | A modern reagent based on Oxyma Pure, offering high reactivity and improved safety profile.[5][10] |
Problem 2: Slow Reaction Kinetics
Symptom: A positive or weakly positive Kaiser test after a standard coupling time (1-2 hours), even with a potent coupling reagent.
Cause: Steric hindrance significantly slows down the reaction rate.[1] The bulky groups on both the incoming amino acid and the growing peptide chain make it difficult for the molecules to achieve the correct orientation for reaction.
Solutions:
-
Extend the Coupling Time: Increase the reaction time to 4 hours, or even overnight, to allow the reaction to proceed to completion.[1]
-
Perform a Double Coupling: This is a highly effective strategy. After the first coupling, fresh reagents are added to acylate any remaining free amines.[8]
-
Increase Reaction Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier.[2] This must be balanced against the risk of racemization.[10]
-
Utilize Microwave-Assisted SPPS: Microwave irradiation can dramatically shorten reaction times for difficult couplings by efficiently heating the reaction mixture, often leading to higher yields and purity.[1][8]
Problem 3: Poor Solvation and Peptide Aggregation
Symptom: The resin beads appear clumped, and both deprotection and coupling reactions are sluggish. The Kaiser test may give a false negative result.
Cause: As the peptide chain elongates, it can fold back on itself and form intermolecular hydrogen bonds, leading to aggregation on the resin.[9][16] This physically blocks reactive sites, preventing efficient coupling. The hydrophobic nature of the Phe(4-CF3) residue can exacerbate this issue.
Solutions:
-
Optimize the Solvent: N-Methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often more effective at preventing aggregation.[1]
-
Use "Magic Mixture": For extremely difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) or specialized "magic mixtures" containing nonionic detergents and ethylene carbonate can be employed to disrupt aggregation.[8]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl (e.g., 0.5 M) to the coupling mixture can help break up the secondary structures that cause aggregation.[8]
Caption: Peptide coupling workflow using a potent activating agent like HATU.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for incorporating Fmoc-D-Phe(4-CF3)-OH.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the standard N-terminal Fmoc deprotection (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF (5-7 times).[8]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-CF3)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[1] Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for a minimum of 2 hours at room temperature.[8]
-
Monitoring: Perform a Kaiser test to check for completion.[8] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 2.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Double Coupling for Incomplete Reactions
Execute this protocol if the Kaiser test is positive after the initial coupling attempt in Protocol 1.
-
Initial Coupling & Wash: Follow steps 1-3 of Protocol 1. After the initial 2-hour coupling, drain the reaction vessel.
-
Wash: Wash the resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents from the first coupling.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-Phe(4-CF3)-OH as described in Protocol 1, Step 2. Add this solution to the resin.
-
Reaction: Agitate the mixture for an additional 1-2 hours.[7]
-
Final Monitoring and Wash: Perform a final Kaiser test. Once the test is negative, wash the resin as described in Protocol 1, Step 5, and proceed with the synthesis.
References
- Smith, J. D., et al. (2011). The Distal Effect of N-Electron-withdrawing Groups on the Stability of Peptide Carbon Radicals. Australian Journal of Chemistry.
- Gronert, S., et al. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. PubMed.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Demirel, G., et al. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. PubMed.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Avbelj, F., et al. (n.d.). Origin of the neighboring residue effect on peptide backbone conformation. PMC.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- Commonly Used Coupling Reagents in Peptide Synthesis. (n.d.).
- Sentinella, A. T., et al. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. NIH.
- Wikipedia. (n.d.). Peptide bond.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.).
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Akella, L. B., et al. (n.d.). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. PubMed.
- Reddit. (n.d.). Best peptide coupling method in DMF?. Retrieved from [Link]pros/comments/wp5u89/best_peptide_coupling_method_in_dmf/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. jpt.com [jpt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Incorporation of Unnatural Amino-Acids in E. coli
Welcome to the technical support center for unnatural amino acid (Uaa) incorporation in Escherichia coli. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the expansion of the genetic code. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experiments for maximal yield and fidelity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental System Components & Initial Setup
Question 1: I'm observing very low or no expression of my full-length protein containing the unnatural amino acid. What are the primary factors I should investigate?
Low or no yield of the desired Uaa-containing protein is the most common issue. This often points to a bottleneck in the core components of the amber suppression system. The inefficiency can lead to an accumulation of truncated protein products, which may also negatively affect the host cells.[1] A systematic approach to troubleshooting is crucial.
Answer: The likely culprits fall into three main categories: the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, the expression vector and host strain, or the culture conditions.
-
Orthogonal System Efficiency: The heart of Uaa incorporation is the engineered aaRS and its cognate suppressor tRNA (often tRNACUA for the amber stop codon UAG).[2][3]
-
Synthetase Activity: Is your specific aaRS variant active and efficient at charging the tRNA with the Uaa? The evolution and selection of these synthetases are critical.[4][5] Different aaRS variants exhibit varying efficiencies for different Uaas.[1]
-
tRNA Expression & Stability: Sufficient levels of the suppressor tRNA are necessary to compete with Release Factor 1 (RF1), which recognizes the UAG stop codon and terminates translation.[3][6] Poor tRNA transcription or rapid degradation can severely limit incorporation.
-
Orthogonality: The aaRS should not recognize any endogenous amino acids, and the suppressor tRNA should not be a substrate for any endogenous E. coli synthetases.[7] Lack of orthogonality leads to the incorporation of natural amino acids at the target site, reducing the yield of your desired protein.
-
-
Vector and Host Strain Considerations:
-
Plasmid System: Many researchers use two-plasmid systems (one for the target protein, one for the aaRS/tRNA pair). The pEVOL plasmid series is a widely-used, optimized system that co-expresses the aaRS and multiple copies of the tRNA to enhance suppression efficiency.[3]
-
E. coli Strain: Standard expression strains like BL21(DE3) are often sufficient. However, for particularly difficult cases, consider using a strain with a knockout of Release Factor 1 (RF1). This eliminates the competition for the amber codon, often leading to a significant increase in full-length protein yield.[3][8][9][10]
-
-
Culture and Induction Conditions:
-
Uaa Concentration: The unnatural amino acid must be supplied in the growth medium at an optimal concentration, typically around 1-2 mM.[11][12] It also needs to be efficiently transported into the cell.
-
Induction Timing and Strength: The timing and levels of induction for both the target protein and the orthogonal components can be critical.
-
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low protein yield.
Question 2: I see a significant amount of truncated protein. How can I improve the amber suppression efficiency?
Answer: The presence of truncated protein is a direct indication that translation is terminating at the amber (UAG) codon instead of incorporating the Uaa. This means Release Factor 1 (RF1) is outcompeting your Uaa-charged suppressor tRNA.[3][6]
Here are strategies to shift the balance in favor of suppression:
-
Increase Suppressor tRNA Concentration: The intracellular concentration of the suppressor tRNA is a key factor.
-
Use an Optimized Plasmid: Employ a vector like pEVOL, which expresses multiple copies of the tRNA gene from a strong promoter (e.g., proK).[3][13]
-
Optimize tRNA Sequence: Recent studies have shown that engineering the tRNA sequence itself, beyond just the anticodon, can improve its stability and interaction with the ribosome and elongation factors, thereby boosting incorporation efficiency.[14]
-
-
Eliminate the Competition: Use an RF1 Knockout Strain: This is one of the most effective methods. Strains like C321.ΔA have all genomic UAG codons replaced with UAA, allowing for the deletion of the prfA gene (encoding RF1).[8] In these strains, the suppressor tRNA is the only molecule that can recognize the UAG codon, dramatically increasing the yield of the full-length protein.[8][10]
E. coli Strain Relevant Genotype Expected Outcome for Amber Suppression DH10B, BL21(DE3) Standard, RF1 present Competition between suppression and termination.[8] C321.ΔA.exp Genomically recoded, RF1 deleted Significantly improved suppression efficiency.[8] -
Optimize Codon Context: The nucleotides immediately surrounding the UAG codon can influence suppression efficiency. While not always practical to change, be aware that certain contexts may be more or less favorable for suppression versus termination.[15]
Section 2: Issues with the Unnatural Amino Acid
Question 3: My E. coli growth is severely inhibited after adding the unnatural amino acid. What's causing this toxicity and how can I mitigate it?
Answer: Uaa-induced toxicity is a common hurdle. There are two primary causes:
-
Inherent Toxicity of the Uaa: Some Uaas can be inherently toxic to E. coli by interfering with metabolic pathways or other cellular processes.[16]
-
Mischarging by Endogenous Synthetases: An endogenous E. coli aaRS might recognize the Uaa and charge it onto a natural tRNA.[17][18] This leads to global misincorporation of the Uaa at codons for a natural amino acid, resulting in a proteome-wide disturbance that is often toxic or lethal.[19] For example, some non-standard amino acids can be mistakenly charged by Leucyl-tRNA synthetase (LeuRS) if its editing function is bypassed.[17]
Troubleshooting Steps:
-
Determine the 50% Inhibitory Concentration (IC50): Perform a dose-response experiment to find the concentration of your Uaa that inhibits growth by 50%. This will help you work at a concentration that is effective for incorporation but minimally toxic.
-
Test for Mischarging: This is a more involved but definitive test. Express a reporter protein in the absence of the orthogonal pair but in the presence of the Uaa. Use mass spectrometry to see if the Uaa is incorporated at sites of natural amino acids that are structurally similar.
-
Optimize Growth Conditions:
-
Lower Uaa Concentration: Start with a lower concentration (e.g., 0.5 mM) and titrate up.
-
Rich Media: Use a rich medium like LB to provide a surplus of natural amino acids, which can help outcompete the Uaa for binding to any promiscuous endogenous synthetases.
-
Delayed Addition: Add the Uaa to the culture later in the growth phase, just before or at the same time as induction. This minimizes the exposure time of the cells to the potentially toxic compound.
-
Section 3: Verifying Incorporation and Fidelity
Question 4: I'm getting a full-length protein, but how can I be sure the unnatural amino acid was incorporated with high fidelity at the target site?
Answer: Verification is a critical, non-negotiable step. A band on a gel corresponding to the full-length protein is not sufficient proof of successful Uaa incorporation. It could be the result of read-through where a natural amino acid is incorporated instead.
The Gold Standard: Mass Spectrometry (MS)
-
Protein Purification: Purify your target protein to a high degree.
-
Intact Mass Analysis: Use Electrospray Ionization MS (ESI-MS) to determine the total mass of the protein. Compare the experimental mass to the theoretical masses of the protein with the Uaa incorporated versus with potential natural amino acid substitutions (e.g., Gln, Tyr, Lys are common read-through products).
-
Peptide Mapping/Tandem MS (MS/MS): For definitive proof, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides. This will allow you to isolate the specific peptide containing the modification site and confirm the mass of the Uaa at that precise location.[2][12][20]
Workflow for Uaa Incorporation Verification:
Caption: Workflow for verifying Uaa incorporation.
Other Supporting Methods:
-
Bioorthogonal Chemistry: If your Uaa has a unique reactive handle (e.g., an azide or alkyne), you can use click chemistry to attach a fluorescent probe or biotin tag.[21] A successful reaction, visualized by in-gel fluorescence or a streptavidin blot, provides strong evidence of incorporation.
-
Reporter Assays: A well-designed reporter system (e.g., sfGFP with a UAG codon at a permissive site) can provide a quick readout of suppression efficiency.[20][22] Full-length, fluorescent protein will only be produced in the presence of the Uaa if the system is working correctly.[5]
Experimental Protocols
Protocol 1: General Protocol for Uaa Incorporation in E. coli
This protocol is a starting point and should be optimized for your specific protein, Uaa, and orthogonal pair.
-
Transformation: Co-transform your E. coli expression strain (e.g., BL21(DE3) or an RF1-knockout strain) with the plasmid containing your gene of interest (with an amber codon at the desired site) and the pEVOL plasmid encoding the specific aaRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB with antibiotics. Grow at 37°C to an OD600 of 0.6-0.8.
-
Uaa Addition: Add the unnatural amino acid to a final concentration of 1-2 mM. If using a pEVOL plasmid, add L-arabinose to a final concentration of 0.02% to induce expression of the synthetase.[11]
-
Induction: Immediately after adding the Uaa and arabinose, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-30°C and continue to grow the culture for 12-18 hours. Lower temperatures often improve protein folding and solubility.
-
Harvest and Analysis: Harvest the cells by centrifugation. Proceed with cell lysis, protein purification, and validation by SDS-PAGE, Western blot, and mass spectrometry.
References
- Optimizing tRNA Synthetase Pairs for Noncanonical Amino Acids. (2025). Bioengineer.org.
- Wan, W., et al. (2014). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]
- Wan, W., et al. (2014).
- Chatterjee, A., et al. (2013). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. NIH. [Link]
- Wan, W., et al. (2014).
- Splan, K. E., et al. (2008). Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. PMC - PubMed Central. [Link]
- Aerni, H. R., et al. (2015). Recoding Aminoacyl-tRNA Synthetases for Synthetic Biology by Rational Protein-RNA Engineering.
- Wang, K. R., et al. (2018). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PMC. [Link]
- Splan, K. E., et al. (2008). Amino acid toxicities of Escherichia coli that are prevented by leucyl-tRNA synthetase amino acid editing. PubMed. [Link]
- Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. (n.d.). Profacgen. [Link]
- Leisle, L., et al. (2015). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. NIH. [Link]
- Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (2016).
- Efficient incorporation of unnatural amino acids into proteins in Escherichia coli. (2006).
- Chatterjee, A., et al. (2013). A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair. PMC. [Link]
- Moen, J. M. (2021). Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. EliScholar. [Link]
- Selecting aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of noncanonical amino acids into proteins. (2023).
- van der Veen, S., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. [Link]
- Rovner, A. J., et al. (2018). Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. MDPI. [Link]
- Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. [Link]
- Liu, H., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. PubMed. [Link]
- Agafonov, D. E., et al. (2005). Efficient suppression of the amber codon in E.
- Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. (2019). NIH. [Link]
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. (2020). Portland Press. [Link]
- Wang, H. H., et al. (2015). Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. NIH. [Link]
- Mukhitov, N., et al. (2021). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI. [Link]
- Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH. [Link]
- Incorporation of Unnatural Amino Acids into protein Service. (n.d.). Profacgen. [Link]
- In vivo incorporation of unnatural amino acids. (2008).
- Ohtake, K., et al. (2021).
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers. [Link]
- van der Veen, S., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. PMC - NIH. [Link]
- Hoffman, K. S., et al. (2017).
- (A) Selected 24 sites for unnatural amino acid incorporation are marked... (2017).
Sources
- 1. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 3. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 4. bioengineer.org [bioengineer.org]
- 5. Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 16. Amino acid toxicities of Escherichia coli that are prevented by leucyl-tRNA synthetase amino acid editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 19. An Unnatural Amino Acid-Regulated Growth Controller Based on Informational Disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 22. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(Trifluoromethyl)-D-phenylalanine Synthesis
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)-D-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important unnatural amino acid. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and enantiopurity.
Introduction
This compound is a critical building block in medicinal chemistry. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of peptide-based therapeutics.[1] The enantiomerically pure D-form is of particular interest for its ability to confer resistance to enzymatic degradation in peptides.[1]
The most common and effective method for the asymmetric synthesis of this compound is the phase-transfer catalytic (PTC) alkylation of a glycine Schiff base, a methodology pioneered by O'Donnell.[2] This approach offers mild reaction conditions and the potential for high enantioselectivity, making it a "green" alternative to many other synthetic transformations.[3] This guide will focus on optimizing this PTC-based synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Consistently Low Yield of the Final Product
Possible Causes and Solutions:
-
Inactive or Decomposed Phase-Transfer Catalyst: The quaternary ammonium salts used as phase-transfer catalysts can be sensitive to strongly basic conditions and elevated temperatures.
-
Solution: Ensure your catalyst is fresh and has been stored under anhydrous conditions. Consider using a recently opened bottle or purifying the catalyst before use. Avoid prolonged reaction times at high temperatures, which can lead to catalyst degradation through Hofmann elimination.[4]
-
-
Poor Quality of Reagents: The purity of your starting materials, particularly the 4-(trifluoromethyl)benzyl bromide and the glycine Schiff base, is crucial.
-
Solution: Use freshly purified 4-(trifluoromethyl)benzyl bromide. This reagent can degrade over time, releasing hydrobromic acid which can interfere with the reaction. The glycine Schiff base should be prepared from high-purity glycine ester and benzophenone imine and should be thoroughly dried before use.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction yield.
-
Solution: A systematic optimization of reaction conditions is recommended. Solid potassium hydroxide (KOH) or a 50% aqueous solution are commonly used bases.[1] Toluene is a frequently used solvent, but other non-polar solvents can be explored. The reaction is often run at or below room temperature to minimize side reactions.
-
-
Inefficient Work-up and Purification: The hydrophobic nature of this compound can lead to losses during extraction and purification.
-
Solution: During the aqueous work-up, ensure complete extraction of the product from the organic phase. Back-extraction of the aqueous layer may be necessary. For purification, reverse-phase HPLC is often effective, but care must be taken to avoid irreversible binding to the column. Using a C8 or phenyl column instead of a C18, and optimizing the gradient can improve recovery.[5]
-
Problem 2: Low Enantioselectivity (% ee) for the D-Enantiomer
Possible Causes and Solutions:
-
Incorrect Chiral Catalyst: The stereochemical outcome of the O'Donnell alkylation is dictated by the chirality of the Cinchona alkaloid-derived catalyst.
-
Solution: To obtain the D-(R)-enantiomer of phenylalanine derivatives, a catalyst derived from cinchonine should be used. Catalysts derived from its pseudoenantiomer, cinchonidine, will produce the L-(S)-enantiomer.[6]
-
-
Racemization of the Product: While less common under phase-transfer conditions, some racemization of the product can occur, especially if the reaction conditions are too harsh.[2]
-
Solution: Maintain a low reaction temperature (0 °C to room temperature). Avoid excessively long reaction times. The use of a tert-butyl ester of the glycine Schiff base is known to prevent saponification and can contribute to cleaner reactions.[2]
-
-
Suboptimal Catalyst Structure and Reaction Conditions: The enantioselectivity is highly sensitive to the structure of the catalyst and the reaction environment.
-
Solution: The N-substituent on the Cinchona alkaloid catalyst plays a crucial role in the stereochemical control. N-benzyl or N-anthracenylmethyl derivatives are common. The choice of solvent can also influence the enantioselectivity; toluene is a good starting point, but other solvents like dichloromethane can be screened.
-
Problem 3: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
-
Dialkylation of the Glycine Schiff Base: A common side reaction is the addition of two molecules of 4-(trifluoromethyl)benzyl bromide to the glycine starting material.
-
Solution: The monoalkylated product is less acidic than the starting glycine Schiff base, which generally prevents dialkylation.[2] However, if dialkylation is observed, it may be due to an excess of the alkylating agent or prolonged reaction times. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of 4-(trifluoromethyl)benzyl bromide.
-
-
Hydrolysis of the Schiff Base: The benzophenone imine protecting group can be hydrolyzed if there is excessive water in the reaction or during work-up.
-
Solution: Use anhydrous solvents and ensure the solid base is dry. During the acidic work-up to remove the imine, keep the temperature low and the exposure to acid as brief as necessary.
-
-
Side Reactions of the Alkylating Agent: 4-(Trifluoromethyl)benzyl bromide can undergo self-condensation or other side reactions under basic conditions.
-
Solution: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in this synthesis?
A1: The phase-transfer catalyst, typically a chiral quaternary ammonium salt, facilitates the reaction between the glycine Schiff base (in the organic phase) and the hydroxide base (in the aqueous or solid phase). The catalyst forms an ion pair with the deprotonated glycine enolate, transporting it into the organic phase where it can react with the 4-(trifluoromethyl)benzyl bromide.[2] The chiral environment of the catalyst directs the approach of the alkylating agent, leading to the preferential formation of one enantiomer.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the organic phase can be taken, quenched, and analyzed to observe the disappearance of the starting glycine Schiff base and the appearance of the product.
Q3: What analytical techniques are best for determining the enantiomeric excess (% ee) of the final product?
A3: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent. For HPLC, a chiral stationary phase, such as one based on a cyclodextrin or a Pirkle-type column, is used to separate the two enantiomers.
Q4: Can I use a different protecting group for the glycine?
A4: While the benzophenone imine is the classic protecting group for the O'Donnell synthesis due to its stability and ability to activate the alpha-proton, other protecting groups can be used. However, any change in the protecting group will likely require a re-optimization of the reaction conditions.
Q5: Is it possible to scale up this reaction for industrial production?
A5: Yes, phase-transfer catalysis is well-suited for industrial applications due to its mild conditions, the use of inexpensive bases and solvents, and its operational simplicity.[3] The catalyst can often be recovered and reused, further adding to the cost-effectiveness of the process.
Experimental Protocol: Asymmetric Synthesis of this compound
This protocol is a representative procedure based on the O'Donnell asymmetric amino acid synthesis.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
4-(Trifluoromethyl)benzyl bromide
-
(R)-N-(9-Anthracenylmethyl)-O-allyl-cinchoninium bromide (or a similar cinchonine-derived catalyst)
-
Potassium hydroxide (solid, powdered)
-
Toluene (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1N)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the cinchonine-derived phase-transfer catalyst (0.05 - 0.10 eq).
-
Solvent Addition: Add anhydrous toluene to dissolve the solids.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add finely powdered solid potassium hydroxide (5.0 eq).
-
Alkylation: Slowly add a solution of 4-(trifluoromethyl)benzyl bromide (1.1 eq) in toluene to the stirred suspension over 30 minutes.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Quenching: Once the reaction is complete, quench it by adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and add more toluene and water. Separate the layers and extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected amino acid.
-
Deprotection: Dissolve the crude product in a mixture of tetrahydrofuran and 1N hydrochloric acid. Stir at room temperature until the benzophenone imine is completely hydrolyzed (monitor by TLC).
-
Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether.
-
Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Typical Range | Effect on Yield | Effect on Enantioselectivity (% ee) | Notes |
| Catalyst Loading | 1-10 mol% | Increasing loading may improve rate and yield up to a point. | Higher loading can improve % ee, but may not be cost-effective. | A screening of catalyst loading is recommended for optimization. |
| Temperature | 0 °C to 25 °C | Higher temperatures can lead to side reactions and lower yields. | Lower temperatures generally favor higher enantioselectivity. | Running the reaction at 0 °C is a good starting point. |
| Base | Solid KOH, 50% aq. KOH | Solid base often gives cleaner reactions and higher yields. | The nature of the base can influence the aggregation of the catalyst and thus the % ee. | Finely powdered solid base provides a larger surface area. |
| Solvent | Toluene, Dichloromethane | Solvent choice affects the solubility of the catalyst-enolate ion pair. | Can have a significant impact on % ee; less polar solvents are often preferred. | Toluene is a common and effective solvent for this reaction. |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: A decision tree to troubleshoot low enantioselectivity in the synthesis.
References
- BenchChem. (2025). Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine.
- O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
- BenchChem. (2025). Trifluoromethylphenylalanine vs. Fmoc-L-phenylalanine in Peptide Synthesis.
- Maruoka, K. (2011). Design of high-performance chiral phase-transfer catalysts with privileged structures. Pure and Applied Chemistry, 83(3), 599-609.
- Miller, S. J., et al. (2017). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
- Li, W., et al. (2018).
- MDPI. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis.
- O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.
- MDPI. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 1043.
- Beilstein-Institut. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1664–1704.
- ResearchGate. (2020).
- Buchler GmbH. (n.d.). Chiral Phase Transfer Catalysts (PTCs).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uni-giessen.de [uni-giessen.de]
- 5. scispace.com [scispace.com]
- 6. Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids and Virtual D3 Catalog Construction - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in 4-(Trifluoromethyl)-D-phenylalanine reactions
Welcome to the technical support center for 4-(Trifluoromethyl)-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique amino acid. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you identify and mitigate the formation of side products in your experiments.
Troubleshooting Guide: Identifying Unexpected Products
This section addresses specific issues you may encounter during your experimental work. We focus on diagnosing the problem and providing actionable solutions.
Question 1: I've performed a peptide coupling reaction with this compound and my LC-MS shows an unexpected peak with a mass difference of -18 Da from my target peptide. What is the likely cause?
Answer: An unexpected mass loss of 18 Da is a classic indicator of dehydration, which most commonly points to the formation of a diketopiperazine (DKP) or, less commonly, aspartimide formation if an aspartic acid residue is nearby.
-
Causality (Diketopiperazine Formation): This side reaction is particularly prevalent when this compound is the second amino acid in the sequence (at the N-terminus of the growing peptide chain on the resin). The free N-terminal amine of the D-phenylalanine residue can perform an intramolecular "back-biting" attack on the ester linkage connecting the peptide to the resin, cyclizing to form a stable six-membered DKP ring and cleaving the peptide from the support. This is a common issue in solid-phase peptide synthesis (SPPS).[1]
-
Experimental Validation: To confirm DKP formation, you can analyze the unexpected peak using tandem mass spectrometry (MS/MS). The fragmentation pattern will be inconsistent with your linear peptide sequence but will match that of the cyclic dipeptide.
-
Preventative Measures:
-
Use Dipeptides: If your sequence allows, couple a pre-formed dipeptide (e.g., Fmoc-Xaa-4-(CF3)-D-Phe-OH) instead of sequential single amino acid additions. This bypasses the vulnerable stage where the D-phenylalanine residue is at the N-terminus.
-
Sterically Hindered Protecting Groups: Employ a more sterically bulky protecting group on the N-terminal amino acid preceding the D-phenylalanine, such as Trityl (Trt), which can slow down the rate of DKP formation.[2]
-
Rapid Coupling and Deprotection: Minimize the time the N-terminus of the this compound residue is deprotected before the next coupling step.
-
Question 2: My mass spectrum shows a cluster of peaks around my target mass, with differences of -20 Da and -40 Da. What could these side products be?
Answer: A mass loss of 20 Da (HF) and subsequently 40 Da (2xHF) strongly suggests partial or complete defluorination of the trifluoromethyl group. While the C-F bond is very strong, it is not entirely inert, especially under certain reductive or strongly nucleophilic conditions.[3][4]
-
Causality (Defluorination): The electron-withdrawing nature of the trifluoromethyl group makes it susceptible to certain chemical transformations.[3] This can occur via radical intermediates or through nucleophilic attack, particularly if harsh reagents are used during synthesis or cleavage.[4][5] For instance, some cleavage cocktails containing certain scavengers or prolonged exposure to strong reducing agents could potentially initiate this process.
-
Expert Insight: This is a less common side reaction than those typical of peptide synthesis but is specific to fluorinated compounds. Its presence indicates that your reaction or purification conditions may be too harsh for the CF3 group.
-
Troubleshooting & Protocol:
-
Review Reagents: Scrutinize all reagents used, especially during the final cleavage and deprotection step. If you are using a custom cleavage cocktail, ensure none of the components are known to facilitate defluorination.
-
Optimize Cleavage: Reduce the cleavage time or temperature. Perform a time-course study to find the minimum time required for complete deprotection without significant side product formation.
-
Analytical Confirmation: Use ¹⁹F NMR spectroscopy. The presence of difluoromethyl (-CHF₂) or monofluoromethyl (-CH₂F) groups will give distinct signals and coupling patterns, confirming the defluorination pathway.
-
Question 3: After synthesis and purification, I'm observing a peak with the same mass as my target peptide but with a different retention time in my reverse-phase HPLC. What is this impurity?
Answer: A co-eluting species with an identical mass is almost certainly a diastereomer, which in this context arises from the racemization of an amino acid chiral center.
-
Causality (Racemization): Racemization can occur during the activation step of the amino acid for peptide coupling. The strong electron-withdrawing effect of the trifluoromethyl group on the phenyl ring can increase the acidity of the α-proton, making this compound potentially more susceptible to epimerization (conversion from D to L form) under basic conditions or during prolonged activation times.
-
Preventative Protocol:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are standard for this purpose.
-
Control Stoichiometry and Time: Avoid excessive amounts of the activating agent or a prolonged pre-activation period before adding it to the resin-bound peptide.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize base-catalyzed epimerization.
-
-
Analytical Workflow:
-
Method: Use a chiral HPLC column or a derivatization method followed by GC-MS to resolve and quantify the D- and L-isomers.[6] This will definitively confirm the presence of the diastereomeric impurity.
-
Frequently Asked Questions (FAQs)
This section covers broader topics related to the chemistry and analysis of this compound.
Question 4: What are the most common classes of impurities found in reactions involving this compound?
Answer: Impurities can be broadly categorized into two groups: those common to all peptide syntheses and those specific to the unique structure of this compound.
Table 1: Common Impurity Classes
| Impurity Class | Description | Common Mass Change | Primary Cause |
| General Peptide Impurities | |||
| Deletion Sequences | Peptides missing one or more amino acid residues.[7] | -(Mass of missing AA) | Inefficient coupling or deprotection steps. |
| Truncation Sequences | Incompletely synthesized peptides, often capped. | Variable | Incomplete synthesis cycles. |
| Incomplete Deprotection | Residual protecting groups (e.g., Boc, Pbf) remain on the peptide.[7] | +(Mass of protecting group) | Insufficient cleavage/deprotection time or inadequate reagents. |
| Structure-Specific Impurities | |||
| Diastereomers (Racemization) | Epimerization of the D-amino acid to the L-form. | 0 Da | Over-activation during coupling; use of strong, unhindered bases. |
| Diketopiperazine (DKP) | Intramolecular cyclization at the N-terminus.[1] | -18 Da (from expected resin-cleaved product) | "Back-biting" reaction, especially when the residue is second in the sequence. |
| Defluorination Products | Loss of one or more fluorine atoms from the CF₃ group.[4] | -20 Da (HF), -40 Da (2xHF) | Harsh reductive or nucleophilic conditions. |
Question 5: What is the recommended general protocol for analyzing the purity of a peptide containing this compound?
Answer: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) is the gold standard for purity analysis.[8]
Protocol: General Purpose LC-MS for Impurity Profiling
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 Å pore size, 1.8-3.5 µm particle size) is generally effective.
-
Detectors: UV detector (set to 214 nm and 280 nm) in series with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water. Note: FA is MS-friendly but may offer less sharp peaks than Trifluoroacetic Acid (TFA). A method with 0.1% TFA can be run for UV purity assessment if MS sensitivity is not required.
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.
-
Gradient: A typical starting gradient would be 5% to 95% B over 15-30 minutes. This must be optimized based on the hydrophobicity of your peptide.
-
Flow Rate: 0.3 - 1.0 mL/min, depending on column dimensions.
-
Column Temperature: 30-40 °C.
-
-
MS Method Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: A wide range (e.g., 100-2000 m/z) to capture potential fragments and multiply charged species.
-
Data Acquisition: Perform both a full MS scan to identify parent ions and a data-dependent MS/MS scan to fragment key peaks for structural elucidation.
-
-
Data Analysis:
-
Integrate the UV chromatogram to determine the purity percentage.
-
Extract ion chromatograms for the expected mass of the target peptide and any potential side products identified in Table 1.
-
Analyze the MS/MS fragmentation data of impurity peaks to confirm their structures.
-
Question 6: How does the trifluoromethyl group influence the choice of protecting groups for the amino acid?
Answer: The trifluoromethyl group is strongly electron-withdrawing and generally stable to standard peptide synthesis conditions.[3] Therefore, the choice of protecting groups for the α-amino function follows standard solid-phase peptide synthesis strategies, primarily Fmoc and Boc.
-
Fmoc Strategy: This is the most common approach. The Fmoc group is base-labile (removed with piperidine) and is compatible with the acid-labile side-chain protecting groups and cleavage from the resin using TFA.[2] The stability of the CF₃ group to repeated piperidine treatment is excellent.
-
Boc Strategy: This strategy uses an acid-labile Boc group for the N-terminus and typically requires a stronger acid, such as liquid Hydrogen Fluoride (HF), for final cleavage.[9] While the CF₃ group is robust, HF is an extremely hazardous reagent requiring specialized equipment. For most applications, the Fmoc strategy is preferred for its milder conditions and operational simplicity.
There is no need to protect the trifluoromethyl group itself, as it is not reactive under standard peptide synthesis protocols. The primary consideration is ensuring that the deprotection and cleavage conditions for other functional groups do not inadvertently affect the C-F bonds.[9][10]
Visualized Workflows and Pathways
Diagram 1: General Workflow for Unknown Impurity Identification
This diagram outlines the logical steps a researcher should take when encountering an unexpected peak in their analytical data.
Caption: Workflow for identifying an unknown impurity.
Diagram 2: Potential Side Reaction Pathways in SPPS
This diagram illustrates two common side reactions discussed: diketopiperazine formation and racemization.
Caption: Common side reaction pathways in peptide synthesis.
References
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022-07-11). National Institutes of Health (NIH). [Link]
- C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022-03-15). Beilstein Journal of Organic Chemistry. [Link]
- Trifluoromethyl
- 6 peptide impurities that appear during the synthesis & storage of peptides. (2023-05-16). MolecularCloud. [Link]
- Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025-03-23). Royal Society of Chemistry Publishing. [Link]
- Summary of analytical methods for detecting amino acid impurities.
- Protecting group free radical C–H trifluoromethylation of peptides. Analytical Sales. [Link]
- Protecting group free radical C–H trifluoromethylation of peptides. (2018-04-10). National Institutes of Health (NIH). [Link]
- Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
- Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. [Link]
- Analysis of a Synthetic Peptide and Its Impurities. (2020-11-10). Agilent. [Link]
- Analytical Methods for Amino Acids. Shimadzu. [Link]
- (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- (PDF) Related impurities in peptide medicines.
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. National Institutes of Health (NIH). [Link]
- Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine...
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- L-phenylalanine degradation IV (mammalian, via side chain)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ccspublishing.org.cn [ccspublishing.org.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Enhancing Resolution in ¹⁹F NMR of Labeled Proteins
Welcome to the technical support center for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of labeled proteins. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique advantages of ¹⁹F NMR to probe protein structure, dynamics, and interactions. The high gyromagnetic ratio, 100% natural abundance, and the absence of background signals in biological systems make the ¹⁹F nucleus a powerful probe.[1][2][3][4][5] However, achieving high-resolution spectra can be challenging. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with ¹⁹F NMR of labeled proteins, providing concise answers and foundational knowledge.
Q1: Why are my ¹⁹F NMR peaks so broad?
Broad peaks in ¹⁹F NMR spectra of proteins are a frequent observation and can stem from several factors. A primary contributor is Chemical Shift Anisotropy (CSA) relaxation, which is a dominant relaxation mechanism for the ¹⁹F nucleus, especially in large molecules and at high magnetic field strengths.[6][7] CSA relaxation is proportional to the square of the magnetic field, meaning broader lines can be expected at higher fields.[6] Other causes include slow conformational exchange on the NMR timescale, protein aggregation, and suboptimal sample conditions.
Q2: What is the ideal magnetic field strength for ¹⁹F NMR of proteins?
While higher field strengths generally offer increased sensitivity and resolution for many NMR applications, this is not always the case for ¹⁹F NMR of proteins. Due to the significant contribution of CSA to line broadening at higher fields, intermediate field strengths of 500-600 MHz are often found to be optimal for balancing sensitivity and resolution.[6]
Q3: How can I improve the signal-to-noise ratio in my ¹⁹F NMR experiments?
Improving the signal-to-noise ratio (S/N) is critical, especially when working with low-concentration or large protein samples. The most effective method is to use a cryoprobe.[6][8] Cryoprobes significantly enhance sensitivity by cooling the detection coils and preamplifiers to cryogenic temperatures, which reduces thermal noise.[8][9][10][11] This can lead to a three to five-fold increase in S/N compared to room temperature probes.[9] Additionally, optimizing the number of scans and using appropriate data processing techniques, such as matched filtration, can further improve the S/N.[12]
Q4: Does the choice of fluorine label affect spectral resolution?
Absolutely. The chemical nature and position of the fluorine label have a profound impact on the resulting spectrum. Labels with greater rotational freedom, such as trifluoromethyl (CF₃) groups, often exhibit sharper lines due to averaging of the CSA tensor.[6] Conversely, labels on aromatic rings can be more sensitive to the local environment, providing valuable structural information but potentially leading to broader lines if dynamics are slow.[2][6] Recent strategies involve designing labeling sites with direct contact to an aromatic ring to enhance chemical shift dispersion.[13][14]
Q5: What are the best practices for labeling a protein for ¹⁹F NMR?
The choice of labeling strategy depends on the specific biological question. Biosynthetic incorporation of fluorinated amino acids is a common method, particularly for aromatic residues like phenylalanine, tyrosine, and tryptophan.[2] It is crucial to ensure that the fluorine incorporation does not perturb the protein's structure or function.[15] Fractional labeling (e.g., 60-76% enrichment) can sometimes improve spectral resolution by reducing line broadening associated with multiple labeled species.[16][17] Cysteine-specific chemical labeling is another versatile approach that allows for the introduction of a wide variety of fluorinated probes.[2]
II. Troubleshooting Guides
This section provides detailed, step-by-step guides to diagnose and resolve specific issues you may encounter during your ¹⁹F NMR experiments.
Guide 1: Diagnosing and Mitigating Broad Linewidths
Broad peaks are the most common challenge in ¹⁹F NMR of proteins, obscuring important details and complicating data analysis.
Symptoms:
-
¹⁹F signals are significantly wider than expected.
-
Poorly resolved or overlapping peaks.
-
Difficulty in identifying individual resonances.
Workflow for Troubleshooting Broad Linewidths
Caption: Troubleshooting workflow for broad ¹⁹F NMR linewidths.
Detailed Troubleshooting Steps:
-
Assess Sample Quality:
-
Problem: Protein aggregation is a major cause of broad lines due to the large effective molecular weight.
-
Protocol:
-
Perform Dynamic Light Scattering (DLS) to check for the presence of large aggregates.
-
Run Size Exclusion Chromatography (SEC) to confirm the monodispersity of your sample.
-
Verify purity and integrity using SDS-PAGE.
-
-
Solution: If aggregation is detected, optimize the buffer conditions (pH, salt concentration), reduce the protein concentration, or add stabilizing osmolytes.
-
-
Evaluate NMR Parameters:
-
Problem: As mentioned, high magnetic fields can exacerbate line broadening due to CSA.[6]
-
Protocol:
-
If possible, acquire spectra at different field strengths (e.g., 800 MHz vs. 600 MHz) to assess the impact of CSA.
-
Optimize the acquisition temperature. Increasing the temperature can sometimes increase local dynamics, leading to sharper lines. However, be cautious of protein stability.
-
-
Solution: For proteins >40 kDa, a 500 or 600 MHz spectrometer is often a better choice to minimize CSA-induced broadening.[6]
-
-
Consider the Fluorine Label:
-
Problem: A label located in a rigid part of the protein or one with inherently large CSA will give broader signals.
-
Protocol:
-
Analyze the local environment of the labeled residue in a structural model if available.
-
Compare linewidths from different types of labels if multiple labeled proteins are available.
-
-
Solution: Consider using labels with higher intrinsic mobility, such as trifluoromethyl groups, or explore alternative labeling sites in more flexible regions of the protein.[6] For proteins larger than 40 kDa, fluorine-labeled cysteine or methionine derivatives with reduced CSA effects are recommended.[6]
-
Guide 2: Enhancing Spectral Resolution and Dispersion
Even with acceptable linewidths, overlapping peaks can prevent the extraction of site-specific information. This guide focuses on techniques to improve the separation of signals.
Symptoms:
-
Multiple ¹⁹F signals are clustered in a narrow chemical shift range.
-
Inability to resolve individual peaks makes assignment and analysis impossible.
Strategies for Improving Spectral Dispersion:
| Strategy | Principle | Key Considerations |
| Labeling Site Design | Exploit the sensitivity of ¹⁹F chemical shifts to the local environment, particularly ring currents from aromatic residues. | Design mutations to place the ¹⁹F label in close proximity to a native or engineered aromatic ring.[13][14] |
| Multi-dimensional NMR | Spread peaks into additional dimensions (e.g., ¹H or ¹³C). | While powerful, these experiments are less sensitive and more time-consuming than 1D ¹⁹F NMR.[18] |
| Advanced Data Processing | Employ computational methods to enhance resolution in the processed spectrum. | Techniques like Linear Prediction and Filter Diagonalization Method can improve resolution but must be used carefully to avoid introducing artifacts.[12] |
| Non-Uniform Sampling (NUS) | Acquire a subset of data points in the indirect dimension of a 2D experiment and reconstruct the full spectrum. | Can significantly reduce measurement time for multi-dimensional experiments, allowing for higher resolution to be achieved in a practical timeframe.[19][20][21][22] |
Experimental Protocol: 2D ¹H-¹⁹F HSQC
A Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate ¹⁹F nuclei with their attached or nearby protons, providing an extra dimension of resolution.
-
Sample Preparation: Prepare a sample of your ¹⁹F-labeled protein in a suitable deuterated buffer.
-
Spectrometer Setup:
-
Use a spectrometer equipped with a probe that can transmit and receive both ¹H and ¹⁹F frequencies (e.g., a QCI CryoProbe).[23]
-
Tune and match the probe for both nuclei.
-
-
Acquisition:
-
Set the spectral widths for both the ¹H and ¹⁹F dimensions to cover all expected signals.
-
Optimize the number of scans and increments in the indirect (¹⁹F) dimension to achieve adequate signal-to-noise and resolution.
-
-
Processing:
-
Process the data using appropriate window functions in both dimensions.
-
Phase the spectrum and perform baseline correction.
-
Guide 3: Identifying and Eliminating Artifacts and Background Signals
Extraneous signals can complicate spectra and lead to misinterpretation of data.
Symptoms:
-
Sharp, intense signals that are not from the protein.
-
Rolling baselines or other distortions.
Workflow for Artifact Removal
Caption: Workflow for identifying and removing spectral artifacts.
Detailed Troubleshooting Steps:
-
Identify the Source:
-
Small Molecule Contaminants: Sharp signals are often due to residual fluorinated small molecules from the labeling reaction or other sources.[6] These can typically be removed by thorough dialysis or size-exclusion chromatography.
-
Probe Background: Some NMR probes can have a significant ¹⁹F background signal. This can be identified by acquiring a spectrum of the buffer alone.
-
Acquisition/Processing Issues: A rolling baseline can result from using too large a spectral width or from improper phase correction.[24]
-
-
Implement Solutions:
-
For Probe Background: Use pulse sequences that incorporate Hahn echo elements. These can help to remove broad background signals from the probe.[17]
-
For Baseline Issues: Ensure the spectral width is set appropriately to cover only the signals of interest. Use post-acquisition baseline correction algorithms available in most NMR processing software.[24]
-
For Contaminants: Ensure rigorous purification of the labeled protein.
-
By systematically addressing these common issues, you can significantly improve the quality and resolution of your ¹⁹F NMR spectra, unlocking the full potential of this powerful technique for studying protein systems.
III. References
-
Kitevski-LeBlanc, J. L., Evanics, F., & Prosser, R. S. (2010). Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling. Journal of Biomolecular NMR, 48(3), 167–176. [Link]
-
Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611–1624. [Link]
-
Kitevski-LeBlanc, J. L. (2010). Development and Application of 19F NMR of Proteins. University of Toronto. [Link]
-
Mobley, C. K., et al. (2017). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. Magnetic Resonance in Chemistry, 55(10), 874-880. [Link]
-
Isaksson, L., et al. (2022). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv. [Link]
-
Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]
-
Peterson, R., Yang, Y., & Arbing, M. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Institue for Genomics and Proteomics. [Link]
-
Silva Terra, A., et al. (2022). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ACS Measurement Science Au, 2(6), 534-541. [Link]
-
Pomerantz, Y., et al. (2011). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Methods in Molecular Biology, 778, 147-166. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. L. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Journal, 120(15), 3037-3043. [Link]
-
Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Urick, A. K., & Pomerantz, W. C. K. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 45(23), 6438-6452. [Link]
-
Wüthrich, K. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology, 23(5), 740-747. [Link]
-
Smith, C. A., et al. (2015). A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR, 63(3), 265-278. [Link]
-
Isaksson, L., et al. (2022). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv. [Link]
-
Dalvit, C., & Vulpetti, A. (2010). Optimizing 19F NMR protein spectroscopy by fractional biosynthetic labeling. Journal of the American Chemical Society, 132(23), 7964-7971. [Link]
-
Bruker Corporation. QCI-F CryoProbe. [Link]
-
Tirotta, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 28(11), 1438-1453. [Link]
-
Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1109-1118. [Link]
-
Soong, R., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 1, 62. [Link]
-
Isaksson, L., et al. (2022). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. bioRxiv. [Link]
-
Pomerantz, W. C. K. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(22), 8827-8839. [Link]
-
Emwas, A.-H., et al. (2019). Development of a 1D ¹⁹F T2 relaxation‐filtered, broadband pulse... ResearchGate. [Link]
-
Arthanari, H., & Wagner, G. (2019). Nonuniform Sampling for NMR Spectroscopy. Methods in Enzymology, 614, 1-28. [Link]
-
University of Ottawa. (2016). Non-uniform Sampling (NUS). NMR Facility Blog. [Link]
-
Keeler, J. (2005). NMR Data Processing. eMagRes. [Link]
-
Bruker Corporation. CryoProbes for NMR. [Link]
-
Chemistry For Everyone. (2023). What Is Cryoprobe NMR? YouTube. [Link]
-
Mobli, M., & Hoch, J. C. (2014). Nonuniform sampling and non-Fourier signal processing methods in multidimensional NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 21-41. [Link]
-
Kazimierczuk, K., & Kasprzak, P. (2016). Non-uniform Sampling: Post-Fourier Era of NMR Data Collection and Processing. Chimia, 70(10), 711-716. [Link]
-
Silva Terra, A., et al. (2022). Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing. White Rose Research Online. [Link]
-
Silva Terra, A., et al. (2022). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. ResearchGate. [Link]
-
Leung, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12796-12804. [Link]
-
Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Patsnap. (2023). Improving NMR Through Advanced Cryoprobe Technology. Patsnap Eureka. [Link]
-
University of California, Santa Barbara. F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 10. youtube.com [youtube.com]
- 11. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 22. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 23. QCI-F CryoProbe | Bruker [bruker.com]
- 24. F19 detection [nmr.chem.ucsb.edu]
Technical Support Center: Navigating the Challenges of Purifying Proteins with 4-(Trifluoromethyl)-D-phenylalanine
Introduction: The Promise and Perils of Incorporating 4-(Trifluoromethyl)-D-phenylalanine
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern protein engineering, offering unprecedented control over protein structure and function.[1][2] Among these, this compound (4-CF3-D-Phe), a fluorinated analog of phenylalanine, is of particular interest. The trifluoromethyl group can introduce unique physicochemical properties, including enhanced stability and altered binding affinities, making it a valuable tool in drug discovery and functional proteomics.[3][4][5]
However, the very properties that make 4-CF3-D-Phe a powerful molecular tool also present significant challenges during protein expression and purification. The increased hydrophobicity imparted by the trifluoromethyl group can lead to decreased protein solubility, a higher propensity for aggregation, and altered chromatographic behavior.[6][7] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical support center with troubleshooting guides and frequently asked questions to navigate these challenges and successfully purify proteins containing 4-CF3-D-Phe.
Frequently Asked Questions (FAQs)
Q1: Why is my protein with 4-CF3-D-Phe expressing at lower levels compared to the wild-type?
A1: The translational machinery of the host cell is optimized for natural amino acids. The incorporation of a bulky, unnatural amino acid like 4-CF3-D-Phe can be less efficient, leading to lower protein yields.[1] This can be due to several factors, including inefficient charging of the tRNA with 4-CF3-D-Phe, competition with endogenous amino acids, or premature termination of translation. To enhance expression levels, consider optimizing the concentration of 4-CF3-D-Phe in the growth media and ensuring the robust expression of the orthogonal aminoacyl-tRNA synthetase/tRNA pair.[8]
Q2: My protein is mostly found in the insoluble fraction after cell lysis. What can I do?
A2: The increased hydrophobicity from the trifluoromethyl group is a primary driver of protein aggregation and insolubility.[2][9] Several strategies can be employed to improve solubility:
-
Expression at lower temperatures: Reducing the expression temperature (e.g., 16-20°C) can slow down protein synthesis, allowing more time for proper folding and reducing hydrophobic aggregation.
-
Use of solubility-enhancing tags: Fusing your protein with a highly soluble partner, such as Maltose Binding Protein (MBP) or a short disordered peptide, can significantly improve its solubility.[10][11]
-
Optimization of lysis buffer: Including additives such as osmolytes (glycerol, sucrose), non-denaturing detergents (Tween 20, CHAPS), or a mixture of arginine and glutamate can help to keep the protein in solution.[2][9]
Q3: How does 4-CF3-D-Phe affect my protein's behavior on different chromatography columns?
A3: The altered physicochemical properties of your protein will influence its interaction with chromatographic resins.
-
Reverse-Phase Chromatography (RPC): Expect a significantly longer retention time due to the increased hydrophobicity. You may need to use a shallower gradient and a stronger organic mobile phase to elute your protein.[6][7]
-
Hydrophobic Interaction Chromatography (HIC): Your protein will likely bind more tightly to the HIC resin. A lower salt concentration may be required for elution.
-
Ion-Exchange Chromatography (IEX): The effect on IEX is less predictable and depends on the location of the 4-CF3-D-Phe residue and its influence on the overall surface charge of the protein. It is advisable to perform a pH and salt screen to determine optimal binding and elution conditions.
-
Size-Exclusion Chromatography (SEC): If your protein is prone to aggregation, you may observe multiple peaks, including high molecular weight aggregates. SEC is an excellent final polishing step to separate monomers from oligomers and aggregates.
Q4: Can I use standard affinity chromatography (e.g., His-tag) for my 4-CF3-D-Phe-containing protein?
A4: Yes, standard affinity chromatography is generally compatible with proteins containing unnatural amino acids. However, the accessibility of the affinity tag can be influenced by the folding of the protein. If you experience low binding to the affinity resin, it could be due to the tag being buried within an aggregated protein structure. In such cases, improving the overall solubility of the protein is the first step. Consider switching the position of the tag (N-terminus vs. C-terminus) or using a different affinity tag.[12]
Troubleshooting Guides
Problem 1: Low Protein Yield After Purification
Low recovery of your target protein can be a multi-faceted issue. The following decision tree can guide your troubleshooting process.
Sources
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ftloscience.com [ftloscience.com]
- 8. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Journey To Solve A Challenging Protein Purification | Peak Proteins [peakproteins.com]
preventing degradation of 4-(Trifluoromethyl)-D-phenylalanine during synthesis
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique fluorinated amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthesis.
The trifluoromethyl (-CF3) group is prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] However, the very properties that make the -CF3 group so valuable can also present unique challenges during chemical synthesis. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Preventing Degradation
Issue 1: Unexpected Defluorination or Hydrodefluorination
You observe the formation of byproducts with a lower fluorine content (e.g., -CHF2 or -CH2F) or complete removal of the trifluoromethyl group, as detected by 19F NMR or mass spectrometry.
Root Cause Analysis:
The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group generally robust.[2][4] However, it is not entirely inert. Degradation, specifically hydrodefluorination, can be initiated under certain reductive conditions. This process often involves the formation of a radical anion on the aromatic ring, which then expels a fluoride ion.[5][6]
Key Contributing Factors:
-
Strongly Reductive Conditions: The use of potent reducing agents, certain metal catalysts (especially under hydrogen pressure), or electrochemical methods can lead to the cleavage of C-F bonds.[5][7]
-
Photoredox Catalysis: Visible-light-promoted photoredox catalysis, particularly with certain organic photocatalysts and hydrogen atom donors, can facilitate hydrodefluorination of trifluoromethylarenes.[6][8][9]
-
Electron-Poor Aromatic Systems: While counterintuitive, electron-withdrawing groups on the aromatic ring can sometimes render the trifluoromethyl group more susceptible to certain reductive defluorination pathways.[6]
Preventative & Corrective Actions:
-
Reagent Selection:
-
Avoid harsh reducing agents. For reactions like deprotection, opt for milder, chemoselective methods. For instance, if removing a benzyl-type protecting group, consider enzymatic deprotection or transfer hydrogenation under carefully controlled conditions instead of high-pressure catalytic hydrogenation with aggressive catalysts.
-
When performing coupling reactions, be mindful of the reductive potential of the reagents and byproducts.
-
-
Control of Reaction Conditions:
-
Temperature: Avoid excessive temperatures, which can promote side reactions.
-
Light: Protect your reaction from light, especially if using reagents that could act as photosensitizers.
-
Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the involvement of oxygen in radical pathways.
-
-
Strategic Use of Protecting Groups:
-
The choice of protecting groups for the amino and carboxyl functionalities is crucial. Select groups that can be removed under conditions that do not affect the trifluoromethyl group. For example, Boc (tert-butyloxycarbonyl) groups, which are removed with acid, are generally safe.[10] Fmoc (9-fluorenylmethyloxycarbonyl) groups, removed by base, are also a good option.[10]
-
Experimental Protocol: Screening for Optimal Deprotection Conditions
If you suspect your deprotection step is causing defluorination, perform a small-scale screen of different conditions:
| Condition | Reagents | Temperature | Rationale |
| A (Acidic) | 20% TFA in DCM | Room Temp | Mild acidic cleavage of Boc groups. |
| B (Basic) | 20% Piperidine in DMF | Room Temp | Standard for Fmoc deprotection. |
| C (Hydrogenolysis) | 1 atm H2, 10% Pd/C | Room Temp | Mild hydrogenolysis for Cbz/Bn groups. |
| D (Transfer Hydrogenolysis) | Ammonium formate, 10% Pd/C | Room Temp | Avoids high pressure of H2 gas. |
Monitor each reaction by TLC or LC-MS to identify the condition that provides clean deprotection without affecting the -CF3 group.
Issue 2: Racemization at the α-Carbon
You find that your final product has a lower enantiomeric excess (ee) than expected, indicating a loss of stereochemical integrity during the synthesis.
Root Cause Analysis:
The α-proton of an amino acid is susceptible to deprotonation, especially when the carboxyl group is activated (e.g., as an ester or during peptide coupling). The resulting enolate is planar and can be re-protonated from either face, leading to racemization.
Key Contributing Factors:
-
Strong Bases: Exposure to strong bases can readily abstract the α-proton.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of enolization and racemization.
-
Prolonged Reaction Times: The longer the activated amino acid is present in the reaction mixture, the greater the opportunity for racemization.
-
Inappropriate Protecting Groups: Some protecting groups offer better steric hindrance around the α-center, thus minimizing the risk of racemization. The 9-phenylfluoren-9-yl (Pf) group is particularly effective at preventing racemization in α-amino compounds.[11]
Preventative & Corrective Actions:
-
Base Selection: Use non-nucleophilic, hindered bases (e.g., diisopropylethylamine - DIPEA) instead of stronger, unhindered bases.
-
Temperature Control: Perform reactions, especially coupling and activation steps, at low temperatures (e.g., 0 °C to room temperature).
-
Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those that form active esters with low racemization potential (e.g., HOBt, HOAt).
-
Protecting Group Strategy: For particularly sensitive steps, consider using a protecting group that provides significant steric bulk, such as the Pf group.[11]
Workflow for Minimizing Racemization During Peptide Coupling
Caption: Workflow for peptide coupling to minimize racemization.
Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for the amine and carboxyl functions of this compound?
A1: The choice of protecting group is critical and depends on the overall synthetic strategy.
-
Amine Protection:
-
Boc (tert-butyloxycarbonyl): Excellent choice, as it is stable to a wide range of conditions and is cleanly removed with mild acid (e.g., TFA), which does not harm the -CF3 group.[10]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Also a very good option, especially in solid-phase peptide synthesis. It is removed with a mild base (e.g., piperidine), which is compatible with the -CF3 group.[10]
-
Cbz (Carboxybenzyl): Can be used, but its removal via catalytic hydrogenolysis requires careful optimization to avoid hydrodefluorination.[10]
-
-
Carboxyl Protection:
-
Methyl or Ethyl Esters: Common and generally stable, but their removal via saponification (strong base) requires careful temperature control to prevent racemization.
-
Benzyl Ester (Bn): A good choice as it can often be removed under the same hydrogenolysis conditions as a Cbz group, again with careful monitoring.
-
tert-Butyl Ester (tBu): An excellent orthogonal protecting group to Fmoc, as it is removed by acid.
-
Q2: Can I use standard Negishi or Suzuki coupling conditions to synthesize precursors to this compound?
A2: Yes, cross-coupling reactions are a viable strategy for forming the C-C bond to create the trifluoromethylphenyl moiety.[12][13] However, it is important to:
-
Choose the Right Catalyst: Use a palladium catalyst and ligand system that is efficient at the desired coupling to minimize reaction times and temperatures.
-
Avoid Reductive Side Reactions: Be mindful that some coupling reactions can have conditions that might promote defluorination. Screen your reaction conditions on a small scale first.
Q3: Are there any specific analytical techniques recommended for monitoring the synthesis and purity of this compound?
A3: Due to the presence of fluorine, you have a powerful analytical tool at your disposal:
-
19F NMR Spectroscopy: This is the most direct way to monitor the integrity of the trifluoromethyl group. The -CF3 group will have a characteristic chemical shift, and the appearance of new signals could indicate degradation (e.g., to -CHF2) or side reactions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is invaluable for confirming the exact mass of your product and identifying any byproducts.
-
Chiral HPLC: To determine the enantiomeric purity of your final product, chiral HPLC is essential.
Q4: Is this compound susceptible to metabolic degradation in biological systems?
A4: The trifluoromethyl group is known to significantly increase metabolic stability.[2] The C-F bonds are not easily cleaved by common metabolic enzymes like cytochrome P450s. This metabolic robustness is one of the primary reasons for incorporating this moiety into drug candidates. While no compound is completely immune to metabolism, this compound is expected to be much more stable to oxidative metabolism at the phenyl ring compared to natural phenylalanine.
Degradation Pathway Visualization
Caption: Simplified schematic of desired vs. degradation pathways.
By understanding the inherent stability of the trifluoromethyl group and the potential pathways for its degradation, you can design more robust synthetic routes and troubleshoot effectively when unexpected results arise.
References
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]
- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC.
- Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox C
- The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis. American Chemical Society. [Link]
- Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed. [Link]
- Electrochemical Defluorinative Matteson Homologation Breakthrough. Bioengineer.org. [Link]
- Protection of Functional Groups and Stannylation of Phenylalanine.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis.
- Trifluoromethyl
- Chemical synthesis method of chiral D-phenylalanine.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine...
- Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
- Protecting group. Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Peptides with 4-(Trifluoromethyl)-D-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding peptides incorporating the non-canonical amino acid 4-(Trifluoromethyl)-D-phenylalanine (4-CF₃-D-Phe). The unique physicochemical properties imparted by the trifluoromethyl group, while beneficial for stability and bioactivity, frequently introduce significant solubility challenges.[1] This resource is designed to provide you with the mechanistic understanding and practical steps to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound so difficult to dissolve?
A1: The primary reason is a dramatic increase in hydrophobicity. The trifluoromethyl (-CF₃) group is highly lipophilic and significantly more hydrophobic than the hydrogen atom it replaces on the phenylalanine ring.[1] This increased hydrophobicity strengthens intermolecular hydrophobic interactions, promoting peptide self-association and aggregation, which directly competes with solvation in aqueous buffers.[2][3] The electron-withdrawing nature of the -CF₃ group can also alter the electronic environment of the phenyl ring, potentially influencing peptide conformation in ways that favor aggregation.[1][4]
Q2: I dissolved my peptide in DMSO, but it crashed out when I added my aqueous buffer. What happened?
A2: This is a common phenomenon known as solvent-shifting precipitation. Your peptide is likely soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but becomes insoluble when the polarity of the solvent system increases significantly with the addition of an aqueous buffer.[5] The organic solvent is miscible with water, but the peptide itself is not, causing it to aggregate and precipitate once the concentration of the organic co-solvent falls below a critical threshold. The key is to add the aqueous buffer slowly while vortexing and to avoid diluting beyond the peptide's solubility limit in that final solvent mixture.[6]
Q3: Can I just sonicate or heat my peptide to get it into solution?
A3: While these methods can aid dissolution, they must be used with caution. Sonication can help break up small aggregates and accelerate the dissolution process.[7][8] Gentle heating (e.g., to <40°C) can also increase solubility.[6] However, excessive or prolonged heating can lead to peptide degradation or irreversible aggregation. These methods should be considered aids to a proper solvent strategy, not replacements for it. Always start with a systematic solvent test at room temperature before applying energy.
Q4: Does the position of the this compound in the sequence matter for solubility?
A4: Yes, its position can be critical. If the 4-CF₃-D-Phe residue is located within a cluster of other hydrophobic amino acids (e.g., Leu, Val, Ile, Phe), it can create a highly insoluble "patch" that drives aggregation.[3] Conversely, if it is flanked by charged or polar residues (e.g., Lys, Arg, Asp, Ser), the overall hydrophilicity of that local segment may be sufficient to maintain solubility. When designing peptides, flanking highly hydrophobic non-canonical amino acids with hydrophilic ones is a known strategy to improve solubility.[8]
Q5: Are there alternatives to DMSO for peptides containing cysteine or methionine?
A5: Absolutely. DMSO is an oxidizing agent and should be avoided for peptides containing oxidation-sensitive residues like free Cysteine (Cys) or Methionine (Met).[5][8] Excellent alternatives include Dimethylformamide (DMF), N-methylpyrrolidone (NMP), or for very stubborn cases, Hexafluoroisopropanol (HFIP), which is a powerful solvent for breaking up hydrogen bonds and disrupting aggregation.[5][6][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing a logical path to a solution.
Problem 1: My lyophilized peptide powder won't dissolve in water or standard buffers (e.g., PBS, TRIS).
-
Causality: The peptide's overall charge and high hydrophobicity from the 4-CF₃-D-Phe residue prevent interaction with polar water molecules. Peptides with a net charge of zero at a given pH are often least soluble.[5][7]
-
Solution Strategy: A systematic approach is required. Do not waste your entire sample. First, perform a small-scale solubility test as detailed in Protocol 1 . The general strategy involves moving from polar to organic solvents and manipulating pH.[8][10]
-
Assess Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH. Assign +1 for each basic residue (Lys, Arg, His, N-terminus) and -1 for each acidic residue (Asp, Glu, C-terminus).[5]
-
Acidic or Basic Peptide: If the net charge is positive (basic), try dissolving in 10-30% acetic acid. If the net charge is negative (acidic), try 0.1 M ammonium bicarbonate or 1% ammonium hydroxide.[5][6][8]
-
Neutral or Highly Hydrophobic Peptide: If the peptide is neutral or the above steps fail, proceed to organic solvents. Start by attempting to dissolve a small amount in a minimal volume of DMSO or DMF (use DMF if Cys or Met are present).[2][5][8] Once dissolved, slowly add your desired aqueous buffer dropwise while vortexing.[6]
-
Problem 2: My peptide solution is hazy or cloudy, suggesting partial solubility or aggregation.
-
Causality: The solution is likely a suspension of microscopic, insoluble aggregates. This is common for hydrophobic peptides that are on the edge of their solubility limit.[3][11] These aggregates will invalidate concentration measurements and interfere with biological assays.
-
Solution Strategy:
-
Centrifugation: Before use, always centrifuge your peptide solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any insoluble material.[8] Use the supernatant for your experiments and re-quantify its concentration.
-
Increase Organic Co-solvent: The cloudiness indicates the aqueous content is too high. Try re-making the solution with a higher initial percentage of the organic solvent (e.g., starting with 50% acetonitrile/water instead of 30%).
-
Use a Disaggregating Agent: For peptides that are known to form strong aggregates (like beta-sheets), dissolving them first in a strong denaturant like 6 M Guanidine Hydrochloride (GdnHCl), 8 M urea, or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) may be necessary before further dilution.[5][7][9] Note that these agents are often incompatible with cell-based assays and must be diluted to non-disruptive concentrations.
-
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solutions |
| Complete Insolubility | High hydrophobicity; Net charge is zero at solvent pH. | 1. Change pH (acid for basic peptides, base for acidic peptides).[5][8]2. Use minimal organic solvent (DMSO/DMF) then dilute.[2][10]3. For extreme cases, use HFIP or GdnHCl.[7][9] |
| Cloudy/Hazy Solution | Peptide is at or above its solubility limit; Micro-aggregation. | 1. Centrifuge to remove aggregates.[8]2. Increase the ratio of organic co-solvent.3. Add sonication or gentle warming.[6][7] |
| Precipitation on Dilution | Solvent polarity shift exceeds peptide's solubility in the final mixture. | 1. Add aqueous buffer more slowly with vigorous vortexing.[6]2. Perform serial dilutions instead of one large dilution step.3. Ensure final organic solvent concentration is sufficient. |
| Broad/Tailing HPLC Peaks | On-column aggregation; Strong hydrophobic interaction with stationary phase. | 1. Increase organic content in the mobile phase.[3]2. Switch to a less hydrophobic column (C8, C4).[2]3. Increase column temperature (40-60°C).[2] |
Experimental Protocols & Workflows
Workflow for Systematic Solubilization
This diagram outlines the logical decision-making process for dissolving a novel or challenging peptide containing 4-CF₃-D-Phe.
Caption: Figure 1. Decision workflow for peptide solubilization.
Protocol 1: Step-by-Step Small-Scale Solubility Testing
Objective: To determine an effective solvent for your peptide using a minimal amount of material before dissolving the entire batch.
Materials:
-
Lyophilized peptide (approx. 1-2 mg)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and tips
-
Solvents: Deionized water, 10% acetic acid, 1% ammonium hydroxide, DMSO, DMF.
Procedure:
-
Aliquot: Weigh ~0.5 mg of your lyophilized peptide into three separate microcentrifuge tubes. Briefly centrifuge the tubes to ensure all powder is at the bottom.
-
Test Aqueous Solvents:
-
Tube 1: Add 50 µL of deionized water. Vortex for 1 minute. Observe. If not dissolved, proceed.
-
Tube 2 (for basic peptides): Add 50 µL of 10% acetic acid. Vortex for 1 minute. Observe.
-
Tube 3 (for acidic peptides): Add 50 µL of 1% ammonium hydroxide. Vortex for 1 minute. Observe.
-
-
Assess Initial Solubility: If any of the above resulted in a clear solution, you have found a suitable starting solvent. If not, proceed to the next step with the tube that showed the most promise (or start fresh).
-
Test Organic Solvents (if aqueous fails):
-
Take a fresh 0.5 mg aliquot of peptide.
-
Add 10 µL of DMSO (or DMF if Cys/Met are present). Vortex vigorously for 2-3 minutes. The volume should be just enough to wet the powder.
-
If the peptide dissolves, you have found a primary organic solvent.
-
-
Test Co-Solvent Dilution:
-
To the dissolved peptide in DMSO/DMF, add deionized water (or your target buffer) dropwise, 10 µL at a time, vortexing for 30 seconds after each addition.
-
Continue adding the aqueous solvent until the peptide precipitates or you reach your target concentration. Note the final ratio of organic solvent to aqueous buffer that maintains solubility. This ratio will be your guide for preparing the final stock solution.
-
Protocol 2: General Solubilization of a Hydrophobic Peptide
Objective: To prepare a stock solution of a peptide identified as soluble in an organic/aqueous co-solvent system.
Materials:
-
Lyophilized peptide (bulk quantity)
-
Appropriate primary organic solvent (e.g., DMSO, DMF) determined from Protocol 1.
-
Desired aqueous buffer (e.g., PBS, TRIS, Water), sterile-filtered.
-
Sterile conical tube or vial.
-
Vortex mixer and sonicator bath.
Procedure:
-
Preparation: Briefly centrifuge the vial containing your bulk lyophilized peptide to pellet all the material.
-
Initial Dissolution: Add the minimum volume of the selected primary organic solvent (e.g., DMSO) required to create a concentrated slurry or solution. This volume should be calculated based on your target final concentration and the co-solvent ratio determined in Protocol 1. For example, to make 1 mL of a 10 mg/mL solution in 20% DMSO, you would first dissolve 10 mg of peptide in 200 µL of DMSO.
-
Vortex/Sonicate: Vortex the mixture vigorously for 3-5 minutes. If small particulates remain, sonicate the vial in a water bath for 5-10 minutes.[7] Avoid excessive heating.
-
Slow Dilution: Once the peptide is fully dissolved in the organic solvent, begin adding the aqueous buffer. Add the buffer in small aliquots (e.g., 1/10th of the final volume at a time) with vigorous vortexing after each addition.[6] This gradual change in polarity is critical to prevent precipitation.
-
Final Steps: Once all the aqueous buffer has been added, vortex the solution for another 1-2 minutes.
-
Clarification & Storage: Centrifuge the final solution at high speed (>14,000 x g) for 15 minutes to pellet any residual, insoluble aggregates.[8] Carefully transfer the clear supernatant to a new sterile tube. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
References
- BenchChem Technical Support. (n.d.). Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine.
- MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
- LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
- Bachem. (2021, July 23). Peptide solubility.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Synpeptide. (n.d.). Guidelines for Peptide Dissolving.
- Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(19), 4445-4451.
- BenchChem Technical Support. (n.d.). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
- BenchChem Technical Support. (n.d.). Trifluoromethylphenylalanine vs. Fmoc-L-phenylalanine in Peptide Synthesis.
- BenchChem Technical Support. (n.d.). Unveiling the Structural Impact of 4-Fluorophenylalanine Incorporation in Peptides: A Comparative Guide.
- Chen, J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(15), 8632.
- Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
- Grela, E., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. Topics in Current Chemistry, 382(1), 38.
- schematic presentation of the aggregation behaviour of fluorinated... | Download Scientific Diagram. (n.d.).
- BenchChem Technical Support. (n.d.). The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols.
- Ichiishi, N., et al. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides.
- Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids.
- Spitaleri, A., et al. (2024). Fluorescence of Aggregated Aromatic Peptides for Studying the Kinetics of Aggregation and Hardening of Amyloid-like Structures. Chemistry – A European Journal, 30(52), e202401998.
- Liu, Y., et al. (2019). Fluorogenic Detection and Characterization of Proteins by Aggregation-Induced Emission Methods.
- Maher, S., et al. (2014). Formulation Strategies to Improve Oral Peptide Delivery: A Patent Review.
- Chen, J., et al. (2022).
- White, C. J., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. The Journal of Organic Chemistry, 81(17), 7899–7904.
- Al-Hulli, Z. S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1032–1059.
- Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.
- de Oliveira, E., et al. (2017). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society, 28(11), 2178-2188.
- Tkadlecova, M., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13681–13690.
- BenchChem Technical Support. (n.d.). challenges in the characterization of hydrophobic peptides like Tri-valine.
- Dembinski, R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(1), 59-70.
- Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2056.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Challenges in Peptide Solubilization - Amyloids Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Labeled 4-(Trifluoromethyl)-D-phenylalanine
Welcome to the technical support center for the synthesis and handling of isotopically labeled 4-(Trifluoromethyl)-D-phenylalanine. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and provide in-depth guidance on minimizing isotopic scrambling and ensuring the stereochemical integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of synthesizing labeled this compound?
A1: Isotopic scrambling refers to the undesired migration of an isotopic label (e.g., Deuterium, ¹³C) from its intended position to other locations within the molecule, or the loss of stereochemical purity at the α-carbon (racemization/epimerization).[1][2] For this compound, this can manifest in two primary ways:
-
Label Migration: If you are labeling the phenyl ring with deuterium, scrambling would mean the deuterium atoms move to unintended positions on the ring or even exchange with protons on the side chain.
-
Epimerization: This is the conversion of the desired D-enantiomer to the L-enantiomer at the α-carbon, resulting in a racemic or near-racemic mixture.[3][4] This is a critical issue as the biological activity of amino acid derivatives is often stereospecific.[5]
Q2: Which parts of the this compound molecule are most susceptible to isotopic scrambling?
A2: The two main areas of concern are:
-
The α-Carbon: The proton attached to the α-carbon is acidic and can be abstracted under basic conditions, leading to a loss of chirality and subsequent racemization (conversion from D to a D/L mixture).[4][5] This is often the most significant challenge in maintaining the stereochemical purity of D-amino acids.
-
The Phenyl Ring: When introducing deuterium labels onto the aromatic ring, inadequate control of reaction conditions can lead to incomplete deuteration or non-specific labeling. However, the C-F bonds of the trifluoromethyl group are exceptionally strong and stable, making the CF₃ group itself highly resistant to isotopic exchange under typical synthetic conditions.[6][7][8]
Q3: How does the trifluoromethyl group influence the stability of the molecule during synthesis?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and is generally very stable to chemical, thermal, and metabolic degradation.[6][9] Its presence increases the lipophilicity and metabolic stability of molecules.[6] During isotopic labeling procedures, the -CF₃ group is not expected to participate in scrambling. However, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity of other protons in the molecule.[8][9]
Troubleshooting Guides
Issue 1: Loss of Stereochemical Purity (Racemization/Epimerization)
Symptom: Chiral HPLC or NMR analysis of your final product shows a mixture of D- and L-enantiomers, or a loss of optical rotation.
Root Cause Analysis: The primary cause of racemization in amino acid synthesis is the abstraction of the α-proton, which is facilitated by basic conditions or the formation of certain intermediates like oxazolones during peptide coupling.[4]
Solutions:
-
Careful Base Selection: Avoid strong, non-hindered bases, especially during steps where the α-amino group is protected. If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to abstract the α-proton.[10]
-
Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl functionalities is critical.[11][12][13][14]
-
For the amino group, urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are preferred as they are known to suppress racemization compared to other groups.[11]
-
Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) during reactions that could affect the α-carbon.
-
-
Low-Temperature Reactions: Perform reactions, especially those involving activation of the carboxyl group or the use of bases, at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of epimerization.[15]
-
Coupling Reagents: If incorporating the amino acid into a peptide, use coupling reagents known to minimize racemization, such as HBTU, HATU, or phosphonium salts like PyBOP, in conjunction with additives like HOBt or HOAt.[4][10]
Issue 2: Incomplete or Scrambled Labeling on the Aromatic Ring
Symptom: Mass spectrometry shows a distribution of masses indicating incomplete deuteration, or ¹H NMR shows residual proton signals at positions intended to be deuterated.
Root Cause Analysis: Isotopic exchange on an aromatic ring is often catalyzed and requires specific conditions to proceed to completion without side reactions.[16][17][18][19] Inefficient catalysis, inappropriate deuterium sources, or harsh reaction conditions can lead to these issues.
Solutions:
-
Catalyst Choice and Activation:
-
Deuterium Source: Deuterium oxide (D₂O) is a common and cost-effective deuterium source.[18][19] The use of D₂ gas in conjunction with a catalyst can also be effective.
-
Reaction Conditions:
-
Temperature: While higher temperatures can drive the exchange reaction, they can also promote side reactions and potentially epimerization. Optimize the temperature to find a balance between efficient labeling and maintaining stereochemical integrity.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility.
-
pH: For some methods, acidic or basic conditions can promote the exchange. For example, using para-toluenesulfonic acid (pTSA) as a catalyst in D₂O has been shown to be effective for deuterating aromatic rings under mild conditions.[19]
-
-
Avoiding Dehalogenation: If your synthesis involves halogenated intermediates, be aware that some catalytic systems, particularly under harsh conditions, can cause dehalogenation, leading to undesired byproducts.[17]
Experimental Protocols & Methodologies
Protocol 1: Deuteration of the Aromatic Ring of this compound
This protocol is a general guideline for the deuteration of the aromatic ring using a heterogeneous catalyst.
Materials:
-
N-Boc-4-(Trifluoromethyl)-D-phenylalanine methyl ester
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
10% Platinum on Carbon (Pt/C) catalyst
-
Ethyl acetate (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel suitable for pressure reactions, dissolve the N-Boc-4-(Trifluoromethyl)-D-phenylalanine methyl ester in a minimal amount of a co-solvent if necessary (e.g., anhydrous THF), then add D₂O.
-
Carefully add the Pt/C catalyst (typically 5-10 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Seal the vessel and purge several times with deuterium gas (D₂).
-
Pressurize the vessel with D₂ gas (e.g., 1-5 bar) and heat the reaction mixture with vigorous stirring. The optimal temperature and reaction time should be determined empirically, starting with milder conditions (e.g., 50-80 °C for 12-24 hours).
-
After the reaction, cool the vessel to room temperature and carefully vent the D₂ gas.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Analyze the product by NMR and Mass Spectrometry to determine the degree and location of deuteration.
Protocol 2: Analysis of Isotopic and Stereochemical Purity
1. Mass Spectrometry (MS) for Isotopic Enrichment:
-
Use high-resolution mass spectrometry (HRMS) to determine the mass of the labeled product.
-
Compare the isotopic distribution of the labeled compound to the theoretical distribution for the desired level of deuteration to assess the success of the labeling reaction.[20]
2. Nuclear Magnetic Resonance (NMR) for Positional and Stereochemical Analysis:
-
¹H NMR: The disappearance of signals corresponding to the aromatic protons will indicate successful deuteration. Integration of any residual proton signals can quantify the extent of labeling.
-
¹³C NMR: Can be used to confirm the integrity of the carbon skeleton.
-
¹⁹F NMR: Useful for confirming that the trifluoromethyl group has remained intact.
-
Chiral Analysis: To determine the enantiomeric purity (D vs. L), use chiral HPLC or NMR with a chiral shift reagent.
Data Summary Table
| Parameter | Recommended Condition/Reagent | Rationale |
| Amino Protection | Boc, Fmoc | Urethane-type groups suppress oxazolone formation, minimizing racemization.[11] |
| Carboxyl Protection | Methyl or Ethyl Ester | Prevents unwanted side reactions at the carboxyl group.[13] |
| Deuteration Catalyst | Pt/C, Rh/C, Ru-based catalysts | Proven efficacy for H-D exchange on aromatic rings.[16][18] |
| Deuterium Source | D₂O, D₂ gas | Readily available and effective sources for deuterium.[19] |
| Base (if needed) | DIEA, 2,4,6-collidine | Sterically hindered bases are less likely to cause α-proton abstraction.[10] |
| Reaction Temperature | 0 °C to -20 °C (for base-mediated steps) | Lower temperatures reduce the rate of epimerization.[15] |
| Purity Analysis | Chiral HPLC, NMR, HRMS | Provides comprehensive data on stereochemical and isotopic purity.[20][21] |
Visualizations
Logical Workflow for Synthesis and Analysis
Caption: Workflow for synthesizing and verifying isotopically labeled this compound.
Mechanism of Racemization via Oxazolone Formation
Caption: Key mechanism of racemization in amino acid chemistry via oxazolone intermediate.
References
- Method for deuteration of an aromatic ring - Google P
- Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Arom
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC - NIH
- Technical Support Center: Minimizing Isotopic Label Scrambling in Synthesis - Benchchem
- Perdeuteration of Arenes in Pharmaceuticals by SEAr Mechanism with Heavy Water Using pTSA Catalyst. | Catalysis | ChemRxiv | Cambridge Open Engage
- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit
- Method for Estimating the Isotopic Distributions of Metabolically Labeled Proteins by MALDI-TOFMS: Applic
- Method of deuterating aromatic ring - Google P
- Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics &Metabolomics - ChemPep
- Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals
- Stable isotope composition of amino acids - Wikipedia
- Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel-Crafts reaction with trifluoromethanesulfonic ac
- Trifluoromethyl group - Wikipedia
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis
- CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS - Canadian Science Publishing
- Isotope Labeling - Cerno Bioscience
- 1.5.
- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine bioc
- Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC - NIH
- Isotope Labeled Amino Acids Synthesis Services - BOC Sciences
- Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PubMed Central
- Technical Support Center: Preventing Racemization in Amino Acid Deriv
- Amino Acid-Protecting Groups - SciSpace
- Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed
- Concise asymmetric synthesis of configurationally stable 4-trifluoromethyl thalidomide - PubMed
- Protecting Groups in Peptide Synthesis | Biosynth
- Isotopic Labeling for NMR Spectroscopy of Biological Solids - Sigma-Aldrich
- Protecting group - Wikipedia
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts
- Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuter
- N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Deriv
- Avoiding epimeriz
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope p
- Biosynthesis of Deuterium Labeled Phenylalanine. Facultative Methylotrophic Bacterium ?revibacterium Methylicum # 5662 with RuMP - SciSpace
- The Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide - Benchchem
- Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications | Organic Letters - ACS Public
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Public
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- Determination of deuterium-labeled phenylalanine and tyrosine in human plasma with high pressure liquid chrom
- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing)
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stable isotope composition of amino acids - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. scispace.com [scispace.com]
- 12. biosynth.com [biosynth.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 16. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. loewenlabs.com [loewenlabs.com]
- 21. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Mass Spectrometry of Peptides with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing unnatural amino acids (UAAs). The incorporation of UAAs into peptides offers exciting possibilities for modulating their physicochemical and pharmacological properties, but it also presents unique challenges for mass spectrometric analysis.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to navigate these complexities successfully.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Section 1: Sample Preparation and Handling
Question 1: I'm observing poor solubility of my synthetic peptide containing a hydrophobic unnatural amino acid. How can I improve its preparation for MS analysis?
Expert Insight: Poor solubility of peptides, especially those with hydrophobic protecting groups or bulky unnatural side chains, is a common challenge that can lead to sample loss and poor data quality.[3] The key is to select a solvent system that can effectively solubilize the peptide without interfering with downstream mass spectrometry analysis.
Troubleshooting Protocol:
-
Initial Solvent Selection:
-
Addressing Highly Protected or Hydrophobic Peptides:
-
For peptides with protecting groups that are difficult to remove, a specialized sample preparation method may be necessary. One effective approach for MALDI-MS is the use of dithranol as a matrix with the addition of CsCl.[3] This method intentionally forms Cs+ adducts, which can reduce fragmentation and improve data interpretation.[3]
-
-
Sample Cleanup and Desalting:
-
It is crucial to remove salts (e.g., NaCl, K₂HPO₄) and stabilizers (e.g., glycerol, PEG) as they can suppress ionization and complicate spectra.[4]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying and desalting synthetic peptides before MS analysis.[5]
-
For very low concentration samples, avoid using trifluoroacetic acid (TFA) in your mobile phase, as it can form strong ion pairs and decrease sensitivity.[4] Opt for formic acid or acetic acid instead.[4]
-
Workflow for Preparing Hydrophobic Peptides for MS Analysis
Caption: Workflow for solubilizing and preparing hydrophobic peptides.
Section 2: Mass Spectrometry Analysis
Question 2: I'm experiencing low signal intensity for my UAA-containing peptide. What are the likely causes and how can I troubleshoot this?
Expert Insight: Low signal intensity is a frequent problem when analyzing modified or unnatural peptides and can arise from multiple factors, including low sample abundance, inefficient ionization, or ion suppression effects.[6][7] The unique chemical properties of the unnatural amino acid can significantly influence how the peptide behaves in the mass spectrometer.
Troubleshooting Protocol:
-
Optimize Sample Preparation:
-
Ensure your sample is free from contaminants that can cause ion suppression, such as detergents (SDS, Triton X-100), salts, and stabilizers like PEG.[4] Thorough desalting is critical.[8]
-
If you are working with a complex mixture, consider an enrichment step for your peptide of interest, such as immunoprecipitation, if an antibody is available.[9]
-
-
Evaluate Ionization Efficiency:
-
The choice of ionization source can have a significant impact. Electrospray ionization (ESI) is generally preferred for its ability to generate multiply charged ions, which can be advantageous for peptide analysis.[10]
-
Experiment with the ESI source parameters, such as spray voltage and gas flow rates, to optimize the signal for your specific peptide.
-
-
Check for Sample Loss:
Decision Tree for Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Section 3: Fragmentation and Spectral Interpretation
Question 3: The MS/MS fragmentation of my UAA-containing peptide is unusual and doesn't follow typical b- and y-ion series. How can I interpret these spectra?
Expert Insight: Unnatural amino acids can dramatically alter peptide fragmentation patterns.[11] The side chain of the UAA can introduce new fragmentation pathways or inhibit cleavage at adjacent peptide bonds. Understanding these deviations is key to successful sequence identification.
Troubleshooting Protocol:
-
Employ Complementary Fragmentation Techniques:
-
Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are the most common fragmentation methods.[12]
-
If CID/HCD spectra are difficult to interpret, consider using Electron-Transfer Dissociation (ETD). ETD is often better for preserving labile modifications and can provide complementary fragmentation information.[6][12]
-
-
Look for Diagnostic Fragment Ions:
-
Manual Spectral Interpretation:
-
When automated software fails, manual interpretation is often necessary. Calculate the mass difference between major peaks to identify potential amino acid residues.[15]
-
Be aware that the UAA can lead to unexpected neutral losses from the precursor or fragment ions.
-
Table 1: Common Fragmentation Techniques and Their Applications
| Fragmentation Method | Principle | Best Suited For |
| CID/HCD | Collision with inert gas | Standard peptides, generating b- and y-ions[12] |
| ETD | Electron transfer from a radical anion | Peptides with labile modifications, highly charged precursors[6][12] |
Section 4: Data Analysis and Database Searching
Question 4: Standard database search algorithms are failing to identify my UAA-containing peptide. What is the correct strategy for data analysis?
Expert Insight: This is a fundamental challenge because standard protein sequence databases do not contain information about unnatural amino acids.[16] Therefore, a standard search will inevitably fail. You must provide the search algorithm with the necessary information to consider your UAA.
Troubleshooting Protocol:
-
Create a Custom Sequence Database:
-
The most robust approach is to create a FASTA file containing the exact sequence of your synthetic peptide, including the UAA.
-
You will need to define the UAA as a custom modification in your search software, specifying its mass.
-
-
Perform an Error-Tolerant or Open Modification Search:
-
If you are unsure of the exact modification or are screening for unexpected side reactions, an error-tolerant search can be useful.[6]
-
This type of search allows for a wider mass tolerance on the precursor and fragment ions, which can help to identify peptides with unexpected mass shifts.
-
-
Utilize De Novo Sequencing:
-
When a database is not available or the sequence is completely unknown, de novo sequencing algorithms can be used to infer the peptide sequence directly from the MS/MS spectrum.[17]
-
This approach is computationally intensive and requires high-quality spectra but can be invaluable for novel peptide identification.[16]
-
Logical Flow for UAA Peptide Identification
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. gilson.com [gilson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]
- 12. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. youtube.com [youtube.com]
- 16. rapidnovor.com [rapidnovor.com]
- 17. cs.uwaterloo.ca [cs.uwaterloo.ca]
Technical Support Center: Overcoming Unnatural Amino acid (UAA) Toxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unnatural amino acids (UAAs). The incorporation of UAAs into proteins opens up a vast landscape for scientific discovery, from engineering proteins with novel functions to developing next-generation therapeutics.[1][2] However, this powerful technology is not without its challenges, a primary one being the inherent toxicity that UAAs can exert on cell cultures.[][4]
This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive set of FAQs to help you navigate and overcome the hurdles of UAA-induced cytotoxicity. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Section 1: Troubleshooting Guide - A Mechanistic Approach
When encountering toxicity in your cell culture experiments involving UAAs, a systematic, step-by-step approach is crucial. This guide is structured to help you diagnose the potential root cause of the issue and implement effective solutions.
Initial Observation: Decreased Cell Viability and Proliferation
You've introduced a UAA into your cell culture, and you observe a significant drop in cell viability, a slowdown in proliferation, or morphological changes indicative of cellular stress.
Workflow for Diagnosing UAA Toxicity
Caption: A systematic workflow for troubleshooting UAA toxicity.
Step 1: Is the UAA Concentration Too High?
The Problem: The most straightforward cause of toxicity is an excessively high concentration of the UAA in the culture medium.[5] Every UAA will have a different tolerance level in a given cell line.
The Causality: High concentrations of a UAA can overwhelm the cell's metabolic pathways, leading to the accumulation of toxic byproducts.[6] Furthermore, some UAAs can competitively inhibit the transport or utilization of essential natural amino acids, leading to nutrient deprivation and cell death.[7]
Troubleshooting Protocol: Establishing a Dose-Response Curve
A dose-response curve is essential to determine the optimal, sub-toxic concentration of your UAA.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
The unnatural amino acid (UAA) of interest
-
96-well cell culture plates
-
A cell viability assay kit (e.g., MTS, resazurin, or ATP-based)[8][9]
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Allow the cells to adhere and recover for 24 hours.
-
UAA Dilution Series: Prepare a series of dilutions of your UAA in complete culture medium. A good starting point is a 2-fold dilution series spanning a wide range of concentrations (e.g., from 10 mM down to 1 µM). Include a "no UAA" control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different UAA concentrations.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a microplate reader. Normalize the data to the "no UAA" control (set to 100% viability) and plot the percentage of cell viability against the UAA concentration. The resulting curve will allow you to determine the EC50 (the concentration at which 50% of the cells are viable) and select a sub-toxic concentration for your future experiments.[10][11]
| UAA Concentration | % Cell Viability (Example Data) |
| 10 mM | 5% |
| 5 mM | 15% |
| 2.5 mM | 40% |
| 1.25 mM | 75% |
| 0.625 mM | 95% |
| 0.313 mM | 98% |
| 0 µM (Control) | 100% |
Table 1: Example data from a UAA dose-response experiment.
Step 2: Is Metabolic Burden the Culprit?
The Problem: Even at sub-toxic concentrations, the introduction of a UAA can place a significant metabolic burden on the cell.[]
The Causality: The cell must expend energy and resources to transport the UAA, charge it to the orthogonal tRNA, and incorporate it into the growing polypeptide chain. This can divert resources from essential cellular processes, leading to reduced growth and viability.[12]
Troubleshooting Strategies:
-
Optimize Media Composition: Ensure your culture medium is rich in essential nutrients. Supplementing with a complete amino acid mixture can help to alleviate competition for transporters and synthetases.[5]
-
Use a Richer Basal Medium: Consider switching to a more nutrient-rich basal medium if you are observing signs of metabolic stress.
-
Monitor Key Metabolites: If you have the capability, monitoring the levels of key metabolites (e.g., glucose, glutamine, lactate) in your culture medium can provide insights into the metabolic state of your cells.
Step 3: Are Off-Target Effects at Play?
The Problem: Some UAAs can be mistakenly recognized by endogenous aminoacyl-tRNA synthetases (aaRSs) and incorporated into the proteome in place of a natural amino acid.[4]
The Causality: This "off-target" incorporation can lead to widespread protein misfolding and dysfunction, triggering a cellular stress response and ultimately leading to apoptosis.[13] The structural similarity of a UAA to a natural amino acid is a key factor in the likelihood of off-target effects.
Troubleshooting and Validation:
-
Mass Spectrometry Analysis: The most definitive way to assess off-target incorporation is through mass spectrometry-based proteomics. By analyzing the proteome of cells grown in the presence of the UAA, you can identify if it is being incorporated at sites other than the intended target.
-
Use a Structurally Dissimilar UAA: If you suspect off-target effects, consider using a UAA with a structure that is more distinct from the 20 canonical amino acids.
-
Evolve a More Specific Orthogonal aaRS: Advanced users can employ directed evolution techniques to improve the specificity of their orthogonal aaRS for the UAA, thereby reducing its ability to mis-charge endogenous tRNAs.
Step 4: Is Protein Misfolding and Aggregation the Issue?
The Problem: The incorporation of a UAA can disrupt the delicate balance of forces that govern protein folding, leading to misfolding and aggregation.[14][15]
The Causality: The unique side chain of a UAA can introduce steric clashes, alter hydrophobic interactions, or disrupt hydrogen bonding networks within a protein, compromising its structural integrity.[16] Misfolded proteins can be toxic to the cell and can trigger the unfolded protein response (UPR).
Troubleshooting Strategies:
-
Assess Protein Solubility: After expressing your UAA-containing protein, perform a cell lysis and centrifugation step to separate the soluble and insoluble fractions. Analyze both fractions by SDS-PAGE and Western blot to determine if your protein of interest is found in the insoluble pellet, which is indicative of aggregation.
-
Co-express Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES in bacteria, or HSP70/HSP90 in mammalian cells) can assist in the proper folding of your UAA-containing protein.
-
Optimize Expression Conditions: Lowering the expression temperature (in bacterial systems) or using a weaker, inducible promoter can slow down the rate of protein synthesis, giving the polypeptide more time to fold correctly.
Step 5: Have You Considered the Quality and Purity of Your UAA?
The Problem: Impurities in your UAA preparation can be a hidden source of toxicity.
The Causality: The chemical synthesis of UAAs can sometimes result in byproducts or the presence of enantiomeric impurities (D-amino acids) that can be toxic to cells.[17][18]
Best Practices for Quality Control:
-
Source from a Reputable Vendor: Always purchase your UAAs from a trusted supplier that provides a certificate of analysis with data on purity and enantiomeric excess.
-
Perform Your Own Quality Control: If you are synthesizing your own UAAs or are working with a particularly sensitive application, consider performing your own analysis (e.g., by HPLC or NMR) to confirm the purity and identity of your compound.[19]
Section 2: Frequently Asked Questions (FAQs)
Q1: At what concentration should I start my dose-response curve for a new UAA?
A1: A good starting point for a new UAA is a high concentration of around 1-10 mM, followed by a serial dilution down to the low micromolar range. This wide range will help you to capture the full dose-response profile of the UAA in your specific cell line.
Q2: My cells seem to tolerate the UAA alone, but when I transfect my expression plasmid, I see significant toxicity. What could be the cause?
A2: This is a classic sign of toxicity related to the expression of the UAA-containing protein. The issue is likely not the UAA itself, but rather the consequences of its incorporation, such as protein misfolding and aggregation. Refer to Step 4 of the troubleshooting guide for strategies to address this.
Q3: How can I be sure that my orthogonal aaRS/tRNA pair is not cross-reacting with endogenous components?
A3: The orthogonality of your system is critical.[20] To test this, you can perform a control experiment where you express your reporter protein (with the amber stop codon) and the orthogonal tRNA, but without the orthogonal aaRS. If you see any expression of your reporter, it indicates that an endogenous aaRS is charging your orthogonal tRNA. Conversely, you can express the orthogonal aaRS and your reporter and see if it mis-charges any endogenous tRNAs. The ultimate validation comes from mass spectrometry analysis of your purified protein to confirm site-specific incorporation.
Q4: Can the choice of stop codon for suppression affect toxicity?
A4: Yes. The amber stop codon (UAG) is the most commonly used for UAA incorporation because it is the least frequently used stop codon in many organisms, including mammalian cells.[21][22] Using the opal (UGA) or ochre (UAA) stop codons can lead to higher levels of read-through and the production of truncated proteins, which can contribute to cellular toxicity.[23]
Q5: Are there cell-free protein synthesis (CFPS) systems that can help mitigate UAA toxicity?
A5: Yes, cell-free systems are an excellent alternative for expressing proteins with UAAs, as they bypass the issue of cellular toxicity altogether.[][12][24] In a CFPS system, you are only providing the necessary components for transcription and translation, so there are no concerns about cell viability. This can be a particularly useful approach for producing highly toxic proteins or for high-throughput screening of UAA incorporation.[25]
Section 3: Key Experimental Protocols
Protocol: Cell Viability Assay using Resazurin
Resazurin-based assays are a common and reliable method for assessing cell viability.[8]
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Procedure:
-
Prepare a 10X stock solution of resazurin (e.g., 1 mg/mL in PBS) and filter-sterilize.
-
At the end of your experimental incubation, add the resazurin stock solution to each well of your 96-well plate to a final concentration of 1X.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Section 4: Visualizing Key Concepts
The Orthogonal System: A Logic Gate for Protein Engineering
The successful incorporation of a UAA relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host cell's own machinery.
Caption: The principle of orthogonality in UAA incorporation.
References
- D. A. Dougherty, "Probing protein stability with unnatural amino acids," Science, 1992. [Link]
- P. G. Schultz, "Reprogramming natural proteins using unnatural amino acids," RSC Advances, 2021. [Link]
- J. W.
- J. A.
- D. N. Woolfson, "Folding rules used to build unnatural proteins," Chemistry World, 2014. [Link]
- J. W. Chin, "Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells," Biochemical Society Transactions, 2017. [Link]
- P. G. Schultz, "Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication," Journal of Biological Chemistry, 2018. [Link]
- Corning, "Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplement
- H. A. Lester, "Dose-response relations for unnatural amino acids at the agonist binding site of the nicotinic acetylcholine receptor: tests with novel side chains and with several agonists," Molecular Pharmacology, 1996. [Link]
- Reddit, "Peptide synthesis troubleshooting using unnatural amino acids," r/OrganicChemistry, 2024. [Link]
- H. Leonhardt, "Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells," Scientific Reports, 2018. [Link]
- P. G. Schultz, "Genetic incorporation of unnatural amino acids into proteins in mammalian cells," Journal of the American Chemical Society, 2005. [Link]
- Y. Lu, "Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system," Synthetic and Systems Biotechnology, 2021. [Link]
- S. Barnett, "Unnatural Amino Acids," Dimension Research, 2024. [Link]
- H.
- C.
- J. W. Chin, "Unnatural Amino Acids," YouTube, 2013. [Link]
- Y. Lu, "Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System," Methods in Molecular Biology, 2021. [Link]
- L. M. H.
- T. W. Muir, "Unnatural amino acids: better than the real things?
- M. D. P. de la Mora, "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management," Molecules, 2022. [Link]
- D.
- J. W.
- L.
- H. Ovaa, "Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins," Frontiers in Chemistry, 2013. [Link]
- H. Ovaa, "Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins," Frontiers in Chemistry, 2013. [Link]
- The Bumbling Biochemist, "Unnatural/non-canonical amino acid incorporation by 'genetic code expansion' inspired by pyrrolysine," YouTube, 2021. [Link]
- Y. Lu, "Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins," Frontiers in Bioengineering and Biotechnology, 2019. [Link]
- G. Corzo, "Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells," RSC Advances, 2022. [Link]
- P. G. Schultz, "Synthesis of site-specific antibody-drug conjugates using unnatural amino acids," Proceedings of the National Academy of Sciences, 2013. [Link]
- R. A. Mehl, "Experimental methods for scanning unnatural amino acid mutagenesis," Methods in Molecular Biology, 2012. [Link]
- J. Stülke, "How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis," Journal of Bacteriology, 2018. [Link]
- A. L. Hughes, "A Cellular Structure that Protects Against Amino Acid Stress," University of Utah Health, 2023. [Link]
- R. R. Wolfe, "Latency, duration and dose response relationships of amino acid effects on human muscle protein synthesis," The Journal of Physiology, 1999. [Link]
- METBIONET, "METBIONET GUIDELINES FOR AMINO ACID ANALYSIS," METBIONET. [Link]
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 6. A Cellular Structure that Protects Against Amino Acid Stress – Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]
- 7. How To Deal with Toxic Amino Acids: the Bipartite AzlCD Complex Exports Histidine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 9. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Dose-response relations for unnatural amino acids at the agonist binding site of the nicotinic acetylcholine receptor: tests with novel side chains and with several agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Latency, duration and dose response relationships of amino acid effects on human muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. newatlas.com [newatlas.com]
- 14. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Folding rules used to build unnatural proteins | Research | Chemistry World [chemistryworld.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Introduction to Unnatural Amino Acids [en.highfine.com]
- 19. bachem.com [bachem.com]
- 20. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Unnatural amino acids: better than the real things? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cleavage Protocols for Peptides with Acid-Labile Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for refining cleavage protocols, specifically for peptides containing acid-labile modifications. Our goal is to equip you with the expertise to navigate the complexities of peptide cleavage, ensuring high yield and purity of your final product.
Introduction: The Challenge of Acid-Labile Modifications
In solid-phase peptide synthesis (SPPS), the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), is critical for releasing the peptide from the resin and removing side-chain protecting groups.[1][2] However, when peptides contain acid-labile post-translational modifications (PTMs) or sensitive amino acid residues, this step becomes a delicate balancing act. Premature loss or modification of these sensitive groups can lead to a heterogeneous mixture of products, complicating purification and compromising the integrity of the final peptide.
This guide will delve into the common issues encountered during the cleavage of peptides with acid-labile modifications and provide field-proven strategies to mitigate these challenges.
Section 1: Troubleshooting Common Cleavage Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for their causes and actionable solutions.
Issue 1: Incomplete Deprotection of Standard Protecting Groups
Symptoms:
-
HPLC analysis of the crude peptide shows multiple peaks with masses corresponding to the desired peptide plus remnants of protecting groups (e.g., +56 for tBu, +242 for Pbf).
-
Low yield of the desired peptide.
Root Cause Analysis: In an attempt to preserve acid-labile modifications, researchers often reduce the TFA concentration or the cleavage time. While well-intentioned, this can result in the incomplete removal of more robust protecting groups like tert-butyl (tBu) on Ser, Thr, and Asp, or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) on Arg.[3][4] The cleavage of these groups is kinetically controlled, and insufficient acid strength or time will leave them intact.
Solutions & Protocols:
-
Optimize Cleavage Time: For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended.[5] It's recommended to perform a trial cleavage and monitor the reaction progress by HPLC to determine the optimal time.[5]
-
Two-Stage Cleavage Strategy: This approach involves a carefully controlled, stepwise increase in acid concentration.
-
Stage 1 (Mild Deprotection): Use a lower concentration of TFA to remove highly acid-labile protecting groups while the peptide is still attached to the resin. This minimizes the concentration of reactive carbocations during the final cleavage.[3]
-
Stage 2 (Full Cleavage): Increase the TFA concentration to cleave the peptide from the resin and remove the more robust protecting groups.[3]
-
Detailed Protocol: Two-Stage Cleavage for a Peptide with an Acid-Labile Moiety and Arg(Pbf)
-
Stage 1: Treat the peptidyl-resin with a mixture of 10-20% TFA in dichloromethane (DCM) for 30 minutes. This will selectively remove very labile groups like Trityl (Trt) from Cys.
-
Filter and Wash: Filter the resin and wash thoroughly with DCM to remove the cleaved protecting groups and byproducts.
-
Stage 2: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Pbf group.
-
Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, wash, dry, and analyze by HPLC and mass spectrometry.[5]
Issue 2: Modification or Loss of Acid-Labile Groups
Symptoms:
-
Mass spectrometry data shows a loss of the modification (e.g., a phosphate group, a glycosidic linkage).
-
HPLC chromatogram displays a complex mixture of products.
Root Cause Analysis: The strong acidic environment required for cleavage can hydrolyze or modify sensitive functional groups. The choice of protecting group strategy and the cleavage cocktail composition are paramount in preventing these side reactions.
Solutions & Protocols:
-
Orthogonal Protection Strategy: This is the most robust solution. It involves using protecting groups for the acid-labile modification that are stable to TFA but can be removed under different, non-acidic conditions (e.g., base-labile, photolabile, or removed by hydrogenolysis).[6][7][8]
-
"Softer" Cleavage Cocktails: For moderately acid-labile groups, a less aggressive cleavage cocktail can be employed. This often involves reducing the TFA concentration and using a cocktail of scavengers to quench reactive cations.
Table 1: Comparison of Cleavage Cocktails for Sensitive Peptides
| Reagent Cocktail | Composition | Primary Use Case | Reference |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | General use for peptides with Cys, Met, Trp, and Tyr.[9][10] | [9][10] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | "Odorless" alternative, good for Trityl-based protecting groups.[9] | [9] |
| Low TFA/DCM | TFA/DCM (e.g., 1-10% TFA) | Cleavage from highly acid-labile resins like 2-chlorotrityl chloride resin, leaving side-chain protecting groups intact. |
Issue 3: Side Reactions Involving Sensitive Amino Acids
Symptoms:
-
Alkylation of Tryptophan or Tyrosine residues.
-
Oxidation of Methionine or Cysteine.
-
Aspartimide formation, especially at Asp-Gly or Asp-Ser sequences.[11]
-
S-tert-butylation of Cysteine.[3]
Root Cause Analysis: During cleavage, reactive carbocations are generated from the protecting groups and the resin linker.[2] These can alkylate electron-rich side chains.[5] Oxidation can occur due to exposure to air or impurities in the reagents. Aspartimide formation is a base- or acid-catalyzed intramolecular cyclization.[11] S-tert-butylation of Cys arises from the reaction of the Cys thiol with tBu cations from protecting groups.[3]
Solutions & Protocols:
-
Judicious Use of Scavengers: Scavengers are crucial for trapping reactive cations.[2][5] The choice of scavengers depends on the peptide sequence.[1][5]
-
Optimizing Cleavage Conditions:
Caption: Decision tree for selecting an appropriate cleavage protocol.
References
- Góngora-Benítez, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]
- Góngora-Benítez, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Larsen, B. D., et al. (2015). Cleavage of synthetic peptides.
- AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
- Pathak, T. P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
- Góngora-Benítez, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI. [Link]
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. [Link]
Sources
- 1. cem.de [cem.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 4-(Trifluoromethyl)-D-phenylalanine Incorporation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty
The ability to incorporate non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities in drug development, chemical biology, and materials science. By moving beyond the 20 standard amino acids, we can install novel chemical functionalities—probes, cross-linkers, and therapeutic warheads—at specific sites within a protein scaffold.[1][2] One such ncAA, 4-(Trifluoromethyl)-D-phenylalanine (TFMD-Phe), is of particular interest. The trifluoromethyl group offers a unique combination of metabolic stability, hydrophobicity, and a powerful ¹⁹F NMR handle, making it an invaluable probe for studying protein structure and interactions.[3]
However, the promise of this technology hinges on a critical question: was the ncAA incorporated correctly and efficiently? Answering this requires rigorous bioanalytical validation. This guide provides an in-depth comparison of mass spectrometry (MS)-based strategies for definitively confirming the site-specific incorporation of TFMD-Phe, grounded in the principles of robust experimental design and data interpretation.
The Foundational Workflow: From Gene to Spectrum
The site-specific incorporation of ncAAs like TFMD-Phe is most commonly achieved through nonsense suppression.[4][5] This technique repurposes a stop codon (typically the rare amber codon, TAG) to encode the ncAA. The process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, which is engineered to exclusively recognize the ncAA and deliver it to the ribosome in response to the repurposed codon.[5][6]
Once the protein is expressed, mass spectrometry serves as the gold standard for validation. The core principle is simple: the substitution of a canonical amino acid with TFMD-Phe results in a predictable mass shift that can be precisely detected. The overall experimental process follows a well-defined path.
Caption: General workflow for MS validation of ncAA incorporation.
Comparison of Core Mass Spectrometry Strategies
The primary decision point in designing an MS validation experiment is the choice between "Top-Down" and "Bottom-Up" proteomics. Each approach offers distinct advantages and is suited to different experimental questions.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Analyte | Intact Protein | Proteolytic Peptides |
| Primary Information | Overall incorporation efficiency, presence of multiple modifications. | Precise site of incorporation, sequence confirmation.[7] |
| Pros | - Provides a global view of the protein population. - Can characterize combinations of modifications. | - High sensitivity and resolution. - Pinpoints exact residue location. - Compatible with standard LC-MS/MS workflows. |
| Cons | - Technically challenging for large proteins (>30 kDa). - Lower fragmentation efficiency. - Requires specialized instrumentation and software. | - Does not provide information on modification co-occurrence. - Incomplete sequence coverage is possible. |
| Best For | Assessing overall success and purity of the final protein product. | Unambiguously confirming the specific location of TFMD-Phe incorporation. |
For routine validation of ncAA incorporation, bottom-up proteomics is the dominant and recommended strategy due to its high sensitivity, precision, and compatibility with ubiquitous instrumentation.
A Detailed Protocol: The Bottom-Up Approach
This protocol outlines the key steps for validating TFMD-Phe incorporation using a standard bottom-up LC-MS/MS workflow.
1. Protein Purification:
-
Lyse cells expressing the target protein.
-
Purify the protein of interest using an appropriate method (e.g., affinity chromatography via a His-tag or Strep-tag). This step is crucial to reduce sample complexity.
-
Verify purity using SDS-PAGE.
2. In-Solution or In-Gel Digestion:
-
Denature the purified protein using urea or guanidinium chloride.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Dilute the denaturant and add a protease, most commonly Trypsin, which cleaves C-terminal to lysine (K) and arginine (R) residues. Incubate overnight.
-
Quench the digestion reaction and desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
3. LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase liquid chromatography system (e.g., a C18 column) coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Elute the peptides using a gradient of increasing organic solvent (typically acetonitrile).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.
- MS1 Scan: The instrument performs a high-resolution scan to measure the mass-to-charge ratio (m/z) of all eluting peptides (precursor ions).
- MS/MS Scan: The instrument selects the most intense precursor ions from the MS1 scan, isolates them, fragments them, and measures the m/z of the resulting fragment ions.
4. Data Analysis:
-
Crucial Step: Database Modification. Standard protein databases do not contain TFMD-Phe. You must add the specific mass of this residue to your search parameters. The mass shift for replacing Phenylalanine (F) with TFMD-Phe is +68.004 Da.
-
Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to match the experimental MS/MS spectra against a theoretical database containing your protein sequence.
-
Configure the search to include the TFMD-Phe modification as a variable modification.
-
Successful identification is achieved when the search engine finds a high-quality match between the experimental fragment ions and the theoretical fragments of the TFMD-Phe-containing peptide.
Navigating the Nuances: Fragmentation and Data Interpretation
The success of a bottom-up experiment relies on the quality of the tandem mass spectra (MS/MS). The method used to fragment the peptide can significantly impact the confidence of identification.
Caption: Comparison of primary MS/MS fragmentation techniques.
Comparison of Fragmentation Techniques:
| Method | Mechanism | Strengths for TFMD-Phe Analysis | Weaknesses |
| Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) | Accelerates ions to collide with an inert gas, causing fragmentation primarily at peptide bonds. | - Robust and widely available. - Generates rich series of b- and y-ions for sequence confirmation. - The C-F bonds are strong and stable under CID conditions. | Can sometimes lose labile post-translational modifications (less of a concern for TFMD-Phe). |
| Electron Transfer/Capture Dissociation (ETD/ECD) | Transfers electrons to peptide ions, causing random, non-ergodic cleavage of the N-Cα bond. | - Preserves modifications that might be labile to CID. - Provides complementary fragmentation (c- and z-ions), increasing sequence coverage and confidence. | - Generally less efficient for doubly charged peptides. - Works best for higher charge state precursors. |
Recommendation: For most applications, HCD is sufficient and highly effective for confirming TFMD-Phe incorporation.[8] For challenging sequences or to gain maximum confidence, acquiring data with both HCD and ETD can be highly beneficial.
Beyond Mass Spectrometry: Complementary Validation Techniques
While MS is the definitive method, other techniques can provide valuable supporting evidence.
| Technique | Principle | Information Provided | Comparison to MS |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of molecules. | Confirms exact mass, precise location, and sequence of incorporation. | Gold Standard: Provides the most detailed and unambiguous information. |
| ¹⁹F NMR Spectroscopy | Detects the fluorine nucleus, which is highly sensitive to its chemical environment. | Confirms the presence of the trifluoromethyl group and can report on the local protein environment and conformational changes.[3] | Orthogonal Confirmation: Directly confirms the presence of the unique chemical group. Provides functional/structural data MS cannot. |
| Western Blot | Uses antibodies to detect a target protein (often via an affinity tag). | Confirms full-length protein expression. | Indirect Evidence: Confirms protein is made but provides zero information about the fidelity of ncAA incorporation. |
Conclusion: A Self-Validating System for Confidence
Validating the incorporation of this compound is not merely a quality control step; it is fundamental to the integrity of any subsequent research. Mass spectrometry, particularly through a high-resolution bottom-up proteomics workflow, provides an unparalleled level of detail, allowing researchers to confirm not only if the ncAA was incorporated, but precisely where.
By carefully designing the experimental workflow—from protein expression and purification to the selection of fragmentation methods and the crucial creation of a modified search database—researchers can build a self-validating system. This ensures that the novel chemical functionalities engineered into proteins are indeed present, paving the way for confident exploration of their enhanced biological or chemical properties.
References
- Identification of non-canonical peptides with moPepGen.PubMed Central.
- Genetic incorporation of unnatural amino acids into proteins in mammalian cells.PubMed.
- Incorporation of non-canonical amino acids.PubMed Central.
- Non-canonical amino acid labeling in proteomics and biotechnology.PubMed.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.National Institutes of Health (NIH).
- Non-canonical amino acid labeling in proteomics and biotechnology.ResearchGate.
- Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting.National Institutes of Health (NIH).
- Peptide identification by tandem mass spectrometry with alternate fragmentation modes.PubMed.
- Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity.Journal of the American Chemical Society.
- Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses.PLOS One.
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses | PLOS One [journals.plos.org]
- 8. Peptide identification by tandem mass spectrometry with alternate fragmentation modes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Trifluoromethyl)-D-phenylalanine and Other Fluorinated Amino Acids in Peptide and Drug Design
Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules offers a powerful toolkit for optimizing therapeutic properties.[1] Among these, fluorinated amino acids (FAAs) have emerged as a particularly valuable class of building blocks.[2][3] The introduction of fluorine, the most electronegative element, into an amino acid structure can profoundly alter its physicochemical properties without introducing significant steric bulk, a concept often referred to as "fluorine editing."[4][5] These alterations can lead to enhanced metabolic stability, modulated lipophilicity, controlled peptide conformation, and improved binding affinity to biological targets.[5][6][7]
This guide provides an in-depth comparison of 4-(Trifluoromethyl)-D-phenylalanine with other key fluorinated phenylalanine analogs. We will explore the unique contributions of the trifluoromethyl group and the D-chiral configuration, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a robust framework for rational peptide design.
Spotlight on this compound: A Unique Building Block
This compound, a synthetic derivative of phenylalanine, is distinguished by two critical modifications: the presence of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring and its D-enantiomeric configuration.
-
The Trifluoromethyl Group (-CF3): This moiety is a potent modulator of molecular properties. The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond), rendering the -CF3 group highly resistant to metabolic degradation.[8][9] Its strong electron-withdrawing nature alters the electronic landscape of the aromatic ring, influencing non-covalent interactions like π-π stacking and cation-π interactions, which are often critical for receptor binding.[10] Furthermore, the -CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and cell uptake.[9]
-
The D-Configuration: Natural proteins are composed almost exclusively of L-amino acids. Peptides incorporating D-amino acids are therefore inherently resistant to degradation by most endogenous proteases, which are stereospecific for L-amino acid substrates.[11] This strategy is a cornerstone for extending the in-vivo half-life of peptide-based therapeutics.
The combination of these two features makes this compound a powerful tool for creating peptides with exceptional metabolic stability and potentially enhanced biological activity.
Comparative Analysis of Fluorinated Phenylalanine Analogs
The choice of a specific fluorinated phenylalanine depends on the desired balance of steric, electronic, and metabolic properties. Below is a comparative overview of this compound and its most relevant alternatives.
| Feature | This compound | 4-Fluoro-L-phenylalanine (4-F-Phe) | Pentafluoro-L-phenylalanine (F5-Phe) | 4-(Trifluoromethyl)-L-phenylalanine |
| Structure | ||||
| Key Properties | D-enantiomer; strong electron-withdrawing -CF3 group; high lipophilicity.[9][12] | L-enantiomer; minimal steric perturbation; strong electron-withdrawing -F atom.[10] | L-enantiomer; perfluorinated ring significantly alters aromatic properties (quadrupole moment); highly lipophilic.[5] | L-enantiomer; identical electronic and lipophilic properties to its D-counterpart.[13] |
| Metabolic Stability | Very High: Resistant to both proteolytic cleavage (D-form) and oxidative metabolism at the para-position (-CF3 block).[8][14] | Moderate: L-form is susceptible to proteolysis, but the C-F bond is stable. Can improve stability over native Phe in some contexts.[15] | Moderate-High: L-form is susceptible to proteolysis. The highly fluorinated ring is resistant to oxidation. | High: Resistant to oxidative metabolism at the para-position, but the L-form is a substrate for proteases. |
| Conformational Impact | The bulky -CF3 group can influence side-chain rotamer preference and local backbone conformation.[16] | Minimal steric impact allows it to act as a close isostere of Phenylalanine, primarily introducing electronic changes.[10] | The perfluorinated ring can engage in unique "fluorous" interactions and can significantly alter peptide folding. | Identical conformational impact to its D-counterpart, but within a proteolytically susceptible L-peptide backbone.[16] |
| Binding Interactions | Alters cation-π and π-π stacking interactions due to the electron-deficient ring. Increased hydrophobicity can enhance binding in lipophilic pockets.[6] | The electron-withdrawing fluorine atom significantly modulates cation-π interactions, often enhancing binding affinity.[10] | Can abolish typical aromatic interactions in favor of interactions driven by the altered electrostatic potential of the ring. | Modulates binding interactions identically to the D-form, but is useful in contexts where L-stereochemistry is required for recognition. |
| Primary Application | Maximizing metabolic stability and half-life of peptide therapeutics.[4][11] | Probing or enhancing cation-π interactions in receptor binding with minimal steric change.[10][15] | Creating peptides with unique folding properties or for ¹⁹F NMR structural studies where multiple fluorine atoms provide strong signals.[17][18] | Blocking para-position metabolism while retaining the L-configuration required for ribosomal incorporation or specific receptor interactions.[19] |
Experimental Methodologies & Protocols
Synthesizing claims of enhanced performance requires robust experimental validation. The following protocols are foundational for comparing fluorinated amino acid-containing peptides.
Protocol 1: Assessment of Metabolic Stability in Human Serum
This assay provides a direct measure of a peptide's resistance to degradation by serum proteases.
Objective: To determine and compare the half-life (t½) of peptides containing this compound versus L-phenylalanine or other L-configured fluorinated analogs.
Materials:
-
Test peptides (e.g., Peptide-L-Phe, Peptide-D-CF3-Phe)
-
Human serum (pooled)
-
Quenching solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Preparation: Dissolve lyophilized peptides in PBS to create 1 mg/mL stock solutions.
-
Incubation: In a microcentrifuge tube, add 50 µL of the peptide stock solution to 450 µL of pre-warmed (37°C) human serum to achieve a final peptide concentration of 0.1 mg/mL.
-
Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw a 50 µL aliquot.
-
Reaction Quenching: Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold quenching solution. This will precipitate serum proteins and stop all enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze 50 µL by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time and fit the data to a first-order exponential decay curve to determine the half-life (t½).[15]
Diagram: Workflow for In Vitro Peptide Stability Assay
Caption: Workflow for the comparative metabolic stability assay of peptides.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a fluorinated amino acid into a peptide sequence.
Objective: To synthesize a peptide containing this compound using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-D-Phe(4-CF3)-OH)
-
Coupling Reagent: HBTU (or similar)
-
Base: Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the amino acid to be coupled. Dissolve Fmoc-D-Phe(4-CF3)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Causality Note: The increased steric bulk of the trifluoromethylphenyl side chain may slightly reduce coupling efficiency. A longer coupling time or a more potent coupling reagent may be necessary compared to standard amino acids.[20]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and its Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by preparative RP-HPLC.
Diagram: SPPS Cycle for Fluorinated Amino Acid Incorporation
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Impact on Biological Pathways: A Mechanistic View
Peptides modified with fluorinated amino acids often exhibit altered interactions with their biological targets, such as G-protein coupled receptors (GPCRs). For example, replacing a key phenylalanine with 4-F-Phe in the opioid peptide Biphalin was shown to dramatically increase its binding affinity for μ- and δ-opioid receptors.[10] This enhanced affinity, driven by favorable electronic interactions, can lead to more potent downstream signaling. A peptide containing this compound could similarly act as a highly stable and potent antagonist, blocking the receptor and inhibiting a signaling cascade.
Diagram: GPCR Antagonism by a Modified Peptide
Caption: A modified peptide antagonist blocking GPCR signaling.
Conclusion and Future Outlook
This compound stands out as a premier building block for enhancing the druggability of peptides. Its dual features—a metabolically robust -CF3 group and a proteolytically resistant D-configuration—offer a synergistic strategy to overcome the historical limitations of peptide therapeutics, namely their short in-vivo half-lives. While other fluorinated analogs like 4-F-Phe are excellent for fine-tuning electronic interactions with minimal steric disruption, this compound is the tool of choice when the primary goal is maximal metabolic stability.
The continued development of synthetic methods for novel FAAs will undoubtedly expand the toolkit available to medicinal chemists.[5][18] As demonstrated by the data and protocols in this guide, a rational, data-driven approach to selecting and validating these powerful building blocks is essential for the successful development of next-generation peptide-based diagnostics and therapeutics.
References
- Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. Methods in Molecular Biology.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
- Full article: Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online.
- Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Utilization of fluorinated α-amino acids in small molecule drug design.
- Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
- Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology.
- Incorporation of non-natural amino acids into proteins.
- A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. Technology Networks.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.
- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. Benchchem.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH.
- Design and biological activity of trifluoromethyl containing drugs. Wechem.
- A Comparative Guide to Fluorinated Amino Acids for Enhanced Peptide Modific
- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH.
- Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F).
- Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine. NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- 4-(Trifluoromethyl)
- Chemical synthesis method of chiral D-phenylalanine.
- The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Research Collection.
- Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine...
- Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification.
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- A Technical Guide to Fluorine Substitution in Phenylalanine for Drug Discovery and Development. Benchchem.
- Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences.
- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.
- 4-(Trifluoromethyl)- D -phenylalanine = 98.5 HPLC 114872-99-0. Sigma-Aldrich.
- Trifluoromethyl group: an effective xenobiotic function for peptide backbone modific
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501. PubChem.
- This compound | C10H10F3NO2 | CID 7004189. PubChem.
- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH.
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation c
- This compound | CAS 114872-99-0 | SCBT. Santa Cruz Biotechnology.
- Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis. Benchchem.
- Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
- Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.
- 4-Trifluoromethyl-L-phenylalanine, 95% 1 g. Thermo Scientific Chemicals.
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins | MDPI [mdpi.com]
- 12. This compound | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 18. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Choosing Your Spectroscopic Reporter: A Comparative Analysis of 4-(Trifluoromethyl)-D-phenylalanine and 4-cyano-L-phenylalanine as Vibrational Probes
An In-Depth Technical Guide for Researchers
In the intricate world of protein science, understanding the nuanced interplay of structure, dynamics, and function is paramount. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, offers a powerful lens to observe the molecular choreography of proteins in real-time.[1][2] However, the sheer complexity of a protein's vibrational spectrum, with thousands of overlapping bands, often obscures the subtle changes at a specific site of interest. To overcome this, researchers employ site-specific vibrational probes—unnatural amino acids (UAAs) equipped with unique chemical reporters that absorb in a transparent region of the protein's IR spectrum.[1][3]
This guide provides a detailed comparison of two prominent phenylalanine-derived probes: 4-cyano-L-phenylalanine (pCNPhe) and 4-(Trifluoromethyl)-D-phenylalanine (pCF3Phe). We will delve into their spectroscopic characteristics, methods of incorporation, and the distinct advantages each offers for elucidating local protein environments.
The Workhorse Probe: 4-cyano-L-phenylalanine (pCNPhe)
4-cyano-L-phenylalanine has emerged as one of the most widely used and well-characterized vibrational probes for studying protein structure and dynamics.[3][4][5] Its utility stems from the unique properties of the nitrile group (C≡N), a small, chemically stable, and exquisitely sensitive reporter of its local environment.[6][7]
Spectroscopic Properties & Environmental Sensitivity
The power of pCNPhe lies in its C≡N stretching vibration, which gives rise to a sharp, intense absorption band typically located between 2220 and 2240 cm⁻¹.[6] This spectral window is crucial as it is largely free from the overlapping vibrational bands of the protein itself (like the amide I band from 1600-1700 cm⁻¹) and water, providing a clear and unambiguous signal.[4][8]
The precise frequency of the C≡N stretch is highly sensitive to its immediate surroundings, making it an excellent reporter of:
-
Local Electric Fields (Vibrational Stark Effect): The nitrile bond's frequency shifts linearly in response to the local electrostatic field, a phenomenon known as the Vibrational Stark Effect (VSE).[9][10][11] This allows for the quantitative measurement of electric field strengths at specific sites within a protein, which is critical for understanding enzyme catalysis and protein-ligand interactions.[10][12]
-
Hydrogen Bonding: The formation of a hydrogen bond to the nitrogen atom of the nitrile group typically causes a significant blue shift (increase in frequency) of the C≡N stretching band.[8][13][14] The magnitude of this shift can provide detailed information about the strength and geometry of hydrogen bonds within a protein's active site or at its surface.[15] For instance, a study demonstrated an 8.7 cm⁻¹ blue shift for pCNPhe when the solvent was changed from the non-hydrogen-bonding THF to water, highlighting its sensitivity.[8]
-
Solvent Exposure: The degree of solvent exposure can be readily assessed by observing the C≡N frequency. A probe in a buried, non-polar environment will have a lower frequency compared to one exposed to the aqueous solvent.[9][16][17]
The molar extinction coefficient of the pCNPhe C≡N stretch is approximately 220 M⁻¹cm⁻¹, providing strong signals for detection.[3] Furthermore, the utility of pCNPhe can be significantly expanded through isotopic labeling (e.g., ¹³C or ¹⁵N). These isotopomers create distinct frequency shifts, allowing for the unambiguous assignment of vibrational bands and enabling the simultaneous probing of multiple sites within the same protein.[15][18]
Synthesis and Site-Specific Incorporation
A key advantage of pCNPhe is the availability of robust methods for its site-specific incorporation into proteins.
-
Genetic Incorporation: The most common method utilizes the amber codon suppression technique in E. coli.[8][16] This involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber stop codon (UAG) in the mRNA and inserts pCNPhe during protein translation.[15][18][19] This powerful technique allows for the precise placement of the probe in proteins of any size.
-
Solid-Phase Peptide Synthesis (SPPS): For smaller proteins and peptides, pCNPhe can be readily incorporated using standard chemical synthesis protocols.[20]
-
Cysteine Alkylation: A post-translational modification strategy involves reacting a cysteine residue with a nitrile-containing alkylating agent, offering an alternative route for labeling.[6]
Recent advancements have also led to highly efficient, two-step enantioselective syntheses of pCNPhe, yielding the pure L-amino acid in high quantities and making it more accessible for research.[8][16][17]
The Fluorinated Alternative: this compound (pCF3Phe)
The trifluoromethyl (CF₃) group is a unique chemical moiety increasingly used in medicinal chemistry and materials science to modulate molecular properties.[21] Its incorporation into amino acids like phenylalanine offers an alternative probing strategy, although its application as a vibrational reporter is less established than that of the nitrile group.
Spectroscopic Properties & Environmental Sensitivity
The CF₃ group gives rise to strong C-F stretching vibrations, typically found in the 1000-1350 cm⁻¹ region of the IR spectrum. While this region can have some overlap with other protein vibrations (e.g., C-N and C-C stretches), the intensity and sharpness of the C-F bands can still allow for their detection.
The key considerations for pCF3Phe as a vibrational probe are:
-
Environmental Sensitivity: The C-F stretching frequencies are sensitive to the local dielectric environment. However, the interpretation of these frequency shifts can be more complex than for the simple C≡N dipole. The multiple C-F bonds result in several vibrational modes (symmetric and asymmetric stretches), which may respond differently to environmental perturbations.
-
Probing Different Interactions: The CF₃ group is a poor hydrogen bond acceptor and is sterically bulkier and more lipophilic than the nitrile group. This makes it a probe of different types of non-covalent interactions, primarily van der Waals and electrostatic interactions within hydrophobic pockets.
-
The D-Configuration: The use of the D-enantiomer is noteworthy. While L-amino acids are the standard building blocks of proteins, peptides containing alternating L- and D-amino acids can form unique secondary structures, such as double-stranded β-helices.[22] Therefore, this compound is particularly well-suited for studying the conformational properties of these specific non-natural peptide architectures.
Synthesis and Incorporation
The synthesis of pCF3Phe derivatives has been achieved through advanced organic chemistry techniques, such as the Negishi cross-coupling, which allows for the precise installation of the trifluoromethyl-phenyl group.[23][24] Incorporation into peptides is typically achieved through standard solid-phase peptide synthesis (SPPS). Genetic incorporation of D-amino acids is not a standard procedure and presents a significant challenge, limiting its application in larger recombinant proteins.
Head-to-Head Comparison: Performance at a Glance
| Feature | 4-cyano-L-phenylalanine (pCNPhe) | This compound (pCF3Phe) |
| Vibrational Reporter | Nitrile (C≡N) Symmetric Stretch | Trifluoromethyl (C-F) Stretches |
| Typical Frequency | ~2220 - 2240 cm⁻¹[6] | ~1000 - 1350 cm⁻¹ |
| Spectral Region | Spectrally quiet "transparent window"[8] | Potential for overlap with other protein signals |
| Extinction Coefficient | High (~220 M⁻¹cm⁻¹)[3] | Moderate to High |
| Sensitivity | Highly sensitive to electric fields & H-bonds[8][9] | Sensitive to local dielectric environment |
| Interpretation | Well-defined, linear Stark effect[10] | More complex due to multiple C-F vibrational modes |
| Isotope Labeling | Yes (¹³C, ¹⁵N)[15][18] | Yes (¹³C), but less commonly employed |
| Incorporation | Genetic Codon Expansion, SPPS, Cys-Alkylation[6][16] | Primarily SPPS[23] |
| Stereochemistry | L-amino acid (natural configuration) | D-amino acid (for specific peptide structures)[22] |
| Key Advantage | High sensitivity in a clear spectral window; well-established methodology. | Probes hydrophobic environments; unique stereochemistry for specific applications. |
| Key Disadvantage | Can be susceptible to Fermi resonance in some cases.[13] | Spectral overlap; less established as an IR probe; D-form limits general use. |
Experimental Protocols & Workflows
Workflow for Vibrational Probe Analysis
The successful application of these probes follows a logical workflow, from incorporation to final data interpretation.
Caption: General workflow for using unnatural amino acids as vibrational probes.
Protocol: Genetic Incorporation of pCNPhe via Amber Codon Suppression
This protocol provides a generalized overview for incorporating pCNPhe into a target protein expressed in E. coli.
-
Plasmid Preparation: Co-transform E. coli cells (e.g., DH10B strain) with two plasmids:
-
A plasmid encoding your protein of interest, with an amber stop codon (UAG) engineered at the desired incorporation site.
-
A pEVOL-based plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pCNPhe.[18]
-
-
Cell Growth: Grow the transformed cells in a rich medium (e.g., LB) with appropriate antibiotics at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce the expression of the synthetase with an appropriate inducer (e.g., L-arabinose).
-
UAA Addition: Add 4-cyano-L-phenylalanine to the culture medium to a final concentration of ~1-2 mM.
-
Protein Expression: Induce the expression of the target protein (e.g., with IPTG) and grow the culture overnight at a lower temperature (e.g., 20-25°C) to improve protein folding and UAA incorporation efficiency.
-
Harvest and Purify: Harvest the cells by centrifugation and purify the pCNPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Verification: Confirm the successful incorporation and purity of the protein using SDS-PAGE and mass spectrometry (ESI-MS).
Visualizing Environmental Effects
The core principle of these probes is the measurable change in their vibrational frequency in response to the local environment.
Caption: Environmental factors like H-bonds cause a blue shift in the probe's frequency.
Conclusion and Expert Recommendation
Both 4-cyano-L-phenylalanine and this compound offer unique capabilities as vibrational probes.
4-cyano-L-phenylalanine is the superior choice for most applications in protein science. Its C≡N stretch provides a clean, highly sensitive, and well-understood signal in a transparent spectral region.[4][8] The robust methodologies for its site-specific genetic incorporation make it applicable to a vast range of biological systems, from small peptides to large protein complexes. Its linear response to electric fields provides a direct, quantitative measure of the local electrostatic environment, a critical parameter in enzyme function.[9][10]
This compound serves a more specialized role. Its primary utility lies in the study of non-natural peptides that incorporate D-amino acids to form specific, stable secondary structures.[22] While the CF₃ group is a potential IR reporter, its complex vibrational signature and the probe's limited methods for incorporation make it less suitable for general protein studies compared to pCNPhe.
For researchers seeking to probe local electric fields, hydrogen bonding networks, or solvent accessibility at a specific site in a recombinant protein, 4-cyano-L-phenylalanine is the recommended probe due to its outstanding spectroscopic properties, ease of incorporation, and the wealth of literature supporting its application.
References
- Ma, J., Pazos, I. M., Zhang, W., Culik, R. M., & Gai, F. (2015). Site-Specific Infrared Probes of Proteins. Annual Review of Physical Chemistry, 66, 357-377. [Link]
- Fetto, N. R., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(45), 9236–9246. [Link]
- Getahun, Z., et al. (2012). Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments. The Journal of Physical Chemistry B, 116(38), 11559-11567. [Link]
- Tucker, M. J., et al. (2012). Expanding the Utility of 4-Cyano-l-Phenylalanine As a Vibrational Reporter of Protein Environments. The Journal of Physical Chemistry B, 116(38), 11559-11567. [Link]
- Brewer, S. H., et al. (2013). Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine. Journal of Physical Chemistry Letters, 4(15), 2571-2575. [Link]
- Fetto, N. R., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine.
- Wang, L., et al. (2010). Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation.
- Ma, J., et al. (2015). Site-Specific Infrared Probes of Proteins. Annual Reviews. [Link]
- Kandratsenka, A., et al. (2012). Minimalist IR and Fluorescence Probes of Protein Function. Current Opinion in Chemical Biology, 16(5-6), 635-642. [Link]
- Fetto, N. R., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine. PharmaCompass. [Link]
- Nicewicz, D. A., et al. (2012). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Organic Letters, 14(17), 4540-4543. [Link]
- Gai, F., et al. (2010). Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation.
- Webb, L. J. (2015). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment. Methods in Molecular Biology, 1278, 431-446. [Link]
- Gai, X. S., Coutifaris, B. A., Brewer, S. H., & Fenlon, E. E. (2011). A direct comparison of azide and nitrile vibrational probes. Physical Chemistry Chemical Physics, 13(13), 5926-5930. [Link]
- Corcelli, S. A. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Physical Chemistry Chemical Physics, 11(37), 8119-8132. [Link]
- Corcelli, S. A. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. PubMed. [Link]
- Gai, X. S., et al. (2011).
- Nicewicz, D. A., et al. (2012).
- Reiner, A., et al. (2011). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. Protein and Peptide Letters, 18(9), 899-906. [Link]
- Schneider, S. H., & Boxer, S. G. (2017). Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site. The Journal of Physical Chemistry B, 121(41), 9566-9571. [Link]
- Baiz, C. R., et al. (2017). Vibrational Stark Effects: Ionic Influence on Local Fields. The Journal of Physical Chemistry C, 121(34), 18674-18682. [Link]
- Thomas, G. J. Jr. (1999). Raman spectroscopy of proteins and their assemblies. Annual Review of Biophysics and Biomolecular Structure, 28, 1-27. [Link]
- Naik, V. M., & Krimm, S. (1993). Vibrational spectroscopic studies of L,D-alternating phenylalanine peptides. International Journal of Peptide and Protein Research, 42(2), 125-131. [Link]
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. Raman spectroscopy of proteins and their assemblies. | Semantic Scholar [semanticscholar.org]
- 3. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vibrational Stark Effects of Carbonyl Probes Applied to Re-interpret IR and Raman Data for Enzyme Inhibitors in Terms of Electric Fields at the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Minimalist IR and Fluorescence Probes of Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A direct comparison of azide and nitrile vibrational probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. Vibrational spectroscopic studies of L,D-alternating phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(Trifluoromethyl)-D-phenylalanine: A Comparative Analysis of Its Structural Impact on Proteins
For drug development professionals and protein engineers, the quest for enhanced therapeutic properties is perpetual. The strategic incorporation of non-canonical amino acids into peptides and proteins represents a powerful frontier in this endeavor. Among these, 4-(Trifluoromethyl)-D-phenylalanine (4-CF3-D-Phe) has emerged as a particularly compelling building block. Its unique trifluoromethyl group offers a potent combination of metabolic stability and a sensitive biophysical probe, making it invaluable for rational drug design.[1][2]
This guide provides an in-depth, objective comparison of the structural and functional consequences of incorporating 4-CF3-D-Phe. We will move beyond simple descriptions to explore the causal mechanisms behind its effects, supported by established experimental data and detailed protocols for validation.
Core Physicochemical Properties: The Trifluoromethyl Advantage
The substitution of a hydrogen atom on the phenyl ring of D-phenylalanine with a trifluoromethyl (-CF3) group is not a trivial modification. It introduces profound changes to the amino acid's electronic and steric character, which form the basis of its utility.
The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect on the aromatic ring, altering its quadrupole moment and potential for non-covalent interactions.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can shield adjacent chemical bonds from metabolic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[1][4]
Caption: Chemical structures of D-Phenylalanine and this compound.
Analyzing the Structural Impact: A Multi-Technique Approach
Confirming the precise structural impact of incorporating 4-CF3-D-Phe requires a suite of biophysical characterization techniques.[5] The primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography—provide atomic-level insights, while other methods assess global properties like stability.
Probing the Local Environment with ¹⁹F NMR Spectroscopy
The trifluoromethyl group serves as an exceptional probe for ¹⁹F NMR studies.[6] The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, and its chemical shift is exquisitely sensitive to the local electrostatic environment.[7] This allows researchers to monitor subtle conformational changes, protein folding/unfolding events, and ligand binding interactions in real-time, without perturbing the rest of the protein.[8][9] A change in the ¹⁹F NMR signal upon ligand binding, for instance, provides direct evidence that the local environment of the 4-CF3-D-Phe residue has been altered.[6]
High-Resolution 3D Structures via X-ray Crystallography
While NMR excels at studying dynamics and local changes, X-ray crystallography provides a static, high-resolution 3D snapshot of the entire protein.[10][11] By solving the crystal structure of a protein containing 4-CF3-D-Phe, researchers can directly visualize the orientation of the side chain, its interactions with neighboring residues, and any localized or global changes to the protein's backbone structure compared to the wild type.[12][13] Obtaining well-diffracting crystals is often the most challenging step in this process.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. X-Ray Crystallography » Cancer Institute » UF Health Cancer Institute » University of Florida [cancer.ufl.edu]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the In Vivo Application of 4-(Trifluoromethyl)-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Tale of Two Isomers
The utility of a phenylalanine analogue is fundamentally dictated by its stereochemistry. While 4-(Trifluoromethyl)-L -phenylalanine has been successfully incorporated into proteins using genetic code expansion for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, its counterpart, 4-(Trifluoromethyl)-D -phenylalanine, is the focus of this guide. It is crucial to recognize that the ribosome is largely intolerant of D-amino acids, precluding the D-isomer from ribosomal protein synthesis.
Therefore, 4-(Trifluoromethyl)-D-phenylalanine should be regarded not as a genetically encodable probe, but as a small molecule tool for in vivo analysis . Its primary advantages stem from the unique properties conferred by the trifluoromethyl (CF₃) group and the D-chiral center, positioning it as a potentially powerful metabolic tracer and pharmacological probe.
Core Advantages: The Synergy of Fluorine and D-Chirality
The potential of this compound arises from two key structural features: the CF₃ group and the D-amino acid scaffold.
Advantage 1: Enhanced Metabolic Stability
A paramount challenge in drug development and in vivo studies is rapid metabolic degradation. The introduction of a trifluoromethyl group is a well-established strategy to overcome this hurdle.[1]
-
Mechanism of Action : The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol).[2] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, which are primary drivers of drug clearance. By replacing a metabolically vulnerable methyl group or hydrogen atom, the CF₃ group acts as a "metabolic shield," significantly increasing the compound's biological half-life.[2][3]
-
The D-Amino Acid Advantage : D-amino acids are not recognized by the vast majority of endogenous proteases, which are stereospecific for L-amino acids. This resistance to proteolytic degradation further enhances the molecule's stability and longevity in vivo, a significant advantage for peptides or molecules susceptible to enzymatic cleavage.[4]
Advantage 2: A Bio-Orthogonal ¹⁹F NMR Probe
In vivo imaging and quantification of small molecules traditionally rely on radiolabeling. The CF₃ group offers a non-radioactive alternative through ¹⁹F NMR spectroscopy and imaging.
-
Causality : The ¹⁹F nucleus possesses favorable NMR properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, giving it 83% of the sensitivity of ¹H.[5] Crucially, there is a near-complete absence of endogenous fluorine in biological systems, meaning any detected ¹⁹F signal is exclusively from the administered probe.[6] This provides a "background-free" window for unambiguous detection and quantification.
-
Environmental Sensitivity : The chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment, spanning a range of over 300 ppm.[7] This property allows researchers to distinguish between the free compound, protein-bound states, and even different metabolites in real-time in vivo, providing rich pharmacodynamic and metabolic information from a single experiment.[8][9]
Key Limitations and In Vivo Challenges
Despite its promising attributes, the in vivo use of this compound is accompanied by significant challenges and unknowns that must be addressed.
-
Bioavailability and Transport : The absorption and distribution of D-amino acids are not as well characterized as their L-counterparts. While some D-amino acids can be absorbed via L-amino acid transporters, the efficiency is often much lower.[10][11] For instance, a study in rats showed that the nasal absorption of D-phenylalanine was significantly slower and less complete than L-phenylalanine, suggesting that the carrier-mediated transport system has a strong preference for the natural L-isomer.[11] The specific transporters and bioavailability for this trifluoromethylated D-analog remain to be determined.
-
Potential Toxicity : While fluorination enhances stability, it can also lead to toxicity. Defluorination, although less likely with the stable CF₃ group, can release fluoride ions, which are toxic at high concentrations.[12][13] Furthermore, some fluorinated compounds can be metabolized to toxic products like fluoroacetic acid.[12] D-amino acids themselves can be toxic to mammalian cells, though many organisms possess D-amino acid oxidases (DAAOs) as a detoxification mechanism.[14] The specific toxicity profile of this compound is currently uncharacterized and represents a critical knowledge gap.
-
Synthesis and Cost : The enantioselective synthesis of unnatural amino acids is often a multi-step, complex process. This leads to higher costs and limited availability compared to standard reagents, which can be a practical limitation for large-scale or long-term in vivo studies.[15][16][17]
Comparative Analysis
To provide a clear perspective on its utility, this compound is best compared against alternatives with distinct applications and detection modalities.
| Feature | This compound | 4-(Trifluoromethyl)-L-phenylalanine | [¹⁸F]-Fluoro-L-phenylalanine (PET Tracer) |
| Primary Application | Small molecule tracer/probe for in vivo pharmacokinetics and metabolism studies.[18] | Genetically encodable probe for protein structure and interaction studies. | Radioactive tracer for in vivo imaging of metabolic activity (e.g., tumor imaging).[19] |
| Detection Method | ¹⁹F NMR / MRI[6][20] | ¹⁹F NMR[21] | Positron Emission Tomography (PET)[22] |
| Signal Type | Quantitative, chemical shift-sensitive signal providing structural/environmental information. | Quantitative, chemical shift-sensitive signal reporting on the local environment within a protein. | Quantitative signal based on radioactive decay, providing spatial localization but no chemical information. |
| Metabolic Stability | High, due to CF₃ group and D-chiral center.[2][4] | Moderate, due to CF₃ group but susceptible to standard L-amino acid metabolism. | Stability is dictated by the half-life of ¹⁸F (109.8 min); chemical stability is secondary.[23] |
| Key Advantage | Background-free, non-radioactive, provides rich chemical information in vivo. | Site-specific incorporation allows for precise probing of protein function. | Extremely high sensitivity, well-established clinical workflow. |
| Key Limitation | Lower sensitivity than PET, requires specialized NMR/MRI hardware.[6] | Requires genetic engineering of the target system. | Ionizing radiation, short half-life, provides no chemical/structural information on the tracer's state.[24] |
Experimental Protocols & Workflows
The following protocols are designed to be self-validating systems for assessing the key attributes of this compound.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a standard method to validate the claim of enhanced metabolic stability conferred by the trifluoromethyl group.[1]
Objective : To determine the rate of metabolic clearance of this compound compared to a non-fluorinated control (e.g., D-phenylalanine) when incubated with liver microsomes.
Materials :
-
Test Compound: this compound
-
Control Compound: D-phenylalanine
-
Pooled Liver Microsomes (e.g., human, rat)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Ice-cold Acetonitrile with internal standard for quenching
-
LC-MS/MS system for analysis
Methodology :
-
Reagent Preparation : Prepare 1 mM stock solutions of the test and control compounds in DMSO. Dilute liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer. Prepare the NADPH regenerating system as per the manufacturer's instructions.
-
Incubation Setup : In a 96-well plate, add the liver microsome solution. Add the test/control compound to achieve a final concentration of 1 µM. Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Pre-incubation : Pre-warm the plate at 37°C for 10 minutes with gentle shaking.
-
Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
Time-Point Sampling : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound). The 0-minute sample serves as the initial concentration reference.
-
Sample Processing : Centrifuge the plate at 4°C to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis : Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis : Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
Diagram: Conceptual Workflow for In Vivo ¹⁹F NMR
Caption: Generalized workflow for an in vivo ¹⁹F NMR study in a rodent model.
Diagram: Mechanism of Metabolic Stabilization
Caption: The CF₃ group shields the molecule from CYP450-mediated oxidation.
Conclusion for the Field
This compound is a specialized tool with considerable potential for in vivo studies where metabolic stability and non-radioactive tracking are paramount. Its primary strength lies in its application as a small molecule probe for ¹⁹F NMR, enabling detailed pharmacokinetic and metabolic studies that are difficult to achieve with other methods. However, researchers must be cognizant of its significant limitations, most notably the lack of specific data on its transport, bioavailability, and toxicity. It is not a direct replacement for its L-isomer counterpart used in protein engineering, nor for highly sensitive PET tracers. Instead, it occupies a unique niche for mechanistic studies of small molecule behavior in vivo. Future research should focus on characterizing its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to fully unlock its potential as a valuable tool for drug development and fundamental biological research.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Tillequin, F. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
- Ratner, A. V., Hurd, R. E., Muller, H. H., Bradley, B., & Pischel, J. R. (1986). In vivo 19F NMR imaging. Magnetic Resonance in Medicine, 3(5), 806-811. [Link]
- Diana, G. D., Ruddat, V., & Cutcliffe, D. (1994). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 37(15), 2421-2426. [Link]
- Zhang, L., et al. (2023). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 63(15), 4647–4657. [Link]
- Sando, S., et al. (2011). Small Molecule Probes for 19F Magnetic Resonance Imaging. Chemical & Pharmaceutical Bulletin, 59(6), 675-679. [Link]
- Londero, E., et al. (2021). First in vivo fluorine-19 magnetic resonance imaging of the multiple sclerosis drug siponimod. Scientific Reports, 11, 1640. [Link]
- Hoth, S., & Gigolashvili, T. (2020). d-Amino Acids in Plants: Sources, Metabolism, and Functions. Plants, 9(8), 966. [Link]
- Amerigo Scientific. (n.d.). This compound Hydrochloride.
- Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1336-1353. [Link]
- Peng, Y., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 28(18), 6667. [Link]
- Adage, T., et al. (2012). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Drug Metabolism and Disposition, 40(8), 1493-1499. [Link]
- Intikhab, A., et al. (2023). Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. Pharmaceuticals, 16(5), 754. [Link]
- Sangster, S. A., et al. (1990). Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 20(4), 405-415. [Link]
- Słoczyńska, K., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 23(21), 13327. [Link]
- Grosse-Holz, S. (2019). D-amino Acid transport, metabolism, and its link to ethylene regulation in Arabidopsis thaliana. University of Tübingen. [Link]
- Bouter, Y., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research, 32(12), 3845-3857. [Link]
- Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. [Link]
- Metcalf, C. S., et al. (2020). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 21(24), 9649. [Link]
- Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1215-1221. [Link]
- Brendel, C., et al. (2020). Comparison of [18F]FDG PET/CT with magnetic resonance imaging for the assessment of human brown adipose tissue activity. EJNMMI Research, 10(1), 80. [Link]
- D'Aniello, A. (2019). d-amino Acids – Knowledge and References. Taylor & Francis. [Link]
- Scalise, M., et al. (2020). Amino Acids Transport and Metabolism 2.0. International Journal of Molecular Sciences, 21(4), 1193. [Link]
- Van der Velden, J. A., & De Boer, A. G. (1991). Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa. Life Sciences, 48(15), 1477-1481. [Link]
- Nakada, T., & Kwee, I. L. (1989). In vivo 19F MR spectroscopic study of metabolism of 5-fluorotryptophan in rat liver. Magnetic Resonance in Medicine, 9(3), 398-402. [Link]
- Richardson, J. R., & Richardson, T. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 433-435. [Link]
- Sasabe, J., & Suzuki, M. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4448. [Link]
- Treglia, G., et al. (2012). Comparison between whole-body MRI and Fluorine-18-Fluorodeoxyglucose PET or PET/CT in oncology: a systematic review. Radiologic Clinics of North America, 50(6), 1167-1190. [Link]
- Dr. Raj. (2024, June 7). 2. Absorption of proteins and amino acids. YouTube. [Link]
- Niu, R., & Yu, Y. (2021). Principles of fluoride toxicity and the cellular response: a review. Environmental Chemistry and Ecotoxicology, 3, 114-120. [Link]
- Amon, P., & Amon, J. P. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. PLoS ONE, 9(3), e92101. [Link]
- Wu, Y., et al. (2020). Head-to-head comparison of [18F]FDG PET/MRI and [18F] FDG PET/CT for TNM staging in non-small cell lung cancer: a systematic review and meta-analysis. European Radiology, 30(6), 3236-3246. [Link]
- Brendel, C., et al. (2020). (PDF) Comparison of [18F]FDG PET/CT with magnetic resonance imaging for the assessment of human brown adipose tissue activity. EJNMMI Research, 10(1), 80. [Link]
- Vangestel, C., et al. (2021). (PDF) Performance of nanoScan PET/CT and PET/MR for quantitative imaging of 18F and 89Zr as compared with ex vivo biodistribution in tumor-bearing mice. EJNMMI Physics, 8(1), 40. [Link]
- Wikipedia. (n.d.). Hydrogen cyanide.
- Wikipedia. (n.d.). Phosgene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 6. First in vivo fluorine-19 magnetic resonance imaging of the multiple sclerosis drug siponimod - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo 19F MR spectroscopic study of metabolism of 5-fluorotryptophan in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Amino Acids in Plants: Sources, Metabolism, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Trifluoromethyl-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. This compound Hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 17. scbt.com [scbt.com]
- 18. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of [18F]FDG PET/CT with magnetic resonance imaging for the assessment of human brown adipose tissue activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo 19F NMR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Comparison between whole-body MRI and Fluorine-18-Fluorodeoxyglucose PET or PET/CT in oncology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to the Metabolic Stability of Fluorinated Amino Acids: A Comparative Analysis
In the landscape of modern drug discovery, particularly for peptide-based therapeutics, achieving metabolic stability is a paramount challenge. Native peptides often succumb to rapid degradation by proteases and other metabolic enzymes, resulting in short in vivo half-lives that curtail their therapeutic potential. A leading strategy to surmount this obstacle is the site-specific incorporation of non-canonical amino acids, with fluorinated amino acids emerging as a particularly powerful tool. This guide offers a comparative analysis of the metabolic stability of fluorinated amino acids versus their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.
The Fluorine Advantage: Why C-F Bonds Confer Metabolic Resistance
The strategic substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical properties, leading to significant improvements in metabolic stability.[1][2] This enhancement is not coincidental but is grounded in the unique characteristics of the carbon-fluorine (C-F) bond and its influence on molecular interactions.
The C-F bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~100 kcal/mol). This inherent strength makes it significantly more resistant to enzymatic cleavage by metabolic powerhouses like the cytochrome P450 (CYP450) superfamily of enzymes, which are primary drivers of Phase I metabolism in the liver.[3] By replacing a hydrogen atom at a known site of metabolic oxidation with fluorine, medicinal chemists can effectively create a "metabolic block," slowing down or preventing degradation and thereby extending the compound's half-life.[3][4]
Furthermore, fluorine's high electronegativity creates a strong dipole moment and alters the local electronic environment of the amino acid side chain.[2] When a fluorinated amino acid is incorporated into a peptide, this electronic perturbation can affect the susceptibility of the adjacent peptide bond to hydrolysis by proteases. The electron-withdrawing nature of fluorine can make the carbonyl carbon of the peptide bond less electrophilic and thus a less favorable substrate for nucleophilic attack by the active site of a protease, such as chymotrypsin.[1]
Quantitative Comparison: Proteolytic Stability of Native vs. Fluorinated Peptides
The true test of this strategy lies in direct experimental comparison. While data on the metabolic stability of free fluorinated amino acids is sparse, their impact within a peptide sequence is well-documented. Studies consistently show that peptides incorporating fluorinated amino acids exhibit enhanced resistance to enzymatic degradation.
A key example comes from a study on the proteolytic stability of model peptides against α-chymotrypsin, an enzyme that preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine.[1] The data clearly demonstrates the protective effect of incorporating 2-fluorophenylalanine.
| Peptide Sequence | Incubation Time (hours) | % Parent Peptide Remaining | Fold Increase in Stability | Data Source |
| Native Peptide (Ac-Ala-Ala-Phe -Ala-NH₂) | 2 | ~5% | 1x | [1] |
| Fluorinated Peptide (Ac-Ala-Ala-(2-F-Phe) -Ala-NH₂) | 2 | ~85% | 17x | [1] |
Table 1: Comparative stability of a native peptide versus its 2-fluorophenylalanine-containing analog when incubated with the protease α-chymotrypsin. The data shows a 17-fold increase in the amount of intact peptide after 2 hours, highlighting the significant resistance to proteolytic degradation conferred by fluorination.[1]
This dramatic difference underscores the efficacy of fluorination as a strategy to engineer proteolytically resistant peptide therapeutics. It is important to note, however, that the effect is not universally predictable and can depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[5][6]
Experimental Protocols for Assessing Metabolic Stability
To generate reliable and comparative data, standardized in vitro assays are essential. The following protocols outline two of the most common methods used in drug discovery to evaluate metabolic stability: the liver microsomal stability assay and the plasma stability assay.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating Phase I metabolic stability, assessing a compound's susceptibility to metabolism by enzymes, primarily CYPs, which are abundant in liver microsomes.[3][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., fluorinated peptide) and non-fluorinated analog.
-
Pooled liver microsomes (e.g., human, rat, mouse).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound).
-
Ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard for reaction termination and protein precipitation.
-
96-well plates.
-
Incubator capable of maintaining 37°C.
-
LC-MS/MS system for analysis.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds, controls, and internal standard in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system and keep it on ice.
-
Prepare the incubation buffer (phosphate buffer) and bring it to 37°C.
-
-
Incubation Procedure:
-
In a 96-well plate, add the liver microsomes to the pre-warmed phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension to reach the final incubation concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-4 volumes) containing the internal standard. The 0-minute sample is quenched immediately after adding NADPH.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining against time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains a variety of enzymes, including proteases and esterases, that can degrade peptide and small-molecule drugs.
Objective: To determine the stability of a test compound in plasma from various species (e.g., human, rat).
Materials:
-
Test compound (e.g., fluorinated peptide) and non-fluorinated analog.
-
Pooled plasma (e.g., heparinized or EDTA-treated) from the desired species.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Control compounds known to be stable and unstable in plasma.
-
Ice-cold organic solvent (e.g., acetonitrile) with an internal standard.
-
96-well plates.
-
Incubator at 37°C.
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation:
-
Thaw frozen pooled plasma in a water bath at 37°C, then place on ice.
-
Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in PBS or an appropriate buffer.
-
-
Incubation:
-
In a 96-well plate, add a large volume of plasma (e.g., 198 µL).
-
Initiate the assay by adding a small volume of the compound working solution (e.g., 2 µL) to the plasma to achieve the desired final concentration (e.g., 5 µM). Mix immediately.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, vortex the quenched samples to ensure complete protein precipitation.
-
Centrifuge the plate at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of compound remaining versus time to determine the degradation profile.
-
If significant degradation occurs, calculate the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and using the equation: t½ = 0.693 / k , where k is the negative of the slope.
-
Conclusion
The incorporation of fluorinated amino acids represents a robust and field-proven strategy for enhancing the metabolic stability of peptide-based drug candidates. By leveraging the unique properties of the carbon-fluorine bond to block enzymatic degradation by both metabolic enzymes and proteases, researchers can significantly extend the in vivo half-life and improve the pharmacokinetic profiles of promising therapeutics. The use of standardized in vitro assays, such as liver microsomal and plasma stability studies, is critical for quantitatively assessing these improvements and guiding rational drug design. As our understanding of fluorine's influence on biological systems continues to grow, the application of fluorinated amino acids will undoubtedly remain a cornerstone of modern medicinal chemistry.
References
- Asante, V. et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2733-2744.
- Koksch, B. et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
- Murphy, C. D. et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology.
- Asante, V., & Mortier, J. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.
- Murphy, C. D. et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. National Institutes of Health.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- NCATS. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Nature.
- Reith, M. E. A. et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. National Institutes of Health.
- Di, L., & Kerns, E. H. (2006). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Current Opinion in Drug Discovery & Development.
- NCATS. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. National Institutes of Health.
- Obach, R. S. et al. (2007). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism Letters.
- MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
- O'Hagan, D. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. National Institutes of Health.
- Otting, G. et al. (2022). Chemical structures of the fluorinated leucine analogues used in the present work. ResearchGate.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Otting, G. et al. (2022). Chemical structures of the fluorinated leucine analogues used in the... ResearchGate.
- Jang, Y. S. et al. (2019). Enzymatic defluorination of fluorinated compounds. ResearchGate.
- O'Hagan, D. (2015). Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. ResearchGate.
- Matthews, D. E. et al. (1985). Utilization for protein synthesis of leucine and valine compared with their keto analogues. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic 4-(Trifluoromethyl)-D-phenylalanine by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity of synthetic amino acids is not merely a quality metric; it is a critical determinant of experimental reproducibility, therapeutic efficacy, and patient safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-(Trifluoromethyl)-D-phenylalanine, a synthetic amino acid of significant interest. We will explore the rationale behind methodological choices, present comparative data, and provide detailed, validated protocols grounded in authoritative guidelines.
The introduction of a trifluoromethyl group into phenylalanine significantly alters its electronic properties, making it a valuable building block in drug design. However, this modification also introduces unique challenges in purification and analysis. The potential for isomeric impurities, residual starting materials, and byproducts from the synthetic process necessitates a robust analytical method to ensure the purity of the final product.[1][2]
Optimized HPLC Method for Purity Determination
The cornerstone of this guide is a highly optimized Reversed-Phase HPLC (RP-HPLC) method designed for the routine analysis of this compound. The choice of a C18 stationary phase is predicated on its broad applicability and proven robustness in separating a wide range of small molecules. However, for fluorinated compounds, alternative phases can sometimes offer enhanced selectivity.[3]
Method Parameters: A Rationale-Driven Approach
Our experimental design focuses on achieving optimal resolution between the main peak of this compound and any potential impurities. The fluorinated nature of the analyte suggests that stationary phases with alternative selectivities, such as those with fluorinated alkyl chains, could provide different elution orders and potentially better separation from certain impurities.[3]
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of efficiency, resolution, and backpressure for routine analysis. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine group and providing a low pH to ensure consistent ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds. |
| Gradient | 10-90% B over 15 minutes | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves reproducibility of retention times and can enhance peak shape. |
| Detection | UV at 220 nm | The phenyl ring provides strong UV absorbance at this wavelength, allowing for sensitive detection of the analyte and related aromatic impurities. |
| Injection Volume | 10 µL | A standard injection volume to balance sensitivity and potential for column overload. |
Experimental Workflow: From Sample to Result
The following diagram illustrates the logical flow of the HPLC analysis, from sample preparation to data interpretation.
Sources
A Senior Application Scientist's Guide to Functional Assays: Comparing Native vs. Modified Proteins
For researchers, scientists, and drug development professionals, the modification of proteins—be it for therapeutic purposes, industrial applications, or fundamental research—is a cornerstone of innovation. However, any modification, from a single point mutation to the addition of a complex conjugate, carries the risk of altering the protein's function. Therefore, a rigorous comparative analysis of the modified protein against its native counterpart is not just a quality control step; it is a fundamental necessity to ensure safety, efficacy, and the desired biological outcome.
This guide provides an in-depth technical comparison of key functional assays, offering insights into their underlying principles, practical applications, and the rationale behind selecting one method over another. As your partner in the lab, my goal is to equip you with the knowledge to design robust experimental strategies that yield clear, defensible data, ultimately accelerating your research and development endeavors. The principles outlined here align with the expectations of regulatory bodies for well-characterized biological products, as detailed in guidelines such as ICH Q6B.[1][2][3][4][5]
The Imperative of Functional Comparison
Protein modifications can be intentional, such as altering binding affinity, enhancing stability, or introducing a new catalytic activity. They can also be unintended consequences of the manufacturing or purification process. Regardless of the origin, any change to a protein's primary sequence or post-translational modifications can have a cascade of effects on its higher-order structure and, consequently, its function. A comprehensive functional comparison is therefore essential to:
-
Confirm Desired Functional Changes: Validate that the intended modification has produced the desired effect on the protein's activity.
-
Identify Unintended Consequences: Detect any off-target effects on other aspects of the protein's function.
-
Ensure Structural Integrity: Assess whether the modification has compromised the protein's overall fold and stability.
-
Predict In Vivo Behavior: Gain insights into how the modified protein might behave in a complex biological system.
-
Fulfill Regulatory Requirements: Provide the necessary data to support the characterization and consistency of biopharmaceutical products.[1][2][4]
A Multi-Faceted Approach to Functional Characterization
A single assay is rarely sufficient to fully characterize the functional consequences of a protein modification. A well-rounded strategy employs a suite of orthogonal methods that probe different aspects of the protein's behavior, from its fundamental biophysical properties to its activity in a cellular context. This guide will delve into three key pillars of functional comparison:
-
Biophysical Characterization: The Foundation of Function
-
Binding and Kinetic Assays: Quantifying Molecular Interactions
-
Cell-Based Assays: Assessing Function in a Biological Context
Biophysical Characterization: The Foundation of Function
Before delving into specific functional activities, it is crucial to establish whether the modification has altered the protein's fundamental structural and stability characteristics. These biophysical assays provide the foundational data upon which all other functional assessments are built.
Assessing Structural Integrity: Circular Dichroism (CD) Spectroscopy
The "Why": Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for evaluating the secondary structure of proteins.[6][7][8][9][10][11][12] Any significant alteration in the protein's alpha-helical or beta-sheet content due to a modification will be readily detected by CD, providing an early warning of potential functional impairment.
Experimental Workflow:
Caption: Workflow for comparing protein secondary structure using CD spectroscopy.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze both native and modified protein samples into a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM sodium fluoride, pH 7.4). Avoid buffers with high absorbance in the far-UV region, such as those containing Tris or high concentrations of chloride.
-
Accurately determine the concentration of both protein samples. This is critical for accurate molar ellipticity calculations.[10]
-
Prepare a buffer blank identical to the sample buffer.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the buffer blank spectrum from the protein spectra.
-
Convert the raw data (millidegrees) to molar ellipticity.
-
Overlay the spectra of the native and modified proteins for direct visual comparison.
-
Use deconvolution algorithms to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.[7][8]
-
Interpreting the Data:
| Observation | Interpretation | Next Steps |
| Superimposable Spectra | The modification has likely not altered the secondary structure. | Proceed with confidence to other functional assays. |
| Minor Spectral Differences | Subtle changes in secondary structure may have occurred. | Correlate with other biophysical and functional data. |
| Significant Spectral Differences | The modification has likely caused a major change in the protein's fold. | Investigate further with more detailed structural methods (e.g., NMR, X-ray crystallography). Expect potential loss of function. |
Evaluating Thermal Stability: Differential Scanning Fluorimetry (DSF)
The "Why": Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method to assess the thermal stability of a protein.[11][13][14][15] A change in the melting temperature (Tm) between the native and modified protein provides a direct measure of how the modification has impacted the protein's conformational stability.
Experimental Workflow:
Caption: Workflow for comparing protein thermal stability using DSF.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the native and modified proteins at the same concentration in the same buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.[16]
-
-
Data Acquisition:
-
Load the protein-dye mixtures into a real-time PCR instrument.
-
Apply a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.[13]
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. This is often determined from the peak of the first derivative of the curve.
-
Compare the Tm values of the native and modified proteins.
-
Interpreting the Data:
| Observation | Interpretation | Causality |
| ΔTm ≈ 0 | The modification has no significant impact on thermal stability. | The modification is likely located in a flexible region or does not disrupt key stabilizing interactions. |
| ΔTm > 0 | The modified protein is more stable than the native protein. | The modification may introduce new stabilizing interactions (e.g., salt bridges, hydrogen bonds) or improve packing of the hydrophobic core. |
| ΔTm < 0 | The modified protein is less stable than the native protein. | The modification may disrupt existing stabilizing interactions, introduce steric clashes, or expose hydrophobic residues. |
Binding and Kinetic Assays: Quantifying Molecular Interactions
For many proteins, their function is defined by their interactions with other molecules. It is therefore critical to quantify how a modification affects binding affinity and kinetics.
Real-Time, Label-Free Interaction Analysis: Surface Plasmon Resonance (SPR)
The "Why": Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[17][18][19][20] It provides quantitative data on association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD), offering a detailed picture of the binding event.
Experimental Workflow:
Caption: Workflow for comparing binding kinetics using SPR.
Detailed Protocol:
-
Preparation:
-
Immobilize one of the binding partners (the "ligand," which can be either the native or modified protein) onto the surface of an SPR sensor chip.
-
Prepare a series of concentrations of the other binding partner (the "analyte") in a suitable running buffer.
-
-
Binding Cycle:
-
Association: Inject the analyte over the sensor surface and monitor the change in the SPR signal as it binds to the immobilized ligand.
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates.
-
Regeneration: Inject a solution to remove the bound analyte, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model to determine the rate constants (ka and kd).
-
Calculate the equilibrium dissociation constant (KD = kd/ka).
-
Compare the kinetic parameters for the native and modified proteins.
-
Interpreting the Data:
| Parameter | Native vs. Modified | Interpretation |
| ka (Association Rate) | Increased: Faster "on-rate" Decreased: Slower "on-rate" | The modification may enhance or hinder the initial binding event through changes in charge, hydrophobicity, or conformation. |
| kd (Dissociation Rate) | Increased: Faster "off-rate" Decreased: Slower "off-rate" | The modification may weaken or strengthen the stability of the bound complex. |
| KD (Dissociation Constant) | Increased: Lower affinity Decreased: Higher affinity | The overall strength of the interaction has been altered. |
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
The "Why": Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions.[21][22][23][24][25] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Detailed Protocol:
-
Sample Preparation:
-
Accurately determine the concentrations of both the macromolecule (in the sample cell) and the ligand (in the syringe).
-
Ensure both are in identical, well-matched buffers to minimize heats of dilution.
-
-
Titration:
-
Inject small aliquots of the ligand into the sample cell containing the macromolecule.
-
Measure the heat change after each injection.
-
-
Data Analysis:
Interpreting the Data:
A comparison of the thermodynamic parameters for the native and modified protein interactions can reveal the driving forces behind any observed changes in binding affinity. For example, a modification that improves affinity might do so by creating more favorable enthalpic interactions (e.g., new hydrogen bonds) or by having a more favorable entropic contribution (e.g., release of ordered water molecules).
| Parameter | Change in Modified vs. Native | Potential Interpretation |
| ΔH (Enthalpy) | More negative (exothermic) | Stronger hydrogen bonding or van der Waals interactions. |
| ΔS (Entropy) | More positive | Increased disorder, often due to the release of water molecules from the binding interface. |
| KD (Dissociation Constant) | Lower | Higher binding affinity. |
Cell-Based Assays: Assessing Function in a Biological Context
While biophysical and biochemical assays provide critical information, they are often performed in simplified, in vitro systems. Cell-based assays are essential for understanding how a protein functions within the complex environment of a living cell.[26][27][28][29]
Monitoring Signaling Pathways: Reporter Gene Assays
The "Why": Reporter gene assays are a versatile tool for measuring the activity of a signaling pathway that is modulated by the protein of interest.[30][31][32][33][34] By linking the expression of an easily measurable reporter protein (e.g., luciferase, GFP) to a promoter that is regulated by the signaling pathway, one can quantify the functional output of the native versus modified protein.
Experimental Workflow:
Caption: Workflow for comparing protein activity using a reporter gene assay.
Detailed Protocol:
-
Preparation:
-
Establish a stable cell line or transiently transfect cells with a reporter gene construct. The construct contains a promoter responsive to the signaling pathway of interest, driving the expression of a reporter gene (e.g., luciferase).
-
Plate the cells in a multi-well format.
-
-
Treatment:
-
Treat the cells with a range of concentrations of both the native and modified proteins to generate a dose-response curve.
-
Incubate for a sufficient time to allow for signal transduction and reporter gene expression.
-
-
Readout:
-
Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).[34]
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the reporter signal as a function of protein concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response).
-
Compare the EC50 values and the maximum response levels for the native and modified proteins.
-
Interpreting the Data:
| Parameter | Native vs. Modified | Interpretation |
| EC50 | Increased: Lower potency Decreased: Higher potency | The concentration of the protein required to achieve a functional effect has changed. |
| Maximal Response | Increased: Higher efficacy Decreased: Lower efficacy | The overall ability of the protein to stimulate the signaling pathway has been altered. |
Probing Protein-Protein Interactions in Live Cells: BRET
The "Why": Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions in living cells.[35][36][37][38][39] It relies on the non-radiative transfer of energy from a donor luciferase to an acceptor fluorescent protein when they are in close proximity (<10 nm).[36][38] This allows for the real-time monitoring of how a modification affects the formation of a specific protein complex within its native cellular environment.
Detailed Protocol:
-
Construct Preparation:
-
Create expression vectors where one interacting partner is fused to a luciferase (e.g., Renilla luciferase) and the other is fused to a fluorescent protein (e.g., YFP).
-
-
Cell Transfection and Treatment:
-
Co-transfect cells with the donor and acceptor constructs.
-
Treat the cells with the native or modified protein if it is an extracellular ligand that induces the interaction.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine).[36]
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates a closer proximity of the donor and acceptor, and thus, an interaction.
-
Compare the BRET ratios in cells treated with the native versus the modified protein.
-
Interpreting the Data:
A change in the BRET signal upon treatment with the modified protein compared to the native protein indicates that the modification has altered the ability of the protein to induce or participate in the specific protein-protein interaction being studied.
Summary of Comparative Assays
| Assay | Parameter Measured | Key Advantage |
| Circular Dichroism (CD) | Secondary Structure | Rapid, non-destructive assessment of protein folding. |
| Differential Scanning Fluorimetry (DSF) | Thermal Stability (Tm) | High-throughput screening of protein stability. |
| Surface Plasmon Resonance (SPR) | Binding Kinetics (ka, kd, KD) | Real-time, label-free quantification of binding events. |
| Isothermal Titration Calorimetry (ITC) | Binding Thermodynamics (KD, ΔH, ΔS, n) | Provides a complete thermodynamic profile of the interaction. |
| Reporter Gene Assays | Cellular Signaling Activity (EC50) | Measures functional output in a cellular context. |
| Bioluminescence Resonance Energy Transfer (BRET) | Protein-Protein Interactions in Live Cells | Real-time monitoring of complex formation in a native environment. |
Conclusion: An Integrated and Iterative Approach
The characterization of a modified protein is not a linear process but rather an integrated and iterative one. The data from biophysical assays provide the context for interpreting binding and kinetic data, which in turn helps to explain the results of cell-based functional assays. Discrepancies between assays often lead to new hypotheses and further experimentation, ultimately resulting in a comprehensive understanding of the modified protein's behavior.
As a Senior Application Scientist, I encourage you to adopt this multi-faceted approach. By thoughtfully selecting and executing a combination of these powerful analytical techniques, you will be well-equipped to make informed decisions, de-risk your development programs, and ultimately, bring innovative and effective protein-based solutions to the world.
References
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
- Creative Biostructure. (n.d.). Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- The Biochemist. (2025, January 29). A beginner's guide to differential scanning fluorimetry. Portland Press.
- De R, et al. (2019). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 2003, 143-163.
- De, A., et al. (2007). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (6), 222.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Velazquez-Campoy, A., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in Molecular Biology, 261, 35-54.
- Spartan Tutorials. (2021, April 29). Circular Dichroism Spectroscopy for Protein Structural Analysis [Video]. YouTube.
- Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF).
- Wang, S., et al. (2021). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. Micromachines, 12(11), 1358.
- Malvern Panalytical. (2025, May 1). The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment.
- Harvard University. (n.d.). Circular Dichroism (CD). Center for Macromolecular Interactions.
- Technical University of Munich. (2025, February 7). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates.
- DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products – Scientific guideline.
- Creative Proteomics. (n.d.). Unraveling Protein Stability with Differential Scanning Fluorimetry.
- Promega Corporation. (n.d.).
- Thermo Fisher Scientific. (n.d.). Reporter Gene Assays.
- TA Instruments. (n.d.). Characterizing Protein-Protein interactions by iTC.
- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Velazquez-Campoy, A., & Freire, E. (2004). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 261, 35-54.
- CD Biosynsis. (n.d.). In vitro assays for protein function services.
- Kwan, T. O., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 894391.
- European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- Drin, G., & Tulasne, D. (2019). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology, 2043, 103-113.
- Pierce, M. M., Raman, C. S., & Nall, B. T. (n.d.). Isothermal Titration Calorimetry of Protein–Protein Interactions. Yale University.
- UCL Discovery. (n.d.). Use of in silico and biophysical techniques to predict protein stability.
- BioProcess International. (2015, September 23). Biophysical Analysis: A Paradigm Shift in the Characterization of Protein-Based Biological Products.
- Waters Corporation. (2024, February 13).
- U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Danaher Life Sciences. (n.d.).
- Abcam. (2021, October 4). How does Abcam use and develop cell-based assays to test protein bioactivity?.
- BioC
- Welte, H., et al. (2020). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay, FASTpp. Chembiochem, 21(10), 1438-1445.
- Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Slideshare. (n.d.).
- Bio-Radiations. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
- Rao, J., & Piston, D. W. (2011). Bioluminescence Resonance Energy Transfer (BRET) Imaging in Plant Seedlings and Mammalian Cells. Methods in Molecular Biology, 680, 227-241.
- Nicoya. (n.d.). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance.
- BMG LABTECH. (2022, November 29). Protein Assays.
- ARVYS Proteins. (n.d.). Functional Assays | Assay Development.
- Icosagen. (n.d.). Cell Based Activity Assays for Functional Testing.
- Pacific BioLabs. (n.d.). Cell Based Assays.
- Star, A., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 441-453.
- Sanabra, D., & Mayor, F. (2016). Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo. Methods in Molecular Biology, 1474, 131-143.
- Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological Reviews, 59(1), 94-123.
- Berthold Technologies GmbH & Co.KG. (n.d.). Methods to study Protein-Protein Interactions.
- Da-Ta Biotech. (n.d.). Protein Assay: Advancing Research Solution.
- Moore, G. L., & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 503, 203-225.
Sources
- 1. dsdpanalytics.com [dsdpanalytics.com]
- 2. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 5. Developing specifications in ICH Q6B guidelines. | PPTX [slideshare.net]
- 6. Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. halolabs.com [halolabs.com]
- 13. portlandpress.com [portlandpress.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]
- 16. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 17. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioradiations.com [bioradiations.com]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tainstruments.com [tainstruments.com]
- 24. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 25. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 26. selectscience.net [selectscience.net]
- 27. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 28. Cell Based Activity Assays for Functional Testing - Icosagen [icosagen.com]
- 29. pacificbiolabs.com [pacificbiolabs.com]
- 30. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.de]
- 31. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. lifesciences.danaher.com [lifesciences.danaher.com]
- 33. biocat.com [biocat.com]
- 34. indigobiosciences.com [indigobiosciences.com]
- 35. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Bioluminescence Resonance Energy Transfer (BRET) Imaging in Plant Seedlings and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 39. berthold.com [berthold.com]
A Senior Application Scientist's Guide to Cross-Validation of 19F NMR Data with Other Structural Biology Techniques
For researchers, scientists, and drug development professionals navigating the intricate world of structural biology, the integration of multiple biophysical techniques is paramount for a comprehensive understanding of macromolecular structure and function. This guide provides an in-depth, technical comparison of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with the high-resolution stalwart methods of X-ray crystallography and cryo-electron microscopy (cryo-EM). We will delve into the causality behind experimental choices, present self-validating protocols, and showcase how the unique sensitivity of ¹⁹F NMR to a molecule's local environment can be leveraged to validate and enrich the static pictures provided by crystallography and cryo-EM.
The Rise of an Integrative Approach: Why Cross-Validation is Crucial
X-ray crystallography and cryo-EM provide unparalleled, high-resolution snapshots of macromolecules, often revealing atomic-level details of their architecture. However, these techniques typically capture a single, low-energy conformational state, often under non-physiological conditions such as a crystal lattice or vitrified ice. Biological function, in contrast, is inherently dynamic, involving a landscape of conformational ensembles and transient interactions.
This is where ¹⁹F NMR emerges as a powerful complementary tool. The ¹⁹F nucleus is a spin-1/2 isotope with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to its local electronic environment.[1] Since fluorine is virtually absent in biological systems, the introduction of a ¹⁹F label provides a background-free spectroscopic probe.[2] The exquisite sensitivity of the ¹⁹F chemical shift to subtle changes in conformation, ligand binding, and solvent exposure makes it an ideal reporter for studying protein dynamics and interactions in solution.[1][3]
By integrating these techniques, we can move beyond a single structure and begin to map the conformational landscape of a protein, validate ligand binding modes observed in crystal structures, and gain a more complete and accurate picture of biological mechanisms.[4][5][6]
Comparative Analysis: Strengths and Limitations
To effectively cross-validate data, it is essential to understand the inherent strengths and weaknesses of each technique.
| Feature | ¹⁹F NMR Spectroscopy | X-ray Crystallography | Cryo-Electron Microscopy (cryo-EM) |
| Sample State | Solution, near-physiological conditions | Crystalline solid | Vitrified (frozen-hydrated) |
| Information | Dynamics, conformational ensembles, ligand binding kinetics and thermodynamics, local environment | High-resolution static structure, atomic coordinates | High-resolution static structure of large complexes, conformational heterogeneity |
| Resolution | Low (reports on local environment) | Atomic (<3 Å) | Near-atomic to sub-nanometer |
| Molecular Size | No theoretical upper limit for 1D experiments | No upper limit, but crystallization is a bottleneck | Ideal for large complexes (>100 kDa) |
| Strengths | Sensitive to dynamics, weak interactions, and conformational changes.[1] Amenable to in-cell studies.[7] | Gold standard for high-resolution structures. | Can visualize large, flexible, and heterogeneous complexes that are difficult to crystallize.[8] |
| Limitations | Requires introduction of a ¹⁹F label. Does not provide a global 3D structure on its own. | Requires well-ordered crystals, which can be a major bottleneck. Crystal packing can influence conformation. | Requires large, stable complexes for high resolution. Sample preparation can be challenging. |
Experimental Workflows for Data Acquisition and Cross-Validation
A robust cross-validation strategy involves a carefully planned experimental workflow that integrates data from each technique.
Figure 1: A generalized workflow for the cross-validation of ¹⁹F NMR data with X-ray crystallography and cryo-EM.
Experimental Protocols
Part 1: ¹⁹F NMR Spectroscopy
The introduction of a ¹⁹F probe is the critical first step. Site-specific labeling offers the most precise information.
Objective: To introduce a single ¹⁹F label at a specific site within a protein for NMR analysis.
Methodology:
-
Vector Preparation: Utilize a plasmid containing an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair that incorporates a fluorinated amino acid, such as L-4-trifluoromethylphenylalanine, in response to an amber stop codon (UAG).[9]
-
Site-Directed Mutagenesis: Introduce a UAG codon at the desired labeling site in the gene of your protein of interest.
-
Protein Expression: Co-transform E. coli with the expression plasmid for your protein and the plasmid for the orthogonal synthetase/tRNA pair. Grow the cells in minimal media supplemented with the fluorinated amino acid.
-
Purification: Purify the labeled protein using standard chromatography techniques. The protocol is similar to expressing unlabeled protein in E. coli and typically takes about 4 days to obtain pure protein.[9]
CSP is a sensitive method to detect and map ligand binding sites.
Objective: To validate a ligand binding site identified by crystallography or cryo-EM and to determine the dissociation constant (Kd).
Methodology:
-
Sample Preparation: Prepare a series of samples of the ¹⁹F-labeled protein at a constant concentration (typically 25-100 µM) with increasing concentrations of the ligand.[10]
-
NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra for each sample. A simple pulse-acquire experiment is usually sufficient.[11]
-
Data Processing: Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Data Analysis: Monitor the change in the chemical shift of the ¹⁹F resonance as a function of ligand concentration. The data can be fit to a binding isotherm to determine the Kd.[10]
PRE provides distance information that can be used to validate protein-protein or protein-ligand interfaces.
Objective: To measure long-range distances (up to ~25 Å) between a ¹⁹F label and a paramagnetic center to validate structural models.[12]
Methodology:
-
Paramagnetic Labeling: Introduce a paramagnetic spin label (e.g., MTSL) at a specific cysteine residue. This can be a native or engineered cysteine.
-
Sample Preparation: Prepare two samples of the ¹⁹F and spin-labeled protein: one with the spin label in its paramagnetic (oxidized) state and one in its diamagnetic (reduced) state (by adding a reducing agent like ascorbic acid).
-
NMR Data Acquisition: Acquire a series of ¹⁹F T2 relaxation experiments with varying relaxation delays for both the paramagnetic and diamagnetic samples.[12]
-
Data Analysis: Calculate the transverse PRE rate (Γ₂) from the difference in the relaxation rates between the paramagnetic and diamagnetic samples. The distance (r) can then be calculated using the Solomon-Bloembergen equation, which relates Γ₂ to the inverse sixth power of the distance between the fluorine nucleus and the paramagnetic center.[12]
Part 2: X-ray Crystallography
Objective: To obtain a high-resolution crystal structure of the protein of interest.
Methodology:
-
Sample Preparation: The protein must be highly pure (>95%) and homogeneous.[13] Concentrate the protein to 5-20 mg/mL in a low-ionic-strength buffer.[14]
-
Crystallization Screening: Use sparse matrix screening to test a wide range of crystallization conditions (precipitants, pH, salts, additives).[13] The hanging drop vapor diffusion method is commonly used.[15]
-
Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-ordered crystals.
-
Cryo-protection and Mounting: Soak the crystals in a cryo-protectant solution before flash-cooling them in liquid nitrogen. Mount the frozen crystal on the goniometer of the diffractometer.[16]
-
X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[16]
-
Data Processing and Structure Solution: Process the diffraction data to obtain a set of structure factors. Determine the phases (often the bottleneck) and calculate an electron density map. Build an atomic model into the electron density and refine it.
Part 3: Cryo-Electron Microscopy (Single Particle Analysis)
Objective: To obtain high-resolution 3D reconstructions of the protein or protein complex.
Methodology:
-
Grid Preparation: Apply a small volume (2-3 µL) of the purified protein solution (typically 0.1-5 mg/mL) to a cryo-EM grid.
-
Vitrification: Plunge-freeze the grid into liquid ethane to rapidly vitrify the sample, embedding the particles in a thin layer of amorphous ice.[17]
-
Microscope Setup and Screening: Load the vitrified grid into a transmission electron microscope. Screen the grid to assess ice thickness and particle distribution.[17]
-
Automated Data Acquisition: Use automated software to collect a large dataset of micrographs (thousands to hundreds of thousands) at various defocus values.[18]
Objective: To process the raw micrographs to generate a high-resolution 3D density map.
Methodology:
-
Motion Correction: Correct for beam-induced motion by aligning the frames of each movie micrograph.[9]
-
CTF Estimation and Correction: Determine and correct for the contrast transfer function of the microscope for each micrograph.[9]
-
Particle Picking: Automatically or semi-automatically select individual particle images from the micrographs.[9]
-
2D Classification: Group similar particle views into 2D class averages to remove noise and select good particles.[19]
-
Ab Initio 3D Reconstruction: Generate an initial low-resolution 3D model from the 2D class averages.[9]
-
3D Classification and Heterogeneity Analysis: Classify the particles into different 3D reconstructions to identify conformational heterogeneity.[9]
-
High-Resolution Refinement: Refine the 3D model to high resolution using the final set of particles.[9]
-
Model Building and Validation: Build an atomic model into the final density map and validate its quality.
Case Studies: Cross-Validation in Action
Case Study 1: Validating Conformational Ensembles of a Membrane Transporter with ¹⁹F NMR and Cryo-EM
A recent study on a 134 kDa membrane transporter utilized a novel monofluoroethyl ¹⁹F probe to dramatically increase chemical shift dispersion, allowing for the resolution of multiple conformational states in the 1D ¹⁹F NMR spectrum.[20][21][22] The populations of these states, as determined by the relative intensities of the NMR signals, were found to correlate well with the populations of distinct conformations observed in the 3D classification of single-particle cryo-EM data.[20][21] This powerful combination allowed the researchers to not only validate the conformational landscape observed by cryo-EM but also to use ¹⁹F NMR to guide the sample preparation for cryo-EM to enrich for less populated, functionally important states.[20][21]
Case Study 2: Defining Quaternary Structure with ¹⁹F PRE and Cryo-EM
For large protein complexes, defining the arrangement of subunits can be challenging. A study on a pentameric ligand-gated ion channel demonstrated the use of ¹⁹F PRE NMR to determine inter-subunit distances.[23] By introducing a ¹⁹F label on one subunit and a paramagnetic tag on an adjacent subunit, they could measure distances that were in excellent agreement with the known cryo-EM structure of the channel.[23] This approach is particularly valuable for validating the quaternary structure of flexible or dynamic regions that may be poorly resolved in cryo-EM maps.
Case Study 3: Cross-Validating Ligand Binding with ¹⁹F NMR and X-ray Crystallography
In fragment-based drug discovery, validating the binding of weakly interacting fragments is crucial. A study on the enzyme UBE2T used 1D ¹⁹F NMR to identify several fragment hits.[24] The binding of these fragments was then confirmed by protein-observed NMR, and the binding poses were determined by X-ray crystallography.[24] This integrative approach provided a robust validation of the initial fragment screen and offered valuable structural insights for subsequent lead optimization.
Conclusion: A More Complete Picture in Structural Biology
The integration of ¹⁹F NMR with X-ray crystallography and cryo-EM represents a powerful paradigm in modern structural biology. By leveraging the unique strengths of each technique, researchers can move beyond static snapshots and begin to unravel the dynamic nature of biological macromolecules. ¹⁹F NMR provides a sensitive and versatile tool to probe conformational landscapes, validate ligand interactions, and provide distance restraints that complement and enrich high-resolution structural models. As labeling techniques and NMR methodologies continue to advance, the synergy between these approaches will undoubtedly lead to a more complete and accurate understanding of the intricate molecular machinery of life.
References
- Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.
- 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins. J Am Chem Soc. 2016;138(1):334-40. [Link]
- 19F Paramagnetic Relaxation-Based NMR for Quaternary Structural Restraints of Ion Channels. Biophys J. 2020;119(8):1531-1540. [Link]
- Single Particle Cryo-Electron Microscopy: From Sample to Structure. Methods Mol Biol. 2021;2215:1-32. [Link]
- Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. J Am Chem Soc. 2023;145(15):8583-8592. [Link]
- A Primer to Single-Particle Cryo-Electron Microscopy. Cell. 2015;161(3):438-449. [Link]
- Integrating 19F distance restraints for accurate protein structure determination and characterization of HIV-1 protein assemblies by magic angle spinning NMR spectroscopy. UDSpace - University of Delaware. [Link]
- A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
- Protein XRD Protocols - X-ray Diffraction D
- Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
- Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. J Am Chem Soc. 2023;145(15):8583-8592. [Link]
- Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM.
- Integrating 19F Distance Restraints for Accurate Protein Structure Determination by Magic Angle Spinning NMR Spectroscopy. J Am Chem Soc. 2024. [Link]
- Integrating 19F Distance Restraints for Accurate Protein Structure Determination by Magic Angle Spinning NMR Spectroscopy. J Am Chem Soc. 2024. [Link]
- Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophys J. 2015;108(1):79-88. [Link]
- Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv. 2024. [Link]
- Introduction and Cryo-EM Fundamentals (Part 1 of 6). YouTube. [Link]
- Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics. [Link]
- NMR studies of ligand binding. Curr Opin Struct Biol. 2017;44:41-47. [Link]
- Protein XRD Protocols - Crystalliz
- X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase. Bio-protocol. 2022;12(21):e4544. [Link]
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chem Biol. 2021;2(4):1049-1075. [Link]
- Rational design of 19F NMR labelling sites to probe protein structure and interactions.
- Protein Crystallization for X-ray Crystallography. J Vis Exp. 2011;(47):2311. [Link]
- Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. figshare. 2016. [Link]
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chem Biol. 2014;9(5):1048-59. [Link]
- Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. Angew Chem Int Ed Engl. 2020;59(38):16453-16457. [Link]
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annu Rev Biophys Biomol Struct. 1996;25:433-62. [Link]
- Integrative Approaches in Structural Biology: A More Complete Picture from the Combination of Individual Techniques. Int J Mol Sci. 2019;20(16):3982. [Link]
- Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. J Chem Theory Comput. 2016;12(7):3435-46. [Link]
- Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Curr Opin Struct Biol. 2013;23(4):582-8. [Link]
- 19F chemical library and 19F-NMR for a weakly bound complex structure. Sci Rep. 2017;7:46171. [Link]
- Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv. 2024. [Link]
- Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. J Am Chem Soc. 2000;122(39):9335-9343. [Link]
- Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. 2022;27(19):6619. [Link]
- Towards an integrative structural biology approach: combining Cryo-TEM, X-ray crystallography, and NMR. J Biomol Struct Dyn. 2017;35(13):2843-2853. [Link]
- A beginner's guide to 19F NMR and its role in drug screening. Biophys Rep. 2021;1(1):100004. [Link]
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. 2022;7(15):12658-12666. [Link]
- Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. Structure. 2011;19(11):1548-55. [Link]
- Advances in integrative structural biology: Towards understanding protein complexes in their cellular context. Comput Struct Biotechnol J. 2020;18:3736-3745. [Link]
- Membrane protein structure determination using cryo-electron tomography and 3D image averaging. Curr Opin Struct Biol. 2010;20(4):493-501. [Link]
- Towards an integrative structural biology approach: combining Cryo-TEM, X-ray crystallography, and NMR.
- Cryo-electron microscopy of membrane proteins. Methods. 2018;147:147-157. [Link]
- Conformational ensembles explain NMR spectra of frozen intrinsically disordered proteins. Protein Sci. 2023;32(5):e4635. [Link]
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Towards an integrative structural biology approach: combining Cryo-TEM, X-ray crystallography, and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in integrative structural biology: Towards understanding protein complexes in their cellular context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F Paramagnetic Relaxation Enhancement: A Valuable Tool for Distance Measurements in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 15. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 17. inext-discovery.eu [inext-discovery.eu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. 19F Paramagnetic Relaxation-Based NMR for Quaternary Structural Restraints of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Protein Function Perturbation by 4-(Trifluoromethyl)-D-phenylalanine
For researchers, scientists, and drug development professionals, the precise modulation of protein function is a cornerstone of therapeutic innovation and a fundamental tool in biological inquiry. The incorporation of non-natural amino acids (nnAAs) into proteins offers a powerful strategy to systematically alter their physicochemical properties, thereby fine-tuning their stability, binding affinity, and catalytic activity. Among the arsenal of available nnAAs, 4-(Trifluoromethyl)-D-phenylalanine (tfm-D-Phe) has emerged as a particularly intriguing candidate. Its unique electronic and steric properties, conferred by the trifluoromethyl (CF3) group, provide a potent means to perturb protein function in a predictable and insightful manner.
This guide provides an in-depth, objective comparison of the performance of tfm-D-Phe with other phenylalanine analogs and nnAAs. We will delve into the causality behind experimental choices for assessing its impact and provide detailed, field-proven protocols to empower your research.
The Distinctive Nature of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses profoundly different electronic properties.[1] Its strong electron-withdrawing nature and high electronegativity can significantly alter the local environment within a protein.[1] This can lead to enhanced binding affinity through favorable electrostatic interactions and increased metabolic stability due to the strength of the C-F bond.[1] Understanding these fundamental properties is key to rationally designing experiments and interpreting their outcomes.
Comparative Analysis of Protein Stability
One of the most immediate and measurable impacts of incorporating a non-natural amino acid is on the thermal stability of the protein. This is often quantified by the change in the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater stability.
A compelling example of the stabilizing effect of the trifluoromethyl group comes from a study on E. coli transketolase (TK). The site-specific incorporation of 4-(Trifluoromethyl)-L-phenylalanine (tfm-Phe) at a solvent-exposed site resulted in a significant 7.5 °C increase in the thermal transition midpoint.[2][3] This was a more pronounced stabilization compared to the incorporation of 4-Fluoro-L-phenylalanine (4-F-Phe) at the same position, which resulted in a 4-7 °C increase in Tm.[2]
| Non-Natural Amino Acid | Protein | Change in Melting Temperature (ΔTm) | Reference |
| 4-(Trifluoromethyl)-L-phenylalanine | E. coli Transketolase | +7.5 °C | [2][3] |
| 4-Fluoro-L-phenylalanine | E. coli Transketolase | +4-7 °C | [2] |
| p-Benzoylphenylalanine | E. coli Homoserine O-succinyltransferase | +21 °C | [4] |
This table summarizes the reported changes in protein melting temperature upon the incorporation of different non-natural amino acids. The significant increase in Tm observed with 4-(Trifluoromethyl)-L-phenylalanine highlights its potential for enhancing protein stability.
The enhanced stability conferred by the trifluoromethyl group can be attributed to a combination of factors, including increased hydrophobicity and favorable interactions with the surrounding protein architecture.[5]
Assessing Perturbations in Protein Binding Affinity
Beyond stability, the incorporation of tfm-D-Phe can modulate the binding affinity of a protein for its ligands, a critical parameter in drug development and biological signaling. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying these changes in real-time.
The rationale for using SPR lies in its ability to provide detailed kinetic information, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). A lower K_d value indicates a higher binding affinity. The trifluoromethyl group, with its potential for enhanced electrostatic and hydrophobic interactions, can lead to a decrease in the K_d value.[1]
Probing Changes in Enzymatic Activity
For enzymes, the ultimate measure of functional perturbation is the alteration of their catalytic efficiency. Enzyme kinetic assays are the gold standard for quantifying these changes. By measuring the initial reaction rates at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) can be determined.
The incorporation of a non-natural amino acid can impact both K_m, which reflects the substrate binding affinity, and k_cat, which represents the turnover rate. A study on dihydrofolate reductase (mDHFR) demonstrated that the incorporation of the bulky non-natural amino acid 3-(2-naphthyl)-alanine in the hydrophobic core led to a reduction in catalytic efficiency (k_cat/K_m).[6] While specific comparative data for tfm-D-Phe across a range of enzymes is still emerging, the principles of enzyme kinetics provide a robust framework for its evaluation.
Experimental Protocols
To facilitate the practical application of these assessment methods, we provide the following detailed experimental protocols.
Experimental Workflow for Protein Perturbation Analysis
Caption: Workflow for assessing protein perturbation.
Protocol 1: Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput method to determine the melting temperature (Tm) of a protein.[7]
Principle: The assay monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. As the protein unfolds with increasing temperature, the fluorescence signal increases, allowing for the determination of the Tm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the protein of interest (wild-type and tfm-D-Phe variant) at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) by diluting the stock solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the protein solution to a final concentration of 2-10 µM.
-
Add the fluorescent dye to the final recommended concentration.
-
Bring the final volume of each well to 20-25 µL with the assay buffer.
-
Include appropriate controls: buffer with dye only (no protein) and wild-type protein.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The Tm is determined from the midpoint of the sigmoidal unfolding curve, typically by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a technique used to measure the binding kinetics and affinity of molecular interactions in real-time without the need for labels.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This change is proportional to the mass bound to the surface.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the ligand (the protein with or without tfm-D-Phe) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the analyte (the binding partner) in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Include a buffer-only injection as a reference.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in response units, RU) over time. The resulting plot is called a sensorgram.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_d.
-
Compare the kinetic parameters for the wild-type and tfm-D-Phe-containing proteins.
-
Protocol 3: Enzyme Kinetic Assay
This protocol outlines a general method for determining the kinetic parameters of an enzyme. The specific details will vary depending on the enzyme and its substrate.
Principle: The initial rate of an enzyme-catalyzed reaction is measured at different substrate concentrations. The data is then fit to the Michaelis-Menten equation to determine K_m and V_max (from which k_cat can be calculated).
Step-by-Step Methodology:
-
Assay Setup:
-
Prepare a reaction buffer at the optimal pH and temperature for the enzyme.
-
Prepare a series of substrate dilutions in the reaction buffer.
-
Prepare a solution of the enzyme (wild-type and tfm-D-Phe variant) at a fixed concentration.
-
-
Reaction Initiation and Monitoring:
-
In a microplate or cuvette, mix the reaction buffer and the substrate.
-
Initiate the reaction by adding the enzyme.
-
Continuously monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) from the linear portion of the progress curve for each substrate concentration.
-
Plot v₀ as a function of the substrate concentration.
-
Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression to determine K_m and V_max.
-
Calculate k_cat by dividing V_max by the enzyme concentration.
-
Compare the k_cat/K_m values for the wild-type and tfm-D-Phe-containing enzymes.
-
Conclusion
The incorporation of this compound represents a powerful and nuanced approach to protein engineering and drug discovery. Its ability to enhance protein stability and modulate binding affinity, rooted in the unique electronic properties of the trifluoromethyl group, offers a rational path toward the development of improved protein therapeutics and a deeper understanding of protein function. The experimental methodologies outlined in this guide provide a robust framework for systematically assessing the impact of this and other non-natural amino acids, enabling researchers to make informed decisions in their quest for novel and effective biological solutions. As the field of synthetic biology continues to expand the repertoire of available non-natural amino acids, the principles and techniques described herein will remain essential tools for the modern life scientist.
References
- Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(15), 12389-12397.
- Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar.
- Lo, M.-C., et al. (2019). Differential Scanning Fluorimetry (DSF) for Protein Stability Assessment. In Methods in Molecular Biology (Vol. 1883, pp. 225-236). Humana Press.
- Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). Molecules, 27(19), 6483.
- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2020).
- Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function. (2019). International Journal of Molecular Sciences, 20(21), 5396.
- Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. (2024). Research Explorer The University of Manchester.
- Directed Evolution of a Designer Enzyme Featuring an Unnatural Catalytic Amino Acid. (2019).
- Application Notes and Protocols: Step-by-Step Incorporation of 4-Fluorophenylalanine into a Peptide Chain. (2025). BenchChem.
- Mendel, D., et al. (1992). Probing protein stability with unnatural amino acids. Science, 256(5065), 1798-1802.
- Trifluoromethylphenylalanine vs. Fmoc-L-phenylalanine in Peptide Synthesis. (2025). BenchChem.
- Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine. (2025). BenchChem.
- Chemical structures of the non-natural amino acids used in this study. (2018).
- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. (2025). BenchChem.
- 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. (2025). BenchChem.
- Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. (2018).
- Comparison of measured melting temperatures by TMT-DDA and LFQ-DIA... (2022).
- Reviewing Challenges of Predicting Protein Melting Temperature Change Upon Mutation Through the Full Analysis of a Highly Detailed Dataset with High-Resolution Structures. (2021). Frontiers in Molecular Biosciences, 8, 689369.
- Predicting Biomolecular Binding Kinetics: A Review. (2023).
- Predicting biomolecular binding kinetics: A review. (2022). arXiv preprint arXiv:2211.02891.
- 4-Trifluoromethyl-L-phenylalanine, 95%. (n.d.). Fisher Scientific.
- Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. (2009). Journal of the American Chemical Society, 131(41), 14782-14783.
- Predicting biomolecular binding kinetics: A review. (2022). arXiv.
- Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. (2019). ACS Chemical Biology, 14(4), 639-644.
- Question about Ka and Kd (binding kinetics). (2014). Reddit.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Stereoisomers of Trifluoromethyl-phenylalanine: Unraveling the Effects of D- vs. L-Conformation
In the landscape of contemporary drug discovery and peptide design, the strategic incorporation of non-natural amino acids is a pivotal strategy for optimizing therapeutic efficacy. Among these, fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides and proteins. This guide provides an in-depth, objective comparison of the D- and L-isomers of trifluoromethyl-phenylalanine, offering experimental insights and data to inform rational molecular design for researchers, scientists, and drug development professionals.
The substitution of a hydrogen atom with a trifluoromethyl (CF3) group on the phenyl ring of phenylalanine imparts significant alterations to its electronic and steric character.[1] The CF3 group is strongly electron-withdrawing and possesses a van der Waals radius approximately twice that of a methyl group, profoundly influencing molecular conformation, hydrophobicity, and metabolic stability.[1][2] The stereochemistry at the alpha-carbon—the distinction between the D- (dextrorotatory) and L- (levorotatory) isomers—further dictates the three-dimensional arrangement of the amino acid side chain, leading to distinct biological consequences.
Physicochemical Properties: A Tale of Two Isomers
While the D- and L-isomers of trifluoromethyl-phenylalanine share the same molecular formula and mass, their spatial arrangement leads to differences in their interaction with chiral environments, a fundamental principle governing their biological activity. The introduction of the trifluoromethyl group significantly increases the lipophilicity compared to natural phenylalanine.[1]
| Property | L-Trifluoromethyl-phenylalanine | D-Trifluoromethyl-phenylalanine | Rationale for Difference |
| Molecular Weight ( g/mol ) | 233.19 | 233.19 | Identical chemical composition. |
| Hydrophobicity (LogP) | Higher than L-phenylalanine | Higher than D-phenylalanine | The trifluoromethyl group enhances lipophilicity.[1] |
| Electronic Character | Electron-withdrawing CF3 group | Electron-withdrawing CF3 group | The CF3 group alters the aromatic ring's electron density. |
| Stereochemistry | L-configuration | D-configuration | Enantiomeric relationship. |
Impact on Peptide and Protein Structure and Stability
The incorporation of trifluoromethyl-phenylalanine isomers into a peptide backbone can have profound and often contrasting effects on secondary and tertiary structure, as well as overall stability.
The L-isomer, being a closer analogue to natural L-phenylalanine, can often be accommodated within existing protein folds, albeit with potential local perturbations. The increased hydrophobicity of the trifluoromethylated side chain can enhance protein stability by favoring burial within the hydrophobic core.[3] However, the steric bulk of the CF3 group may also introduce unfavorable clashes, potentially destabilizing the native conformation.[4] Studies have shown that the position of fluorination on the phenyl ring also plays a crucial role in determining the overall effect on protein stability.[5][6]
Conversely, the incorporation of the D-isomer typically induces more significant conformational changes. In naturally occurring L-amino acid-based peptides and proteins, the introduction of a D-amino acid can disrupt canonical secondary structures like α-helices and β-sheets. This disruptive potential can be harnessed in peptide design to create novel structures with altered biological functions or to increase resistance to proteolytic degradation. For example, replacing a native L-phenylalanine with a D-trifluoromethyl-phenylalanine can lead to a more constrained peptide conformation, which may enhance binding affinity to a specific target.
Comparative Biological Activities
The stereochemistry of trifluoromethyl-phenylalanine is a critical determinant of its biological activity, influencing everything from enzyme inhibition to receptor binding and cellular uptake.
Enzyme Inhibition
Both D- and L-isomers of halogenated phenylalanine derivatives have been investigated as inhibitors of various enzymes, particularly aromatic amino acid hydroxylases.[7] The rationale is that these analogs can act as competitive inhibitors by binding to the active site of the enzyme in place of the natural substrate. The differential binding affinity of the D- and L-isomers is a direct consequence of the specific three-dimensional architecture of the enzyme's active site.
Receptor Binding and Signaling
In the context of peptide-based therapeutics, the stereochemistry of an incorporated amino acid can dramatically alter receptor affinity and subsequent signaling. For instance, in studies of opioid peptides, the substitution of L-phenylalanine with L-4-fluoro-phenylalanine has been shown to significantly enhance binding affinity for both µ- and δ-opioid receptors.[8] While direct comparative data for D- versus L-trifluoromethyl-phenylalanine in this specific context is limited, the principle of stereospecific receptor recognition suggests that the two isomers would likely exhibit distinct binding profiles.
The following diagram illustrates a general workflow for comparing the receptor binding affinity of peptides incorporating D- and L-trifluoromethyl-phenylalanine.
Workflow for comparing receptor binding affinities.
Cellular Uptake and Transport
Amino acid transporters often exhibit stereoselectivity. Studies on the transport of phenylalanine isomers have shown that L-phenylalanine is more efficiently transported across biological membranes by the large neutral amino acid (LNAA) carrier system compared to D-phenylalanine.[9] This suggests that L-trifluoromethyl-phenylalanine would likely have a higher rate of cellular uptake via this transporter than its D-enantiomer. However, the increased lipophilicity of the trifluoromethylated analogs may also allow for passive diffusion across cell membranes, potentially reducing the impact of transporter stereoselectivity.
Pharmacokinetics and Metabolism: In Vivo Fate
The in vivo disposition of D- and L-trifluoromethyl-phenylalanine is expected to differ significantly. L-amino acids are readily incorporated into proteins and are substrates for a wide range of metabolic enzymes. In contrast, D-amino acids are generally not incorporated into proteins and are metabolized by different enzymatic pathways, often involving D-amino acid oxidases. This can lead to a longer plasma half-life for D-isomers.
While specific pharmacokinetic data for trifluoromethyl-phenylalanine isomers is not extensively available in the public domain, studies on related compounds provide valuable insights. For instance, the metabolism of aspartame (L-aspartyl-L-phenylalanine methyl ester) leads to the rapid release of L-phenylalanine.[10] The metabolism of other xenobiotics containing phenylalanine moieties also shows stereoselectivity.[11]
The following diagram illustrates the likely divergent metabolic fates of D- and L-trifluoromethyl-phenylalanine.
Divergent metabolic pathways of D- and L-isomers.
Experimental Protocols
Enantioselective Synthesis
The synthesis of enantiomerically pure D- and L-trifluoromethyl-phenylalanine is a critical first step for their application in research. Several methods have been developed, including enzymatic resolutions and asymmetric synthesis.[12][13]
A General Protocol for Enzymatic Resolution:
-
Synthesis of Racemic Mixture: Prepare a racemic mixture of N-acetyl-trifluoromethyl-phenylalanine.
-
Enzymatic Hydrolysis: Treat the racemic mixture with an acylase enzyme that selectively hydrolyzes the N-acetyl group from the L-isomer.
-
Separation: The resulting mixture of L-trifluoromethyl-phenylalanine and N-acetyl-D-trifluoromethyl-phenylalanine can be separated based on their different chemical properties (e.g., solubility, charge).
-
Hydrolysis of D-Isomer: The separated N-acetyl-D-trifluoromethyl-phenylalanine is then chemically hydrolyzed to yield the pure D-isomer.
Peptide Synthesis and Characterization
The incorporation of trifluoromethyl-phenylalanine isomers into peptides is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols.[1]
Standard Fmoc-SPPS Protocol:
-
Resin Swelling: Swell the appropriate resin in a suitable solvent (e.g., DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected trifluoromethyl-phenylalanine isomer using a coupling reagent (e.g., HCTU) and couple it to the deprotected N-terminus of the growing peptide chain. The increased steric bulk of the trifluoromethyl-phenylalanine may require longer coupling times or more potent coupling reagents.[1]
-
Washing: Wash the resin thoroughly to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
Conclusion
The choice between D- and L-isomers of trifluoromethyl-phenylalanine is a critical decision in the design of novel peptides and small molecule therapeutics. The L-isomer, as a closer mimic of the natural amino acid, may be preferred when aiming for subtle modulations of protein stability and function. In contrast, the D-isomer offers a powerful tool for inducing significant conformational changes, enhancing proteolytic stability, and exploring novel receptor interactions. A thorough understanding of their distinct physicochemical properties, biological activities, and metabolic fates, as outlined in this guide, is paramount for the rational design of next-generation therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]
- Galles, J. L., et al. (2014). Design, Synthesis, and Application of a Trifluoromethylated Phenylalanine Analogue as a Label to Study Peptides by Solid-State 19FNMR Spectroscopy. European Journal of Organic Chemistry, 2014(19), 4063-4073. [Link]
- Zha, Z., et al. (2013). Synthesis and Comparative Biological Evaluation of L- And D-isomers of 18F-labeled Fluoroalkyl Phenylalanine Derivatives as Tumor Imaging Agents. Journal of Medicinal Chemistry, 56(23), 9637-9647. [Link]
- Hilinski, M. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Beilstein Journal of Organic Chemistry, 12, 1965-1972. [Link]
- Brubaker, J. D., & Lectka, T. (2009). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 109(7), 3189-3242. [Link]
- Ugwumba, I. N., & Ghirlanda, G. (2009). Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity. Protein Science, 18(11), 2359-2367. [Link]
- Hashimoto, M., et al. (2017). Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine derivatives. Tetrahedron Letters, 58(2), 147-150. [Link]
- Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Contente, M. L., & Molla, G. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8083. [Link]
- Al-Harrasi, A., et al. (2020).
- Manning, C. S., & Gellman, S. H. (2004). Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein. Journal of the American Chemical Society, 126(34), 10512-10513. [Link]
- Tang, Y., & Ghirlanda, G. (2006). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Abstracts of Papers of the American Chemical Society, 232. [Link]
- Hilinski, M. K., et al. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Beilstein Journal of Organic Chemistry, 12, 1965-1972. [Link]
- Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
- Amanote Research. Enantioselective Synthesis of Protected. [Link]
- Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Marques, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5143. [Link]
- Scott, J. S., & Tice, C. M. (2023). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 18(12), 1365-1385. [Link]
- Zha, Z., et al. (2012). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Journal of Medicinal Chemistry, 55(10), 4873-4882. [Link]
- Hsu, F. H., & Lee, V. H. (1991). Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa. Life Sciences, 48(15), 1477-1481. [Link]
- Butchko, H. H., et al. (1993). Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. Food and Chemical Toxicology, 31(5), 339-346. [Link]
- O'Donnell, M. M., et al. (2013). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and Chemical Toxicology, 57, 106-117. [Link]
- Bloom, S. R., et al. (2021). Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. Diabetes, Obesity and Metabolism, 23(1), 147-157. [Link]
- Kubala, J. (2021). Phenylalanine: Benefits, Side Effects, and Food Sources. Healthline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 4. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Systemic absorption of L- and D-phenylalanine across the rat nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the biocompatibility of 4-(Trifluoromethyl)-D-phenylalanine
An Objective Guide to Evaluating the Biocompatibility of 4-(Trifluoromethyl)-D-phenylalanine for Researchers and Drug Development Professionals
Introduction: The Promise and Precaution of Unnatural Amino Acids
The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins is a transformative approach in drug discovery and protein engineering.[1] By moving beyond the canonical 20 amino acids, scientists can bestow novel properties upon biomolecules, enhancing their stability, modulating their activity, and improving their therapeutic profiles.[2] this compound, an analog of the essential amino acid phenylalanine, is a compound of significant interest. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties; it is highly electronegative and can increase the hydrophobicity and metabolic stability of a parent molecule.[3] Furthermore, its D-configuration may offer resistance to proteolytic degradation compared to its natural L-isomer.
However, these same modifications necessitate a rigorous evaluation of biocompatibility. Any novel compound intended for therapeutic or biological application must be assessed for its potential to elicit an adverse host response.[4] This guide serves as a comprehensive framework for researchers and drug development professionals on how to systematically evaluate the biocompatibility of this compound. We will compare the requisite experimental methodologies against those used for its natural counterpart, L-phenylalanine, providing the scientific rationale behind each step and detailing the self-validating protocols required for robust and reliable data generation.
A Framework for Biological Safety: ISO 10993
The cornerstone of any biocompatibility assessment is a structured risk management approach, as outlined by the International Organization for Standardization (ISO) in the ISO 10993 series of standards.[5][6] These standards provide a framework for evaluating the biological safety of medical devices and their component materials.[7] While this compound is a single molecule and not a device, the principles of ISO 10993—particularly the focus on cytotoxicity, systemic toxicity, and irritation—provide an authoritative roadmap for its evaluation. The first step is to consider the nature and duration of potential patient contact, which then informs the specific biological endpoints that must be investigated.[4][8]
Part 1: In Vitro Cytotoxicity Assessment — The Cellular Frontline
The initial and most fundamental assessment of biocompatibility begins at the cellular level. In vitro cytotoxicity assays are rapid, cost-effective, and ethically preferable screening tools to determine a compound's potential to damage cells. These assays measure critical cellular functions, such as metabolic activity and membrane integrity, providing a quantitative measure of toxicity.
Causality of Experimental Choice:
Methodology 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that assesses a cell's metabolic activity by measuring the activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[9] Viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general cytotoxicity or HepG2 for potential liver toxicity) in a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Prepare identical dilutions for L-phenylalanine (negative control).
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for vehicle control, untreated cells, and a positive control.
-
Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Methodology 2: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another colorimetric method used to quantify cytotoxicity. It operates on the principle that compromised cell membranes leak cytoplasmic contents, including the stable enzyme LDH, into the surrounding culture medium. The released LDH activity is measured through a coupled enzymatic reaction that results in the formation of a colored product, the amount of which is proportional to the number of lysed cells.[12]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is often efficient to run both assays in parallel from the same initial cell plates.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Control Preparation: Prepare controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (culture medium alone).[12]
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.
Data Presentation & Visualization: In Vitro Assessment
Quantitative results from these assays should be summarized for clear comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
|---|---|---|---|---|---|
| 4-(CF3)-D-Phe | HEK293 | MTT | Experimental Data | Experimental Data | Experimental Data |
| LDH | Experimental Data | Experimental Data | Experimental Data | ||
| HepG2 | MTT | Experimental Data | Experimental Data | Experimental Data | |
| LDH | Experimental Data | Experimental Data | Experimental Data | ||
| L-Phenylalanine | HEK293 | MTT | >1000 | >1000 | >1000 |
| LDH | >1000 | >1000 | >1000 | ||
| HepG2 | MTT | >1000 | >1000 | >1000 | |
| LDH | >1000 | >1000 | >1000 | ||
| Doxorubicin | HEK293 | MTT | Control Data | Control Data | Control Data |
| (Positive Control) | HepG2 | MTT | Control Data | Control Data | Control Data |
Caption: Workflow for In Vitro Cytotoxicity Evaluation.
Part 2: In Vivo Acute Systemic Toxicity — A Whole-System Perspective
Passing in vitro tests is a prerequisite, but not a guarantee, of biocompatibility. In vivo studies are essential to understand how a compound behaves within a complex biological system, revealing potential systemic toxicity, target organ effects, and pharmacokinetic properties that cannot be modeled in a cell culture dish.[14]
Causality of Experimental Choice:
For an initial in vivo safety assessment, an acute oral toxicity study is the standard. We select the OECD Guideline 423: Acute Toxic Class Method. This approach is favored by regulatory bodies as it provides sufficient information for hazard classification while minimizing the number of animals used, in contrast to older methods focused on calculating a precise LD50.[15][16][17] It classifies a substance into one of the Globally Harmonised System (GHS) toxicity categories based on a stepwise procedure.[15][18]
Methodology 3: OECD 423 Acute Oral Toxicity Study
This guideline describes a sequential testing procedure using a small number of animals (typically female rats) at predefined dose levels (5, 50, 300, and 2000 mg/kg body weight).[15] The outcome at each step determines the next dose, allowing for classification with minimal animal distress.[15]
Experimental Protocol: OECD 423
-
Animal Selection and Acclimatization: Use healthy, young adult, nulliparous, non-pregnant female rats.[17] Acclimatize the animals to laboratory conditions for at least five days prior to dosing.
-
Fasting: Withhold food overnight for the animals prior to administration of the test substance. Water should be available ad libitum.[15]
-
Dose Preparation and Administration: Prepare this compound in an appropriate vehicle (e.g., water or corn oil). Administer a single oral dose by gavage. The volume administered should generally not exceed 1 mL/100g of body weight.[17]
-
Starting Dose Level: Begin with a starting dose of 300 mg/kg.
-
Stepwise Procedure:
-
If mortality occurs at 300 mg/kg: Re-test at a lower dose of 50 mg/kg.
-
If no mortality occurs at 300 mg/kg: Proceed to a higher dose of 2000 mg/kg.
-
The test is stopped and the substance is classified once a clear outcome is observed according to the guideline's decision logic.[15]
-
-
Observations: Carefully observe all animals for signs of toxicity immediately after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Continue observations daily for a total of 14 days.[16]
-
Parameters to Monitor: Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and motor activity. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma. Individual animal weights should be recorded shortly before dosing and at least weekly thereafter.
-
Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy, and any pathological changes are recorded.
-
Classification: Based on the number of mortalities at specific dose levels, the substance is assigned a GHS toxicity category.
Data Presentation & Visualization: In Vivo Assessment
The results of the OECD 423 study are qualitative and lead to a classification rather than a precise numerical value.
Table 2: Summary of Acute Oral Toxicity Findings (OECD 423)
| Compound | Starting Dose (mg/kg) | Outcome at Dose Level (Mortality/Total) | Next Step | Final GHS Classification | Observations |
|---|---|---|---|---|---|
| 4-(CF3)-D-Phe | 300 | Experimental Data | e.g., Proceed to 2000 mg/kg | Experimental Finding | e.g., No signs of toxicity observed |
| L-Phenylalanine | N/A | N/A | N/A | Not Classified (GRAS) | Generally Recognized As Safe |
Caption: Workflow for OECD 423 Acute Oral Toxicity Study.
Comparative Analysis and Future Directions
The ultimate goal of this framework is to generate a robust dataset to compare this compound with its natural counterpart.
-
In Vitro: If the IC50 values for the test compound are significantly lower than those for L-phenylalanine (which should show no toxicity), it indicates a potential cytotoxic risk that warrants caution. The magnitude of the difference is key.
-
In Vivo: L-phenylalanine is a natural nutrient and is not classified for acute toxicity. The classification obtained for this compound will be the primary point of comparison. A classification in GHS Category 5 or "Not Classified" would suggest low acute toxicity, a favorable outcome.
-
Mechanistic Considerations: The trifluoromethyl group's high stability and electron-withdrawing nature may alter metabolic pathways compared to L-phenylalanine.[2][3] Unlike native phenylalanine, which is metabolized via the tyrosine pathway, the fluorinated analog may resist enzymatic action, potentially leading to bioaccumulation. The D-configuration further enhances this resistance. Therefore, should the compound advance, longer-term sub-chronic toxicity studies (e.g., 28 or 90 days of repeated dosing) would be necessary to investigate potential cumulative effects and identify target organs of toxicity.[19][20][21]
Conclusion
Evaluating the biocompatibility of a novel unnatural amino acid like this compound is a multi-faceted process that must be conducted with scientific rigor. It is not a single experiment but a logical progression of tests, from the cellular to the systemic level. By employing standardized in vitro assays like MTT and LDH, followed by authoritative in vivo guidelines such as OECD 423, researchers can build a comprehensive safety profile. This data-driven approach, which constantly compares the novel compound to a well-understood benchmark like L-phenylalanine, is critical for making informed decisions in drug development and ensuring that the innovations of chemical synthesis translate into safe and effective biological applications.
References
- YesWeLab. Acute oral toxicity – OECD 423 test (Method by acute toxicity class).
- Slideshare. OECD Guideline For Acute oral toxicity (TG 423).
- Sigma-Aldrich.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
- CLYTE Technologies.
- Abcam. MTT assay protocol.
- ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Abcam.
- MED Institute. Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards.
- Rimsys.
- Cell Biologics Inc. LDH Assay.
- NIH, National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
- Wikipedia. ISO 10993.
- Scientific Research Publishing. OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method.
- Charles River Laboratories. Sub-Chronic and Chronic Toxicity Studies.
- WuXi AppTec. When to Start Subchronic & Chronic Toxicology Studies.
- Emergo.
- Johner Institute. Biocompatibility - Biological Safety - ISO 10993.
- Creative Biolabs. Subchronic Toxicity Study.
- PubMed Central (PMC).
- International Journal of KNOWLEDGE. METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS.
- ResearchGate. Acute, Subacute, Subchronic, and Chronic General Toxicity Testing for Preclinical Drug Development.
- PubMed Central (PMC).
- Benchchem. Trifluoromethylphenylalanine vs. Fmoc-L- phenylalanine in Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Chemical Synthesis: The Versatility of DL-4-Trifluoromethyl-L-phenylalanine.
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ISO 10993 - Wikipedia [en.wikipedia.org]
- 5. medinstitute.com [medinstitute.com]
- 6. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 7. emergobyul.com [emergobyul.com]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. researchgate.net [researchgate.net]
- 15. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. oecd.org [oecd.org]
- 19. criver.com [criver.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Subchronic Toxicity Study - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Introduction: Understanding the Compound and Disposal Imperative
An in-depth guide to the proper handling and disposal of 4-(Trifluoromethyl)-D-phenylalanine, ensuring laboratory safety and regulatory compliance.
This compound is a non-proteinogenic amino acid increasingly utilized by researchers in drug development and chemical biology.[][2] Its unique properties, derived from the electron-withdrawing trifluoromethyl group, allow for the fine-tuning of peptide and protein characteristics, such as stability and binding affinity.[][3] However, the presence of the carbon-fluorine bonds places this compound in the category of a halogenated organic compound .[4] This classification is critical as it dictates specific, stringent disposal protocols designed to prevent environmental harm and ensure regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA).[5][6]
Improper disposal, such as discarding in regular trash or dissolving in a sink, can lead to the release of persistent and potentially hazardous substances into the environment. Thermal decomposition, if not performed in a specialized facility, can generate toxic byproducts like hydrogen fluoride gas.[7] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Personal Protective Equipment (PPE)
Before handling, it is essential to recognize the potential hazards associated with this compound. While not classified as acutely toxic, it is an irritant that demands respectful handling and appropriate protective measures.[8]
| Hazard Category | Potential Health Effects | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[8] | Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[9] |
| Eye Contact | Causes serious eye irritation.[8] | Safety glasses with side-shields or chemical safety goggles are mandatory. |
| Inhalation | As a fine powder, it may cause respiratory tract irritation.[8] | Handle in a well-ventilated area . A chemical fume hood is required when weighing or transferring the powder to prevent dust formation.[7] |
| Ingestion | May be harmful if swallowed.[9][10] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
The Core Directive: Segregation of Halogenated Waste
The single most important principle in disposing of this compound is waste segregation . Because it is a fluorinated (a type of halogenated) organic compound, it cannot be mixed with non-halogenated organic waste.[4][11]
Causality: The reason for this strict segregation lies in the final disposal method. Halogenated waste streams require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen fluoride) produced during combustion. Mixing them with non-halogenated solvents, which are often recycled or used for fuel blending, contaminates the entire waste stream, dramatically increasing disposal costs and environmental risk.[11]
The following decision workflow must be followed for any waste stream containing this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Protocol 1: Unused Solid Chemical and Spill Cleanup Material
This protocol applies to expired or surplus solid this compound and any materials (e.g., absorbent pads, contaminated gloves) used to clean up a spill.
-
Containerization : Place the solid chemical waste into a structurally sound, leak-proof container with a secure screw-top cap.[5][12] The original product container is often suitable if it is in good condition. Ensure the container is compatible and will not react with the chemical.[12]
-
Labeling : The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:
-
Storage : Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) .[12][13] This area must be at or near the point of generation and under the control of laboratory personnel.[13] The container must be kept closed except when adding waste.[12][13] Store it away from incompatible materials like strong acids, bases, and oxidizers.[7]
-
Disposal : Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.[13] Do not exceed the accumulation time limits (typically up to one year for partially filled containers) or volume limits (a maximum of 55 gallons) for your SAA.[12][13]
Protocol 2: Contaminated Labware (Non-Sharps)
This protocol covers items with trace contamination, such as used weigh boats, plasticware, and lightly contaminated gloves or wipes.
-
Collection : Place these items in a designated solid waste container, typically a plastic bag or lined pail labeled "Hazardous Waste - Halogenated Organic Solids."
-
Labeling and Storage : Follow the same labeling and SAA storage requirements as described in Protocol 1.
-
Disposal : Request pickup from EHS when the container is full.
Protocol 3: Aqueous and Organic Solutions
This protocol is for liquid waste streams containing dissolved this compound.
-
Segregation : This liquid waste must be collected in a container designated for "Halogenated Organic Liquids." [4] Do not mix with non-halogenated solvents.[11]
-
Containerization : Use a compatible, shatter-resistant waste container (plastic is often preferred) with a secure, sealing cap.[5][13] Do not fill beyond 90% capacity to allow for expansion.[5][12]
-
Labeling : Label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages. For example: "Halogenated Organic Waste: Methanol (80%), Water (19%), this compound (1%)."
-
Storage and Disposal : Store in the SAA with secondary containment (such as a spill tray) and request EHS pickup when ready.[9][14]
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
| Situation | Response Protocol |
| Small Spill (<1 gram) | Alert personnel in the immediate area. Wearing appropriate PPE (lab coat, gloves, eye protection), gently sweep up the solid material, avoiding dust creation.[7] Place the spilled material and cleanup supplies into a container, label it as hazardous waste, and dispose of it according to Protocol 1. |
| Large Spill (>1 gram) | Evacuate the immediate area and alert others. Prevent entry into the spill zone.[15] Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained to do so. |
| Skin Exposure | Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9] |
| Eye Exposure | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Ace Waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
- American Chemical Society.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- AAPPTec. Fmoc-Phe(4-CF3)
- University of Wisconsin-Madison.
- U.S. Environmental Protection Agency.
- eCFR.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- National Institutes of Health (NIH). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
- Toxic Docs. Guide for the Safe Handling of Fluoropolymer Resins November 2012. [Link]
- National Institutes of Health (NIH). p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem. [Link]
- RSC Publishing.
Sources
- 2. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bucknell.edu [bucknell.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. epa.gov [epa.gov]
- 7. peptide.com [peptide.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 4-(Trifluoromethyl)-D-phenylalanine
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling specialized reagents like 4-(Trifluoromethyl)-D-phenylalanine requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure your work is conducted with the utmost safety and scientific integrity.
Understanding the Hazard Profile of this compound
This compound is a non-canonical amino acid increasingly utilized in peptide synthesis and drug development. Its trifluoromethyl group imparts unique properties, but also necessitates specific handling precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
These classifications are accompanied by the GHS07 pictogram and the signal word "Warning"[1][2]. The primary risks are associated with the compound in its powdered form, which can be easily aerosolized, leading to inhalation or contact with skin and eyes[3]. Therefore, a multi-layered approach to personal protective equipment (PPE) is crucial.
Core Personal Protective Equipment (PPE) Directives
A proactive and informed approach to PPE is non-negotiable. The following recommendations are based on established safety protocols for handling fine chemical powders with irritant properties.
Eye and Face Protection: The First Line of Defense
Direct contact of this compound powder or solutions with the eyes can cause serious irritation[1][2].
-
Minimum Requirement: At all times, chemical safety glasses with side shields are mandatory in any area where this compound is handled[4][5].
-
Enhanced Protection: When weighing the powder or during any operation with a significant risk of splashing, it is essential to use chemical safety goggles[6][7]. For maximum protection, a face shield should be worn in conjunction with safety goggles[1][8].
Hand Protection: Preventing Dermal Exposure
Given that the compound is a known skin irritant, selecting the correct gloves is critical to prevent dermal absorption and irritation[1][9].
-
Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling this type of compound in a laboratory setting[8][10]. Always inspect gloves for any signs of degradation or punctures before use[6].
-
Glove Technique: Practice proper glove removal techniques to avoid contaminating your skin. Never reuse disposable gloves[6]. Wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][5].
Body Protection: Shielding Against Contamination
A laboratory coat is essential to protect your skin and personal clothing from accidental spills or dust contamination[6][8].
-
Standard Protocol: A standard, long-sleeved lab coat should be worn at all times and kept fully fastened.
-
In Case of Contamination: If a significant spill occurs on your lab coat, remove it immediately and follow your institution's procedures for contaminated laundry or disposal[9][11].
Respiratory Protection: Mitigating Inhalation Risks
As a fine powder, this compound poses a respiratory irritation hazard if inhaled[1][12]. The level of respiratory protection required is dictated by the specific handling conditions.
-
Engineering Controls as Primary Protection: The most effective way to prevent inhalation is to use engineering controls. Always handle the solid compound within a certified chemical fume hood or a powder containment hood[6][8][13]. This minimizes the concentration of airborne particles in your breathing zone.
-
When a Respirator is Required: In situations where engineering controls are not available or are insufficient to control dust generation, a NIOSH-approved respirator is necessary[8][10]. A type N95 particulate respirator is a suitable minimum for handling this powder[10]. The need for respiratory protection should be determined by a formal risk assessment of your specific procedure[8].
Summary of PPE for Key Laboratory Operations
The following table provides a quick reference for the recommended PPE during different stages of handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (within lab) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid Compound | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required if not in a fume hood (N95 minimum) |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Conducting Reactions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Spill Cleanup (Small) | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | N95 Respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is essential for safety and experimental success.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood[14].
-
Verify Equipment: Before starting, ensure that the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed[1][4].
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and containers, before bringing the chemical into the work area to minimize movement and potential for spills.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Minimize Dust: When transferring the solid, use techniques that minimize dust generation, such as carefully scooping with a spatula rather than pouring[3].
-
Container Management: Keep the container of this compound closed when not in use to prevent dust from becoming airborne and to protect the compound from atmospheric moisture[4][9].
In Case of a Spill
-
Small Spills: For small powder spills within a fume hood, carefully sweep or wipe up the material with a damp cloth and place it in a sealed container for hazardous waste disposal[1][5][15].
-
Large Spills: For larger spills, or any spill outside of a containment hood, evacuate the immediate area to allow any dust to settle. Alert your laboratory supervisor and follow your institution's emergency response procedures. Do not attempt to clean up a large spill without appropriate training and respiratory protection[7][8].
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection: All materials contaminated with this compound, including unused compound, empty containers, and contaminated PPE (like gloves and weigh boats), must be collected in a designated, sealed, and clearly labeled hazardous waste container[8][12].
-
Disposal Protocol: Do not dispose of this compound or its containers in the regular trash or down the drain[8][12]. The collected hazardous waste should be disposed of through an authorized chemical waste contractor, typically via incineration[1]. Always follow your institution's specific guidelines and all local, state, and federal regulations for hazardous waste disposal[8].
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- 4-(Trifluoromethyl)-L-phenylalanine Safety and Hazards.
- Boc-D-Phe(4-CF3)
- Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environment, Health & Safety. [Link]
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
- Fluorine Safety Procedures. Rutgers University, Environmental Health and Safety. [Link]
- Fmoc-Phe(4-CF3)
- Fmoc-D-Phe(3-Me)
- General Rules for Working with Chemicals. University of Colorado Boulder, Compliance and Risk Management. [Link]
- Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-(Trifluoromethyl)- D -phenylalanine = 98.5 HPLC 114872-99-0 [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uwlax.edu [uwlax.edu]
- 14. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 15. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
